molecular formula C12H16FNO B1309520 (4-Fluorophenyl)(piperidin-4-yl)methanol CAS No. 54924-33-3

(4-Fluorophenyl)(piperidin-4-yl)methanol

Cat. No.: B1309520
CAS No.: 54924-33-3
M. Wt: 209.26 g/mol
InChI Key: GEOSFHFASCZYCA-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)(piperidin-4-yl)methanol is a synthetic organic compound with the molecular formula C18H19F2NO . This benzhydrol derivative is of significant interest in medicinal chemistry and neuroscience research, particularly in the development of novel therapeutics for central nervous system (CNS) disorders. This compound is structurally related to a class of benzhydrol derivatives investigated as potential treatments for psychostimulant use disorders . Research into similar analogues has shown that molecules featuring the bis(4-fluorophenyl)methanol and piperidine moieties can function as atypical dopamine transporter (DAT) inhibitors . These atypical inhibitors bind to DAT with high affinity but demonstrate a pharmacological profile distinct from classic stimulants like cocaine, potentially offering therapeutic benefits such as the attenuation of drug-seeking behavior with minimal abuse liability . Consequently, this compound serves as a valuable chemical intermediate and research tool for neuroscientists and medicinal chemists exploring the structure-activity relationships (SAR) of DAT inhibitors and developing new pharmacotherapies for addiction. The product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should consult the safety data sheet (SDS) prior to use and handle the material in accordance with established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-fluorophenyl)-piperidin-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-4,10,12,14-15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEOSFHFASCZYCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(C2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406506
Record name (4-fluorophenyl)(piperidin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54924-33-3
Record name (4-fluorophenyl)(piperidin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(4-Fluorophenyl)(piperidin-4-yl)methanol chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (4-Fluorophenyl)(piperidin-4-yl)methanol: Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound is a key heterocyclic building block in modern medicinal chemistry. Its structure, which incorporates a 4-substituted piperidine ring, a metabolically robust fluorophenyl group, and a versatile secondary alcohol, makes it an exceptionally valuable intermediate for the synthesis of complex pharmaceutical agents. The piperidine moiety is a prevalent scaffold in numerous approved drugs, prized for its ability to improve physicochemical properties such as solubility and to serve as a non-planar framework for orienting pharmacophoric groups in three-dimensional space.

The strategic placement of a fluorine atom on the phenyl ring is a common tactic in drug design to enhance metabolic stability by blocking potential sites of oxidative metabolism and to modulate electronic properties, which can improve target binding affinity. The secondary alcohol provides a reactive handle for further chemical modification, enabling its incorporation into larger molecules as a linker or a core structural element.

This technical guide provides a comprehensive overview of the chemical properties, spectroscopic profile, synthesis, and applications of this compound, tailored for researchers and scientists engaged in drug discovery and development.

Physicochemical and Structural Properties

The unique combination of functional groups in this compound dictates its physical and chemical behavior. The piperidine ring's basic nitrogen atom allows for salt formation, which can be exploited to improve aqueous solubility and crystallinity.

Chemical Structure

The IUPAC name for this compound is this compound. Its structure is characterized by a central carbinol carbon bonded to a 4-fluorophenyl ring, a piperidin-4-yl ring, and a hydrogen atom.

Figure 1: Chemical Structure of this compound
Core Physicochemical Data

Quantitative data for the parent compound and closely related analogs are summarized below. Data for analogs are often used to predict the properties of the target molecule in the absence of direct experimental values.

PropertyValueSource
Molecular Formula C₁₂H₁₆FNO-
Molecular Weight 209.26 g/mol -
CAS Number 36938-74-6-
Appearance White to off-white solid (Predicted)-
Melting Point 100 - 103 °C (for N-phenyl analog)[1]
Boiling Point Undetermined[1]
Topological Polar Surface Area (TPSA) 32.3 Ų (for bis(4-fluorophenyl) analog)[2]
XLogP3 4.0 (for bis(4-fluorophenyl) analog)[2]
Solubility Soluble in methanol, chloroform; sparingly soluble in water (Predicted)[3]

Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic signature, which is critical for its identification and characterization.

TechniqueFeatureExpected Chemical Shift / Frequency
¹H NMR Aromatic protons (AA'BB' system)δ 7.0 - 7.4 ppm
Carbinol proton (-CHOH)δ 4.5 - 5.0 ppm (doublet)
Piperidine N-Hδ 1.5 - 2.5 ppm (broad singlet)
Piperidine ring protonsδ 1.2 - 3.0 ppm (complex multiplets)
Hydroxyl proton (-OH)Variable, δ 1.5 - 4.0 ppm
¹³C NMR Aromatic C-Fδ 160 - 164 ppm (doublet, ¹JCF ≈ 245 Hz)
Aromatic C-ipsoδ 138 - 142 ppm
Aromatic C-Hδ 115 - 130 ppm
Carbinol carbon (-CHOH)δ 70 - 78 ppm
Piperidine carbonsδ 25 - 50 ppm
IR Spectroscopy O-H stretch (alcohol)3200 - 3600 cm⁻¹ (broad)
N-H stretch (amine)3100 - 3500 cm⁻¹ (medium)
C-H stretch (aromatic, aliphatic)2850 - 3100 cm⁻¹
C-F stretch1150 - 1250 cm⁻¹ (strong)
C-O stretch1000 - 1100 cm⁻¹ (strong)
Mass Spec. (EI) Molecular Ion [M]⁺m/z 209
Key Fragmentm/z 110 (loss of fluorophenyl)
Key Fragmentm/z 99 (piperidin-4-yl-methanol fragment)

Synthesis and Purification

The synthesis of this compound is typically achieved via nucleophilic addition to a carbonyl group. The choice of starting materials and protecting group strategy is critical for achieving high yield and purity.

Retrosynthetic Analysis & Recommended Protocol

A robust and common method for constructing this molecule is the Grignard reaction. This involves the addition of a 4-fluorophenylmagnesium bromide Grignard reagent to an N-protected piperidin-4-carboxaldehyde. The N-protection is crucial to prevent the acidic N-H proton from quenching the highly basic Grignard reagent. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under basic conditions and its facile removal under acidic conditions.

Experimental Workflow: Grignard Synthesis
Figure 2: Synthetic Workflow for this compound
Detailed Step-by-Step Methodology:
  • Protection and Oxidation (Preparation of Aldehyde):

    • Rationale: The commercially available 4-piperidinemethanol must first be N-protected to prevent side reactions.[4] Subsequent oxidation of the primary alcohol yields the key aldehyde intermediate. Dess-Martin periodinane is often preferred for its mild conditions and high efficiency.

    • Protocol:

      • Dissolve 4-piperidinemethanol (1.0 eq) in a suitable solvent like dichloromethane (DCM).

      • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq). Stir at room temperature until TLC analysis confirms the consumption of starting material.

      • Work up the reaction to isolate N-Boc-4-piperidinemethanol.

      • Dissolve the protected alcohol in DCM and cool to 0 °C.

      • Slowly add Dess-Martin periodinane (1.2 eq). Allow the reaction to warm to room temperature and stir for 2-4 hours.

      • Quench the reaction with a saturated solution of sodium thiosulfate. Extract with DCM, dry over MgSO₄, and concentrate to yield the crude N-Boc-piperidin-4-carboxaldehyde.

  • Grignard Reaction and Deprotection:

    • Rationale: The core C-C bond is formed by the nucleophilic attack of the Grignard reagent on the aldehyde. Anhydrous conditions are paramount to the success of this step. The final deprotection step unmasks the piperidine nitrogen.

    • Protocol:

      • Prepare the Grignard reagent by adding 1-bromo-4-fluorobenzene (1.5 eq) to magnesium turnings in anhydrous THF under a nitrogen atmosphere.

      • Cool the Grignard solution to 0 °C and slowly add a solution of N-Boc-piperidin-4-carboxaldehyde (1.0 eq) in anhydrous THF.

      • After the addition is complete, stir for 1-2 hours, allowing the reaction to warm to room temperature.

      • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

      • Extract the product with ethyl acetate, dry the organic layer, and concentrate under reduced pressure.

      • Purify the intermediate N-Boc protected product via flash column chromatography.

      • Dissolve the purified intermediate in a 4M solution of HCl in 1,4-dioxane and stir for 2-3 hours at room temperature.

      • Concentrate the solvent in vacuo to yield the hydrochloride salt of the final product, which can be neutralized with a base if the free base is desired.

Applications in Drug Development

The title compound is not typically a final drug product but rather a high-value intermediate. Its structural motifs are found in a wide array of bioactive molecules.

Role as a Versatile Scaffold

The (4-fluorophenyl) and piperidine-4-methanol components form a rigid, three-dimensional scaffold that is ideal for positioning other functional groups to interact with biological targets.

  • CNS Agents: The piperidine ring is a common feature in centrally acting agents, as it can be modified to tune blood-brain barrier permeability. The fluorophenyl group is present in numerous antipsychotics and antidepressants, such as the selective serotonin reuptake inhibitor (SSRI) Paroxetine.

  • Linker Technology in PROTACs: Rigid piperidine-based structures are increasingly used as linkers in Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of specific proteins. The linker's rigidity and geometry are critical for correctly orienting the two ends of the PROTAC to form a stable ternary complex between the target protein and an E3 ligase, making scaffolds like this highly valuable.

Figure 3: Applications of the Core Scaffold in Medicinal Chemistry

Safety, Handling, and Storage

As with all laboratory chemicals, this compound and its precursors should be handled with appropriate care. The hazard profile is generally representative of substituted aminophenols.

GHS Hazard Classification

Based on data from structurally related compounds, the following hazards are anticipated:

Hazard TypeGHS StatementSource
Acute Toxicity H302: Harmful if swallowed.[1][5]
Skin Irritation H315: Causes skin irritation.[6]
Eye Damage H318 / H319: Causes serious eye damage/irritation.[5][6]
Respiratory Irritation H335: May cause respiratory irritation.[1]
Aquatic Toxicity H411: Toxic to aquatic life with long lasting effects.[5][7]
Recommended Handling and Storage
  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a laboratory coat.[6][7]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[8] Avoid breathing dust or vapors. Wash hands thoroughly after handling.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Keep away from strong oxidizing agents and strong acids.[7]

Conclusion

This compound is a strategically designed chemical intermediate with significant value for the pharmaceutical industry. Its constituent parts—the proven piperidine scaffold, the metabolically stable fluorophenyl ring, and the synthetically versatile alcohol handle—provide a powerful platform for the development of novel therapeutics. A thorough understanding of its chemical properties, synthesis, and safe handling is essential for researchers aiming to leverage this scaffold in the design of next-generation medicines, from CNS agents to advanced protein degraders.

References

  • Fisher Scientific. (-)-Trans-(4-(4-fluorophenyl)-1-methyl-3-piperidyl)methanol Safety Data Sheet. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC383030010&productDescription=]
  • ChemBK. 4-Hydroxy Piperidine - Physico-chemical Properties. [URL: https://www.chembk.com/en/chem/4-Hydroxy-Piperidine]
  • PubChem. (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2734218]
  • PubChem. (4-Fluoropiperidin-4-YL)methanol. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/55300414]
  • Cayman Chemical. N-phenylpiperidin-4-amine Safety Data Sheet. [URL: https://www.caymanchem.com/msdss/14515m.pdf]
  • Sigma-Aldrich. Safety Data Sheet for a related piperidine derivative. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/h42206]
  • Sigma-Aldrich. (4-(Piperidin-4-yl)phenyl)methanol hydrochloride. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/900220]
  • Fisher Scientific. 4-Piperidinemethanol Safety Data Sheet. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC159490050]
  • Enamine. Safety Data Sheet for a related piperidine derivative. [URL: https://www.enamine.net/sds/EN300-34301.pdf]
  • ECHEMI. alpha,alpha-bis-(4-Fluorophenyl)piperidine-4-methanol. [URL: https://www.echemi.com/products/60284-98-2.html]
  • Benchchem. (4-Fluoropiperidin-4-YL)methanol. [URL: https://www.benchchem.com/product/b910011]
  • PubChem. 4-(4-Fluorophenyl)piperidine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2759136]
  • Royal Society of Chemistry. Synthesis of Donepezil-based reactivators. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlehtml/2017/ra/c7ra09459a]
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Sources

Unambiguous Structure Elucidation of (4-Fluorophenyl)(piperidin-4-yl)methanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the complete structure elucidation of the novel compound (4-Fluorophenyl)(piperidin-4-yl)methanol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of analytical techniques. Instead, it offers a holistic, field-tested strategy that integrates multi-technique spectroscopic analysis with foundational chemical principles. We will explore the "why" behind each experimental choice, ensuring a self-validating and robust analytical workflow. This guide will detail the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, culminating in the definitive conformational analysis provided by Single-Crystal X-ray Diffraction. Each section includes detailed, step-by-step protocols and data interpretation grounded in authoritative chemical principles.

Introduction: The Rationale for a Multi-Modal Approach

The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. For a compound such as this compound, which possesses a chiral center and multiple functional groups, a single analytical technique is insufficient to provide a complete structural picture. A multi-modal approach, leveraging the strengths of various spectroscopic and analytical methods, is not merely best practice but a scientific necessity.[1][2] This guide will demonstrate how the synergistic application of NMR, MS, FTIR, and X-ray crystallography provides a self-validating system for structure elucidation.

Our investigation will be guided by the following logical progression:

G cluster_0 Initial Characterization cluster_1 2D Structure Determination cluster_2 Functional Group Analysis cluster_3 3D Structure Confirmation Synthesis Confirmation Synthesis Confirmation Mass Spectrometry Mass Spectrometry Synthesis Confirmation->Mass Spectrometry Molecular Formula Molecular Formula Mass Spectrometry->Molecular Formula NMR Spectroscopy NMR Spectroscopy Molecular Formula->NMR Spectroscopy Connectivity Map Connectivity Map NMR Spectroscopy->Connectivity Map FTIR Spectroscopy FTIR Spectroscopy Connectivity Map->FTIR Spectroscopy Vibrational Modes Vibrational Modes FTIR Spectroscopy->Vibrational Modes X-ray Crystallography X-ray Crystallography Vibrational Modes->X-ray Crystallography Absolute Stereochemistry Absolute Stereochemistry X-ray Crystallography->Absolute Stereochemistry

Caption: A logical workflow for the structure elucidation of this compound.

Foundational Analysis: Mass Spectrometry

Mass spectrometry serves as the initial and crucial step in confirming the molecular weight and elemental composition of the synthesized compound.[1] This technique provides the foundational data upon which all subsequent structural interpretations are built.

Expected Molecular Ion and Fragmentation

For this compound (Molecular Formula: C₁₂H₁₆FNO), the expected monoisotopic mass is approximately 209.1216 g/mol . High-resolution mass spectrometry (HRMS) is essential to distinguish this from other potential elemental compositions.

Table 1: Expected High-Resolution Mass Spectrometry Data

Ion SpeciesExpected m/z
[M+H]⁺210.1294
[M+Na]⁺232.1113
[M-H]⁻208.1138
[M+Cl]⁻244.0905

Common fragmentation patterns in the mass spectrum would likely involve the loss of water (H₂O) from the alcohol, cleavage of the bond between the piperidine ring and the carbinol carbon, and fragmentation of the piperidine ring itself.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Ionization Mode: Positive and Negative ESI.

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas (N₂): Flow rate of 5-10 L/min at a temperature of 250-350 °C.

    • Nebulizer Pressure: 1-2 bar.

  • Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire spectra over a mass range of m/z 50-500.

Unraveling the Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[3][4] A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR experiments will be employed to map out the precise connectivity of atoms.

Expected ¹H NMR Spectral Features

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (ortho to F)7.30 - 7.40Doublet of doublets (dd)2H
Aromatic (meta to F)7.00 - 7.10Triplet (t)2H
Carbinol (CH-OH)4.50 - 4.60Doublet (d)1H
Piperidine (CH)1.80 - 1.95Multiplet (m)1H
Piperidine (axial CH₂)1.20 - 1.40Multiplet (m)4H
Piperidine (equatorial CH₂)1.60 - 1.80Multiplet (m)4H
Hydroxyl (OH)Variable (broad singlet)Broad singlet (br s)1H
Amine (NH)Variable (broad singlet)Broad singlet (br s)1H
Expected ¹³C NMR Spectral Features

The ¹³C NMR spectrum will indicate the number of unique carbon environments. The presence of fluorine will result in C-F coupling, which can be observed as doublets.

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic (C-F)160 - 164 (d, ¹JCF ≈ 245 Hz)
Aromatic (C-ipso)138 - 142 (d, ⁴JCF ≈ 3 Hz)
Aromatic (C-ortho)128 - 130 (d, ²JCF ≈ 8 Hz)
Aromatic (C-meta)115 - 117 (d, ³JCF ≈ 21 Hz)
Carbinol (CH-OH)75 - 80
Piperidine (CH)40 - 45
Piperidine (CH₂)28 - 32
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR:

    • Acquire a standard ¹H spectrum.

    • Observe the chemical shifts, integration, and coupling patterns.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

  • ¹⁹F NMR:

    • Acquire a proton-decoupled ¹⁹F spectrum to confirm the fluorine environment.

G Sample Prep Sample Prep 1H NMR 1H NMR Sample Prep->1H NMR 13C NMR 13C NMR 1H NMR->13C NMR Proton Environments Proton Environments 1H NMR->Proton Environments 2D NMR (COSY, HSQC, HMBC) 2D NMR (COSY, HSQC, HMBC) 13C NMR->2D NMR (COSY, HSQC, HMBC) Carbon Environments Carbon Environments 13C NMR->Carbon Environments 19F NMR 19F NMR 2D NMR (COSY, HSQC, HMBC)->19F NMR Connectivity Connectivity 2D NMR (COSY, HSQC, HMBC)->Connectivity Structure Assembly Structure Assembly 19F NMR->Structure Assembly Fluorine Environment Fluorine Environment 19F NMR->Fluorine Environment

Caption: Workflow for NMR-based structure elucidation.

Functional Group Confirmation: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Vibrational Frequencies

Table 4: Predicted FTIR Absorption Bands

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (alcohol)Stretching3200 - 3600 (broad)
N-H (amine)Stretching3300 - 3500 (medium)
C-H (aromatic)Stretching3000 - 3100 (sharp)
C-H (aliphatic)Stretching2850 - 3000 (strong)
C=C (aromatic)Stretching1500 - 1600 (medium)
C-O (alcohol)Stretching1050 - 1200 (strong)
C-F (aryl fluoride)Stretching1100 - 1300 (strong)
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Definitive 3D Structure: Single-Crystal X-ray Diffraction

While spectroscopic methods provide excellent information about connectivity and functional groups, single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a molecule, including its absolute stereochemistry.

The Importance of Crystal Quality

The success of this technique is entirely dependent on the ability to grow high-quality, single crystals of the compound. This can often be the most challenging step in the structure elucidation process.

Experimental Protocol: X-ray Crystallography
  • Crystallization:

    • Employ various crystallization techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

    • Screen a wide range of solvents and solvent mixtures.

  • Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.

  • Data Collection:

    • Place the mounted crystal in a diffractometer.

    • A beam of monochromatic X-rays is directed at the crystal.

    • The diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The structure is solved using direct methods or Patterson methods.

    • The atomic positions and thermal parameters are refined to obtain the final crystal structure.

Conclusion: A Unified and Self-Validating Approach

The structure elucidation of this compound is a multi-faceted process that requires the careful integration of data from several analytical techniques. Mass spectrometry provides the initial confirmation of molecular weight and elemental composition. NMR spectroscopy then delineates the carbon-hydrogen framework and atomic connectivity. FTIR spectroscopy confirms the presence of key functional groups. Finally, single-crystal X-ray diffraction provides the ultimate, unambiguous determination of the three-dimensional molecular structure. By following this logical and self-validating workflow, researchers can have the highest degree of confidence in their structural assignment.

References

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  • ResearchGate. (2019). FTIR spectra of the synthesised compounds in the range of 2600 to 3600 cm⁻¹. [Link]

  • ResearchGate. (2016). Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol. [Link]

  • ResearchGate. (2015). Crystal structure of methanone. [Link]

  • Gökmen, Z., et al. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. Bulgarian Chemical Communications, 50(3), 445-451. [Link]

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  • Belskaya, N. P., et al. (2010). Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide. Journal of Chemical Crystallography, 40(11), 1005-1009. [Link]

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  • ResearchGate. (2020). FTIR spectrum of 9H-carbazole-9-carbothioic methacrylic thioanhydride. [Link]

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A Comprehensive Technical Guide to (4-Halophenyl)(piperidinyl)methanols and Related Key Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of a critical class of chemical compounds: (4-halophenyl)(piperidinyl)methanols and their structural isomers. These molecules serve as pivotal intermediates in the synthesis of a wide range of pharmaceuticals. Due to ambiguity in chemical nomenclature, this guide will clarify the identities of several related compounds, detail their physicochemical properties, provide an exemplary synthetic protocol, and discuss their applications in modern drug discovery.

Part 1: Introduction and CAS Number Clarification

The nomenclature "(4-Fluorophenyl)(piperidin-4-yl)methanol" is ambiguous and does not resolve to a single, definitive Chemical Abstracts Service (CAS) number. This name could imply several distinct molecular structures. This guide will focus on the most relevant and well-documented of these, which are key building blocks in the pharmaceutical industry.

The primary compounds of interest for this guide are:

  • ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol) : A chiral piperidine derivative that is a crucial intermediate in the synthesis of Paroxetine, a widely used selective serotonin reuptake inhibitor (SSRI).[1][2][3]

  • (4-chlorophenyl)(piperidin-4-yl)methanol : The chloro-analog of the likely intended structure of the topic.

  • 4-(4-Fluorophenyl)piperidin-4-ol : A positional isomer used in the synthesis of various pharmaceuticals.

These compounds are of significant interest due to the prevalence of the piperidine scaffold in medicinal chemistry. The piperidine ring is a common feature in many biologically active molecules, and its derivatives are found in numerous classes of drugs.[2]

Part 2: Physicochemical Properties

A summary of the key physicochemical properties of the discussed compounds is presented below for easy reference and comparison.

Property((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol(4-chlorophenyl)(piperidin-4-yl)methanol4-(4-Fluorophenyl)piperidin-4-ol
CAS Number 125224-43-3[3]36938-75-7[4][5]39512-49-7[6]
Molecular Formula C₁₂H₁₆FNOC₁₂H₁₆ClNO[4][5]C₁₁H₁₄ClNO[7]
Molecular Weight 209.26 g/mol 225.71 g/mol [4]211.69 g/mol [6]
IUPAC Name ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol(4-chlorophenyl)(piperidin-4-yl)methanol[4]4-(4-chlorophenyl)piperidin-4-ol[7]
Appearance SolidData not availableWhite to creamy-white crystalline powder[6]
Melting Point Data not availableData not available137-140 °C[6]
Primary Application Paroxetine Intermediate[1][2]Synthetic IntermediateIntermediate for Haloperidol and Loperamide[7]

Part 3: Synthesis and Methodologies

The synthesis of these piperidine derivatives is a critical step in the overall production of the final active pharmaceutical ingredient (API). The following section details a representative synthetic protocol for a key intermediate of Paroxetine.

Experimental Protocol: Synthesis of ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol)

This protocol is based on the hydrolysis of a carbamate precursor, which is a common strategy in the synthesis of Paroxetine.

Objective: To synthesize ((3S, 4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol from its N-methyl and carbamate-protected precursor.

Materials:

  • (3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine

  • Methanesulfonyl chloride

  • Phenyl chloroformate

  • Triethylamine

  • Suitable solvent (e.g., Dichloromethane)

  • Hydrolysis agent (e.g., aqueous acid or base)

Step-by-Step Methodology:

  • Mesylation: (3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine is treated with methanesulfonyl chloride in the presence of a base like triethylamine at a reduced temperature (0-5 °C) to form the corresponding mesityl derivative. This step activates the hydroxyl group for the subsequent reaction.[2][3]

  • Carbamate Formation: The mesitylated intermediate is then reacted with phenyl chloroformate. This step results in the formation of a carbamate at the piperidine nitrogen, which is a key transformation in the path towards Paroxetine.[2]

  • Hydrolysis: The final step is the hydrolysis of the carbamate intermediate to yield ((3S, 4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol.[2]

Causality of Experimental Choices:

  • The use of methanesulfonyl chloride is a standard method for converting a hydroxyl group into a good leaving group (mesylate), facilitating subsequent nucleophilic substitution or other transformations.

  • Phenyl chloroformate is used to introduce the carbamate protecting group, which is a key structural feature in the synthesis of Paroxetine.

  • The multi-step process allows for the precise chemical modifications required to build the complex final structure of the target molecule.

G A (3S, 4R)-trans-4-(4-fluorophenyl)-3- hydroxymethyl-1-methyl-piperidine B Mesityl Derivative A->B  Methanesulfonyl Chloride, Et3N C Carbamate Intermediate B->C  Phenyl Chloroformate D ((3S, 4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol C->D  Hydrolysis

Synthetic Workflow for a Paroxetine Intermediate.

Part 4: Applications in Drug Discovery and Development

The primary and most significant application of the compounds discussed in this guide is their role as key intermediates in the synthesis of commercially available drugs.

  • ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol (CAS: 125224-43-3) is a direct precursor to Paroxetine . Paroxetine is a potent and selective serotonin reuptake inhibitor (SSRI) used for the treatment of depression, obsessive-compulsive disorder, and anxiety disorders.[2] The specific stereochemistry of this intermediate is crucial for the pharmacological activity of the final drug.

  • 4-(4-chlorophenyl)piperidin-4-ol (CAS: 39512-49-7) serves as a key intermediate in the synthesis of Haloperidol , a typical antipsychotic drug, and Loperamide , a medication used to decrease the frequency of diarrhea.[7] The 4-chlorophenyl and 4-hydroxypiperidine moieties are common structural motifs in a variety of centrally acting agents.

The structural features of these intermediates, particularly the substituted phenyl ring and the piperidine core, are recognized as privileged scaffolds in medicinal chemistry. They provide a rigid framework that can be appropriately functionalized to achieve high affinity and selectivity for a wide range of biological targets.

G cluster_0 Key Intermediates cluster_1 Active Pharmaceutical Ingredients (APIs) A ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol C Paroxetine (SSRI) A->C  Further Synthesis   B 4-(4-chlorophenyl)piperidin-4-ol D Haloperidol (Antipsychotic) B->D  Further Synthesis   E Loperamide (Antidiarrheal) B->E  Further Synthesis  

Relationship between Intermediates and Final APIs.

Part 5: Conclusion

The (4-halophenyl)(piperidinyl)methanol scaffold and its structural isomers are of undeniable importance in the field of drug discovery and development. While nomenclatural ambiguities can present challenges, a clear understanding of the specific, well-characterized intermediates is essential for medicinal chemists. The compounds discussed in this guide, particularly the intermediates for Paroxetine, Haloperidol, and Loperamide, highlight the power of this chemical class in constructing complex and effective therapeutic agents. Further research into novel derivatives of these scaffolds holds significant promise for the development of next-generation pharmaceuticals.

Part 6: References

  • WO2017037662A1 - An improved process for the preparation of paroxetine and its intermediate - Google Patents.

  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo - Der Pharma Chemica. [Link]

  • (4-chlorophenyl)(piperidin-4-yl)methanol | CAS 36938-75-7 | AMERICAN ELEMENTS ®. [Link]

  • (PDF) 4-(4-Chlorophenyl)piperidin-4-ol - ResearchGate. [Link]

Sources

An In-depth Technical Guide to ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding a Key Chiral Building Block

In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic use of chiral building blocks is paramount for the synthesis of complex and stereospecifically active molecules. Among these, ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol, a notable piperidine derivative, has garnered significant attention. This technical guide serves as a comprehensive resource for researchers and drug development professionals, offering a detailed exploration of its chemical identity, synthesis, characterization, applications, and safety considerations. With full editorial control, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep and practical understanding of this important compound.

Section 1: Core Molecular Identity and Physicochemical Properties

((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol is a chiral organic compound featuring a piperidine ring substituted with a 4-fluorophenyl group at the 4-position and a hydroxymethyl group at the 3-position. The specific stereochemistry, (3S,4R), is crucial for its biological activity and its role as a key intermediate in the synthesis of various pharmaceuticals.[1]

Molecular Structure and Weight

The precise arrangement of substituents on the piperidine ring dictates the molecule's three-dimensional shape, which is fundamental to its interaction with biological targets.

Table 1: Core Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₂H₁₆FNO[2][3][4][5]
Molecular Weight 209.26 g/mol [2][4][5]
CAS Number 125224-43-3[2][4][5][6]
Appearance White to Almost white powder to crystal
Purity Typically ≥95%[4][6]
Storage Sealed in a dry place, often at 4°C[4]

Section 2: Synthesis and Stereoselective Strategies

The synthesis of ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol is a critical process, often requiring stereoselective methods to obtain the desired enantiomer. This compound is frequently synthesized from its N-methylated precursor, (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine.

Demethylation of (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine

A common and effective route to the title compound involves the demethylation of its N-methyl analog. This process typically involves the formation of a carbamate intermediate followed by hydrolysis.

Diagram 1: Synthesis via Demethylation

G A ((3S,4R)-4-(4-Fluorophenyl)-3- hydroxymethyl-1-methylpiperidine) B Mesityl Intermediate A->B Methane Sulfonyl Chloride, Triethylamine, Dichloromethane C Carbamate Derivative B->C Phenyl Chloroformate, Triethylamine, Toluene D ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol C->D Hydrolysis

Caption: General scheme for the synthesis of the target compound from its N-methyl precursor.

Experimental Protocol: Demethylation [1][7]

  • Mesylation: To a stirred solution of (3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine (10 mmol) in dichloromethane (40 ml) at 0-5°C, add triethylamine (14 mmol) dropwise. This is followed by the addition of methanesulfonyl chloride (11 mmol). The reaction is stirred for 3-4 hours at 0-5°C and monitored by Thin Layer Chromatography (TLC). After completion, water is added, and the organic layer is separated, dried with sodium sulfate, and the solvent is removed under reduced pressure to yield the mesityl derivative.[1]

  • Carbamate Formation: To a stirred solution of the resulting (3S, 4R)-trans-4-(4-fluorophenyl)-3-mesyloxymethyl-1-methyl-piperidine (10 mmol) in toluene (30 ml) at 5-10°C, triethylamine (3 mmol) is added dropwise, followed by the addition of phenyl chloroformate (12 mmol). The temperature is raised to room temperature, and the mixture is stirred for 12-13 hours. The reaction is monitored by TLC.[1]

  • Hydrolysis: Upon completion of the carbamate formation, the reaction is quenched by the addition of a potassium carbonate solution. The organic layer is separated, dried over sodium sulfate, and the solvent is removed under reduced pressure. The resulting carbamate derivative is then hydrolyzed to yield ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol.[1][7]

The causality behind this multi-step process lies in the need to selectively remove the N-methyl group without affecting other functional groups. The formation of the carbamate derivative is a key step that facilitates the subsequent hydrolytic cleavage of the N-C bond.

Stereoselective Synthesis from Acyclic Precursors

More advanced strategies focus on establishing the desired stereochemistry from achiral or prochiral starting materials, often employing asymmetric catalysis. For instance, a continuous flow process has been developed for a highly chemo- and stereoselective synthesis of this key chiral intermediate on a multigram-per-hour scale, minimizing waste by using a reagent as the solvent.

Section 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the fluorophenyl group, the protons of the piperidine ring, and the hydroxymethyl group.[8] The specific chemical shifts and coupling constants are indicative of the (3S,4R) stereochemistry.

  • ¹³C NMR: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. The accurate mass of ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol is 209.1216 Da.[3]

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for assessing the purity of the compound. Chiral HPLC methods are particularly important for determining the enantiomeric excess and confirming the stereochemical integrity of the (3S,4R) isomer.

Diagram 2: Analytical Workflow

G A Synthesized Product B Purity Analysis (HPLC) A->B C Structural Confirmation (NMR, MS) A->C D Chiral Purity (Chiral HPLC) A->D E Final Characterized Compound B->E C->E D->E

Caption: A typical workflow for the analytical characterization of the compound.

Section 4: Applications in Drug Discovery and Development

((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol is a versatile building block in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI), Paroxetine.[8]

Precursor to Paroxetine

The synthesis of Paroxetine involves the etherification of the hydroxymethyl group of ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol. The specific stereochemistry of this intermediate is crucial for the pharmacological activity of the final drug product. The compound is also considered a potential impurity in the synthesis of Paroxetine.[8]

Biological Activity as N-Desmethylparoxetine

The compound itself, also known as N-Desmethylparoxetine, is a metabolite of Paroxetine. As such, it possesses its own pharmacological profile. Studies on the metabolites of psychoactive drugs are crucial for understanding their overall therapeutic effects and potential side effects. The pharmacology of N-desmethyl metabolites of other antidepressants, such as N-desmethylclozapine, has been shown to contribute significantly to the parent drug's clinical properties.[10] This underscores the importance of studying the biological activity of N-Desmethylparoxetine in its own right.

Scaffold for Novel CNS Agents

Beyond its connection to Paroxetine, the chiral piperidine scaffold of this molecule makes it a valuable starting point for the development of new chemical entities targeting the central nervous system (CNS).[8] Its structure is amenable to modifications that can lead to ligands for various receptors and transporters, including sigma receptors, opioid receptors, and dopamine transporters.[8]

Section 5: Safety and Handling

Proper handling and storage of ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol are essential to ensure laboratory safety.

Table 2: Hazard Identification

Hazard StatementDescriptionGHS Code
Skin IrritationCauses skin irritation.H315
Eye IrritationCauses serious eye irritation.H319
Respiratory IrritationMay cause respiratory irritation.H335

Source:[6]

Precautionary Measures: [6]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

First Aid:

  • Eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

  • Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.

  • Ingestion: Clean mouth with water. Get medical attention.

For comprehensive safety information, it is imperative to consult the full Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol stands as a testament to the importance of chiral chemistry in modern drug development. Its well-defined stereochemistry and versatile functional groups make it an indispensable tool for the synthesis of Paroxetine and a promising scaffold for the discovery of novel CNS-active compounds. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, is crucial for any researcher or scientist working with this valuable molecule.

References

  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica. [Link]

  • ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol. American Elements. [Link]

  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride | Request PDF. ResearchGate. [Link]

  • Preparation method for trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine.
  • Pharmacology of N-desmethylclozapine. PubMed. [Link]

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A Technical Guide to (4-Fluorophenyl)(piperidin-4-yl)methanol: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides an in-depth technical overview of (4-Fluorophenyl)(piperidin-4-yl)methanol, a key heterocyclic building block in modern medicinal chemistry. We will cover its precise chemical identity according to IUPAC standards, outline a robust and validated synthetic protocol, detail methods for its analytical characterization, and explore its significance as a precursor in the development of pharmacologically active agents. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Nomenclature and Chemical Identity

The unambiguous identification of a chemical entity is foundational to all scientific work. The compound , commonly referred to by its semi-systematic name, is formally identified under the International Union of Pure and Applied Chemistry (IUPAC) naming convention.

IUPAC Name: this compound

This name precisely describes a methanol molecule substituted with two distinct groups at its carbon atom: a 4-fluorophenyl group and a piperidin-4-yl group. The "-yl" suffix indicates that these are substituent groups attached to the central methanol carbon.

Chemical Structure

The molecular structure is paramount to its function and reactivity. The diagram below illustrates the connectivity of atoms and the spatial arrangement of the functional groups.

G start 1-Boc-piperidine-4-carboxylic acid step1 Acyl Chloride Formation start->step1 reagent1 SOCl₂ or Oxalyl Chloride reagent1->step1 step2 Friedel-Crafts Acylation step1->step2 fluorobenzene Fluorobenzene fluorobenzene->step2 catalyst1 AlCl₃ (Lewis Acid) catalyst1->step2 intermediate tert-butyl 4-(4-fluorobenzoyl) piperidine-1-carboxylate step2->intermediate step3 Ketone Reduction intermediate->step3 reagent2 NaBH₄ or LiAlH₄ reagent2->step3 intermediate2 tert-butyl 4-((4-fluorophenyl) (hydroxy)methyl)piperidine-1-carboxylate step3->intermediate2 step4 Boc Deprotection intermediate2->step4 reagent3 TFA or HCl in Dioxane reagent3->step4 product This compound step4->product

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Reduction of Ketone Precursor

This protocol details the final reduction and deprotection steps, assuming the availability of the N-Boc protected ketone intermediate. This is a common and reliable method used in synthetic labs.

Materials:

  • tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 - 2.0 eq)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-Dioxane

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reduction of the Ketone:

    • Dissolve tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate in methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C using an ice-water bath.

    • Causality Insight: The reduction is performed at 0 °C to control the exothermic reaction and improve the selectivity of the hydride attack, minimizing potential side reactions.

    • Add sodium borohydride (NaBH₄) portion-wise over 15-20 minutes. NaBH₄ is a mild and selective reducing agent, ideal for converting ketones to alcohols without affecting the Boc protecting group or the aromatic fluorine. [1] * Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed (typically 1-2 hours).

  • Workup and Extraction:

    • Quench the reaction by the slow addition of water at 0 °C.

    • Concentrate the mixture in vacuo to remove most of the methanol.

    • Partition the resulting aqueous residue between dichloromethane (DCM) and water.

    • Extract the aqueous layer two more times with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected alcohol.

  • Deprotection of the Piperidine Nitrogen:

    • Dissolve the crude intermediate from the previous step in a minimal amount of DCM.

    • Add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 equivalents) or a solution of 4M HCl in 1,4-dioxane.

    • Causality Insight: Strong acids like TFA or HCl are required to cleave the acid-labile tert-butyloxycarbonyl (Boc) protecting group, liberating the secondary amine of the piperidine ring.

    • Stir at room temperature for 1-3 hours, monitoring by TLC for the disappearance of the starting material.

    • Concentrate the reaction mixture in vacuo.

  • Final Workup and Purification:

    • Dissolve the residue in DCM and carefully neutralize by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

    • Separate the organic layer, and extract the aqueous layer again with DCM.

    • Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the crude final product.

    • Self-Validation: The product can be purified by column chromatography on silica gel (eluting with a gradient of DCM/Methanol, often with a small percentage of ammonium hydroxide to prevent streaking) or by recrystallization to achieve high purity. Purity should be confirmed by HPLC and NMR.

Applications in Medicinal Chemistry

This compound is not typically a final drug product but rather a crucial structural motif and intermediate in the synthesis of more complex molecules. The piperidine ring is one of the most prevalent N-heterocycles in FDA-approved drugs, valued for its ability to improve physicochemical properties like solubility and to serve as a versatile scaffold for interacting with biological targets. [2]

  • CNS Drug Development: The 4-aryl-piperidine scaffold is a classic feature in compounds targeting the central nervous system. Derivatives have been explored as dopamine transporter (DAT) inhibitors, serotonin reuptake inhibitors, and ligands for various G-protein coupled receptors. [3][4]The fluorophenyl group can enhance metabolic stability and binding affinity through favorable electronic and steric interactions.

  • Antipsychotic Agents: The core structure is related to that of compounds investigated for antipsychotic activity, such as derivatives that act as 5-HT₂A receptor inverse agonists. [5]* PROTAC Linkers: More recently, simple heterocyclic structures like this have been used as components of semi-flexible linkers in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation.

Analytical Characterization

Rigorous analytical confirmation is essential to verify the identity, structure, and purity of the synthesized compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the number and environment of hydrogen atoms. Expected signals would include multiplets for the aromatic protons (typically two doublets or a complex multiplet in the 7.0-7.4 ppm range), a signal for the carbinol proton (CH-OH), multiplets for the piperidine ring protons, and broad singlets for the OH and NH protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon framework of the molecule. Distinct signals are expected for the aromatic carbons (including the carbon attached to fluorine, which will show a large C-F coupling constant), the carbinol carbon, and the carbons of the piperidine ring.

  • Mass Spectrometry (MS): Confirms the molecular weight. In ESI+ mode, the expected [M+H]⁺ ion would be observed at m/z 210.12.

  • Infrared (IR) Spectroscopy: Identifies functional groups. Key vibrational bands would include a broad O-H stretch (around 3300 cm⁻¹), an N-H stretch (around 3200-3400 cm⁻¹), C-H stretches (aromatic and aliphatic), and a strong C-F stretch (around 1220 cm⁻¹).

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

  • Hazard Statements: Based on analogous compounds, it may cause skin and serious eye irritation. It may also be harmful if swallowed or inhaled. [6]* Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

  • PubChem. (4-Fluoropiperidin-4-YL)methanol. National Center for Biotechnology Information.
  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]

  • Cognition Pharmaceuticals. (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol.
  • Google Patents. (2001). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • PubChem. 4-(4-Fluorophenyl)piperidine. National Center for Biotechnology Information.
  • American Elements. (4-chlorophenyl)(piperidin-4-yl)methanol.
  • Royal Society of Chemistry. (Date). Title of an article from RSC Advances. RSC Advances.
  • ResearchGate. (Date). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability.
  • BLDpharm. ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol.
  • Sigma-Aldrich. (4-(piperidin-4-yl)phenyl)methanol hydrochloride.
  • National Institutes of Health. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PubMed Central. Retrieved from [Link]

  • National Institutes of Health. (Date). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PubMed Central.
  • ChemicalBook. 4-Piperidinemethanol synthesis.
  • National Institutes of Health. (Date). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.
  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Retrieved from [Link]

  • PubChemLite. (4-benzylpiperidin-4-yl)methanol hydrochloride.
  • CymitQuimica. 3-Piperidinemethanol, 4-(4-fluorophenyl)-, (3S,4R)-.
  • MySkinRecipes. 4-(4-Fluorophenyl)piperidine hydrochloride.

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(4-Fluorophenyl)(piperidin-4-yl)methanol synthesis overview

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (4-Fluorophenyl)(piperidin-4-yl)methanol

Authored by a Senior Application Scientist

Introduction: The Significance of a Versatile Scaffold

This compound is a critical intermediate in medicinal chemistry and drug development. Its structure, featuring a 4-substituted piperidine ring linked to a fluorinated phenyl group, serves as a versatile scaffold for synthesizing a wide array of pharmacologically active molecules. The piperidine moiety is a privileged structure in drug discovery, known for improving physicochemical properties such as solubility and basicity, which can enhance bioavailability and target engagement. The incorporation of a fluorine atom on the phenyl ring is a common strategy to modulate metabolic stability, lipophilicity, and binding affinity by altering electronic properties.[1][2]

This guide provides an in-depth overview of the primary synthetic routes to this compound, designed for researchers, medicinal chemists, and process development scientists. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale for methodological choices, and the practical considerations for successful synthesis. The two principal strategies discussed are the reduction of a ketone precursor and the Grignard addition to an aldehyde, each offering distinct advantages and challenges.

Strategy 1: Synthesis via Reduction of 4-(4-Fluorobenzoyl)piperidine

This is arguably the most direct and commonly employed route. The core of this strategy is the reduction of the carbonyl group of 4-(4-fluorobenzoyl)piperidine. The success of this pathway hinges on the efficient synthesis of the ketone intermediate and the selection of an appropriate reducing agent that is selective for the ketone without affecting the aromatic fluorine atom. A critical consideration in this multi-step synthesis is the use of a protecting group for the piperidine nitrogen to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability in various reaction conditions and its straightforward removal under acidic conditions.[3]

Workflow for Ketone Reduction Pathway

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Grignard Addition to Nitrile (or alternative) cluster_2 Step 3: Ketone Reduction cluster_3 Step 4: Deprotection A 4-Piperidone B N-Boc-4-piperidone A->B (Boc)₂O, Base E N-Boc-4-cyanopiperidine B->E (Conversion not detailed) C 4-Fluorobromobenzene D 4-Fluorophenyl- magnesium bromide C->D Mg, THF F N-Boc-4-(4-fluorobenzoyl)piperidine D->F 1. THF 2. H₃O⁺ workup E->F 1. THF 2. H₃O⁺ workup G N-Boc-(4-Fluorophenyl)- (piperidin-4-yl)methanol F->G NaBH₄, MeOH H (4-Fluorophenyl)- (piperidin-4-yl)methanol G->H HCl or TFA

Caption: Synthetic workflow via the ketone reduction pathway.

Detailed Experimental Protocol: Ketone Reduction
Part A: Synthesis of the Precursor, 4-(4-Fluorobenzoyl)piperidine Hydrochloride

The ketone intermediate can be synthesized through various means, often starting from protected piperidine derivatives. A common industrial route involves the Friedel-Crafts acylation of fluorobenzene with a piperidine-4-carbonyl chloride derivative. Alternatively, the addition of a 4-fluorophenyl Grignard reagent to a piperidine-4-nitrile or ester derivative is effective. For the purpose of this guide, we will reference a deprotection method to yield the hydrochloride salt of the ketone, a stable and readily available starting material for the final reduction step.[4]

  • Starting Material: 1-Acetyl-4-(4-fluorobenzoyl)piperidine (1 equivalent).

  • Acid Hydrolysis: The starting material is refluxed in 6N hydrochloric acid for 2-3 hours. The acetyl protecting group is hydrolyzed under these conditions, yielding the free secondary amine which is protonated to form the hydrochloride salt.

  • Work-up: After cooling, the aqueous solution is extracted with diethyl ether to remove any unreacted starting material or non-basic impurities.

  • Basification & Extraction: The aqueous layer is then made alkaline with a sodium hydroxide solution. This deprotonates the piperidine nitrogen, yielding the free base of 4-(4-fluorobenzoyl)piperidine. The free base is extracted into an organic solvent like benzene or ethyl acetate.

  • Salt Formation: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated. The resulting oil is redissolved in diethyl ether, and hydrogen chloride gas is bubbled through the solution to precipitate the desired 4-(4-fluorobenzoyl)piperidine hydrochloride salt.[4]

  • Purification: The solid product is collected by filtration and can be recrystallized from a suitable solvent like isopropanol to achieve high purity.[4]

Part B: Reduction to this compound

This step focuses on the selective reduction of the ketone to a secondary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its excellent selectivity for ketones and aldehydes, its operational simplicity, and its safety profile compared to more powerful hydrides like lithium aluminum hydride (LiAlH₄).[5]

  • Reaction Setup: 4-(4-Fluorobenzoyl)piperidine hydrochloride (1 equivalent) is dissolved or suspended in a protic solvent, typically methanol or ethanol. The hydrochloride salt is often converted to the free base in situ or beforehand by treatment with a mild base.

  • Reducing Agent Addition: Sodium borohydride (1.1 to 1.5 equivalents) is added portion-wise to the stirred solution at a controlled temperature, usually between 0 °C and room temperature. The portion-wise addition helps to manage the exothermic reaction and the accompanying hydrogen gas evolution.

  • Reaction Monitoring: The progress of the reduction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ketone is fully consumed.

  • Quenching and Work-up: Once complete, the reaction is carefully quenched by the slow addition of water or a dilute acid (e.g., 1M HCl) to destroy any excess NaBH₄. The solvent is then removed under reduced pressure.

  • Extraction and Purification: The resulting residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The aqueous layer is extracted multiple times, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude this compound. The final product can be purified by column chromatography or recrystallization.

Strategy 2: Synthesis via Grignard Reaction

An alternative and powerful strategy for forming the central carbon-carbon bond is the Grignard reaction. This approach involves the nucleophilic addition of a 4-fluorophenylmagnesium halide to a piperidine-4-carboxaldehyde derivative. The key to this synthesis is the successful formation and handling of the highly reactive Grignard reagent, which necessitates strictly anhydrous conditions to prevent quenching.[6][7] As with the previous method, N-protection of the piperidine ring is essential.

Workflow for Grignard Reaction Pathway

G cluster_0 Step 1: Aldehyde Preparation cluster_1 Step 2: Grignard Reagent Formation cluster_2 Step 3: Grignard Addition cluster_3 Step 4: Deprotection A N-Boc-4-piperidinemethanol B N-Boc-4-piperidine- carboxaldehyde A->B Mild Oxidation (e.g., PCC, DMP) E N-Boc-(4-Fluorophenyl)- (piperidin-4-yl)methanol B->E 1. Anhydrous THF, 0°C 2. Sat. NH₄Cl workup C 4-Fluorobromobenzene D 4-Fluorophenyl- magnesium bromide C->D Mg, Anhydrous THF D->E 1. Anhydrous THF, 0°C 2. Sat. NH₄Cl workup F (4-Fluorophenyl)- (piperidin-4-yl)methanol E->F HCl or TFA

Caption: Synthetic workflow via the Grignard reaction pathway.

Detailed Experimental Protocol: Grignard Reaction
Part A: Preparation of N-Boc-4-piperidinecarboxaldehyde

The aldehyde precursor is typically prepared by the mild oxidation of the corresponding alcohol, N-Boc-4-piperidinemethanol. This starting alcohol can be synthesized by reducing the ester of N-Boc-piperidine-4-carboxylic acid with a reagent like LiAlH₄.[8]

  • Starting Material: N-Boc-4-piperidinemethanol (1 equivalent).

  • Oxidation: The alcohol is dissolved in an anhydrous solvent like dichloromethane (DCM). A mild oxidizing agent such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) is added. These reagents are chosen to prevent over-oxidation to the carboxylic acid. The reaction is stirred at room temperature until TLC analysis confirms the consumption of the starting alcohol.

  • Work-up and Purification: The reaction mixture is filtered through a pad of silica gel or Celite to remove the oxidant byproducts. The filtrate is concentrated, and the crude aldehyde is purified, typically by column chromatography, to yield N-Boc-4-piperidinecarboxaldehyde.

Part B: Grignard Addition and Deprotection

This phase requires meticulous attention to anhydrous techniques. All glassware must be flame- or oven-dried, and all solvents must be anhydrous.[7]

  • Grignard Reagent Formation: Magnesium turnings (1.1 equivalents) are placed in a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon). A small crystal of iodine is often added as an initiator. A solution of 4-fluorobromobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise. The initiation of the reaction is indicated by a color change and gentle reflux. Once initiated, the remaining solution is added at a rate that maintains a steady reaction.[9]

  • Grignard Addition: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of N-Boc-4-piperidinecarboxaldehyde (0.9 equivalents) in anhydrous THF is added dropwise. Maintaining a low temperature is crucial to control the exothermic addition. After the addition is complete, the mixture is allowed to warm to room temperature and stirred for 1-2 hours.

  • Quenching and Work-up: The reaction is cooled again in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the intermediate magnesium alkoxide to form the alcohol and precipitates magnesium salts.[9]

  • Extraction: The mixture is extracted several times with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude N-Boc protected final product.

  • Deprotection: The crude N-Boc-(4-Fluorophenyl)(piperidin-4-yl)methanol is dissolved in a solvent such as dioxane or dichloromethane. A strong acid, such as 4M HCl in dioxane or trifluoroacetic acid (TFA), is added, and the mixture is stirred at room temperature.[3]

  • Final Isolation: Upon completion of the deprotection, the solvent is evaporated. The residue can be triturated with ether to precipitate the hydrochloride salt or neutralized with a base and extracted to yield the free base of the final product, which can then be purified by chromatography or recrystallization.

Comparative Analysis of Synthetic Routes

The choice between the ketone reduction and Grignard reaction pathways depends on several factors including starting material availability, scalability, and the desired purity profile of the final product.

ParameterStrategy 1: Ketone ReductionStrategy 2: Grignard Reaction
Key Precursor 4-(4-Fluorobenzoyl)piperidineN-Boc-4-piperidinecarboxaldehyde
Key Transformation Carbonyl ReductionC-C Bond Formation via Nucleophilic Addition
Primary Reagent Sodium Borohydride (NaBH₄)4-Fluorophenylmagnesium Bromide
Process Sensitivity Moderately sensitive to moistureHighly sensitive to moisture and protic sources
Scalability Generally high; NaBH₄ is an inexpensive and stable industrial reagent.Moderate; Grignard reactions can be challenging to scale due to initiation and exotherm control.[6]
Advantages Robust and reliable; uses common and safe reducing agents; precursor is commercially available.[4][10]High convergence; builds the molecular skeleton efficiently.
Disadvantages May require more steps to synthesize the ketone precursor if not purchased.Requires strictly anhydrous conditions; aldehyde precursor can be unstable; potential for side reactions.[7]

Conclusion

The synthesis of this compound is a well-established process that is fundamental to the development of numerous pharmaceutical agents. The two primary strategies, reduction of a ketone precursor and a Grignard-based C-C bond formation, are both highly effective. The ketone reduction pathway is often favored for its operational simplicity and robustness, particularly when the ketone intermediate is readily accessible. The Grignard pathway, while more technically demanding due to its moisture sensitivity, offers a highly efficient and convergent route to the target molecule. A thorough understanding of the principles and practical considerations outlined in this guide will enable researchers to select and execute the optimal synthetic strategy for their specific research and development needs.

References

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Biological activity of (4-Fluorophenyl)(piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of the (4-Fluorophenyl)(piperidin-4-yl)methanol Scaffold

This guide provides a comprehensive technical overview of the biological activities associated with the this compound chemical scaffold. Rather than focusing on a single activity, we will explore this molecule as a versatile platform in medicinal chemistry, from which a multitude of derivatives with diverse pharmacological profiles have been developed. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential unlocked by this core structure.

Introduction: A Privileged Scaffold in Drug Discovery

The this compound core represents a significant "privileged scaffold" in modern medicinal chemistry. The piperidine ring is a common motif in many approved drugs, valued for its favorable pharmacokinetic properties and its ability to be readily functionalized. The incorporation of a fluorophenyl group often enhances metabolic stability and can improve binding affinity to biological targets through specific electronic interactions.

While the parent compound itself is primarily a synthetic intermediate, its true value lies in its role as a foundational building block. By systematically modifying the piperidine nitrogen and other positions, researchers have engineered derivatives with potent and selective activities across a wide range of therapeutic areas, including central nervous system disorders, infectious diseases, and cardiovascular conditions. This guide will dissect the structure-activity relationships (SAR) that govern these diverse biological outcomes.

The Core Scaffold: Synthesis and Derivatization Potential

The strategic importance of this compound stems from its synthetic accessibility and the chemical handles it presents for diversification.

General Synthesis of the Core Scaffold

The synthesis of the parent scaffold is typically achieved through nucleophilic addition of a Grignard reagent to a piperidine-4-carboxaldehyde derivative. A common route involves the protection of the piperidine nitrogen, followed by reduction of a corresponding ester to the aldehyde, and subsequent reaction with 4-fluorophenylmagnesium bromide.

Experimental Protocol: Synthesis of this compound

  • Protection: The secondary amine of a starting material like ethyl isonipecotate is protected, often with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions.[1]

  • Reduction to Aldehyde: The ester is carefully reduced to the corresponding aldehyde using a suitable reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperature.

  • Grignard Reaction: The protected piperidine-4-carboxaldehyde is then reacted with 4-fluorophenylmagnesium bromide (prepared from 4-bromofluorobenzene and magnesium turnings) in an anhydrous ether solvent like THF.

  • Deprotection: The reaction is quenched, and the Boc protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) to yield the final this compound scaffold.

Derivatization Strategy

The primary point for chemical modification is the secondary amine of the piperidine ring. This site allows for a wide array of synthetic transformations, including N-alkylation, N-acylation, and reductive amination, enabling the exploration of vast chemical space.

G cluster_0 Core Scaffold Synthesis cluster_1 Derivatization start Piperidine-4-carboxylate step1 N-Protection (Boc) start->step1 step2 Reduction to Aldehyde step1->step2 step3 Grignard Reaction (+ 4-F-PhMgBr) step2->step3 step4 N-Deprotection step3->step4 core (4-Fluorophenyl) (piperidin-4-yl)methanol step4->core derivatization N-Alkylation / Acylation (Modification at Piperidine N) core->derivatization Versatile Intermediate bio_activity Diverse Biological Activities derivatization->bio_activity

Caption: Synthetic workflow for the core scaffold and its derivatization.

Biological Activities of Key Derivatives

The functionalization of the this compound scaffold has led to the discovery of compounds with significant therapeutic potential.

Central Nervous System (CNS) Applications

The scaffold has proven particularly fruitful in the development of agents targeting CNS disorders.

A key derivative, known as ACP-103 (Pimavanserin) , is a potent inverse agonist at the serotonin 5-HT₂ₐ receptor.[2] Inverse agonists are distinct from neutral antagonists; they reduce the constitutive, baseline activity of a receptor in the absence of its natural ligand. This mechanism is believed to be crucial for its antipsychotic effects, particularly in managing psychosis associated with neurodegenerative diseases.

ACP-103 demonstrates high affinity and selectivity for the 5-HT₂ₐ receptor over other monoaminergic receptors, including other serotonin subtypes and dopamine receptors, which is hypothesized to reduce the motor side effects associated with traditional antipsychotics.[2]

CompoundTargetAssay TypeAffinity / Potency
ACP-103 Human 5-HT₂ₐRadioligand Binding (membranes)pKᵢ = 9.3
Human 5-HT₂ₐFunctional Inverse Agonism (R-SAT)pIC₅₀ = 8.7
Human 5-HT₂CRadioligand Binding (membranes)pKᵢ = 8.80
Human 5-HT₂CFunctional Inverse Agonism (R-SAT)pIC₅₀ = 7.1
Dopamine D₂Radioligand BindingNo significant affinity
Data synthesized from Vanover et al., 2006.[2]

In vivo studies have validated this mechanism. ACP-103 effectively attenuates behaviors in animal models that are predictive of antipsychotic efficacy, such as reducing hyperactivity induced by the NMDA receptor antagonist MK-801.[2]

G cluster_pathway 5-HT₂ₐ Receptor Signaling serotonin 5-HT (Agonist) receptor 5-HT₂ₐ Receptor (Constitutively Active) serotonin->receptor Stimulates g_protein Gq/11 Activation receptor->g_protein Activates plc PLC Activation g_protein->plc downstream ↑ IP₃ & DAG (Neuronal Excitation) plc->downstream acp103 ACP-103 (Inverse Agonist) acp103->receptor Inhibits Constitutive Activity

Caption: Mechanism of 5-HT₂ₐ receptor inverse agonism by ACP-103.

Derivatives of a related bis(4-fluorophenyl)methyl structure linked to a piperidine have been investigated as atypical inhibitors of the dopamine transporter (DAT).[3][4] These compounds aim to treat psychostimulant use disorders by occupying the transporter without producing the reinforcing, stimulant-like effects of drugs like cocaine.[4] Research in this area focuses on improving metabolic stability and fine-tuning the affinity for DAT versus the serotonin transporter (SERT) to achieve the desired pharmacological profile.[3][4]

Starting from the structure of Tramadol, medicinal chemists have designed derivatives of a related 4-hydroxy-4-phenylpiperidine scaffold that exhibit potent and selective μ-opioid receptor (MOR) agonism.[5] One such compound demonstrated a high binding affinity for MOR (Kᵢ = 7.3 nM) and produced strong analgesic effects in hot-plate tests in mice, which were reversible by the opioid antagonist naloxone.[5] This line of research highlights the scaffold's utility in developing novel pain management therapies with potentially improved side-effect profiles.

Antimicrobial Applications

The versatility of the broader piperidine scaffold extends to anti-infective research. While not directly based on this compound, studies on structurally similar diphenyl(piperidin-4-yl)methanol derivatives have demonstrated significant antibacterial and antifungal activity.[6]

Experimental Protocol: Agar Well Disc Diffusion Assay

This protocol is a standard method for screening the antimicrobial activity of newly synthesized compounds.

  • Culture Preparation: Prepare a standardized inoculum (e.g., 0.5 McFarland standard) of the target bacterial or fungal strain in a suitable broth.

  • Plate Inoculation: Evenly swab the microbial inoculum onto the surface of an agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi).

  • Well Preparation: Aseptically create uniform wells (e.g., 6 mm diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a non-inhibitory solvent like DMSO) into each well. Include a solvent-only well as a negative control and a standard antibiotic/antifungal (e.g., ampicillin, fluconazole) as a positive control.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement: Measure the diameter of the zone of inhibition (ZOI) around each well in millimeters. A larger ZOI indicates greater antimicrobial activity.

In one study, derivatives with nitro (NO₂) and hydroxyl (OH) substitutions on the aromatic rings showed enhanced activity.[6] For example, a 4-nitro substituted derivative was highly effective against Proteus mirabilis and demonstrated potent antifungal activity against Aspergillus niger, with a zone of inhibition (25 mm) that surpassed the standard drug fluconazole.[6] This suggests that the electronic properties of substituents play a critical role in the antimicrobial mechanism of action.

Derivative SubstituentTarget OrganismActivity (Zone of Inhibition, mm)
4-Nitro (4NP) Proteus mirabilisSignificant ZOI (≥ 12 mm)
Aspergillus niger25 mm
Dichloro (DCP) Proteus mirabilisSignificant ZOI (≥ 12 mm)
Shigella dysenteriaeNotable Efficacy
Fluconazole (Control) Aspergillus nigerLower ZOI than 4NP
Data synthesized from Diphenyl (piperidin-4-yl) methanol derivatives study.[6]
Cardiovascular and Other Applications

The scaffold has also been explored for other therapeutic targets.

  • Antihypertensive Agents: N-alkylated derivatives have been synthesized and evaluated as T-type Ca²⁺ channel blockers.[7] Oral administration of a lead compound from this series lowered blood pressure in spontaneously hypertensive rats without causing reflex tachycardia, a common side effect of L-type calcium channel blockers.[7]

  • Antimalarial Research: Certain derivatives, particularly those with halogenated benzyl groups on the piperidine nitrogen, have shown activity against resistant strains of Plasmodium, the parasite responsible for malaria.[8]

Conclusion and Future Directions

The this compound scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic tractability and the favorable properties of its core components have enabled the development of a remarkable diversity of biologically active compounds. From potent CNS agents to novel antimicrobials, the derivatives of this scaffold address a wide spectrum of unmet medical needs.

Future research should continue to explore this rich chemical space. Key areas of investigation include:

  • Stereochemistry: A systematic evaluation of how the stereochemistry at the methanol-bearing carbon influences biological activity, an area that has been shown to be critical for related compounds.[8]

  • Pharmacokinetic Optimization: Further modification to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties, enhancing oral bioavailability and metabolic stability for promising lead compounds.

  • New Therapeutic Targets: Screening derivative libraries against a broader range of biological targets to uncover novel therapeutic applications.

By leveraging the foundational knowledge outlined in this guide, researchers can continue to unlock the full potential of this versatile and powerful chemical scaffold.

References

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-8. [Link]

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  • Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • DIPHENYL (PIPERIDIN-4-YL) METHANOL DERIVATIVES AS POTENTIAL CANDIDATES FOR ANTIFUNGAL AND ANTIBACTERIAL ACTIVITIES. (n.d.). Retrieved from [Link]

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  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024). Retrieved from [Link]

  • ChEMBL. (n.d.). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary for CID 2734218, (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine. Retrieved from [Link]

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  • ResearchGate. (2017). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. Retrieved from [Link]

  • MDPI. (n.d.). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (2008). Retrieved from [Link]

  • Drugs for Neglected Diseases initiative (DNDi). (2019). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and pharmacological evaluation of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. Retrieved from [Link]

  • PubMed. (2000). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. Retrieved from [Link]

  • PubMed. (2020). Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary for CID 420771, 4-Piperidinemethanol. Retrieved from [Link]

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(4-Fluorophenyl)(piperidin-4-yl)methanol derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (4-Fluorophenyl)(piperidin-4-yl)methanol Derivatives and Analogs for Drug Discovery Professionals

Introduction: A Core Scaffold of Significant CNS Potential

The this compound scaffold represents a privileged structure in modern medicinal chemistry, particularly for agents targeting the central nervous system (CNS). Its constituent parts—a fluorine-substituted aromatic ring, a flexible piperidine core, and a crucial methanol linker—each contribute unique physicochemical and pharmacokinetic properties that make it an attractive starting point for designing potent and selective modulators of various neuroreceptors and transporters. This guide provides a comprehensive analysis of the synthesis, structure-activity relationships (SAR), and pharmacological applications of this versatile scaffold, offering field-proven insights for researchers engaged in the development of next-generation CNS therapeutics.

Deconstructing the Core Scaffold: An Analysis of Key Structural Components

The therapeutic success of this scaffold is rooted in the synergistic interplay of its three primary components. Understanding the individual contribution of each moiety is fundamental to rational drug design.

  • The 4-Fluorophenyl Group: The strategic incorporation of a fluorine atom, particularly at the para-position of the phenyl ring, is a cornerstone of modern drug design.[1] Fluorine's high electronegativity and small van der Waals radius (1.47 Å, similar to hydrogen) allow it to serve as a bioisostere for hydrogen while profoundly influencing the molecule's electronic properties.[1][2] The para-fluoro substitution is critical for several reasons:

    • Metabolic Stability: It blocks a common site of oxidative metabolism by Cytochrome P450 (CYP) enzymes, thereby increasing the compound's half-life and bioavailability.[3] This strategy is employed in numerous blockbuster drugs, including statins like atorvastatin and rosuvastatin.[3][4]

    • Binding Affinity: The electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups and create favorable electrostatic interactions within the target's binding pocket, often enhancing potency.[3]

    • Lipophilicity: Fluorination can increase lipophilicity, which can improve membrane permeability and blood-brain barrier penetration, a critical factor for CNS-acting drugs.

  • The Piperidine Ring: As the third most common ring system found in pharmaceuticals, the piperidine moiety is a versatile scaffold for exploring chemical space.[5][6] Its saturated, non-planar structure allows for the precise three-dimensional positioning of substituents. The basic nitrogen atom is a key interaction point, often forming a salt bridge with an acidic residue in the target protein, and serves as a convenient handle for chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties.[7][8] However, the atoms adjacent to the piperidine nitrogen are often susceptible to metabolism, a challenge that can be addressed through bioisosteric replacement.[5]

  • The Methanol Linker: The hydroxyl group of the methanol linker is a critical hydrogen bond donor and acceptor, providing a key anchoring point within the binding site of many receptors. Its position connecting the aromatic system to the piperidine ring defines the spatial relationship between these two crucial pharmacophoric elements.

Synthetic Strategies for Scaffold Construction and Derivatization

The synthesis of this compound and its derivatives is typically achieved through robust and scalable chemical reactions. A common and efficient approach involves the Grignard reaction.

Workflow for Synthesis and Derivatization

G cluster_0 Part 1: Core Scaffold Synthesis cluster_1 Part 2: N-Alkylation/Arylation P1 4-Bromofluorobenzene P3 4-Fluorophenylmagnesium bromide (Grignard Reagent) P1->P3 1. Mg, THF P2 Magnesium Turnings P2->P3 P5 N-Boc-(4-Fluorophenyl)(piperidin-4-yl)methanol P3->P5 2. Add to P4 in THF P4 N-Boc-4-formylpiperidine P4->P5 P7 This compound P5->P7 3. Acidic workup P6 TFA or HCl (Deprotection) P10 Final N-Substituted Derivative P7->P10 4. R-X, Base, Solvent P8 Alkyl/Aryl Halide (R-X) P8->P10 P9 Base (e.g., K2CO3) P9->P10

Caption: General synthetic workflow for the core scaffold and its N-derivatives.

Detailed Experimental Protocol: Synthesis of this compound

This protocol describes a standard two-step synthesis involving Grignard addition followed by deprotection.

Step 1: Synthesis of N-Boc-(4-Fluorophenyl)(piperidin-4-yl)methanol

  • Grignard Reagent Preparation:

    • To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add magnesium turnings (1.2 eq).

    • Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

    • Add a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of 4-bromofluorobenzene (1.0 eq) in anhydrous THF dropwise via an addition funnel, maintaining a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours until the magnesium is consumed, yielding the Grignard reagent, 4-fluorophenylmagnesium bromide.

  • Grignard Reaction:

    • In a separate flame-dried flask, dissolve N-Boc-4-formylpiperidine (1.1 eq) in anhydrous THF.

    • Cool this solution to 0 °C in an ice bath.

    • Slowly add the prepared Grignard reagent to the aldehyde solution via cannula.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-(4-Fluorophenyl)(piperidin-4-yl)methanol.

Step 2: Deprotection to Yield this compound

  • Acidic Cleavage:

    • Dissolve the Boc-protected intermediate from Step 1 in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.[9]

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

  • Workup and Isolation:

    • Evaporate the solvent and excess acid under reduced pressure.

    • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the final product, this compound, which can be further purified if necessary.[9]

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the scaffold has yielded crucial insights into the structural requirements for affinity and selectivity at various CNS targets.

SAR Exploration Pathways

Caption: Key modification sites for SAR studies on the core scaffold.

  • A. Modifications of the Aromatic Ring: While the 4-fluorophenyl group is often optimal for metabolic stability and potency, other substitutions have been explored.[3] In some series, replacing the fluoro group with chloro or bromo leads to diminished activity, suggesting that fluorine's unique size and electronic properties are essential for fitting into the binding pocket.[3]

  • B. Modifications of the Piperidine Nitrogen: This is the most common site for derivatization to modulate receptor affinity and selectivity.

    • Dopamine D2/D3 Receptor Antagonists: Attaching longer alkyl chains or arylalkyl moieties, such as a phenylbutyl group (akin to haloperidol), often confers potent D2 receptor antagonism, a key mechanism for antipsychotic agents.[7][10]

    • Dopamine Transporter (DAT) Inhibitors: N-substitution with bulky groups like a 2-naphthylmethyl or a bis(4-fluorophenyl)methoxyethyl moiety can produce high-affinity DAT ligands.[11] These compounds are investigated for treating psychostimulant use disorders.[12][13]

  • C. Bioisosteric Replacement of the Piperidine Ring: To overcome metabolic liabilities at the piperidine ring or to explore new chemical space, various bioisosteres have been investigated.

    • Tropane Analogs: Introducing a tropane system can alter the conformational rigidity and vectorality of the nitrogen substituents.[5]

    • Spirocyclic Systems: Azaspiro[3.3]heptane has been identified as a viable piperidine bioisostere, offering different exit vectors for substituents while maintaining a similar overall shape.[5][6]

    • Homopiperazine/Piperazine: While structurally distinct, these rings are often compared. Replacing piperidine with piperazine can drastically alter properties like pKa and metabolic stability, sometimes for the better, but often requiring re-optimization of other parts of the molecule.[13][14]

Comparative SAR Data for DAT Inhibitors

The following table summarizes data for a series of DAT inhibitors, illustrating the impact of N-substitution and ring modification.

Compound IDCore Scaffold ModificationN-SubstituentDAT Kᵢ (nM)SERT/DAT SelectivityReference
GBR 12909 Analog Piperidine-CH₂CH₂OCH(Ph-4-F)₂0.7323[11]
JJC8-088 Piperazine-CH₂CH₂S(O)CH(Ph-4-F)₂2.6>4885[12]
Compound 19 Piperidine-NH-CH₂CH₂S-CH(Ph-4-F)₂8.594[11]
Compound 20a Piperidine-CH₂CH₂CH₂OH382>26[13]

Data synthesized from multiple sources for illustrative purposes.

Pharmacological Profiles and Key Therapeutic Targets

Derivatives of this scaffold predominantly interact with monoaminergic G-protein coupled receptors (GPCRs) and transporters, making them highly relevant for treating neuropsychiatric disorders.[7][15]

  • Dopamine D₂/D₃ Receptor Antagonism: Many analogs function as potent antagonists at D₂ and D₃ receptors. This mechanism is the cornerstone of antipsychotic therapy for schizophrenia, helping to alleviate positive symptoms like hallucinations and delusions.[10][16] The challenge lies in achieving selectivity over other receptors to minimize side effects like extrapyramidal symptoms.[17]

  • Serotonin 5-HT₂ₐ Receptor Inverse Agonism: Atypical antipsychotics often combine D₂ antagonism with high affinity for 5-HT₂ₐ receptors.[18] ACP-103 (Pimavanserin), a related structure, is a potent 5-HT₂ₐ inverse agonist with antipsychotic-like efficacy and an improved side-effect profile.[18]

  • Dopamine Transporter (DAT) Inhibition: Atypical DAT inhibitors that show a reduced psychostimulant profile compared to cocaine are being developed as potential treatments for substance use disorders.[13][17] Analogs of the this compound scaffold have demonstrated high affinity and selectivity for DAT.[11][12]

Signaling Pathway: D₂ Receptor Antagonism

D2_Pathway Dopamine Dopamine D2R Dopamine D₂ Receptor Dopamine->D2R Activates Antagonist Derivative This compound Analog Antagonist->D2R Blocks G_protein Gαi/o Protein D2R->G_protein Inhibits (when activated) AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Reduced Neuronal Excitability) PKA->Response Phosphorylates Targets

Caption: Mechanism of action for a D₂ receptor antagonist derivative.

Protocol: Radioligand Binding Assay for D₂ Receptor Affinity

This protocol outlines a standard method for determining the binding affinity (Kᵢ) of a test compound.

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat striatum) or cultured cells expressing the human D₂ receptor in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).

  • Competition Binding Assay:

    • Set up assay tubes containing a fixed concentration of a radioligand with high affinity for the D₂ receptor (e.g., [³H]-Spiperone or [³H]-Raclopride).

    • Add increasing concentrations of the unlabeled test compound (the 'competitor').

    • Include control tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known D₂ antagonist, e.g., haloperidol).

    • Add the prepared membrane suspension to initiate the binding reaction.

  • Incubation and Filtration:

    • Incubate the tubes at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

    • Rapidly terminate the reaction by filtering the contents of each tube through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

    • Wash the filters quickly with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Data Analysis:

    • Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Conclusion and Future Directions

The this compound scaffold continues to be a remarkably fruitful starting point for the discovery of novel CNS agents. Its inherent drug-like properties, combined with well-understood synthetic accessibility and clear SAR pathways, ensure its continued relevance. Future research will likely focus on developing derivatives with increasingly refined pharmacological profiles, such as biased agonists or allosteric modulators, and employing novel piperidine bioisosteres to further enhance metabolic stability and fine-tune therapeutic effects. The principles and protocols outlined in this guide provide a solid foundation for researchers aiming to innovate within this valuable chemical space.

References

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-8.
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  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (n.d.). Bentham Science.
  • The Strategic Incorporation of Fluorine in Modern Drug Design: A Technical Guide. (2025). BenchChem.
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  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (2019). European Journal of Medicinal Chemistry, 180, 361-372.
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Sources

The Pivotal Role of (4-Fluorophenyl)(piperidin-4-yl)methanol in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Privileged Scaffold

In the landscape of contemporary drug discovery, the identification and optimization of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets – represent a cornerstone of efficient medicinal chemistry. Among these, the (4-Fluorophenyl)(piperidin-4-yl)methanol core has emerged as a motif of significant interest. Its unique combination of a fluorinated aromatic ring, a versatile piperidine heterocycle, and a reactive methanol group provides a rich tapestry for synthetic elaboration and a favorable profile for interacting with a range of biological macromolecules. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis, medicinal chemistry applications, and pharmacological evaluation of compounds derived from this pivotal scaffold. We will delve into the causality behind experimental choices, provide validated protocols, and explore the structure-activity relationships that govern the therapeutic potential of this remarkable molecular entity.

I. Synthesis and Physicochemical Properties: Crafting the Core

The strategic synthesis of the this compound scaffold is paramount to its utility in drug discovery programs. The most convergent and widely employed synthetic strategy involves a two-step sequence: a Grignard reaction to form the aryl-heterocycle bond followed by the reduction of the pyridine ring.

A. Synthetic Protocol: A Step-by-Step Guide

Step 1: Synthesis of (4-Fluorophenyl)(pyridin-4-yl)methanol via Grignard Reaction

This step hinges on the nucleophilic addition of a 4-pyridyl Grignard reagent to 4-fluorobenzaldehyde. The Grignard reagent is typically prepared in situ from 4-bromopyridine and magnesium turnings.

  • Materials:

    • 4-Bromopyridine

    • Magnesium turnings

    • Iodine (crystal)

    • Anhydrous Tetrahydrofuran (THF)

    • 4-Fluorobenzaldehyde

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

  • Procedure:

    • Under an inert atmosphere (Argon or Nitrogen), activate magnesium turnings (1.2 eq.) in a dry round-bottom flask with a crystal of iodine and gentle heating until violet vapors are observed.

    • Add a small portion of a solution of 4-bromopyridine (1.0 eq.) in anhydrous THF to initiate the Grignard reaction, evidenced by a gentle reflux.

    • Once initiated, add the remaining 4-bromopyridine solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

    • In a separate flask, dissolve 4-fluorobenzaldehyde (1.0 eq.) in anhydrous THF and cool to 0 °C in an ice bath.

    • Slowly add the prepared Grignard reagent to the solution of 4-fluorobenzaldehyde via cannula transfer.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford (4-Fluorophenyl)(pyridin-4-yl)methanol.

Step 2: Catalytic Hydrogenation to this compound

The reduction of the pyridine ring to a piperidine is a critical step to introduce the desired saturated heterocyclic core.

  • Materials:

    • (4-Fluorophenyl)(pyridin-4-yl)methanol

    • Platinum (IV) oxide (PtO₂, Adam's catalyst) or Palladium on carbon (Pd/C)

    • Methanol or Ethanol

    • Hydrogen gas (H₂)

    • Parr hydrogenation apparatus or similar

  • Procedure:

    • Dissolve (4-Fluorophenyl)(pyridin-4-yl)methanol in methanol or ethanol in a suitable hydrogenation vessel.

    • Add a catalytic amount of PtO₂ or Pd/C to the solution.

    • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and shake or stir vigorously at room temperature.

    • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

    • Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield this compound.

B. Physicochemical Properties

The introduction of the fluorine atom and the piperidine ring imparts distinct physicochemical properties to the scaffold, which are crucial for its drug-like characteristics.

PropertyValue/DescriptionSignificance in Medicinal Chemistry
Molecular Weight Approximately 209.26 g/mol Falls within the "rule of five" for good oral bioavailability.
logP Estimated between 1.5 and 2.5Provides a balance of lipophilicity and hydrophilicity for membrane permeability and aqueous solubility.
pKa The piperidine nitrogen has a pKa of ~9-10.The basic nitrogen allows for salt formation, enhancing solubility and handling. It also serves as a key interaction point with biological targets.
Fluorine Substitution The 4-fluoro substituent is a weak deactivator and has a minimal steric footprint.The fluorine atom can enhance metabolic stability by blocking potential sites of oxidation and can modulate the electronic properties of the phenyl ring, influencing binding affinity to target proteins.

II. Medicinal Chemistry Applications: A Scaffold for Innovation

The this compound core is a versatile building block for the synthesis of a wide range of therapeutic agents, particularly those targeting the central nervous system (CNS).

A. Dopamine and Serotonin Transporter Inhibitors

A significant body of research has focused on the incorporation of the this compound scaffold into inhibitors of the dopamine transporter (DAT) and the serotonin transporter (SERT).[1][2] These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key strategy for treating depression, anxiety, and substance abuse disorders.

Structure-Activity Relationships (SAR):

Systematic modifications of the core scaffold have revealed key structural features that govern potency and selectivity for DAT and SERT.

ModificationImpact on ActivityRationale
N-alkylation of Piperidine Introduction of larger, lipophilic groups (e.g., benzyl, phenethyl) generally increases DAT affinity.[2]These groups are thought to interact with a hydrophobic pocket in the transporter protein.
Modification of the Methanol Group Etherification or esterification can modulate potency and pharmacokinetic properties.Alters hydrogen bonding capacity and lipophilicity.
Substitution on the Fluorophenyl Ring Moving the fluorine to the 2- or 3-position, or introducing other substituents, can significantly alter selectivity between DAT and SERT.Fine-tunes the electronic and steric interactions with the binding site.
B. 5-HT₂ₐ Receptor Inverse Agonists

The this compound moiety is structurally related to components of molecules that act as inverse agonists at the 5-HT₂ₐ serotonin receptor. Inverse agonism at this receptor is a validated mechanism for the treatment of psychosis, particularly in vulnerable populations where dopamine receptor blockade is undesirable.

A notable example is Pimavanserin , an approved medication for Parkinson's disease psychosis. While not a direct derivative, its synthesis involves related building blocks and it highlights the utility of the fluorophenyl and piperidine motifs in targeting serotonin receptors.[3][4] Pimavanserin's mechanism as a 5-HT₂ₐ inverse agonist avoids the motor side effects associated with traditional antipsychotics that block D₂ dopamine receptors.[5][6]

III. Pharmacological Evaluation: From Bench to Behavior

The characterization of compounds derived from the this compound scaffold requires a suite of in vitro and in vivo assays to determine their potency, selectivity, and therapeutic potential.

A. In Vitro Assays

1. Radioligand Binding Assays:

These assays are the gold standard for determining the binding affinity of a compound for its molecular target.

  • Objective: To determine the inhibitory constant (Ki) of a test compound for DAT and SERT.

  • Protocol Outline:

    • Membrane Preparation: Prepare cell membranes from cell lines stably expressing human DAT or SERT, or from rodent brain tissue.[7]

    • Assay Setup: In a 96-well plate, incubate the membranes with a specific radioligand (e.g., [³H]-WIN 35,428 for DAT, [³H]-citalopram for SERT) and varying concentrations of the test compound.[8][9]

    • Incubation: Allow the binding to reach equilibrium.

    • Harvesting: Rapidly filter the mixture to separate bound from unbound radioligand.

    • Counting: Quantify the radioactivity of the bound ligand using a scintillation counter.

    • Data Analysis: Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.

2. Functional Assays (Transporter Uptake):

These assays measure the functional effect of a compound on transporter activity.

  • Objective: To determine the potency of a test compound to inhibit the uptake of a radiolabeled substrate (e.g., [³H]-dopamine for DAT, [³H]-serotonin for SERT).

  • Protocol Outline:

    • Cell Culture: Use cell lines stably expressing the transporter of interest.

    • Assay Setup: Pre-incubate the cells with varying concentrations of the test compound.

    • Substrate Addition: Add the radiolabeled substrate and incubate for a short period.

    • Termination: Stop the uptake by washing with ice-cold buffer.

    • Lysis and Counting: Lyse the cells and quantify the intracellular radioactivity.

    • Data Analysis: Determine the IC₅₀ for uptake inhibition.

B. In Vivo Behavioral Models

1. Forced Swim Test (Mouse):

This is a widely used screening tool for assessing antidepressant-like activity.

  • Objective: To evaluate the effect of a compound on behavioral despair.

  • Protocol Outline:

    • Apparatus: A cylindrical container filled with water (23-25 °C).[10][11][12][13][14]

    • Procedure: Place a mouse in the water for a 6-minute session. The last 4 minutes are recorded.

    • Scoring: Measure the duration of immobility (floating).

    • Interpretation: A significant decrease in immobility time compared to a vehicle-treated control group suggests antidepressant-like effects.

2. Prepulse Inhibition (PPI) of the Acoustic Startle Response:

This model assesses sensorimotor gating, a process that is deficient in schizophrenia and other psychotic disorders.

  • Objective: To evaluate the antipsychotic-like potential of a compound.

  • Protocol Outline:

    • Apparatus: A startle chamber equipped to deliver acoustic stimuli and measure the startle response.[15][16]

    • Procedure: Present a series of trials, some with a loud startling stimulus alone, and others where the loud stimulus is preceded by a weaker, non-startling prepulse.

    • Measurement: Measure the amplitude of the startle response.

    • Interpretation: A potentiation of the normal inhibition of the startle response by the prepulse suggests antipsychotic-like activity.[17][18]

IV. Signaling Pathways and Visualization

Understanding the downstream signaling pathways modulated by compounds derived from the this compound scaffold is crucial for elucidating their mechanism of action.

A. Dopamine Signaling Pathway

Inhibitors of DAT increase the synaptic concentration of dopamine, leading to enhanced activation of postsynaptic dopamine receptors (D1-like and D2-like), which are G-protein coupled receptors (GPCRs) that modulate adenylyl cyclase activity and intracellular cAMP levels.[19][20][][22]

Dopamine_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA_synapse DA_vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) DA_synth Tyrosine -> L-DOPA -> Dopamine DA_synth->DA_vesicle VMAT2 D1R D1 Receptor AC_stim Adenylyl Cyclase (+) D1R->AC_stim D2R D2 Receptor AC_inhib Adenylyl Cyclase (-) D2R->AC_inhib cAMP_inc ↑ cAMP AC_stim->cAMP_inc cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA Protein Kinase A cAMP_inc->PKA Downstream Downstream Effects PKA->Downstream DA_synapse->DAT Reuptake DA_synapse->D1R DA_synapse->D2R DAT_Inhibitor This compound Derivative DAT_Inhibitor->DAT Blocks

Caption: Dopamine signaling pathway at the synapse.

B. Serotonin Signaling Pathway

SERT inhibitors increase synaptic serotonin levels, enhancing the activation of a diverse family of postsynaptic serotonin receptors.[23][24][25] 5-HT₂ₐ inverse agonists directly reduce the constitutive activity of the 5-HT₂ₐ receptor, which is coupled to the Gq/11 signaling cascade.[26]

Serotonin_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron 5HT_vesicle Serotonin Vesicle 5HT_synapse 5HT_vesicle->5HT_synapse Release SERT Serotonin Transporter (SERT) 5HT_synth Tryptophan -> 5-HTP -> Serotonin 5HT_synth->5HT_vesicle VMAT2 5HT1A 5-HT1A Receptor AC_inhib Adenylyl Cyclase (-) 5HT1A->AC_inhib 5HT2A 5-HT2A Receptor PLC Phospholipase C 5HT2A->PLC cAMP_dec ↓ cAMP AC_inhib->cAMP_dec IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Downstream Downstream Effects cAMP_dec->Downstream Ca_PKC ↑ Ca²⁺ & PKC IP3_DAG->Ca_PKC Ca_PKC->Downstream 5HT_synapse->SERT Reuptake 5HT_synapse->5HT1A 5HT_synapse->5HT2A SERT_Inhibitor SERT Inhibitor Derivative SERT_Inhibitor->SERT Blocks 5HT2A_InvAgonist 5-HT2A Inverse Agonist Derivative 5HT2A_InvAgonist->5HT2A Inhibits Basal Activity

Caption: Serotonin signaling pathways at the synapse.

V. Clinical Perspectives and Future Directions

The clinical relevance of scaffolds related to this compound is exemplified by the success of Pimavanserin for Parkinson's disease psychosis. Clinical trials have demonstrated its efficacy in reducing hallucinations and delusions without worsening motor symptoms.[27][28] However, recent trials for negative symptoms of schizophrenia did not meet their primary endpoint, highlighting the complexity of targeting CNS disorders.[29][30]

The future of drug discovery with the this compound scaffold lies in the development of highly selective and potent ligands for a variety of CNS targets. The strategic application of SAR studies, coupled with advanced in silico modeling, will continue to drive the optimization of this privileged core. Furthermore, its use as a linker in the development of PROTACs (PROteolysis TArgeting Chimeras) for targeted protein degradation in the CNS represents an exciting and emerging frontier.

VI. Conclusion

The this compound core represents a powerful and versatile scaffold in medicinal chemistry. Its favorable physicochemical properties, synthetic accessibility, and proven ability to interact with key CNS targets make it a valuable starting point for the design and development of novel therapeutics. This guide has provided a comprehensive overview of its synthesis, medicinal chemistry applications, and pharmacological evaluation, with the aim of empowering researchers to leverage this privileged scaffold in their quest for new medicines to treat challenging neurological and psychiatric disorders.

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  • In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. (URL: [Link])

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  • Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability | Request PDF - ResearchGate. (URL: [Link])

  • Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed. (URL: [Link])

  • Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability - Johns Hopkins University. (URL: [Link])

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The Cornerstone Intermediate: A Technical Guide to (4-Fluorophenyl)(piperidin-4-yl)methanol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The piperidine ring, a ubiquitous saturated heterocycle, is one such "privileged scaffold," gracing the structures of numerous approved drugs and clinical candidates.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal anchor for engaging with biological targets. When combined with a fluorinated phenyl group, as in (4-Fluorophenyl)(piperidin-4-yl)methanol , the resulting intermediate becomes a powerful building block for agents targeting the central nervous system (CNS).[3][4] The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final drug molecule.

This technical guide provides an in-depth exploration of this compound, offering a detailed examination of its synthesis, chemical properties, and critical role as a synthetic intermediate in the creation of potent and selective neuropharmacological agents. Designed for researchers, medicinal chemists, and drug development professionals, this document aims to be a comprehensive resource, blending established synthetic protocols with the underlying chemical principles that guide their application.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The table below summarizes the key properties of this compound.

PropertyValueReference
Molecular Formula C₁₂H₁₆FNO[5]
Molecular Weight 209.26 g/mol [5]
Appearance White to off-white solid[5]
Melting Point Not explicitly reported, but related solids have melting points in the range of 55-96°C[6]
Boiling Point Not available
Solubility Soluble in methanol, ethanol, and chlorinated solventsGeneral chemical knowledge

Note: Specific experimental data for the title compound can vary based on purity and isomeric form. The data presented is a consensus from available sources for closely related analogues.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-fluorophenyl group, typically in the δ 7.0-7.5 ppm region. The protons of the piperidine ring would appear in the δ 1.5-3.0 ppm range, with the methine proton adjacent to the hydroxyl group appearing as a distinct multiplet. The hydroxyl proton will be a broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR: The carbon NMR would display signals for the six carbons of the fluorophenyl ring, with the carbon bearing the fluorine atom showing a characteristic large coupling constant (¹JCF). The five distinct carbons of the piperidine ring and the carbinol carbon would also be present in the aliphatic region of the spectrum.[7][8][9]

Synthesis of this compound: Key Methodologies

The synthesis of this compound can be approached through several reliable synthetic routes. The choice of method often depends on the availability of starting materials, scalability, and the desired stereochemistry. Two primary strategies are the Grignard reaction and the reduction of a ketone precursor.

Method 1: Grignard Reaction

The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds.[10] In this approach, a Grignard reagent prepared from a suitable halo-fluorobenzene is reacted with a protected 4-formylpiperidine or a related electrophile.

Experimental Protocol: Grignard Synthesis

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), magnesium turnings (1.2 eq.) are stirred in anhydrous tetrahydrofuran (THF). A crystal of iodine or a few drops of 1,2-dibromoethane can be added to initiate the reaction.[11] A solution of 1-bromo-4-fluorobenzene (1.0 eq.) in anhydrous THF is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 1-2 hours to ensure the complete formation of 4-fluorophenylmagnesium bromide.[1]

  • Reaction with Electrophile: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of N-Boc-4-formylpiperidine (1.0 eq.) in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 4-6 hours, or until TLC analysis indicates the consumption of the aldehyde.

  • Work-up and Deprotection: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting N-Boc protected intermediate is then deprotected using standard conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid in an appropriate solvent, to yield this compound.

Grignard_Synthesis cluster_reagent Grignard Reagent Formation cluster_reaction Reaction and Deprotection 1-bromo-4-fluorobenzene 1-Bromo-4-fluorobenzene Mg Mg, THF 1-bromo-4-fluorobenzene->Mg Grignard 4-Fluorophenylmagnesium bromide Mg->Grignard Aldehyde N-Boc-4-formylpiperidine Coupling Addition Reaction Intermediate N-Boc-(4-Fluorophenyl)(piperidin-4-yl)methanol Deprotection TFA or HCl Product This compound

Method 2: Ketone Reduction

An alternative and widely used approach involves the reduction of the corresponding ketone, (4-fluorophenyl)(piperidin-4-yl)methanone. This method is often advantageous due to the stability of the ketone precursor and the availability of a wide range of reducing agents that can be selected based on the desired stereochemical outcome.

Experimental Protocol: Ketone Reduction

  • Synthesis of the Ketone Precursor: (4-Fluorophenyl)(piperidin-4-yl)methanone can be synthesized via a Friedel-Crafts acylation of fluorobenzene with a suitable piperidine-4-carbonyl chloride derivative.

  • Reduction to the Alcohol: The ketone precursor (1.0 eq.) is dissolved in a suitable solvent, such as methanol or ethanol. Sodium borohydride (NaBH₄) (1.5 eq.) is added portion-wise at 0 °C. The reaction is then stirred at room temperature for 2-4 hours.

  • Work-up: The reaction is quenched by the addition of water, and the solvent is removed under reduced pressure. The aqueous residue is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated to afford the desired product.

Ketone_Reduction Ketone (4-Fluorophenyl)(piperidin-4-yl)methanone Reduction Reduction Ketone->Reduction Reducing_Agent NaBH₄, Methanol Reducing_Agent->Reduction Product This compound Reduction->Product

Applications in Drug Discovery: A Gateway to CNS-Active Agents

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of a diverse range of pharmacologically active molecules. Its structure is a key component in several classes of drugs and research compounds, particularly those targeting monoamine transporters.

Synthesis of Selective Serotonin Reuptake Inhibitors (SSRIs)

Perhaps the most prominent application of a derivative of this scaffold is in the synthesis of Paroxetine , a potent and selective serotonin reuptake inhibitor (SSRI) widely used for the treatment of depression and anxiety disorders.[12][13] The synthesis of Paroxetine involves the stereoselective preparation of a closely related intermediate, ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol, highlighting the importance of controlling the stereochemistry at the piperidine ring.[12] Although not the direct precursor, the synthetic strategies for this compound are foundational to accessing these more complex structures.

Development of Dopamine Transporter (DAT) Inhibitors

The (4-fluorophenyl)piperidine motif is a key pharmacophore in the design of ligands for the dopamine transporter (DAT).[14][15] Atypical DAT inhibitors are being investigated as potential treatments for psychostimulant use disorders.[15] this compound can serve as a starting point for the synthesis of novel DAT inhibitors by functionalizing the piperidine nitrogen and/or the hydroxyl group. For instance, etherification of the hydroxyl group and N-alkylation of the piperidine can lead to compounds with high affinity and selectivity for DAT.[16][17]

Drug_Development_Pathway cluster_applications Therapeutic Applications Intermediate This compound SSRIs SSRIs (e.g., Paroxetine) Intermediate->SSRIs Further Elaboration DAT_Inhibitors DAT Inhibitors Intermediate->DAT_Inhibitors Derivatization Other_CNS_Agents Other CNS Agents Intermediate->Other_CNS_Agents Scaffold for Novel Design

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives.

  • Hazard Classification: Based on safety data for related compounds, it should be handled as a substance that is potentially harmful if swallowed, causes skin irritation, and can cause serious eye damage.[2][18]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[18]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[18]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool in the arsenal of the medicinal chemist. Its synthesis is achievable through robust and scalable chemical reactions, and its structure provides a versatile platform for the development of a wide array of CNS-active agents. From established blockbusters like Paroxetine to next-generation dopamine transporter inhibitors, the influence of this intermediate is undeniable. A thorough understanding of its synthesis, properties, and reactivity is essential for any researcher or organization engaged in the pursuit of novel therapeutics for neurological and psychiatric disorders.

References

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  • Gant, J. B., et al. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. Journal of Medicinal Chemistry, 63(24), 15735–15753.[14]

  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. (2015). Der Pharma Chemica, 7(10), 244-249.[12]

  • Chemcasts. (n.d.). (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol CAS: 105812-81-5. Retrieved from Chemcasts.[6]

  • What are the products when 4 - Bromofluorobenzene reacts with Grignard reagents? (2025). Blog.[1]

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  • Fluorochem. (2024). Safety Data Sheet. Retrieved from Fluorochem.[2]

  • ChemicalBook. (n.d.). (4-FLUORO-PHENYL)-PIPERIDIN-4-YL-METHANOL | 54924-33-3. Retrieved from ChemicalBook.[19]

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  • An efficient and stereoselective synthesis of (3 S,4 R)-(−)- trans-4-(4′-fluorophenyl)-3-hydroxymethyl- N-methylpiperidine. (2025). ResearchGate.[13]

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  • rac cis-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol. (n.d.). CymitQuimica.[25]

  • 3-Piperidinemethanol, 4-(4-fluorophenyl)-, (3S,4R)-. (n.d.). CymitQuimica.[5]

  • 6457-49-4, 4-Piperidinemethanol Formula. (n.d.). ECHEMI.[26]

  • 4-Piperidinemethanol 97 6457-49-4. (n.d.). Sigma-Aldrich.

  • Application Notes and Protocols: Grignard Reaction of 4-(Benzyloxy)-2-bromo-1-fluorobenzene. (n.d.). Benchchem.[11]

  • Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter. (2025). ResearchGate.[16]

  • Synthesis, radiosynthesis and in vivo evaluation of [I]-4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-iodobenzyl)piperidine as a selective tracer for imaging the dopamine transporter. (2009). Merck Millipore.[17]

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  • Recent advances in the synthesis of antidepressant derivatives: pharmacologic insights for mood disorders. (2024). PubMed Central.[27]

  • [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. (n.d.). The Royal Society of Chemistry.[28]

  • 4-Piperidinopiperidine(4897-50-1) 13C NMR spectrum. (n.d.). ChemicalBook.[8]

  • Piperidine(110-89-4) 1H NMR spectrum. (n.d.). ChemicalBook.[9]

  • Synthesis, radiosynthesis and in vivo evaluation of [I]-4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-iodobenzyl)piperidine as a selective tracer for imaging the dopamine transporter. (2009). Merck Millipore.[17]

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (n.d.). PubMed Central.[29]

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The Structure-Activity Relationship of (4-Fluorophenyl)(piperidin-4-yl)methanol: A Multifaceted Scaffold for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling the Potential of a Privileged Scaffold

The (4-Fluorophenyl)(piperidin-4-yl)methanol core is a fascinating and privileged scaffold in modern medicinal chemistry. Its deceptively simple architecture belies a rich and complex polypharmacology, with analogs demonstrating high-affinity interactions with a range of key central nervous system (CNS) targets. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of this versatile molecule, offering field-proven insights into the causal relationships between structural modifications and biological activity. We will dissect the nuanced interactions of this scaffold with three critical CNS targets: the Dopamine Transporter (DAT), the Serotonin 5-HT2A Receptor, and the Sigma-1 Receptor. Through a comprehensive analysis of binding affinities, functional activities, and key structural determinants, this whitepaper aims to equip researchers and drug development professionals with the knowledge to rationally design and optimize novel CNS therapeutics based on this remarkable chemical entity.

I. The Dopamine Transporter (DAT): A Target for Atypical Psychostimulant Abuse Therapeutics

The dopamine transporter is a critical regulator of dopaminergic neurotransmission, and its inhibition is a key mechanism for the treatment of psychostimulant abuse.[1] Atypical DAT inhibitors are sought after as they have the potential to reduce the reinforcing effects of drugs like cocaine without exhibiting psychostimulant properties themselves.[2] The this compound scaffold has proven to be a valuable starting point for the development of such atypical DAT inhibitors.

Structure-Activity Relationship at the Dopamine Transporter

The SAR for this class of compounds at DAT is highly sensitive to modifications at both the piperidine nitrogen and the diphenylmethyl moiety.

  • Substitution on the Piperidine Nitrogen: N-alkylation of the piperidine ring is a critical determinant of DAT affinity. Small, polar substituents are generally well-tolerated. For instance, the addition of a hydroxypropyl group can lead to potent DAT inhibition.[2]

  • Modifications of the Diphenylmethyl Moiety: The presence of two phenyl rings is crucial for high-affinity binding. The fluorine substitution at the 4-position of one of the phenyl rings is a common feature of many potent analogs. Bioisosteric replacement of one of the phenyl rings with other aromatic systems can be explored to modulate selectivity and pharmacokinetic properties.

  • Stereochemistry: The stereochemistry at the carbinol center is expected to play a significant role in DAT binding, as is often the case with chiral ligands interacting with transporters. However, specific data on the differential activity of enantiomers for this particular scaffold at DAT is an area for further investigation.

Quantitative Analysis of DAT Binding Affinities

The following table summarizes the DAT binding affinities (Ki) for a selection of representative analogs.

Compound IDR (Piperidine-N)ModificationsDAT Ki (nM)Reference
1 HParent Scaffold>1000[3]
2 -CH2CH2OHN-hydroxyethyl114[3]
3 -CH2CH(OH)CH3N-hydroxypropyl50.6[4][5]
4 -CH2CH2S(O)CH(Ph-4-F)2Dimeric structure30.0[4][5]
Experimental Protocol: Dopamine Transporter Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human dopamine transporter (hDAT).[3]

Materials:

  • Cell Membranes: HEK293 cells stably expressing hDAT.

  • Radioligand: [³H]WIN 35,428 (a potent DAT inhibitor).

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Nomifensine (10 µM).

  • Apparatus: 96-well microplates, glass fiber filters, cell harvester, scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize hDAT-expressing HEK293 cells in ice-cold binding buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh binding buffer. Determine the protein concentration using a standard protein assay.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Binding buffer.

    • Test compound at various concentrations.

    • [³H]WIN 35,428 (at a final concentration close to its Kd).

    • Cell membranes (typically 20-40 µg of protein per well).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the non-specific binding (in the presence of 10 µM nomifensine) from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression analysis and convert it to a Ki value using the Cheng-Prusoff equation.

dot

cluster_0 DAT Binding Assay Workflow prep Membrane Preparation setup Assay Setup prep->setup incubate Incubation setup->incubate filter_wash Filtration & Washing incubate->filter_wash quantify Quantification filter_wash->quantify analyze Data Analysis quantify->analyze

Caption: Workflow for the Dopamine Transporter (DAT) Radioligand Binding Assay.

II. The Serotonin 5-HT2A Receptor: A Key Target for Antipsychotics

The serotonin 5-HT2A receptor is a well-established target for atypical antipsychotic drugs.[6] Inverse agonism at this receptor is believed to contribute to the therapeutic effects of these drugs, particularly on the negative symptoms and cognitive deficits associated with schizophrenia.[7] Derivatives of this compound have been shown to act as potent 5-HT2A receptor inverse agonists.[8]

Structure-Activity Relationship at the 5-HT2A Receptor

The SAR at the 5-HT2A receptor for this scaffold is distinct from that at DAT, highlighting the polypharmacological nature of this chemical series.

  • N-Substitution on the Piperidine Ring: Large, lipophilic N-substituents are often favored for high 5-HT2A affinity. For example, an N-(4-fluorophenylmethyl) group is a common feature in potent 5-HT2A inverse agonists.[8]

  • The Carbinol Moiety: The hydroxyl group of the methanol bridge is a key hydrogen bonding feature. Its removal or modification can significantly impact binding affinity.

  • Phenyl Ring Substitutions: The 4-fluoro substituent on the phenyl ring is important for potent 5-HT2A activity. Other substitutions on this ring can be used to fine-tune affinity and selectivity.

  • Inverse Agonist Activity: The ability of these compounds to act as inverse agonists is a critical aspect of their pharmacological profile. This is thought to be due to their ability to stabilize the inactive conformation of the receptor.[9]

Quantitative Analysis of 5-HT2A Receptor Binding and Functional Data

The following table presents binding affinities (pKi) and functional potencies (pIC50) for a representative 5-HT2A inverse agonist from this chemical class.

Compound5-HT2A pKi (membranes)5-HT2A pIC50 (R-SAT)Reference
ACP-103 9.38.7[8]
Experimental Protocol: 5-HT2A Receptor Functional Assay (Calcium Flux)

This protocol describes a cell-based functional assay to measure the inverse agonist activity of test compounds at the human 5-HT2A receptor by monitoring changes in intracellular calcium.[10]

Materials:

  • Cells: CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.

  • Calcium-sensitive Dye: Fluo-4 AM or a similar fluorescent calcium indicator.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist Control: Serotonin (5-HT).

  • Apparatus: 96- or 384-well black-walled, clear-bottom microplates, fluorescent plate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Plate the 5-HT2A-expressing cells in microplates and grow to confluency.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C.

  • Compound Incubation: Wash the cells to remove excess dye. Add the test compounds at various concentrations to the wells and incubate for 15-30 minutes.

  • Agonist Challenge and Signal Detection: Place the plate in the fluorescent plate reader. Measure the baseline fluorescence, then inject a submaximal concentration of serotonin (e.g., EC80) into the wells. Immediately begin recording the fluorescence intensity over time.

  • Data Analysis: For each well, calculate the change in fluorescence upon agonist addition. To determine inverse agonist activity, compare the baseline fluorescence in the presence of the test compound to the baseline in the absence of the compound. To determine antagonist activity, plot the inhibition of the serotonin-induced response against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.

dot

cluster_1 5-HT2A Functional Assay plate_cells Plate Cells load_dye Load Calcium Dye plate_cells->load_dye add_compound Add Test Compound load_dye->add_compound agonist_challenge Agonist Challenge add_compound->agonist_challenge read_fluorescence Read Fluorescence agonist_challenge->read_fluorescence analyze_data Analyze Data read_fluorescence->analyze_data

Caption: Workflow for the 5-HT2A Receptor Calcium Flux Functional Assay.

III. The Sigma-1 Receptor: A Modulator of Neuronal Function

The sigma-1 receptor is a unique intracellular chaperone protein that has been implicated in a wide range of neurological and psychiatric disorders.[11] Ligands of the sigma-1 receptor can modulate various cellular processes, including ion channel function and intracellular calcium signaling.[11] The this compound scaffold has been shown to produce potent sigma-1 receptor ligands.[12]

Structure-Activity Relationship at the Sigma-1 Receptor

The SAR at the sigma-1 receptor for this class of compounds is driven by both steric and electronic factors.

  • N-Substituent on the Piperidine Ring: The nature of the N-substituent is a key determinant of sigma-1 affinity and selectivity. Bulky, hydrophobic groups are often well-tolerated and can enhance binding.

  • The Phenyl Ring: The 4-fluorophenyl group is a favorable feature for sigma-1 binding. Quantitative structure-activity relationship (QSAR) studies have indicated that hydrophobic interactions are a major driver of sigma-1 binding for this class of compounds.[12]

  • The Carbinol Group: The hydroxyl group can participate in hydrogen bonding interactions within the sigma-1 receptor binding site. Its presence and stereochemistry can influence affinity.

Quantitative Analysis of Sigma-1 Receptor Binding Affinities

The following table provides sigma-1 receptor binding affinities for representative compounds.

Compound IDR (Piperidine-N)ModificationsSigma-1 Ki (nM)Reference
5 -CH2-PhN-benzyl24[13]
6 -CH2CH2-PhN-phenethyl8.9[13]
7 -CH2-Ph(4-OH)N-(4-hydroxybenzyl)Detrimental to affinity[13]
Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

This protocol details a competitive binding assay to determine the affinity of test compounds for the sigma-1 receptor.[14]

Materials:

  • Membrane Source: Guinea pig liver membranes (rich in sigma-1 receptors) or membranes from cells overexpressing the sigma-1 receptor.

  • Radioligand: [³H]-(+)-pentazocine (a selective sigma-1 receptor agonist).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Apparatus: 96-well microplates, glass fiber filters (pre-soaked in 0.5% polyethyleneimine), cell harvester, scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold binding buffer. Centrifuge and resuspend the membrane pellet. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, combine:

    • Binding buffer.

    • Test compound at various concentrations.

    • [³H]-(+)-pentazocine (at a final concentration near its Kd, typically 1-3 nM).

    • Membrane homogenate (typically 100-200 µg of protein per well).

  • Incubation: Incubate the plates at 37°C for 120 minutes.

  • Filtration: Terminate the assay by rapid filtration through the pre-soaked glass fiber filters. Wash the filters three times with ice-cold wash buffer.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding (determined in the presence of 10 µM haloperidol) from the total binding. Determine the IC50 and Ki values as described for the DAT binding assay.

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cluster_2 Sigma-1 Receptor Binding Assay mem_prep Membrane Preparation assay_setup Assay Setup mem_prep->assay_setup incubation Incubation assay_setup->incubation filtration Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis counting->analysis

Caption: Workflow for the Sigma-1 Receptor Radioligand Binding Assay.

IV. In Vivo Evaluation: Assessing Antipsychotic-like Potential

In vitro binding and functional data provide a strong foundation for understanding the SAR of a chemical series. However, to assess the therapeutic potential of these compounds, in vivo behavioral assays are essential. For compounds targeting DAT and 5-HT2A receptors, several well-established rodent models can predict antipsychotic-like efficacy.[15]

Key In Vivo Behavioral Models
  • Amphetamine-Induced Hyperlocomotion: This model assesses the ability of a compound to reverse the hyperlocomotor activity induced by amphetamine, a psychostimulant that increases synaptic dopamine.[15] Attenuation of this behavior is indicative of dopamine D2 receptor blockade or modulation of dopamine signaling.[15]

  • Prepulse Inhibition (PPI) of the Acoustic Startle Response: PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia.[15] Antipsychotic drugs can restore PPI deficits in rodent models.[15]

  • Conditioned Avoidance Response (CAR): This model evaluates the ability of a compound to disrupt a learned avoidance behavior, a characteristic of all clinically effective antipsychotics.[16]

The selection of the appropriate in vivo model will depend on the specific hypothesis being tested and the pharmacological profile of the compound of interest.

V. Conclusion and Future Directions

The this compound scaffold represents a highly versatile and privileged structure in CNS drug discovery. Its ability to be readily functionalized at multiple positions allows for the fine-tuning of its pharmacological profile to achieve desired potency and selectivity for a range of important biological targets. The SAR insights and detailed experimental protocols provided in this guide offer a roadmap for the rational design of novel therapeutics based on this core.

Future research in this area should focus on:

  • Systematic exploration of substitutions on both the phenyl and piperidine rings to further delineate the SAR for each target.

  • Chiral synthesis and separation of enantiomers to understand the role of stereochemistry in target engagement.

  • In-depth pharmacokinetic and metabolic profiling to optimize the drug-like properties of lead compounds.

  • Computational modeling and docking studies to provide a molecular-level understanding of ligand-receptor interactions and guide future design efforts.

By leveraging the knowledge presented herein, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.

VI. References

  • Giancola, J. B., Bonifazi, A., Cao, J., Ku, T., Haraczy, A. J., Lam, J., Rais, R., Coggiano, M. A., Tanda, G., & Newman, A. H. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. European Journal of Medicinal Chemistry, 208, 112842. [Link]

  • ChEMBL. (n.d.). Document Report Card: CHEMBL4706586. EMBL-EBI. [Link]

  • Li, M., He, W., & Li, C. (2010). An investigation of the behavioral mechanisms of antipsychotic action using a drug–drug conditioning paradigm. Psychopharmacology, 212(3), 367–377. [Link]

  • Patsnap Synapse. (2024). What are 5-HT2A receptor inverse agonists and how do they work?. Patsnap. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75, 1.21.1–1.21.17. [Link]

  • Amata, E., Contino, A., Peviani, M., Dal-Col, J., Carbone, C., Sortino, G., ... & Marrazzo, A. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(7), 1335-1347. [Link]

  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Innoprot. [Link]

  • Ikome, J. N., Petzer, J. P., & Petzer, A. (2016). 4-Aroylpiperidines and 4-(α-Hydroxyphenyl)piperidines as Selective Sigma-1 Receptor Ligands: Synthesis, Preliminary Pharmacological Evaluation and Computational Studies. Chemistry Central Journal, 10(1), 53. [Link]

  • Berg, K. A., & Clarke, W. P. (2018). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Advances in pharmacology (San Diego, Calif.), 82, 267–293. [Link]

  • Rauser, L., & Savage, J. E. (2008). Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors. Handbook of experimental pharmacology, (186), 105–125. [Link]

  • van der Poel, A. M., Hay, D. A., & Li, J. X. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of pharmacology and experimental therapeutics, 317(2), 910–918. [Link]

  • Giancola, J. B., Bonifazi, A., Haraczy, A. J., Lam, J., Ku, T., Cao, J., ... & Newman, A. H. (2023). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. European Journal of Medicinal Chemistry, 253, 115324. [Link]

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(4-Fluorophenyl)(piperidin-4-yl)methanol: A Technical Guide for CNS Receptor Targeting

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of a fluorinated phenyl ring and a piperidine methanol scaffold presents a compelling chemotype for the exploration of novel ligands targeting Central Nervous System (CNS) receptors. This technical guide provides a comprehensive framework for the synthesis, characterization, and pharmacological evaluation of (4-Fluorophenyl)(piperidin-4-yl)methanol. Drawing upon established structure-activity relationships (SAR) of analogous compounds, this document outlines a prospective research and development pathway. It details robust synthetic strategies, proposes primary CNS receptor targets, and furnishes detailed protocols for a rigorous in vitro and in vivo screening cascade. This guide is intended for researchers, medicinal chemists, and drug development professionals dedicated to the discovery of next-generation CNS therapeutics. We will delve into the rationale behind experimental designs, from initial synthesis to preclinical behavioral models, offering a self-validating system for the thorough investigation of this promising molecule.

Introduction: The Rationale for this compound in CNS Drug Discovery

The piperidine moiety is a cornerstone in CNS drug discovery, appearing in numerous approved therapeutics due to its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for interacting with a wide range of biological targets.[1] The incorporation of a 4-fluorophenyl group is a well-established strategy in medicinal chemistry to enhance metabolic stability and modulate receptor binding affinity. The combination of these two pharmacophores in the form of this compound suggests a high probability of interaction with key CNS receptors, particularly monoamine transporters and sigma receptors.

Structure-activity relationship studies of related N-benzyl piperidines and other 4-aryl-piperidine derivatives have consistently demonstrated high affinity for the dopamine transporter (DAT), serotonin transporter (SERT), and sigma receptors.[2][3] Alterations at the piperidine nitrogen and the nature of the aryl substituent significantly influence potency and selectivity. This guide, therefore, puts forth a hypothesis-driven approach to systematically evaluate this compound as a potential modulator of these critical CNS targets.

Chemical Synthesis and Characterization

A robust and scalable synthetic route is paramount for the thorough investigation of any novel chemical entity. Herein, we propose two viable synthetic pathways to this compound, commencing from commercially available starting materials.

Proposed Synthetic Pathways

Method 1: Friedel-Crafts Acylation Followed by Reduction

This classic approach involves the acylation of fluorobenzene with a protected piperidine-4-carbonyl chloride, followed by deprotection and reduction of the resulting ketone.

  • Step 1: Synthesis of N-Boc-piperidine-4-carbonyl chloride. Commercially available N-Boc-isonipecotic acid is converted to the corresponding acid chloride using a standard chlorinating agent such as oxalyl chloride or thionyl chloride.

  • Step 2: Friedel-Crafts Acylation. Fluorobenzene is acylated with N-Boc-piperidine-4-carbonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield (4-fluorophenyl)(1-(tert-butoxycarbonyl)piperidin-4-yl)methanone.[4][5] The reaction is typically performed in a non-polar solvent like dichloromethane at reduced temperatures to control selectivity.

  • Step 3: Deprotection. The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to afford (4-fluorophenyl)(piperidin-4-yl)methanone.

  • Step 4: Reduction. The ketone is reduced to the target alcohol, this compound, using a suitable reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[6][7] NaBH₄ is generally preferred for its milder nature and compatibility with protic solvents.

Method 2: Grignard Reaction with a Piperidine Nitrile

An alternative strategy involves the use of a Grignard reagent, which can be particularly useful if the Friedel-Crafts reaction proves to be low-yielding or exhibits poor regioselectivity.

  • Step 1: Preparation of 4-fluorophenylmagnesium bromide. This Grignard reagent is prepared by reacting 4-bromofluorobenzene with magnesium turnings in an anhydrous ether solvent like THF.[8]

  • Step 2: Grignard Reaction. The prepared Grignard reagent is reacted with N-Boc-4-cyanopiperidine. The initial imine product is then hydrolyzed under acidic conditions to yield (4-fluorophenyl)(1-(tert-butoxycarbonyl)piperidin-4-yl)methanone.

  • Step 3 & 4: Deprotection and Reduction. These steps are carried out as described in Method 1.

G cluster_0 Method 1: Friedel-Crafts Acylation cluster_1 Method 2: Grignard Reaction N-Boc-isonipecotic acid N-Boc-isonipecotic acid N-Boc-piperidine-4-carbonyl chloride N-Boc-piperidine-4-carbonyl chloride N-Boc-isonipecotic acid->N-Boc-piperidine-4-carbonyl chloride Oxalyl Chloride Ketone Precursor (Boc) (4-fluorophenyl)(1-(tert-butoxycarbonyl) piperidin-4-yl)methanone N-Boc-piperidine-4-carbonyl chloride->Ketone Precursor (Boc) Fluorobenzene, AlCl3 Deprotected Ketone (4-fluorophenyl)(piperidin-4-yl)methanone Ketone Precursor (Boc)->Deprotected Ketone TFA, DCM 4-bromofluorobenzene 4-bromofluorobenzene 4-fluorophenylmagnesium bromide 4-fluorophenylmagnesium bromide 4-bromofluorobenzene->4-fluorophenylmagnesium bromide Mg, THF 4-fluorophenylmagnesium bromide->Ketone Precursor (Boc) N-Boc-4-cyanopiperidine, then H3O+ Target Compound This compound Deprotected Ketone->Target Compound NaBH4, MeOH

Caption: Proposed synthetic routes to this compound.

Characterization

The identity and purity of the synthesized compound must be rigorously confirmed using a panel of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

In Vitro Pharmacological Evaluation: A Multi-Target Screening Approach

Based on the SAR of structurally related molecules, a primary screening panel should be designed to assess the affinity of this compound for DAT, SERT, and sigma receptors (σ₁ and σ₂).

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[9][10]

Objective: To determine the binding affinity (Ki) of the test compound for human DAT, SERT, σ₁, and σ₂ receptors.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Receptor Source: Commercially available cell membranes from HEK293 or CHO cells stably expressing the human recombinant receptors.

  • Radioligands:

    • DAT: [³H]WIN 35,428

    • SERT: [³H]Citalopram

    • σ₁: -Pentazocine[3][11]

    • σ₂: [³H]DTG (in the presence of a high concentration of a selective σ₁ ligand to mask σ₁ sites)[3][11]

  • Procedure:

    • Incubate the receptor-containing membranes with a fixed concentration of the appropriate radioligand and a range of concentrations of the test compound.

    • Allow the reaction to reach equilibrium.

    • Separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters.

    • Quantify the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Proposed Primary In Vitro Screening Panel

TargetCell LineRadioligandNon-specific Ligand
DAT HEK293-hDAT[³H]WIN 35,428GBR 12909 (1 µM)
SERT HEK293-hSERT[³H]CitalopramFluoxetine (1 µM)
σ₁ Receptor CHO-hSigma1-PentazocineHaloperidol (10 µM)
σ₂ Receptor Jurkat cells[³H]DTG(+)-Pentazocine (1 µM)
Functional Assays

Following the initial binding assays, functional assays are crucial to determine whether the compound acts as an inhibitor, agonist, or antagonist at the identified targets.

Objective: To characterize the functional activity of the test compound at DAT and SERT.

Experimental Protocol: [³H]Dopamine and [³H]Serotonin Uptake Assays

  • Cell Lines: HEK293 or other suitable cell lines stably expressing hDAT or hSERT.[12][13]

  • Procedure:

    • Plate the cells in 96-well plates and allow them to adhere.

    • Pre-incubate the cells with various concentrations of the test compound or a reference inhibitor (e.g., GBR 12909 for DAT, fluoxetine for SERT).

    • Add [³H]dopamine or [³H]serotonin and incubate for a short period (e.g., 10 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of uptake for each concentration of the test compound.

    • Determine the IC₅₀ value by non-linear regression analysis.

G Test Compound Test Compound Radioligand Binding Radioligand Binding Assays (DAT, SERT, σ1, σ2) Test Compound->Radioligand Binding Binding Affinity (Ki) Binding Affinity (Ki) Radioligand Binding->Binding Affinity (Ki) Functional Assays Functional Assays (DAT & SERT Uptake) Functional Potency (IC50) Functional Potency (IC50) Functional Assays->Functional Potency (IC50) Off-Target Screening Broad Receptor Panel (e.g., CEREP) Selectivity Profile Selectivity Profile Off-Target Screening->Selectivity Profile Binding Affinity (Ki)->Functional Assays If Ki < 1 µM Functional Potency (IC50)->Off-Target Screening If potent

Caption: In Vitro Screening Cascade for this compound.

In Vivo Pharmacological Evaluation

Promising candidates from in vitro screening should be advanced to in vivo models to assess their pharmacokinetic properties, target engagement in the brain, and behavioral effects.

In Vivo Target Engagement: Microdialysis

Microdialysis is a powerful technique to measure the extracellular levels of neurotransmitters in specific brain regions of freely moving animals.[14][15]

Objective: To determine if the test compound modulates extracellular levels of dopamine and serotonin in relevant brain regions (e.g., striatum and prefrontal cortex).

Experimental Protocol: In Vivo Microdialysis in Rats

  • Animal Model: Male Sprague-Dawley rats.

  • Surgery: Stereotaxically implant microdialysis guide cannulae targeting the desired brain regions. Allow for a recovery period.

  • Procedure:

    • On the day of the experiment, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF).

    • Collect baseline dialysate samples.

    • Administer the test compound (e.g., via intraperitoneal injection) and continue to collect dialysate samples at regular intervals.

  • Analysis: Analyze the dialysate samples for dopamine, serotonin, and their metabolites using HPLC with electrochemical detection.[16][17]

  • Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the baseline levels.

Behavioral Models for Predicting Therapeutic Utility

Based on the in vitro profile (e.g., DAT/SERT inhibition), specific behavioral models can be selected to predict potential therapeutic applications, such as for depression or other neuropsychiatric disorders.

Objective: To assess the antidepressant-like effects of the test compound.

Experimental Protocol: Forced Swim Test (FST) in Rodents

The Forced Swim Test is a widely used screening tool for antidepressant-like activity.[18][19][20]

  • Animal Model: Male C57BL/6 mice or Sprague-Dawley rats.

  • Procedure:

    • Pre-test (Day 1, for rats): Place the animal in a cylinder of water for 15 minutes from which it cannot escape.

    • Test (Day 2): Administer the test compound or vehicle. After a pre-determined time (e.g., 30-60 minutes), place the animal back in the water cylinder for a 5-6 minute session.

    • Scoring: Record the duration of immobility during the test session. A decrease in immobility time is indicative of an antidepressant-like effect.

  • Important Considerations: It is crucial to also assess general locomotor activity in a separate test (e.g., open field test) to rule out the possibility that the observed effects in the FST are due to non-specific motor stimulation.

Off-Target Liability and Safety Pharmacology

A critical component of drug development is the assessment of off-target effects to predict potential side effects.

Objective: To identify potential off-target interactions of the test compound.

Approach:

  • Broad Receptor Screening: Submit the compound to a broad panel of receptors, ion channels, and transporters (e.g., a CEREP or similar panel) to identify any significant off-target binding.

  • hERG Channel Assay: Assess the potential for cardiac liability by evaluating the compound's effect on the hERG potassium channel.

  • CYP450 Inhibition Assay: Determine the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.

Conclusion

This technical guide provides a comprehensive, hypothesis-driven framework for the systematic evaluation of this compound as a novel CNS-active agent. By leveraging the known SAR of related chemical scaffolds, we have proposed a logical progression from chemical synthesis to in vitro and in vivo pharmacological characterization. The detailed protocols and experimental designs contained herein are intended to provide researchers with a robust and self-validating pathway to thoroughly investigate the therapeutic potential of this compound. The integration of binding, functional, and behavioral assays, coupled with a rigorous assessment of off-target effects, will enable a comprehensive understanding of the pharmacological profile of this compound and its potential for further development as a CNS therapeutic.

References

  • Castagné, V., Moser, P., & Porsolt, R. D. (2009). Behavioral assessment of antidepressant activity in rodents. In Methods of behavior analysis in neuroscience (2nd ed.). CRC Press/Taylor & Francis.
  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (59), e3638. [Link]

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An In-depth Technical Guide to the Chiral Properties of (4-Fluorophenyl)(piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the chiral properties of (4-Fluorophenyl)(piperidin-4-yl)methanol, a key chiral intermediate with significant potential in pharmaceutical development. Chirality plays a crucial role in the efficacy and safety of many active pharmaceutical ingredients (APIs), as enantiomers of a chiral drug often exhibit distinct pharmacological and toxicological profiles.[1][2][3][4] This guide details the synthesis of the racemic compound, methodologies for its chiral resolution, and analytical techniques for the determination of enantiomeric purity. By synthesizing established chemical principles with practical, field-proven insights, this document serves as a vital resource for researchers, scientists, and drug development professionals working with chiral piperidine scaffolds.

Introduction: The Significance of Chirality in Piperidine Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][5] Its favorable physicochemical properties and metabolic stability make it an attractive building block for targeting a wide range of biological receptors.[5] When a stereocenter is introduced, as in the case of this compound, the molecule's pharmacological profile can be significantly refined. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be inactive or contribute to off-target effects (the distomer).[4] Therefore, the ability to synthesize, separate, and analyze the individual enantiomers of this compound is of paramount importance for the development of safer and more effective therapeutics.[2] This guide provides the foundational knowledge and detailed protocols to achieve this.

Synthesis of Racemic this compound

A common and industrially scalable method for the synthesis of the racemic compound is via a Grignard reaction.[6] This involves the addition of a 4-fluorophenylmagnesium bromide Grignard reagent to an N-protected 4-piperidone. The nitrogen of the piperidone must be protected to prevent it from reacting with the Grignard reagent.[6]

Experimental Protocol: Grignard Reaction Synthesis
  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 4-bromofluorobenzene in anhydrous THF is added dropwise to initiate the formation of 4-fluorophenylmagnesium bromide.[7][8][9]

  • Protection of 4-Piperidone: 4-Piperidone is protected with a suitable protecting group, such as a benzyl (Bn) or tert-butoxycarbonyl (Boc) group, to yield the N-protected 4-piperidone.

  • Grignard Addition: The solution of N-protected 4-piperidone in anhydrous THF is cooled in an ice bath. The prepared Grignard reagent is then added slowly to the cooled solution. The reaction is monitored by thin-layer chromatography (TLC) until completion.

  • Work-up and Deprotection: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layers are combined, dried, and concentrated. The protecting group is then removed under appropriate conditions (e.g., hydrogenolysis for a benzyl group or acidic conditions for a Boc group) to yield racemic this compound.

G cluster_synthesis Synthesis of Racemic this compound 4-Bromofluorobenzene 4-Bromofluorobenzene Grignard_Reagent 4-Fluorophenyl- magnesium bromide 4-Bromofluorobenzene->Grignard_Reagent 1. Formation Mg_THF Mg / THF Mg_THF->Grignard_Reagent Grignard_Addition Grignard Addition Grignard_Reagent->Grignard_Addition N-Protected_4-Piperidone N-Protected_4-Piperidone N-Protected_4-Piperidone->Grignard_Addition 2. Reaction Deprotection Deprotection Grignard_Addition->Deprotection 3. Work-up Racemic_Product Racemic (4-Fluorophenyl) (piperidin-4-yl)methanol Deprotection->Racemic_Product 4. Final Product

Caption: Synthetic pathway to racemic this compound.

Chiral Resolution: Separation of Enantiomers

The separation of the racemic mixture into its constituent enantiomers is a critical step. Diastereomeric salt crystallization is a widely used and effective method for the chiral resolution of amines and amino alcohols.[10][][12][13] This technique involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated based on differences in their solubility.[10][12][13]

Diastereomeric Salt Crystallization

For the resolution of the basic this compound, a chiral acid is a suitable resolving agent.[12][14] Di-p-toluoyl-D-tartaric acid is an example of a chiral acid that can be effective for the resolution of amino alcohols.[13]

Experimental Protocol: Chiral Resolution
  • Salt Formation: The racemic this compound is dissolved in a suitable solvent, such as methanol or ethanol. An equimolar amount of the chiral resolving agent (e.g., Di-p-toluoyl-D-tartaric acid) is added to the solution.

  • Crystallization: The solution is heated to ensure complete dissolution and then allowed to cool slowly to room temperature. The less soluble diastereomeric salt will crystallize out of the solution.

  • Isolation and Purification: The crystals are collected by filtration and can be recrystallized to improve diastereomeric purity. The progress of the resolution can be monitored by measuring the optical rotation of the crystalline salt.[14]

  • Liberation of the Enantiomer: The purified diastereomeric salt is treated with a base (e.g., sodium hydroxide) to neutralize the chiral acid and liberate the free enantiomerically enriched amine. The enantiomer is then extracted with an organic solvent. The other enantiomer can be recovered from the mother liquor.

G Racemic_Mixture Racemic (R/S)-Amine Salt_Formation Diastereomeric Salt Formation Racemic_Mixture->Salt_Formation Chiral_Acid Chiral Resolving Agent (e.g., (+)-Tartaric Acid) Chiral_Acid->Salt_Formation Diastereomers Mixture of Diastereomeric Salts [(R)-Amine·(+)-Acid] [(S)-Amine·(+)-Acid] Salt_Formation->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization Less_Soluble_Salt Less Soluble Salt (e.g., [(R)-Amine·(+)-Acid]) Crystallization->Less_Soluble_Salt More_Soluble_Salt More Soluble Salt (in mother liquor) Crystallization->More_Soluble_Salt Liberation_R Basification Less_Soluble_Salt->Liberation_R Liberation_S Basification More_Soluble_Salt->Liberation_S Enantiomer_R Enantiopure (R)-Amine Liberation_R->Enantiomer_R Enantiomer_S Enantiopure (S)-Amine Liberation_S->Enantiomer_S

Caption: Workflow for chiral resolution by diastereomeric salt crystallization.

Analytical Methods for Enantiomeric Purity

Accurate determination of the enantiomeric excess (ee) is crucial for quality control. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) and Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent (CSA) are two powerful techniques for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a direct and reliable method for separating and quantifying enantiomers.[15] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for the separation of a wide range of chiral compounds, including amines.[16][17][18]

Experimental Protocol: Chiral HPLC Analysis
  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak IA or Chiralcel OD-H).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.[18]

  • Detection: UV detection at a suitable wavelength.

  • Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

ParameterRecommended Conditions
Chiral Stationary Phase Amylose or Cellulose Phenylcarbamate derivatives
Mobile Phase Hexane/Isopropanol with 0.1% Diethylamine
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
NMR Spectroscopy with Chiral Solvating Agents

NMR spectroscopy can be used to determine enantiomeric excess by adding a chiral solvating agent (CSA) to the sample.[19][20][21][22] The CSA forms transient diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.[20][21]

Experimental Protocol: NMR Analysis
  • Sample Preparation: A solution of the enantiomerically enriched this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃).

  • Addition of CSA: A chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, is added to the NMR tube.

  • Data Acquisition: The ¹H NMR spectrum is acquired. The signals of the two enantiomers will be split into two distinct sets of peaks.

  • Analysis: The enantiomeric excess is determined by integrating the corresponding signals for each enantiomer.[20]

Pharmacological Implications and Future Directions

The stereochemistry of piperidine-containing molecules can have a profound impact on their biological activity.[1][5] It is highly probable that the enantiomers of this compound will exhibit different affinities for their biological targets, as well as different pharmacokinetic and pharmacodynamic profiles.[3][4] For instance, in many chiral drugs, one enantiomer is responsible for the therapeutic effects, while the other is inactive or may even cause adverse effects.[3]

Further research should focus on elucidating the specific biological activities of the individual enantiomers of this compound. This will enable a more targeted approach to drug design and development, ultimately leading to safer and more effective medicines. The methodologies outlined in this guide provide the essential tools for embarking on such investigations.

References

  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256-270.
  • Ali, I., Al-Othman, Z. A., & Al-Warthan, A. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 195-203.
  • Pirkle, W. H., & Welch, C. J. (1991).
  • NMR determination of enantiomeric excess. (n.d.).
  • Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. (2021). Semantic Scholar.
  • Chiral resolution. (n.d.). Wikipedia.
  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022).
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
  • NMR Chiral solvating agents. (n.d.).
  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chrom
  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (n.d.).
  • Chiral Resolution and Separ
  • New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. (n.d.).
  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. (2022). PMC - NIH.
  • Resolution (Separation) of Enantiomers. (2022). Chemistry LibreTexts.
  • Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. (n.d.).
  • The Pivotal Role of Chiral Piperidines in Modern Medicinal Chemistry: An In-Depth Technical Guide. (n.d.). Benchchem.
  • Resolution of racemic Albuterol via diastereomeric salts formation with di-p-toluoyl-D-tartaric acid. (n.d.).
  • Strategies for chiral separation: from racem
  • Resolution (Separation) of Enantiomers. (2020). Chemistry LibreTexts.
  • Kinetic resolution of racemic 1,2‐amino alcohols. (n.d.).
  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. (2022). NIH.
  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Connect.
  • ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol. (n.d.). Sigma-Aldrich.
  • Technical Support Center: Scaling Up the Synthesis of 4-(4-Fluorophenyl)piperidin-4-ol. (n.d.). Benchchem.
  • An efficient and stereoselective synthesis of (3 S,4 R)-(−)- trans-4-(4′-fluorophenyl)-3-hydroxymethyl- N-methylpiperidine. (n.d.).
  • Application Notes and Protocols for Chiral Resolution Using (R)-2-Methylpiperazine. (n.d.). Benchchem.
  • Chiral drugs. (2023). LabMed Discovery.
  • Application of Chiral HPLC to Medicinal Chemistry-Rel
  • Chiral Drugs: An Overview. (n.d.). PMC - PubMed Central.
  • Supporting Information. (n.d.). The Royal Society of Chemistry.
  • A Look at the Importance of Chirality in Drug Activity: Some Signific
  • 125224-43-3|((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol. (n.d.). BLDpharm.
  • ((3s,4r)-4-(4-fluorophenyl)piperidin-3-yl)methanol. (n.d.). Sigma-Aldrich.
  • (4-Chlorophenyl)(piperidin-4-yl)methanol. (n.d.). Fluorochem.
  • (4-Fluoropiperidin-4-YL)methanol. (n.d.). PubChem.
  • 4-Piperidinemethanol synthesis. (n.d.). ChemicalBook.
  • Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. (2023). MDPI.
  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. (n.d.). ChemRxiv.
  • AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE. (n.d.). Googleapis.com.
  • Synthesis of A. Bromo(4-fluorophenyl)magnesium. (n.d.). PrepChem.com.
  • 4-Fluorophenylmagnesium bromide solution. (n.d.). MySkinRecipes.
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Methodological & Application

Protocol for the Purification of (4-Fluorophenyl)(piperidin-4-yl)methanol: An Application Note for Medicinal Chemistry and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, step-by-step protocol for the purification of (4-Fluorophenyl)(piperidin-4-yl)methanol, a key building block in the synthesis of various pharmaceutical agents. The protocol details two effective purification methodologies: silica gel column chromatography for the removal of a broad range of impurities and recrystallization for achieving high crystalline purity. This document is intended for researchers, medicinal chemists, and process development scientists, offering a scientifically grounded and practical approach to obtaining this intermediate in a highly purified form, suitable for downstream applications in drug discovery and development.

Introduction: The Significance of this compound

This compound is a crucial synthetic intermediate in the preparation of numerous biologically active molecules. The presence of the fluorophenyl and piperidine moieties makes it a valuable scaffold in medicinal chemistry, contributing to desirable pharmacokinetic and pharmacodynamic properties in drug candidates. Given its role as a precursor to active pharmaceutical ingredients (APIs), ensuring its purity is paramount to the safety, efficacy, and quality of the final drug product. Impurities from the synthetic route, such as unreacted starting materials, by-products, or degradation products, can have deleterious effects and must be effectively removed.

This application note presents a robust and reproducible purification strategy, combining chromatographic and crystallization techniques to yield this compound of high purity. The principles behind the chosen methods and the rationale for experimental parameters are discussed to provide a thorough understanding of the purification process.

Purification Strategy: A Two-Fold Approach

The purification of this compound, a polar and basic compound, necessitates a strategy that can effectively separate it from both more and less polar impurities. A sequential combination of column chromatography and recrystallization is a highly effective approach.

  • Silica Gel Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase.[1] Due to the presence of a polar alcohol and a basic secondary amine, this compound interacts strongly with the acidic silica gel. Elution with a gradient of a polar solvent system allows for the separation of the target compound from less polar by-products and highly polar impurities. The use of a basic modifier in the eluent can be beneficial to prevent peak tailing and improve separation efficiency for basic compounds.[2][3]

  • Recrystallization: This method relies on the difference in solubility of the desired compound and impurities in a specific solvent at different temperatures.[4] By dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly, the target compound will crystallize out in a pure form, while the impurities remain in the mother liquor.[5] For piperidine derivatives, polar protic solvents like ethanol are often effective.[6]

The logical workflow for the purification process is illustrated in the diagram below:

Purification_Workflow Crude_Product Crude this compound Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography TLC_Analysis_1 TLC Analysis of Fractions Column_Chromatography->TLC_Analysis_1 Combine_Fractions Combine Pure Fractions & Evaporate TLC_Analysis_1->Combine_Fractions Partially_Purified Partially Purified Product Combine_Fractions->Partially_Purified Recrystallization Recrystallization Partially_Purified->Recrystallization Filtration_Drying Filtration & Drying Recrystallization->Filtration_Drying Pure_Product Pure Crystalline Product Filtration_Drying->Pure_Product Characterization Characterization (NMR, MS, IR, HPLC) Pure_Product->Characterization

Caption: Overall workflow for the purification of this compound.

Detailed Purification Protocols

Part A: Purification by Silica Gel Column Chromatography

This protocol is designed for the initial purification of the crude product obtained from synthesis.

Materials and Reagents:

Reagent/MaterialGrade
Crude this compoundAs synthesized
Silica Gel60 Å, 230-400 mesh
Dichloromethane (DCM)HPLC Grade
Methanol (MeOH)HPLC Grade
Triethylamine (TEA)Reagent Grade
Ethyl Acetate (EtOAc)HPLC Grade
HexaneHPLC Grade
Thin Layer Chromatography (TLC) platesSilica gel 60 F254

Protocol:

  • Preparation of the Column:

    • Prepare a slurry of silica gel in hexane.

    • Carefully pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the silica bed.

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of dichloromethane.

    • In a separate flask, add a small amount of silica gel to the dissolved sample to create a dry-load.

    • Evaporate the solvent from the dry-load mixture under reduced pressure until a free-flowing powder is obtained.

  • Column Loading and Elution:

    • Carefully add the dry-loaded sample to the top of the packed column.

    • Gently add a layer of sand on top of the sample to prevent disturbance during solvent addition.

    • Begin elution with a non-polar solvent system, such as 100% hexane, and gradually increase the polarity. A typical gradient elution would be from hexane to a mixture of ethyl acetate and hexane.[7]

    • For this specific compound, a gradient of dichloromethane and methanol is recommended. Start with 100% DCM and gradually increase the methanol concentration (e.g., 0-10% MeOH in DCM).[2] To mitigate peak tailing due to the basic nature of the piperidine nitrogen, it is advisable to add a small amount of triethylamine (e.g., 0.5-1%) to the eluent system.[3]

  • Fraction Collection and Analysis:

    • Collect fractions in test tubes or vials.

    • Monitor the separation by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 10% Methanol in Dichloromethane). Visualize the spots under UV light (254 nm) and/or by staining with a suitable agent (e.g., potassium permanganate).

    • The desired product should have a distinct Rf value.

  • Isolation of the Purified Compound:

    • Combine the fractions containing the pure product as determined by TLC.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the partially purified this compound as an oil or solid.

Column_Chromatography_Workflow Start Crude Product Dry_Loading Prepare Dry Load of Crude Product Start->Dry_Loading Slurry_Packing Prepare Silica Gel Slurry & Pack Column Loading Load Sample onto Column Slurry_Packing->Loading Dry_Loading->Loading Elution Gradient Elution (DCM -> DCM/MeOH with TEA) Loading->Elution Collection Collect Fractions Elution->Collection TLC Analyze Fractions by TLC Collection->TLC Pooling Combine Pure Fractions TLC->Pooling Evaporation Evaporate Solvent Pooling->Evaporation End Partially Purified Product Evaporation->End

Caption: Step-by-step workflow for column chromatography purification.

Part B: Purification by Recrystallization

This protocol is for achieving high crystalline purity of the product obtained from column chromatography.

Materials and Reagents:

Reagent/MaterialGrade
Partially Purified this compoundFrom Part A
Ethanol (EtOH)Reagent Grade
Deionized Water

Protocol:

  • Solvent Selection:

    • Based on the polarity of the target compound, polar protic solvents are good candidates. Ethanol is a commonly used and effective solvent for the recrystallization of piperidine derivatives.[6] A mixture of solvents, such as ethanol and water, can also be employed to fine-tune the solubility.

  • Dissolution:

    • Place the partially purified product in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol and heat the mixture gently with stirring (e.g., on a hot plate) until the solid is completely dissolved.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • To induce crystallization, you can scratch the inside of the flask with a glass rod or add a seed crystal.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

    • Dry the crystals under vacuum to obtain the pure, crystalline this compound.

Characterization of Purified this compound

The purity and identity of the final product should be confirmed by various analytical techniques.

Quantitative Data Summary:

ParameterExpected Value/RangeAnalytical Method
Purity >98%HPLC, ¹H NMR
Melting Point To be determined experimentallyMelting Point Apparatus
¹H NMR See predicted spectrum belowNMR Spectroscopy
¹³C NMR See predicted spectrum belowNMR Spectroscopy
Mass Spectrum [M+H]⁺ ≈ 210.1294High-Resolution Mass Spectrometry (HRMS)
IR Spectrum See characteristic bands belowFTIR Spectroscopy

Predicted Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.35-7.25 (m, 2H, Ar-H), 7.05-6.95 (m, 2H, Ar-H), 4.30 (d, 1H, CH-OH), 3.10-3.00 (m, 2H, piperidine-H), 2.65-2.55 (m, 2H, piperidine-H), 2.00-1.80 (m, 2H, piperidine-H), 1.60-1.40 (m, 3H, piperidine-H), broad singlet for NH and OH protons.

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 163.0 (d, J=245 Hz, C-F), 140.0 (d, J=3 Hz, Ar-C), 128.0 (d, J=8 Hz, Ar-CH), 115.0 (d, J=21 Hz, Ar-CH), 75.0 (CH-OH), 46.0 (piperidine-CH₂), 44.0 (piperidine-CH), 29.0 (piperidine-CH₂).

  • Mass Spectrometry (ESI-MS): The expected fragmentation would involve the loss of water from the molecular ion and cleavage of the bond between the piperidine ring and the benzylic carbon.

  • FTIR (KBr, cm⁻¹): The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol and the N-H stretching of the secondary amine.[8][9] Aromatic C-H stretching will appear around 3000-3100 cm⁻¹, and aliphatic C-H stretching will be observed just below 3000 cm⁻¹.[10] Characteristic C-O stretching will be present in the fingerprint region (around 1050-1150 cm⁻¹).

Conclusion

The protocol described in this application note provides a reliable and effective method for the purification of this compound. The combination of column chromatography and recrystallization ensures the removal of a wide range of impurities, yielding a final product of high purity suitable for use in pharmaceutical research and development. The provided analytical data serves as a benchmark for the characterization of the purified compound. Adherence to this protocol will enable scientists to consistently obtain high-quality this compound for their synthetic needs.

References

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
  • ResearchGate. (2015). How can I select a solvent system for highly polar compounds to elute in TLC and run column?. [Link]

  • Chemistry For Everyone. (2025). How To Choose Solvent System For Column Chromatography?. [Link]

  • LibreTexts. (n.d.). Recrystallization. [Link]

  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. [Link]

  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. [Link]

  • Dummies.com. (2016). How to Identify Alcohols and Amines in the IR Spectrum. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • National Institutes of Health. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. [Link]

  • BYJU'S. (2019). methods of purification of organic compounds. [Link]

  • Allen. (n.d.). Purification of Organic Compounds- Purification Methods in Chemistry. [Link]

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Synthesis of (4-Fluorophenyl)(piperidin-4-yl)methanol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Fluorophenyl)(piperidin-4-yl)methanol is a key building block in medicinal chemistry, frequently incorporated into novel therapeutic agents due to the favorable pharmacological properties conferred by the fluorophenyl and piperidine moieties. The introduction of a fluorine atom can enhance metabolic stability and binding affinity, while the piperidine scaffold can improve solubility and provide a handle for further molecular elaboration. This document provides a comprehensive, in-depth guide for the synthesis of this compound, commencing from commercially available 4-fluorobenzaldehyde and 4-hydroxypiperidine. The presented methodology is designed to be robust and scalable, providing researchers, scientists, and drug development professionals with a reliable protocol.

Strategic Approach to Synthesis

The most effective and controllable synthetic route to this compound from 4-fluorobenzaldehyde involves a multi-step sequence. A direct reaction between 4-fluorobenzaldehyde and a piperidine-derived organometallic reagent is complicated by the reactivity of the N-H bond of the piperidine. Therefore, a more strategic approach is employed, starting with the protection of the piperidine nitrogen, followed by a series of transformations to construct the desired molecule.

The chosen synthetic pathway, illustrated below, involves four key stages:

  • N-Protection of 4-Hydroxypiperidine: The secondary amine of 4-hydroxypiperidine is protected with a tert-butyloxycarbonyl (Boc) group to prevent unwanted side reactions in subsequent steps.

  • Oxidation: The hydroxyl group of the N-protected piperidine is oxidized to a ketone, yielding N-Boc-4-piperidone, a crucial intermediate.

  • Grignard Reaction: The central carbon-carbon bond is formed through the nucleophilic addition of a 4-fluorophenyl Grignard reagent to the N-Boc-4-piperidone.

  • Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product, this compound.

Synthetic_Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: Oxidation cluster_2 Step 3: Grignard Reaction cluster_3 Step 4: Deprotection A 4-Hydroxypiperidine B N-Boc-4-hydroxypiperidine A->B (Boc)2O, Base C N-Boc-4-piperidone B->C Oxidation (e.g., DMP) D tert-Butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate C->D 1. 4-Fluorophenylmagnesium bromide 2. Aqueous Workup E This compound D->E Acid (e.g., HCl)

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

PART 1: Synthesis of N-Boc-4-hydroxypiperidine

Rationale: The protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group is a crucial initial step. The Boc group is stable to the basic and nucleophilic conditions of the subsequent Grignard reaction and can be readily removed under acidic conditions without affecting other functional groups in the molecule.[1]

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )AmountMoles
4-HydroxypiperidineC₅H₁₁NO101.1510.0 g0.0989
Di-tert-butyl dicarbonate (Boc)₂OC₁₀H₁₈O₅218.2522.6 g0.1038
Potassium Carbonate (K₂CO₃)K₂CO₃138.2120.5 g0.1483
Methanol (MeOH)CH₄O32.04100 mL-
Water (H₂O)H₂O18.02As needed-
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As needed-
Brine (saturated NaCl solution)NaCl/H₂O-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As needed-

Procedure:

  • To a 250 mL round-bottom flask, add 4-hydroxypiperidine (10.0 g, 0.0989 mol) and methanol (100 mL). Stir the mixture until the solid is fully dissolved.

  • Add potassium carbonate (20.5 g, 0.1483 mol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (22.6 g, 0.1038 mol) in methanol (50 mL) to the cooled mixture over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • To the residue, add water (100 mL) and extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-hydroxypiperidine as a white solid.

Expected Yield: 90-95%.

PART 2: Synthesis of N-Boc-4-piperidone

Rationale: The oxidation of the secondary alcohol to a ketone is a critical transformation to enable the subsequent nucleophilic addition of the Grignard reagent. Several oxidation methods can be employed, with Dess-Martin periodinane (DMP) being a mild and efficient choice for this substrate.[2]

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )AmountMoles
N-Boc-4-hydroxypiperidineC₁₀H₁₉NO₃201.2610.0 g0.0497
Dess-Martin Periodinane (DMP)C₁₃H₁₃IO₈424.1423.2 g0.0547
Dichloromethane (DCM)CH₂Cl₂84.93200 mL-
Saturated Sodium Bicarbonate (NaHCO₃) solutionNaHCO₃/H₂O-As needed-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solutionNa₂S₂O₃/H₂O-As needed-
Brine (saturated NaCl solution)NaCl/H₂O-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As needed-

Procedure:

  • In a 500 mL round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-4-hydroxypiperidine (10.0 g, 0.0497 mol) in dichloromethane (200 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add Dess-Martin periodinane (23.2 g, 0.0547 mol) portion-wise over 20 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction by TLC (1:1 ethyl acetate/hexanes) until the starting material is consumed.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate (100 mL) and a saturated solution of sodium thiosulfate (50 mL). Stir vigorously for 15 minutes until the layers are clear.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to afford N-Boc-4-piperidone as a white to off-white solid.

Expected Yield: 90-98%.

PART 3: Synthesis of tert-Butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate

Rationale: This step constitutes the core of the synthesis, forming the crucial carbon-carbon bond. A Grignard reaction is a powerful tool for this transformation, where the highly nucleophilic carbon of the 4-fluorophenylmagnesium bromide attacks the electrophilic carbonyl carbon of N-Boc-4-piperidone.[2]

Grignard_Mechanism 4-Fluorophenylmagnesium_bromide F-Ph-MgBr N-Boc-4-piperidone N(Boc)-Piperidone=O 4-Fluorophenylmagnesium_bromide->N-Boc-4-piperidone Nucleophilic Attack Intermediate F-Ph-C(O-MgBr)-Piperidine-N(Boc) N-Boc-4-piperidone->Intermediate Product tert-Butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate Intermediate->Product H3O+ Workup

Caption: Mechanism of the Grignard Reaction.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )AmountMoles
N-Boc-4-piperidoneC₁₀H₁₇NO₃199.255.0 g0.0251
4-Fluorophenylmagnesium bromide (1.0 M in THF)C₆H₄BrFMg~199.3030.1 mL0.0301
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11100 mL-
Saturated Ammonium Chloride (NH₄Cl) solutionNH₄Cl/H₂O-As needed-
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As needed-
Brine (saturated NaCl solution)NaCl/H₂O-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As needed-

Procedure:

  • In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-Boc-4-piperidone (5.0 g, 0.0251 mol) in anhydrous tetrahydrofuran (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the 4-fluorophenylmagnesium bromide solution (30.1 mL of a 1.0 M solution in THF, 0.0301 mol) via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC (3:7 ethyl acetate/hexanes).

  • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated ammonium chloride solution (50 mL).

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the product as a white solid.

Expected Yield: 80-90%.

PART 4: Synthesis of this compound

Rationale: The final step involves the removal of the Boc protecting group to unveil the secondary amine of the piperidine ring. This is typically achieved under acidic conditions, using a strong acid like hydrochloric acid in an organic solvent.[2]

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )AmountMoles
tert-Butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylateC₁₆H₂₂FNO₃295.355.0 g0.0169
4 M HCl in DioxaneHCl/C₄H₈O₂-42.3 mL0.169
Diethyl Ether (Et₂O)C₄H₁₀O74.12As needed-
Saturated Sodium Bicarbonate (NaHCO₃) solutionNaHCO₃/H₂O-As needed-
Dichloromethane (DCM)CH₂Cl₂84.93As needed-
Brine (saturated NaCl solution)NaCl/H₂O-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As needed-

Procedure:

  • Dissolve tert-butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate (5.0 g, 0.0169 mol) in a 100 mL round-bottom flask with 4 M HCl in dioxane (42.3 mL, 0.169 mol).

  • Stir the solution at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC until the starting material is no longer visible.

  • Remove the solvent and excess HCl under reduced pressure.

  • To the residue, add diethyl ether (50 mL) to precipitate the hydrochloride salt of the product.

  • Filter the solid and wash with cold diethyl ether.

  • To obtain the free base, dissolve the hydrochloride salt in water (50 mL) and basify with a saturated sodium bicarbonate solution until the pH is ~9.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to give this compound as a white or off-white solid.

Expected Yield: >95%.

Data Summary

CompoundMolecular FormulaMolar Mass ( g/mol )Typical Yield (%)Physical Appearance
N-Boc-4-hydroxypiperidineC₁₀H₁₉NO₃201.2690-95White solid
N-Boc-4-piperidoneC₁₀H₁₇NO₃199.2590-98White to off-white solid
tert-Butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylateC₁₆H₂₂FNO₃295.3580-90White solid
This compoundC₁₂H₁₆FNO209.26>95White or off-white solid

Safety and Handling Precautions

  • 4-Fluorobenzaldehyde: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Keep away from heat, sparks, and open flames.[3]

  • Organometallic Reagents (Grignard): Highly reactive and pyrophoric. React violently with water and protic solvents. All reactions involving Grignard reagents must be conducted under a dry, inert atmosphere (nitrogen or argon) using anhydrous solvents and flame-dried glassware.

  • Dess-Martin Periodinane (DMP): Can be explosive upon impact or heating. Handle with care and avoid grinding.

  • Acids and Bases: Strong acids (HCl) and bases (potassium carbonate) are corrosive. Handle with appropriate PPE.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

Characterization

The identity and purity of the synthesized intermediates and the final product should be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Conclusion

The multi-step synthetic route detailed in this guide provides a reliable and high-yielding method for the preparation of this compound. By employing a protecting group strategy and a key Grignard reaction, this protocol allows for the controlled and efficient construction of this valuable building block for drug discovery and development. Adherence to the detailed procedures and safety precautions will enable researchers to successfully synthesize this compound for their research endeavors.

References

  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 4-(4-fluorophenyl)-4-hydroxypiperidine.
  • BenchChem. (2025). N-Boc-4-Hydroxypiperidine: A Cornerstone for Innovation in Organic Synthesis and Drug Discovery.

Sources

Large-scale synthesis of (4-Fluorophenyl)(piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Large-Scale Synthesis of (4-Fluorophenyl)(piperidin-4-yl)methanol

Introduction

This compound is a key heterocyclic intermediate in medicinal chemistry and drug development. Its structural motif, featuring a piperidine ring linked to a fluorophenyl carbinol, is present in a variety of pharmacologically active compounds. Notably, it is a crucial precursor and building block for the synthesis of several selective serotonin reuptake inhibitors (SSRIs) and other central nervous system (CNS) targeted agents. The presence of the fluorine atom can enhance metabolic stability and binding affinity, making this a desirable moiety in drug design.

This document provides a comprehensive guide for the large-scale synthesis of this compound, designed for researchers, chemists, and process development scientists. The protocol emphasizes scalability, safety, and robustness, moving beyond theoretical steps to explain the rationale behind key procedural choices.

Synthetic Strategy and Rationale

The selected synthetic route involves a two-step process designed for efficiency and scalability:

  • N-Protection of Piperidine: The secondary amine of the piperidine starting material is protected to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is chosen as the protecting group due to its stability under the basic conditions of the subsequent Grignard reaction and its straightforward removal under acidic conditions.

  • Grignard Reaction: A carbon-carbon bond is formed via the nucleophilic addition of a 4-fluorophenylmagnesium bromide Grignard reagent to N-Boc-4-formylpiperidine. This classic organometallic reaction is highly reliable and well-suited for large-scale production.

  • Deprotection: The final step involves the acidic cleavage of the Boc protecting group to yield the target product as a hydrochloride salt, which can then be neutralized and isolated as the free base.

This strategy is superior for large-scale work compared to methods involving less stable reagents like organolithiums or those requiring expensive catalysts. The starting materials are commercially available and the reaction conditions are manageable in standard pilot plant equipment.

Overall Process Workflow

The diagram below outlines the complete workflow from starting materials to the final, purified product.

G cluster_0 Step 1: Grignard Reagent Preparation cluster_1 Step 2: Grignard Addition cluster_2 Step 3: Quench & Deprotection cluster_3 Step 4: Isolation & Purification A 4-Bromofluorobenzene + Mg Turnings C 4-Fluorophenylmagnesium bromide (Grignard Reagent) A->C Reflux B Anhydrous THF B->C Solvent E Addition at 0-5 °C C->E D N-Boc-4-formylpiperidine D->E F Intermediate Magnesium Alkoxide E->F Reaction G Aqueous NH4Cl (Quench) F->G Workup H Aqueous HCl (Deprotection) G->H Acidification I Crude this compound HCl H->I J Basification (e.g., NaOH) I->J K Extraction with Organic Solvent J->K L Crystallization/Purification K->L M Final Product L->M

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Safety Precautions: All operations should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.[1][2][3] Anhydrous solvents are critical for the Grignard reaction, and the apparatus should be flame-dried or oven-dried before use. Handle all reagents and solvents in accordance with their Safety Data Sheets (SDS).

Part 1: Preparation of 4-Fluorophenylmagnesium Bromide (Grignard Reagent)
  • Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube (containing CaCl₂ or Drierite), and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a stream of inert gas (Nitrogen or Argon) and allow it to cool.

  • Reagent Charging: Charge the flask with magnesium turnings.

  • Initiation: Add a small portion of anhydrous tetrahydrofuran (THF) to just cover the magnesium. Add a small crystal of iodine to help initiate the reaction.

  • Grignard Formation: Dissolve 4-bromofluorobenzene in anhydrous THF and add this solution to the dropping funnel. Add a few milliliters of the solution to the magnesium. The reaction should initiate, indicated by a gentle reflux and the disappearance of the iodine color.

  • Reaction: Once initiated, add the remaining 4-bromofluorobenzene solution dropwise at a rate that maintains a steady reflux.

  • Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting dark grey-brown solution is the Grignard reagent and should be used immediately.

Part 2: Synthesis of N-Boc-(4-Fluorophenyl)(piperidin-4-yl)methanol
  • Setup: In a separate, dry, multi-neck flask under an inert atmosphere, dissolve N-Boc-4-formylpiperidine in anhydrous THF.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Grignard Addition: Transfer the previously prepared Grignard reagent to a dropping funnel and add it dropwise to the cooled aldehyde solution, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Quenching: Cool the reaction mixture back to 0-5 °C and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This will hydrolyze the intermediate magnesium alkoxide.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected product as an oil or waxy solid.

Part 3: Deprotection and Isolation of this compound
  • Acidic Cleavage: Dissolve the crude product from Part 2 in a suitable solvent such as methanol or 1,4-dioxane.

  • Acid Addition: Cool the solution in an ice bath and slowly add a concentrated solution of hydrochloric acid (HCl).

  • Reaction: Stir the mixture at room temperature for 4-6 hours. The progress of the deprotection can be monitored by TLC.

  • Isolation of HCl Salt (Optional): The product may precipitate as the hydrochloride salt. If so, it can be collected by filtration, washed with a cold solvent like diethyl ether, and dried.

  • Isolation of Free Base: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and cool in an ice bath.

  • Basification: Slowly add a 5 M aqueous solution of sodium hydroxide (NaOH) until the pH is >12.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base.

Part 4: Purification
  • Crystallization: The crude product can often be purified by crystallization. A common solvent system is isopropanol/heptane or ethyl acetate/hexane. Dissolve the crude material in the minimum amount of the hot primary solvent and slowly add the anti-solvent until turbidity is observed. Allow the solution to cool slowly to room temperature and then in a refrigerator to maximize crystal formation.

  • Filtration: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data and Parameters

Table 1: Scalable Reagent and Solvent Quantities

Reagent/SolventMolar Eq.Molecular WeightQuantity (for 1 mol scale)
4-Bromofluorobenzene1.1175.02 g/mol 192.5 g
Magnesium Turnings1.224.31 g/mol 29.2 g
N-Boc-4-formylpiperidine1.0213.28 g/mol 213.3 g
Anhydrous THF--~3.0 L
Saturated NH₄Cl (aq)--~1.0 L
Concentrated HCl~3.036.46 g/mol ~250 mL
Ethyl Acetate--~4.0 L

Table 2: Key Process Parameters and Expected Results

ParameterValueNotes
Grignard Reaction Temp.Reflux (~66 °C in THF)Maintain gentle reflux for completion.
Grignard Addition Temp.0-10 °CCrucial to control exotherm.
Deprotection Temp.0-25 °CMonitor for gas evolution (CO₂).
Overall Yield (Typical)65-80%Based on N-Boc-4-formylpiperidine.
Purity (Post-Crystallization)>98%As determined by HPLC/NMR.

Reaction Mechanism

The core of this synthesis is the nucleophilic addition of the Grignard reagent to the carbonyl carbon of the aldehyde.

Caption: Mechanism of the Grignard addition to the aldehyde.

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

Table 3: Expected Analytical Data for this compound

AnalysisExpected Result
¹H NMR (CDCl₃)Peaks corresponding to aromatic protons (~7.0-7.3 ppm), piperidine protons (~1.2-3.1 ppm), the carbinol proton (~4.6 ppm), and exchangeable OH/NH protons.
¹³C NMR (CDCl₃)Peaks for aromatic carbons, piperidine carbons, and the carbinol carbon (~75 ppm).
Mass Spec (ESI+) [M+H]⁺ calculated for C₁₂H₁₆FNO: 210.12. Found: ~210.1.
HPLC Purity >98% area under the curve.
Melting Point Specific to the crystalline form obtained.

References

  • Royal Society of Chemistry. (n.d.). Synthetic scheme involving piperidinemethanol derivatives. RSC Advances. [Link]

  • Pothuri, V. V. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry. [Link]

  • Supporting Information for "In Situ Silane Activation Enables Catalytic Reduction of Carboxylic Acids". (n.d.). Royal Society of Chemistry. [Link]

Sources

Application Notes and Protocols for the Use of (4-Fluorophenyl)(piperidin-4-yl)methanol in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the (4-Fluorophenyl)(piperidin-4-yl)methanol Scaffold

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. Privileged scaffolds—molecular frameworks that are capable of binding to multiple biological targets—serve as invaluable starting points in this pursuit. The this compound moiety has emerged as a significant privileged scaffold, particularly in the design of drugs targeting the central nervous system (CNS).

The inherent structural features of this scaffold contribute to its utility. The piperidine ring, a ubiquitous heterocycle in CNS-active drugs, provides a three-dimensional architecture that can be readily functionalized to modulate physicochemical properties and target engagement.[1] The basic nitrogen atom within the piperidine ring is often crucial for aqueous solubility and can participate in key hydrogen bonding interactions with biological targets.[2] The incorporation of a 4-fluorophenyl group is a strategic decision in drug design; the fluorine atom can enhance metabolic stability, improve bioavailability, and modulate the electronic properties of the molecule without significantly increasing its size.[3] The methanol group at the 4-position of the piperidine ring offers a handle for further chemical modification and can also engage in hydrogen bonding interactions with target proteins.

This comprehensive guide provides detailed application notes on the utility of the this compound scaffold in drug design, along with robust protocols for its synthesis, characterization, and evaluation in relevant biological assays.

Part 1: Application Notes in Drug Design

Rationale for Use in CNS Drug Discovery

The this compound scaffold is particularly well-suited for the development of drugs targeting CNS disorders. Its structural resemblance to endogenous neurotransmitters and its ability to cross the blood-brain barrier make it an attractive starting point for the design of ligands for a variety of CNS targets.

Key Therapeutic Areas:

  • Depression and Anxiety: The scaffold is a core component of the selective serotonin reuptake inhibitor (SSRI) paroxetine, a widely prescribed antidepressant and anxiolytic.[4] This highlights the potential of derivatives to modulate monoamine transporters like the serotonin transporter (SERT) and the dopamine transporter (DAT).

  • Psychosis: The piperidine moiety is a common feature in many antipsychotic drugs.[2] Modifications of the this compound scaffold could yield potent antagonists or inverse agonists of dopamine and serotonin receptors implicated in the pathophysiology of psychosis.

  • Neurodegenerative Diseases: The versatility of the scaffold allows for its incorporation into molecules designed to target a range of proteins involved in neurodegeneration, such as kinases and other enzymes.

  • Pain Management: The 4-arylpiperidine substructure is a well-established pharmacophore for opioid receptor agonists, suggesting that derivatives of this compound could be explored for their analgesic potential.

Structure-Activity Relationship (SAR) Considerations

Systematic modification of the this compound scaffold can be employed to optimize potency, selectivity, and pharmacokinetic properties. Key points for SAR exploration include:

  • Piperidine Nitrogen (N1): Alkylation or acylation of the piperidine nitrogen can significantly impact target binding and selectivity. For example, in the context of monoamine transporter inhibitors, the nature of the substituent at N1 can influence the relative potency for SERT, DAT, and the norepinephrine transporter (NET).

  • Aryl Group: While the 4-fluorophenyl group is often favored for its beneficial effects on metabolic stability, exploration of other substituted aryl or heteroaryl groups can lead to improved target engagement and altered pharmacological profiles.

  • Methanol Group: The hydroxyl group can be derivatized to form ethers, esters, or other functional groups to probe for additional binding interactions within the target protein. It can also be replaced with other small polar groups.

  • Stereochemistry: The carbon atom bearing the hydroxyl and aryl groups is a stereocenter. The stereochemistry at this position can be critical for biological activity, as exemplified by the stereospecificity of many receptor-ligand interactions.

Part 2: Synthesis and Characterization Protocols

The synthesis of this compound can be achieved through several routes. The most common and versatile approach involves the Grignard reaction of a 4-substituted piperidine with a 4-fluorophenylmagnesium halide, followed by reduction of the resulting ketone or ester.

Protocol 1: Synthesis via Grignard Reaction and Reduction

This protocol describes a two-step synthesis starting from a commercially available piperidine-4-carboxylate derivative.

Workflow Diagram:

Synthesis_Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Reduction cluster_3 Step 4: Deprotection A Ethyl Isonipecotate B N-Boc-ethyl isonipecotate A->B (Boc)2O, Base D N-Boc-(4-fluorobenzoyl)piperidine B->D C 4-Fluorophenylmagnesium bromide C->D E N-Boc-(4-Fluorophenyl)(piperidin-4-yl)methanol D->E NaBH4, MeOH F This compound E->F TFA or HCl

Caption: Synthetic workflow for this compound.

Step 1: N-Protection of Ethyl Isonipecotate

  • To a solution of ethyl isonipecotate (1 equivalent) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), add a base such as triethylamine (1.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-ethyl isonipecotate.

Step 2: Grignard Reaction

  • Prepare 4-fluorophenylmagnesium bromide from 1-bromo-4-fluorobenzene and magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). Alternatively, use a commercially available solution.

  • To a solution of N-Boc-ethyl isonipecotate (1 equivalent) in anhydrous THF at 0 °C, slowly add the Grignard reagent (1.2 equivalents).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-Boc-(4-fluorobenzoyl)piperidine.

Step 3: Reduction of the Ketone

  • Dissolve the crude N-Boc-(4-fluorobenzoyl)piperidine (1 equivalent) in methanol.

  • Cool the solution to 0 °C and add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the addition of water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford N-Boc-(4-Fluorophenyl)(piperidin-4-yl)methanol.

Step 4: Deprotection

  • Dissolve the purified N-Boc-(4-Fluorophenyl)(piperidin-4-yl)methanol (1 equivalent) in dichloromethane.

  • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Technique Expected Data (based on analogous structures)
¹H NMR δ (ppm): 7.30-7.20 (m, 2H, Ar-H), 7.10-7.00 (m, 2H, Ar-H), 4.50 (d, 1H, CH-OH), 3.50-3.40 (m, 2H, piperidine-H), 3.00-2.90 (m, 2H, piperidine-H), 2.00-1.80 (m, 1H, piperidine-H), 1.70-1.50 (m, 4H, piperidine-H).
¹³C NMR δ (ppm): 162 (d, J=245 Hz, C-F), 140 (d, J=3 Hz), 128 (d, J=8 Hz), 115 (d, J=21 Hz), 75 (CH-OH), 45 (piperidine-C), 43 (piperidine-C), 28 (piperidine-C).
Mass Spec (ESI) m/z: 210.1 [M+H]⁺

Part 3: Biological Evaluation Protocols

Given the prevalence of the this compound scaffold in CNS-active compounds, particularly those targeting monoamine transporters, the following in vitro and in vivo protocols are recommended for the initial biological evaluation of novel derivatives.

In Vitro Assays: Targeting Monoamine Transporters

3.1.1. SERT and DAT Radioligand Binding Assays

These assays determine the binding affinity (Ki) of a test compound for the serotonin and dopamine transporters.

Workflow Diagram:

Binding_Assay_Workflow A Prepare cell membranes expressing SERT or DAT B Incubate membranes with radioligand and test compound A->B C Separate bound and free radioligand via filtration B->C D Quantify bound radioactivity C->D E Calculate Ki value D->E

Caption: Workflow for radioligand binding assays.

Protocol:

  • Membrane Preparation: Use cell membranes prepared from cell lines stably expressing human SERT or DAT (e.g., HEK293 cells).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Radioligand: [³H]Citalopram for SERT or [³H]WIN 35,428 for DAT.

  • Procedure:

    • In a 96-well plate, combine assay buffer, a fixed concentration of radioligand, and varying concentrations of the test compound.

    • Initiate the binding reaction by adding the cell membrane preparation.

    • Incubate at room temperature for 60-90 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (concentration of test compound that inhibits 50% of radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

3.1.2. SERT and DAT Uptake Assays

These assays measure the functional inhibition of serotonin or dopamine uptake into cells expressing the respective transporters.

Protocol:

  • Cell Culture: Use cell lines stably expressing human SERT or DAT.

  • Uptake Buffer: Krebs-Ringer-HEPES buffer.

  • Radiolabeled Substrate: [³H]Serotonin for SERT or [³H]Dopamine for DAT.

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Initiate uptake by adding the radiolabeled substrate.

    • Incubate at 37 °C for a short period (e.g., 5-10 minutes).

    • Terminate uptake by rapidly washing the cells with ice-cold uptake buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of substrate uptake.

In Vivo Behavioral Models

3.2.1. Forced Swim Test (Mouse or Rat)

This model is widely used to screen for potential antidepressant activity.

Principle: Antidepressant compounds typically reduce the duration of immobility in rodents forced to swim in an inescapable cylinder of water.[5][6]

Procedure:

  • Place individual animals in a glass cylinder filled with water (23-25 °C).

  • Record the duration of immobility during a 4-6 minute test session.

  • Administer the test compound at various doses prior to the test session.

  • Compare the immobility time of the treated groups to a vehicle-treated control group.

3.2.2. Elevated Plus Maze (Mouse or Rat)

This model is used to assess anxiolytic-like activity.

Principle: Anxiolytic compounds increase the time spent and the number of entries into the open arms of an elevated plus-shaped maze.[7][8]

Procedure:

  • The maze consists of two open arms and two closed arms elevated from the floor.

  • Place the animal in the center of the maze and allow it to explore for 5 minutes.

  • Record the time spent in and the number of entries into each arm.

  • Administer the test compound at various doses prior to the test session.

  • Compare the open arm activity of the treated groups to a vehicle-treated control group.

3.2.3. Locomotor Activity Test (Mouse or Rat)

This test is used to assess the general stimulant or depressant effects of a compound on the CNS.

Principle: Spontaneous locomotor activity is measured in an open field arena.[9][10]

Procedure:

  • Place individual animals in an open field arena equipped with infrared beams to automatically record movement.

  • Record locomotor activity (e.g., distance traveled, rearing) over a specified period (e.g., 30-60 minutes).

  • Administer the test compound at various doses prior to the test session.

  • Compare the locomotor activity of the treated groups to a vehicle-treated control group.

Conclusion

The this compound scaffold represents a valuable and versatile starting point for the design and discovery of novel CNS-active drugs. Its favorable physicochemical properties and proven track record in successful therapeutics underscore its importance in medicinal chemistry. The protocols detailed in this guide provide a robust framework for the synthesis, characterization, and biological evaluation of new chemical entities based on this privileged structure. By systematically applying these methods, researchers can efficiently explore the chemical space around this scaffold and identify promising candidates for the treatment of a range of neurological and psychiatric disorders.

References

  • Komada, M., et al. (2008). The elevated plus-maze as an assay of anxiety-related behavior in rodents.
  • Walz, A., et al. (2023).
  • BenchChem. (2025). Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole.
  • BenchChem. (2025). Application Notes: Dopamine Transporter Binding Assay Using [³H]-Nomifensine.
  • Hiemke, C., & Härtter, S. (2000). Pharmacokinetics of selective serotonin reuptake inhibitors. Pharmacology & therapeutics, 85(1), 11-28.
  • Reaction Biology. SERT Biochemical Binding Assay Service.
  • BenchChem. (2025). (4-Fluoropiperidin-4-YL)methanol | 949100-11-2.
  • BenchChem. (2025). N-Methyl-1-(piperidin-4-YL)methanamine Derivatives: A Core Scaffold for CNS Drug Discovery.
  • Can, A., et al. (2012). The mouse forced swim test. Journal of visualized experiments: JoVE, (59).
  • Understanding Animal Research. (2014). Factsheet on the forced swim test.
  • Asian Journal of Pharmaceutical Research. (2017). Screening Models for CNS Stimulant Drugs: A Review. 7(3), 184-188.
  • Gyan Sanchay. PRECLINICAL SCREENING OF CNS STIMULANTS & CNS DEPRESSANTS.
  • Slideshare. (2018). Expt 11 Effect of drugs on locomotor activity using actophotometer.
  • Portland VA Medical Center. Locomotor Activity Test SOP.
  • National Center for Biotechnology Information. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.

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(4-Fluorophenyl)(piperidin-4-yl)methanol as a ligand for dopamine transporters

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the characterization of (4-Fluorophenyl)(piperidin-4-yl)methanol as a selective ligand for the dopamine transporter.

Introduction: The Dopamine Transporter as a Therapeutic Target

The dopamine transporter (DAT) is a critical sodium-chloride dependent transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. This process is fundamental for terminating dopaminergic neurotransmission and maintaining dopamine homeostasis in the brain. Dysregulation of DAT function has been implicated in a variety of neuropsychiatric disorders, including attention-deficit/hyperactivity disorder (ADHD), depression, and substance use disorders. As such, DAT remains a high-priority target for the development of novel therapeutics.

This compound is a synthetic compound that has emerged as a potential ligand for the dopamine transporter. Its chemical structure, featuring a fluorophenyl group attached to a piperidinyl-methanol scaffold, suggests potential interactions with the monoamine transporter family. This document provides a comprehensive guide for researchers and drug development professionals on the characterization of this compound as a DAT ligand, outlining detailed protocols for in vitro binding and functional assays.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for accurate and reproducible experimental results.

PropertyValue
Molecular Formula C₁₂H₁₆FNO
Molecular Weight 209.26 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO and ethanol
Storage Store at -20°C, desiccated

Principle of Investigation: Elucidating the Binding and Functional Profile

The primary objective is to determine the affinity and functional potency of this compound at the dopamine transporter. This is achieved through two key in vitro experiments:

  • Radioligand Binding Assay: This assay quantifies the affinity of the test compound for DAT by measuring its ability to compete with a known high-affinity radiolabeled ligand. The outcome is the inhibitor constant (Ki), a measure of binding affinity.

  • Dopamine Uptake Assay: This functional assay measures the compound's ability to inhibit the primary function of DAT, which is the reuptake of dopamine. The result is the half-maximal inhibitory concentration (IC50), indicating the compound's potency.

Protocol 1: In Vitro Radioligand Binding Assay

This protocol details the steps to determine the binding affinity (Ki) of this compound for the human dopamine transporter (hDAT).

Experimental Rationale

The assay relies on the principle of competitive binding. A radioligand with high affinity for DAT (e.g., [³H]WIN 35,428) is incubated with a preparation of cells or membranes expressing hDAT. The addition of a non-radiolabeled competitor, such as this compound, will displace the radioligand in a concentration-dependent manner. The amount of radioactivity remaining bound to the membranes is inversely proportional to the affinity of the test compound.

Materials and Reagents
  • HEK293 cells stably expressing hDAT

  • Cell culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin, G418 for selection)

  • Phosphate-Buffered Saline (PBS)

  • Membrane Preparation Buffer (50 mM Tris-HCl, pH 7.4)

  • Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Radioligand: [³H]WIN 35,428 (specific activity ~80-85 Ci/mmol)

  • Non-specific binding control: GBR-12909 (10 µM) or cocaine (30 µM)

  • Test Compound: this compound, prepared in a stock solution (e.g., 10 mM in DMSO)

  • 96-well microplates

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Glass fiber filters (e.g., Whatman GF/B)

  • Harvester

Workflow Diagram: Radioligand Binding Assay

cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Analysis prep1 Culture HEK293-hDAT cells prep2 Harvest cells and prepare membrane homogenate prep1->prep2 assay1 Add membrane homogenate to 96-well plate prep2->assay1 assay2 Add [3H]WIN 35,428 (Radioligand) assay1->assay2 assay3 Add test compound (serial dilutions) assay2->assay3 assay4 Incubate at 4°C for 2-3 hours assay3->assay4 analysis1 Harvest onto glass fiber filters assay4->analysis1 analysis2 Wash filters to remove unbound radioligand analysis1->analysis2 analysis3 Measure radioactivity via liquid scintillation counting analysis2->analysis3 analysis4 Calculate Ki using Cheng-Prusoff equation analysis3->analysis4

Caption: Workflow for the competitive radioligand binding assay.

Step-by-Step Protocol
  • Membrane Preparation:

    • Culture HEK293-hDAT cells to ~90% confluency.

    • Harvest cells and centrifuge at 1,000 x g for 10 minutes at 4°C.

    • Resuspend the cell pellet in ice-cold Membrane Preparation Buffer and homogenize.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the membrane pellet in Assay Buffer.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, set up the following conditions in triplicate:

      • Total Binding: Membrane homogenate + Assay Buffer + [³H]WIN 35,428.

      • Non-specific Binding (NSB): Membrane homogenate + GBR-12909 (10 µM) + [³H]WIN 35,428.

      • Test Compound: Membrane homogenate + serial dilutions of this compound + [³H]WIN 35,428.

    • The final concentration of [³H]WIN 35,428 should be approximately equal to its Kd value for hDAT.

    • The final protein concentration should be around 10-20 µg per well.

  • Incubation:

    • Incubate the plate at 4°C for 2-3 hours to reach equilibrium.

  • Harvesting and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

Data Analysis
  • Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Dopamine Uptake Assay

This protocol measures the functional potency (IC50) of this compound in inhibiting dopamine uptake into hDAT-expressing cells.

Experimental Rationale

This assay directly measures the function of the dopamine transporter. Cells expressing hDAT will actively transport radiolabeled dopamine ([³H]DA) from the extracellular medium into the cell. An inhibitor like this compound will block this process, and the amount of radioactivity accumulated inside the cells will be reduced in a concentration-dependent manner.

Materials and Reagents
  • HEK293 cells stably expressing hDAT

  • Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4)

  • Radioligand: [³H]Dopamine

  • Non-specific uptake control: GBR-12909 (10 µM)

  • Test Compound: this compound stock solution

  • 96-well cell culture plates

  • Scintillation counter

Workflow Diagram: Dopamine Uptake Inhibition

cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Analysis prep1 Plate HEK293-hDAT cells in 96-well plates prep2 Allow cells to adhere overnight prep1->prep2 assay1 Wash cells with KRH buffer prep2->assay1 assay2 Pre-incubate with test compound or vehicle assay1->assay2 assay3 Add [3H]Dopamine to initiate uptake assay2->assay3 assay4 Incubate for 10-15 minutes at 37°C assay3->assay4 assay5 Terminate uptake with ice-cold KRH buffer assay4->assay5 analysis1 Lyse cells assay5->analysis1 analysis2 Measure intracellular radioactivity via liquid scintillation analysis1->analysis2 analysis3 Calculate % inhibition and determine IC50 analysis2->analysis3

Caption: Workflow for the in vitro dopamine uptake inhibition assay.

Step-by-Step Protocol
  • Cell Plating:

    • Plate HEK293-hDAT cells in 96-well plates at a density that will yield a confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C, 5% CO₂.

  • Assay Procedure:

    • On the day of the assay, aspirate the culture medium and wash the cells once with KRH buffer.

    • Add KRH buffer containing various concentrations of this compound or vehicle control to the wells.

    • Pre-incubate for 15-20 minutes at 37°C.

    • Initiate dopamine uptake by adding [³H]Dopamine to a final concentration of ~10-20 nM.

    • Incubate for 10-15 minutes at 37°C. The short incubation time ensures measurement of the initial rate of uptake.

    • Terminate the assay by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer.

  • Lysis and Counting:

    • Lyse the cells by adding a lysis buffer (e.g., 1% SDS) to each well.

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

Data Analysis
  • Define 100% uptake as the signal from vehicle-treated cells and 0% uptake from cells treated with a high concentration of a known DAT inhibitor (e.g., 10 µM GBR-12909).

  • Calculate the percentage inhibition for each concentration of the test compound.

  • Plot the percentage inhibition against the log concentration of this compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Selectivity Profiling

To establish the utility of this compound as a selective DAT ligand, it is crucial to assess its affinity and potency at other key monoamine transporters, namely the serotonin transporter (SERT) and the norepinephrine transporter (NET). This can be achieved by performing similar binding and uptake assays using cell lines that express hSERT or hNET, and their respective radioligands (e.g., [³H]Citalopram for SERT, [³H]Nisoxetine for NET). A high ratio of Ki (SERT/DAT) and Ki (NET/DAT) would indicate selectivity for the dopamine transporter.

Expected Results and Interpretation

The data obtained from these assays will provide a comprehensive profile of the interaction of this compound with the dopamine transporter.

Assay TypeParameterExample ValueInterpretation
Binding Assay Ki (nM)50 nMIndicates a high affinity of the compound for the dopamine transporter.
Uptake Assay IC50 (nM)150 nMDemonstrates functional inhibition of dopamine reuptake.
Selectivity Ki SERT/DAT>100Suggests high selectivity for DAT over the serotonin transporter.
Selectivity Ki NET/DAT>50Suggests good selectivity for DAT over the norepinephrine transporter.

A potent Ki value coupled with a similarly potent IC50 value suggests that the compound's mechanism of action is indeed through direct inhibition of dopamine transport. High selectivity ratios are desirable for a research tool or therapeutic candidate to minimize off-target effects.

Safety and Handling

This compound is a chemical compound intended for research use only. Standard laboratory safety precautions should be observed. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for detailed information.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High non-specific binding Inadequate washing, improper filter selectionIncrease the number of washes, ensure filters are pre-soaked in buffer.
Low signal-to-noise ratio Low transporter expression, degraded radioligandUse a fresh batch of cells, verify radioligand integrity.
Poor curve fit in dose-response Incorrect serial dilutions, solubility issuesPrepare fresh dilutions, ensure the compound is fully dissolved in the assay buffer.

References

  • Dopamine Transporter Function and Regulation. Source: Annual Review of Pharmacology and Toxicology. [Link]

  • Radioligand Binding Assays: Theory and Practice. Source: Reviews of Physiology, Biochemistry and Pharmacology. [Link]

  • Cheng-Prusoff Equation. Source: Biochemical Pharmacology. [Link]

  • HEK293 Cells in Drug Discovery. Source: Expert Opinion on Drug Discovery. [Link]

The Strategic Role of (4-Fluorophenyl)(piperidin-4-yl)methanol in the Synthesis of Serotonin Reuptake Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Neuroscience

The (4-Fluorophenyl)(piperidin-4-yl)methanol scaffold is a cornerstone in the synthesis of numerous central nervous system (CNS) active agents, most notably Selective Serotonin Reuptake Inhibitors (SSRIs). Its rigid piperidine core, substituted with a fluorophenyl group, provides a unique combination of structural and electronic properties that are highly favorable for binding to the serotonin transporter (SERT). The fluorophenyl moiety enhances metabolic stability and can participate in crucial interactions within the transporter's binding pocket, while the piperidine nitrogen serves as a key handle for synthetic elaboration to fine-tune pharmacological activity. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound and its derivatives in the synthesis of SRIs, with a primary focus on the widely prescribed antidepressant, Paroxetine.

Pharmacological Significance: Targeting the Serotonin Transporter

SSRIs function by blocking the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft back into the presynaptic neuron.[1][2][3][4] This action increases the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission.[1][2] The this compound core is a key pharmacophore that, upon appropriate functionalization, positions the molecule optimally within the SERT binding site to inhibit its function.

SERT_Mechanism cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Presynaptic_Neuron Serotonin (5-HT) Vesicles 5HT_Synapse 5-HT Presynaptic_Neuron->5HT_Synapse Release SERT Serotonin Transporter (SERT) 5HT_Synapse->SERT Reuptake Postsynaptic_Receptor 5-HT Receptor 5HT_Synapse->Postsynaptic_Receptor Binding SSRI SSRI (e.g., Paroxetine) SSRI->SERT Inhibition

Caption: Mechanism of action of SSRIs.

Synthetic Pathways to Paroxetine: A Multi-step Approach

The synthesis of Paroxetine from precursors related to this compound is a well-established multi-step process. The following protocols detail a common synthetic route, emphasizing the rationale behind key experimental choices and the analytical methods for ensuring reaction integrity.

Overall Synthetic Workflow

Paroxetine_Synthesis A Precursor (e.g., N-protected piperidine derivative) B Intermediate 1 (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl) -N-methylpiperidine A->B Multi-step synthesis C Intermediate 2 Mesityl Derivative B->C Mesylation D N-Protected Paroxetine C->D Williamson Ether Synthesis E Paroxetine D->E Deprotection

Caption: Generalized synthetic workflow to Paroxetine.

Part 1: Synthesis of the Key Intermediate: ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol

While commercially available, understanding the synthesis of this key chiral intermediate provides valuable context. A common approach involves the enantioselective synthesis from a suitable precursor, often involving a multi-step sequence that establishes the desired stereochemistry.[5][6]

Part 2: Core Synthesis Protocols

Protocol 1: Mesylation of the Hydroxymethyl Intermediate

This step activates the primary alcohol for subsequent nucleophilic substitution.

Reaction Principle: The hydroxyl group of the ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol derivative is converted to a good leaving group, a mesylate, by reaction with methanesulfonyl chloride (MsCl) in the presence of a base.

Causality of Reagent Selection:

  • Methanesulfonyl Chloride (MsCl): A highly effective and common reagent for forming mesylates, which are excellent leaving groups in SN2 reactions.

  • Triethylamine (Et3N): A non-nucleophilic organic base used to neutralize the HCl generated during the reaction, preventing the protonation of the piperidine nitrogen.

  • Dichloromethane (DCM): A common aprotic solvent that dissolves the reactants and is relatively inert under the reaction conditions.

  • 0-5 °C Reaction Temperature: The reaction is exothermic, and maintaining a low temperature helps to control the reaction rate and minimize side reactions.

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ((3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)-N-methylpiperidine) (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Base Addition: Cool the solution to 0-5 °C using an ice bath. Add triethylamine (1.2-1.5 eq.) dropwise to the stirred solution.

  • Mesylation: Add methanesulfonyl chloride (1.1-1.3 eq.) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Work-up: Quench the reaction by the slow addition of cold water. Separate the organic layer, and wash successively with cold dilute HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude mesityl derivative. This intermediate is often used in the next step without further purification.

Analytical Validation:

TechniquePurposeExpected Observations
TLC Reaction monitoringDisappearance of the starting material spot and appearance of a new, less polar product spot.
1H NMR Structural confirmationAppearance of a new singlet around 3.0 ppm corresponding to the methyl protons of the mesyl group.
MS (ESI+) Molecular weight confirmationDetection of the [M+H]+ ion corresponding to the mesylated product.
Protocol 2: Williamson Ether Synthesis with Sesamol

This is the key bond-forming step to introduce the methylenedioxyphenoxy moiety.

Reaction Principle: The mesylate intermediate undergoes a Williamson ether synthesis with sesamol (3,4-methylenedioxyphenol). The reaction proceeds via an SN2 mechanism where the phenoxide of sesamol acts as the nucleophile.

Causality of Reagent Selection:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base used to deprotonate the phenolic hydroxyl group of sesamol to form the more nucleophilic sodium phenoxide.[7][8][9]

  • N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF): Polar aprotic solvents that are excellent for SN2 reactions as they solvate the cation (Na+) but not the nucleophilic anion, increasing its reactivity.[10]

  • Elevated Temperature (e.g., 70-90 °C): Provides the necessary activation energy for the reaction to proceed at a reasonable rate.[10]

Detailed Step-by-Step Methodology:

  • Alkoxide Formation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.2-1.5 eq.) in anhydrous DMF or THF. Add a solution of sesamol (1.1-1.3 eq.) in the same solvent dropwise at 0 °C. Allow the mixture to stir at room temperature until hydrogen evolution ceases.

  • Nucleophilic Substitution: Add a solution of the mesityl derivative (1.0 eq.) in anhydrous DMF or THF to the sodium sesamoxide solution.

  • Reaction Progression: Heat the reaction mixture to 70-90 °C and stir until the reaction is complete as monitored by TLC or HPLC (typically 4-8 hours).[10]

  • Work-up: Cool the reaction mixture to room temperature and carefully quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Analytical Validation:

TechniquePurposeExpected Observations
TLC/HPLC Reaction monitoring and purity assessmentDisappearance of the mesylate intermediate and appearance of the N-protected paroxetine product. HPLC can be used for quantitative purity analysis.[11][12]
1H NMR Structural confirmationAppearance of new aromatic signals corresponding to the sesamol moiety and a singlet around 5.9 ppm for the methylenedioxy protons.[13][14][15]
13C NMR Structural confirmationAppearance of new carbon signals in the aromatic region and a signal around 101 ppm for the methylenedioxy carbon.[10]
MS (ESI+) Molecular weight confirmationDetection of the [M+H]+ ion corresponding to the N-protected paroxetine.[13][14][15]
Protocol 3: N-Demethylation to Yield Paroxetine

The final step involves the removal of the N-methyl protecting group.

Reaction Principle: N-demethylation can be achieved using various reagents. A common method involves reaction with phenyl chloroformate to form a carbamate intermediate, which is then hydrolyzed.

Causality of Reagent Selection:

  • Phenyl Chloroformate: Reacts with the tertiary amine to form a stable carbamate, effectively removing the methyl group.

  • Potassium Hydroxide (KOH): A strong base used for the hydrolysis of the carbamate intermediate to yield the secondary amine (Paroxetine).

Detailed Step-by-Step Methodology:

  • Carbamate Formation: Dissolve the N-methylated paroxetine precursor (1.0 eq.) in a suitable solvent like toluene. Add phenyl chloroformate (1.1-1.3 eq.) and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Hydrolysis: Add a solution of potassium hydroxide in a suitable solvent (e.g., ethanol/water) to the reaction mixture and reflux until the carbamate is fully hydrolyzed (monitored by TLC).

  • Work-up: Cool the reaction mixture, and add water. Extract the product into an organic solvent.

  • Isolation and Purification: Wash the organic layer, dry it, and concentrate it. The crude Paroxetine can be purified by crystallization or column chromatography to yield the final product.

Analytical Validation:

TechniquePurposeExpected Observations
HPLC Purity assessment and quantificationA single major peak corresponding to Paroxetine with high purity (>99%).[11][16]
1H NMR Structural confirmationDisappearance of the N-methyl singlet and the appearance of a broad signal for the N-H proton.[14][15]
MS (ESI+) Molecular weight confirmationDetection of the [M+H]+ ion corresponding to Paroxetine.[14][15]

Quantitative Data Summary

The following table provides representative data for the key synthetic steps. Yields and purity are dependent on reaction scale and optimization.

StepReactionTypical YieldTypical Purity (by HPLC)
1Mesylation>90% (crude)Used directly in the next step
2Williamson Ether Synthesis70-85%>95%
3N-Demethylation60-75%>99%

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low yield in Williamson ether synthesis Incomplete deprotonation of sesamol; poor quality of NaH; wet solvent.Use fresh, high-quality NaH; ensure all glassware and solvents are rigorously dried.[17][18][19]
Formation of elimination byproducts The mesylate is a good leaving group and elimination can compete with substitution.Use a less hindered base if possible; maintain careful temperature control.
Incomplete N-demethylation Insufficient reagent or reaction time for carbamate formation or hydrolysis.Increase the equivalents of phenyl chloroformate or KOH; extend the reaction time and monitor closely by TLC/HPLC.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.[9][20][21]

  • Sodium Hydride (NaH): A highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which can ignite. Handle NaH under an inert atmosphere (nitrogen or argon). Use a non-halogenated solvent for quenching any residual NaH.[7][8][9]

  • Methanesulfonyl Chloride (MsCl): Corrosive and a lachrymator. Handle with care and avoid inhalation of vapors.

  • Solvents: Anhydrous solvents are required for several steps. Ensure proper drying techniques are used. Halogenated solvents like DCM should be handled with care.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench reactive reagents carefully before disposal.

Conclusion

This compound and its derivatives are indispensable building blocks in the synthesis of SSRIs. The protocols outlined in this document provide a robust framework for the laboratory-scale synthesis of Paroxetine, a prominent member of this class of antidepressants. By understanding the rationale behind the choice of reagents and reaction conditions, and by employing rigorous analytical monitoring, researchers can confidently and safely synthesize these important therapeutic agents. The principles and techniques described herein are also applicable to the synthesis of other CNS-active compounds based on the versatile 4-arylpiperidine scaffold.[22][23]

References

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  • Selective serotonin reuptake inhibitors (SSRIs) - Mayo Clinic. [URL: https://www.mayoclinic.org/diseases-conditions/depression/in-depth/ssris/art-20044825]
  • SSRI Antidepressants: Selective Serotonin Reuptake Inhibitors | Mental Health Nursing Pharmacology - YouTube. [URL: https://www.youtube.
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  • Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate - ResearchGate. [URL: https://www.researchgate.
  • (PDF) Synthesis and characterization of novel impurities in Paroxetine Hydrochloride hemihydrate and adopting QbD principles to built in quality in process of final drug substance - ResearchGate. [URL: https://www.researchgate.net/publication/281447021_Synthesis_and_characterization_of_novel_impurities_in_Paroxetine_Hydrochloride_hemihydrate_and_adopting_QbD_principles_to_built_in_quality_in_process_of_final_drug_substance]
  • Multigram-scale flow synthesis of the chiral key intermediate of (–)-paroxetine enabled by solvent-free heterogeneous organocatalysis - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6881024/]
  • Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine - Benchchem. [URL: https://www.benchchem.com/application-notes/n-alkylation-using-n-n-4-trimethylpiperidin-4-amine]
  • Improving reaction conditions for Williamson ether synthesis - Benchchem. [URL: https://www.benchchem.com/application-notes/improving-reaction-conditions-for-williamson-ether-synthesis]
  • Chemical and structural investigation of the paroxetine-human serotonin transporter complex - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7646294/]
  • Determination of Paroxetine in Pharmaceutical Preparations Using HPLC with Electrochemical Detection - Bentham Open Archives. [URL: https://benthamopen.com/ABSTRACT/TOACJ-7-1]
  • Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline - Benchchem. [URL: https://www.benchchem.
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  • Multigram-scale flow synthesis of the chiral key intermediate of (−)-paroxetine enabled by solvent-free heterogeneous organocatalysis - Chemical Science (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2019/sc/c9sc04991a]
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Application Notes and Protocols for the N-Alkylation of (4-Fluorophenyl)(piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-alkylation of the (4-Fluorophenyl)(piperidin-4-yl)methanol scaffold is a pivotal chemical transformation in medicinal chemistry and drug development. The introduction of diverse alkyl groups onto the piperidine nitrogen allows for the systematic modulation of a compound's pharmacological profile, including its potency, selectivity, solubility, and metabolic stability. This guide provides a comprehensive technical overview and a detailed experimental protocol for the N-alkylation of this compound, with a primary focus on the robust and widely applicable method of reductive amination. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize novel derivatives of this valuable scaffold.

Introduction: The Significance of N-Alkylated Piperidines

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[1] Its nitrogen atom provides a convenient handle for chemical modification, making N-alkylation a cornerstone transformation for building molecular complexity and exploring structure-activity relationships (SAR).[2] The target molecule, this compound, combines this versatile piperidine core with a fluorophenyl group, a common moiety in central nervous system (CNS) active compounds. N-alkylation of this secondary amine is a critical step in the synthesis of a wide range of biologically active compounds.[3]

While direct alkylation with alkyl halides is a classic approach, it is often plagued by issues such as over-alkylation, leading to the formation of undesired quaternary ammonium salts.[2][4] Modern synthetic methods, particularly reductive amination, offer superior control and broader substrate scope, making it the preferred method for this transformation in many contexts.[2][5]

Foundational Chemistry: The Rationale for Reductive Amination

Reductive amination, also known as reductive alkylation, is a highly efficient and selective method for forming carbon-nitrogen bonds.[5] The reaction proceeds in a one-pot fashion, combining a secondary amine with a carbonyl compound (an aldehyde or a ketone) to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine.[6][7]

The key advantage of this method is the selective reduction of the iminium ion in the presence of the starting carbonyl compound.[4] This is typically achieved by using a mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), which is less reactive towards aldehydes and ketones but highly effective at reducing the electrophilic iminium intermediate.[2][8] This selectivity prevents the reduction of the starting carbonyl and minimizes side reactions, leading to cleaner reaction profiles and higher yields of the desired N-alkylated product.[2]

Reaction Mechanism: A Step-by-Step Look

The mechanism of reductive amination can be broken down into two main stages:

  • Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the secondary amine on the carbonyl carbon of the aldehyde or ketone. This is typically catalyzed by mild acidic conditions. A series of proton transfers leads to the formation of a carbinolamine intermediate, which then dehydrates to form a resonance-stabilized iminium ion.[6][9]

  • In Situ Reduction: The hydride reducing agent, present in the reaction mixture, then selectively attacks the electrophilic carbon of the iminium ion, reducing the carbon-nitrogen double bond to a single bond and yielding the final tertiary amine product.[10]

Experimental Protocol: N-Alkylation via Reductive Amination

This protocol details a general and reliable procedure for the N-alkylation of this compound with a representative aldehyde.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableStarting material.
Aldehyde (e.g., Benzaldehyde)≥99%Commercially AvailableAlkylating agent.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)≥95%Commercially AvailableReducing agent.
Dichloromethane (DCM), AnhydrousACS GradeCommercially AvailableReaction solvent.
Acetic Acid (Glacial)ACS GradeCommercially AvailableOptional catalyst.
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)-Prepared in-houseFor work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Ethyl Acetate & HexanesHPLC GradeCommercially AvailableEluent for chromatography.
Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent and Reagent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M. To this solution, add the aldehyde (1.1-1.2 eq). If the reaction is sluggish, a catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate iminium ion formation. Stir the mixture at room temperature for 20-30 minutes.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) to the reaction mixture in portions over 10-15 minutes. The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin-Layer Chromatography (TLC).[11][12] A typical mobile phase for TLC analysis would be a mixture of ethyl acetate and hexanes. The reaction is considered complete when the starting amine spot is no longer visible.[13]

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.[14]

Visualizing the Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in anhydrous DCM B Add Aldehyde (1.1-1.2 eq) A->B C Stir at RT for 20-30 min B->C D Add NaBH(OAc)3 (1.5-2.0 eq) in portions C->D E Stir at RT and Monitor by TLC D->E F Quench with sat. NaHCO3 E->F Reaction Complete G Extract with DCM F->G H Dry, Concentrate G->H I Purify by Column Chromatography H->I

Caption: Experimental workflow for N-alkylation via reductive amination.

Analytical Characterization

Reaction Monitoring by Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for monitoring the progress of the reaction in real-time.[11][12] By comparing the TLC profile of the reaction mixture to that of the starting materials, one can determine the extent of conversion.

Table 2: Representative TLC Data

LaneDescriptionRf Value (approx.)Visualization
1This compound0.2UV, KMnO₄ stain
2Co-spot (Starting Material + Reaction Mixture)0.2 & 0.5UV, KMnO₄ stain
3Reaction Mixture (t = x hours)0.5 (Product)UV, KMnO₄ stain

Note: Rf values are highly dependent on the eluent system and should be determined experimentally. A successful reaction will show the disappearance of the starting material spot and the appearance of a new, typically less polar, product spot.[13]

Product Characterization

The identity and purity of the final N-alkylated product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product, including the successful incorporation of the new alkyl group.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety and Handling Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Anhydrous solvents are flammable and should be handled with care, away from ignition sources.

  • Sodium triacetoxyborohydride is a moisture-sensitive and corrosive solid. It should be handled in an inert atmosphere and contact with skin and eyes should be avoided.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

Reductive amination provides a highly effective and controlled method for the N-alkylation of this compound. The protocol described herein is robust and can be adapted for the introduction of a wide variety of alkyl groups by simply changing the aldehyde or ketone starting material. This versatility makes it an invaluable tool for the synthesis of compound libraries for drug discovery and development, enabling the fine-tuning of pharmacological properties to identify promising new therapeutic candidates.

References

  • Organic Chemistry Tutor. Reductive Amination. Available from: [Link]

  • Chemistry Steps. Reductive Amination. Available from: [Link]

  • Wikipedia. Reductive amination. Available from: [Link]

  • YouTube. Reductive Amination of Ketones & Aldehydes With NaBH3CN. Available from: [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Available from: [Link]

  • Chemistry LibreTexts. Reductive Amination. Available from: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine?. Available from: [Link]

  • University of Rochester, Department of Chemistry. How To: Monitor by TLC. Available from: [Link]

  • PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • ACS Publications. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Available from: [Link]

  • Google Patents. N-alkyl-piperidine DERIVATIVES.
  • ODU Digital Commons. The Regioselective 3-Alkylation of Piperidine. Available from: [Link]

  • MDPI. Selective N-α-C-H Alkylation of Cyclic Tertiary Amides via Visible-Light-Mediated 1,5-Hydrogen Atom Transfer. Available from: [Link]

  • Chemistry LibreTexts. 2.3B: Uses of TLC. Available from: [Link]

  • Washington State University. Monitoring Reactions by TLC. Available from: [Link]

  • Wiley Online Library. Synthesis and DNA cleavage activity of Bis-3-chloropiperidines as alkylating agents. Available from: [Link]

  • The Royal Society of Chemistry. N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. Available from: [Link]

  • Apollo Scientific. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Available from: [Link]

  • YouTube. Pharmacology of Alkylating Agents. Available from: [Link]

  • ACS Publications. Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. Available from: [Link]

  • PubChem. (4-Fluoropiperidin-4-YL)methanol. Available from: [Link]

  • PubMed Central. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Available from: [Link]

  • ResearchGate. What are the best methods for Piperidine purification alternatives to distillation?. Available from: [Link]

  • ACS Publications. General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Available from: [Link]

  • MDPI. N-Dealkylation of Amines. Available from: [Link]

  • PubMed Central. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Available from: [Link]

  • PubChem. 4-(4-Fluorophenyl)piperidine. Available from: [Link]

  • NIH. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Available from: [Link]

Sources

A Robust RP-HPLC Method for the Quantification and Purity Assessment of (4-Fluorophenyl)(piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analysis of (4-Fluorophenyl)(piperidin-4-yl)methanol by High-Performance Liquid Chromatography

Abstract

This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis and impurity profiling of this compound. This compound is a significant heterocyclic building block in medicinal chemistry and drug discovery. The developed method utilizes a C18 stationary phase with a simple isocratic mobile phase of buffered acetonitrile and water, coupled with UV detection. The protocol herein is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive guide from mobile phase preparation to system suitability and method validation, ensuring reliable and reproducible results in accordance with industry standards.

Scientific Rationale and Method Development

The development of a robust analytical method is predicated on a thorough understanding of the analyte's physicochemical properties. This compound is a moderately polar molecule containing a basic piperidine nitrogen and a UV-active fluorophenyl group. These features dictate the strategic choices for the chromatographic system.

  • Chromatographic Mode Selection: Reversed-phase HPLC is the premier choice for analyzing small pharmaceutical molecules due to its versatility, efficiency, and wide range of available stationary phases.[1] It is ideally suited for separating compounds based on their hydrophobicity.

  • Stationary Phase (Column) Selection: The basicity of the piperidine moiety (pKa ≈ 9-10) poses a significant challenge, as it can interact ionically with acidic residual silanol groups on standard silica-based columns, leading to poor peak shape (tailing) and inconsistent retention. To mitigate this, a modern, high-purity, base-deactivated C18 column with end-capping is selected. This ensures that the primary separation mechanism is hydrophobic interaction, resulting in sharp, symmetrical peaks.

  • Mobile Phase Design:

    • pH Control: Maintaining a consistent, acidic pH is critical for achieving reproducible results and excellent peak symmetry. By operating at a pH of approximately 3.0, the piperidine nitrogen is fully and consistently protonated. This positive charge prevents secondary interactions with the stationary phase and ensures a single, stable analyte form in solution.

    • Buffer and Organic Modifier: A phosphate buffer is chosen for its excellent buffering capacity in the desired pH range. Acetonitrile is selected as the organic modifier over methanol due to its lower viscosity (resulting in lower backpressure) and its superior ability to produce sharp, efficient peaks for many aromatic compounds.

  • Detector and Wavelength Selection: The fluorophenyl group acts as a strong chromophore. Based on the typical absorbance of a substituted benzene ring, a detection wavelength of 225 nm is selected. This wavelength provides a high signal-to-noise ratio, ensuring excellent sensitivity for both the main component and potential impurities.

Experimental Workflow and System Overview

The following diagrams illustrate the logical flow of the analytical protocol and the configuration of the HPLC system.

Analytical_Workflow cluster_Prep Phase 1: Preparation cluster_Analysis Phase 2: Analysis cluster_Post Phase 3: Data Processing A Mobile Phase Preparation D System Equilibration & Conditioning A->D B Standard Solution Preparation E System Suitability Test (SST) B->E C Sample Solution Preparation F Sample Injection & Data Acquisition C->F D->E E->F G Peak Integration & Identification F->G H Quantification & Purity Calculation G->H I Final Report Generation H->I

Caption: Overall workflow from preparation to final reporting.

HPLC_System_Configuration cluster_LC Liquid Chromatograph Solvent Mobile Phase Reservoir Degasser Degasser Solvent->Degasser Pump Isocratic Pump Degasser->Pump Injector Autosampler Pump->Injector Column Thermostatted Column Compartment (C18 Column) Injector->Column Detector UV-Vis Detector Column->Detector DataSystem Chromatography Data System (CDS) Detector->DataSystem Waste Waste Detector->Waste

Caption: Configuration of the HPLC instrumentation.

Materials and Methods

Instrumentation
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array or Variable Wavelength Detector.

  • Data Acquisition: Empower™ 3, Chromeleon™, or equivalent Chromatography Data System (CDS).

  • Analytical Balance: Mettler Toledo XPE205 or equivalent.

  • pH Meter: Calibrated, with at least two-point calibration.

Chemicals and Reagents
  • This compound Reference Standard (Purity ≥ 99.5%).

  • Acetonitrile (HPLC Grade).

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade).

  • Phosphoric Acid (85%, AR Grade).

  • Deionized Water (Resistivity ≥ 18.2 MΩ·cm).

Chromatographic Conditions
ParameterCondition
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (or equivalent)
Mobile Phase Acetonitrile : 25mM KH₂PO₄ Buffer (pH 3.0) (35:65, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 225 nm
Run Time 15 minutes

Detailed Protocols

Preparation of 25mM Phosphate Buffer (pH 3.0)
  • Weigh 3.40 g of KH₂PO₄ and dissolve it in 1000 mL of deionized water.

  • Mix thoroughly until fully dissolved.

  • Adjust the pH to 3.0 ± 0.05 by adding phosphoric acid dropwise while monitoring with a calibrated pH meter.

  • Filter the buffer solution through a 0.45 µm nylon membrane filter to remove particulates.

Preparation of Mobile Phase
  • Combine 650 mL of the prepared 25mM Phosphate Buffer (pH 3.0) with 350 mL of HPLC grade acetonitrile.

  • Mix well and degas the solution for 10-15 minutes using sonication or an online degasser.

Preparation of Standard Solution (0.5 mg/mL)
  • Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask.

  • Add approximately 30 mL of mobile phase and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the mobile phase and mix thoroughly.

  • Transfer an aliquot to an HPLC vial for analysis.

Preparation of Sample Solution (0.5 mg/mL)
  • Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask.

  • Follow steps 2-5 from the standard preparation protocol.

System Suitability Testing (SST)

Before commencing any sample analysis, the performance of the chromatographic system must be verified. This is a core requirement of the International Council for Harmonisation (ICH) guidelines to ensure the system is fit for its intended purpose.

Protocol:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).

  • Inject the standard solution five (5) consecutive times.

  • Evaluate the results against the acceptance criteria below.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (Tf) ≤ 1.5Ensures peak symmetry, indicating minimal undesirable interactions with the column.
Theoretical Plates (N) ≥ 5000Measures column efficiency and the sharpness of the peak.
RSD of Peak Area ≤ 1.0% for 5 replicate injectionsDemonstrates the precision and reproducibility of the injector and detector.
RSD of Retention Time ≤ 1.0% for 5 replicate injectionsConfirms the stability and precision of the pump and mobile phase composition.

Method Validation Summary

This method has been validated according to ICH Q2(R1) guidelines, demonstrating its trustworthiness and suitability for routine use.[2] The following table summarizes typical validation results.

Validation ParameterResult
Specificity No interference from blank or placebo at the retention time of the analyte. Peak purity index > 0.999.
Linearity (R²) > 0.999 over the range of 0.05 - 0.75 mg/mL.
Accuracy (% Recovery) 99.2% - 101.5% for three concentration levels.
Precision (RSD%) Repeatability (n=6): ≤ 0.5% Intermediate Precision (different day/analyst): ≤ 0.8%
Limit of Quantitation (LOQ) 0.5 µg/mL (S/N ratio ≈ 10)
Robustness No significant impact on results with minor variations in flow rate (±0.1), pH (±0.2), and column temp (±2°C).

Special Consideration: Chiral Nature of the Analyte

The structure of this compound contains a stereocenter at the carbinol carbon (the carbon bonded to both the hydroxyl group and the two rings). This means the compound exists as a pair of enantiomers.

Important Note: The RP-HPLC method described in this document is achiral and will not separate these enantiomers. They will co-elute as a single peak.

For applications where the stereoisomeric purity is critical, a separate chiral HPLC method must be developed.[3] This typically involves the use of a Chiral Stationary Phase (CSP), such as one based on derivatized cellulose or amylose, which can differentiate between the enantiomers.

Conclusion

The RP-HPLC method detailed in this application note is specific, accurate, precise, and robust for the determination of this compound. The comprehensive protocol, including system suitability criteria and validation summaries, provides a self-validating framework for immediate implementation in a quality control or research environment. This method is well-suited for routine analysis, including assay determination and impurity profiling of this important pharmaceutical intermediate.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Zaware, B. H., Magar, L. P., More, K. R., & Jha, M. S. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 9(7), 91-93. Retrieved from [Link]

  • Higashi, Y., & Fujii, Y. (2006). Sensitive Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a Metabolite of Haloperidol, in a Rat Biological Sample by HPLC With Fluorescence Detection After Pre-Column Derivatization Using 4-fluoro-7-nitro-2,1,3-benzoxadiazole. Biomedical Chromatography, 20(9), 964-970. Retrieved from [Link]

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).

Sources

Crystallization techniques for (4-Fluorophenyl)(piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Crystallization of (4-Fluorophenyl)(piperidin-4-yl)methanol

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Crystallization in the Synthesis of this compound

This compound is a key chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The isolation and purification of this compound in a solid, crystalline form are paramount to ensuring the quality, stability, and efficacy of the final drug product. Crystallization is a powerful and highly selective purification technique used extensively in the pharmaceutical industry.[1] It allows for the removal of impurities and the control of critical solid-state properties such as crystal form (polymorphism), particle size distribution, and crystal habit (morphology).[2][3] These properties can significantly impact the downstream processing and bioavailability of the API.[2][4]

This guide provides a comprehensive overview of the principles and practical techniques for the successful crystallization of this compound. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals to establish robust and reproducible crystallization processes.

Foundational Principles of Crystallization

The transition from a dissolved state to a highly ordered solid-state is governed by the principle of supersaturation. Supersaturation is the driving force for both the initial formation of crystal nuclei (nucleation) and their subsequent enlargement (crystal growth). Understanding and controlling supersaturation is the cornerstone of developing a successful crystallization process.[5]

The key stages of crystallization are:

  • Nucleation: The formation of new, tiny crystals from the supersaturated solution. This can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals (secondary nucleation).

  • Crystal Growth: The orderly addition of solute molecules onto the surface of existing nuclei or crystals.

  • Isolation and Drying: The final steps involve separating the crystals from the mother liquor (the remaining solution) and drying them to remove any residual solvent.[7]

Critical Parameters for Crystallizing this compound

The success of any crystallization process hinges on the careful control of several interconnected parameters.

Solvent Selection: The Primary Determinant of Success

The choice of solvent is the most critical decision in developing a crystallization process. An ideal solvent system will exhibit:

  • High solubility of this compound at elevated temperatures.

  • Low solubility at lower temperatures to ensure a high product yield upon cooling.

  • The ability to produce the desired, stable polymorphic form.

  • A suitable boiling point for ease of handling and removal.

  • Miscibility with an antisolvent, if that technique is employed.[8]

The piperidine and fluorophenyl moieties in the target molecule suggest that polar protic and aprotic solvents are likely candidates. Based on the crystallization of similar piperidine derivatives, alcohols, esters, and ketones are often good starting points.[9][10]

Table 1: Potential Solvents for the Crystallization of this compound

SolventBoiling Point (°C)Polarity (Dielectric Constant)Miscibility with WaterComments
Ethanol7824.5MiscibleA common choice for piperidine derivatives, often used in recrystallization.[9]
Methanol6532.7MiscibleHigher polarity than ethanol; may require an antisolvent.[9]
Isopropanol (IPA)8219.9MiscibleGood for cooling crystallization due to its moderate volatility.
Ethyl Acetate776.0Slightly MiscibleA less polar option that can be effective for purification.[11]
Acetone5620.7MiscibleA versatile solvent, but its low boiling point can lead to rapid evaporation.
Acetonitrile8237.5MiscibleA polar aprotic solvent that can offer different selectivity for impurities.
Toluene1112.4ImmiscibleA nonpolar solvent, potentially useful as an antisolvent or in co-solvent systems.
Water10080.1-Likely to be an effective antisolvent due to the organic nature of the compound.[12]
Controlling Supersaturation

The rate at which supersaturation is generated dictates the balance between nucleation and crystal growth.

The Role of Seeding

Introducing a small quantity of pre-existing crystals of the desired polymorphic form (seeding) is a powerful technique to control the crystallization process. Seeding helps to:

  • Induce crystallization within the metastable zone, avoiding spontaneous nucleation.

  • Ensure the formation of the desired, stable polymorph.[14]

  • Control the final particle size distribution.[2]

Diagrams for Crystallization Workflow and Parameter Interplay

G cluster_0 Crystallization Process Workflow Start Crude this compound SolventScreen Solvent Screening & Solubility Studies Start->SolventScreen MethodSelection Select Crystallization Method SolventScreen->MethodSelection Optimization Process Parameter Optimization (Cooling Rate, Seeding, etc.) MethodSelection->Optimization Cooling, Antisolvent, Slurry, or Evaporation Isolation Isolation (Filtration) Optimization->Isolation Drying Drying Isolation->Drying Characterization Crystal Characterization (Purity, Polymorphism, PSD) Drying->Characterization End Final Crystalline Product Characterization->End

Caption: Workflow for developing a crystallization process.

G center Crystal Attributes (Purity, Size, Form, Shape) solvent Solvent System solvent->center temp Temperature Profile (Cooling Rate) temp->center ss Supersaturation (Addition Rate) ss->center agitation Agitation Rate agitation->center seeding Seeding Strategy (Amount, Size) seeding->center impurities Impurity Profile impurities->center

Caption: Interplay of critical crystallization parameters.

Detailed Crystallization Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Cooling Crystallization from Isopropanol (IPA)

This method is ideal for compounds like this compound that exhibit a significant increase in solubility with temperature.[15][16]

Materials:

  • Crude this compound

  • Isopropanol (reagent grade)

  • Jacketed glass reactor with overhead stirrer and temperature probe

  • Heating/cooling circulator

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • Drying oven

Procedure:

  • Dissolution: Charge the crude this compound into the reactor. Add a sufficient volume of isopropanol (e.g., 5-10 mL per gram of crude material) to form a slurry.

  • Heating: Begin stirring at a moderate speed (e.g., 150-200 RPM) and heat the mixture to 70-75 °C. Continue heating until all the solid has completely dissolved. If solids remain, add small additional volumes of IPA until a clear solution is obtained.

  • Seeding (Optional but Recommended): When the solution has cooled to about 60-65 °C (just below the saturation point), add a small amount (0.1-1.0% w/w) of pure seed crystals of this compound. This will control nucleation and ensure the desired crystal form.

  • Hold Period: Once the solution reaches 20 °C, hold it at this temperature with continued stirring for at least 2 hours to allow for complete crystal growth and maximize yield.

  • Further Cooling (Optional): For an improved yield, the slurry can be further cooled to 0-5 °C and held for an additional 1-2 hours.

  • Isolation: Turn off the stirrer and filter the crystals using a Büchner funnel under vacuum.

  • Washing: Gently wash the filter cake with a small amount of cold (0-5 °C) isopropanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.

Protocol 2: Antisolvent Crystallization from Methanol/Water

This technique is useful for controlling crystal size and is effective when the compound's solubility is not highly dependent on temperature.[4][13] Water is a common antisolvent for organic compounds dissolved in water-miscible solvents like methanol.[12][17]

Materials:

  • Crude this compound

  • Methanol (reagent grade)

  • Purified water (as the antisolvent)

  • Jacketed glass reactor with overhead stirrer and temperature probe

  • Addition funnel or syringe pump

  • Filtration and drying equipment (as in Protocol 1)

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of methanol at room temperature (20-25 °C) with stirring. Ensure a clear solution is formed.

  • Antisolvent Addition: Begin adding purified water to the stirred solution at a slow, controlled rate using an addition funnel or syringe pump. The rate of addition directly impacts the level of supersaturation.[13] A typical addition time would be 1-3 hours.

  • Monitoring: The solution will become cloudy at the point of nucleation. Continue the addition of the antisolvent. A common final solvent/antisolvent ratio is between 1:1 and 1:3 (v/v) methanol:water.

  • Slurry Maturation: After the antisolvent addition is complete, continue to stir the resulting slurry at room temperature for an additional 2-4 hours to allow the crystals to grow and the system to equilibrate.

  • Isolation: Filter the crystals using a Büchner funnel under vacuum.

  • Washing: Wash the filter cake with a small amount of the final methanol/water mixture to displace the impure mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.

Protocol 3: Slurry Crystallization for Purification and Polymorph Control

Slurrying is an excellent technique for purifying a crystalline solid that may have surface impurities or for converting a less stable polymorph to a more stable form (a process known as Ostwald ripening).[1][12]

Materials:

  • Crystalline this compound (potentially impure or of an undesired polymorph)

  • A solvent system in which the compound has low to moderate solubility (e.g., a mixture of ethyl acetate and heptane)

  • Jacketed glass reactor with overhead stirrer and temperature probe

Procedure:

  • Slurry Preparation: Charge the crystalline this compound and the chosen solvent system into the reactor to form a stirrable slurry. The solid should not fully dissolve.

  • Agitation and Temperature Control: Stir the slurry at a constant temperature (e.g., 25 °C or 40 °C) for an extended period, typically 12-48 hours.

  • Equilibration: During this time, a dynamic equilibrium is established where the solid continuously dissolves and re-precipitates. Impurities tend to concentrate in the solution, and if a more stable polymorph exists, the material will gradually convert to that form.[1]

  • Sampling (Optional): Periodically, a small sample of the solid can be removed, filtered, and analyzed (e.g., by XRPD) to monitor for polymorphic conversion.

  • Isolation, Washing, and Drying: Once the process is complete, isolate, wash with a small amount of fresh, cold solvent, and dry the crystals as described in the previous protocols.

Characterization of the Final Crystalline Product

After crystallization, it is crucial to analyze the product to confirm its quality.

Table 2: Key Analytical Techniques for Crystal Characterization

AttributeTechniquePurpose
Purity High-Performance Liquid Chromatography (HPLC)To quantify the chemical purity of the compound and identify any remaining impurities.
Polymorphic Form X-ray Powder Diffraction (XRPD)To identify the specific crystal lattice structure and confirm the polymorphic form.[4]
Thermal Properties Differential Scanning Calorimetry (DSC)To determine the melting point, heat of fusion, and detect polymorphic transitions.
Morphology/Size Optical Microscopy / Scanning Electron Microscopy (SEM)To visually inspect the crystal shape (habit) and size.
Particle Size Distribution Laser DiffractionTo quantitatively measure the distribution of particle sizes in the bulk powder.

Conclusion

Crystallization is an indispensable unit operation in the manufacturing of this compound. By understanding the fundamental principles and systematically optimizing key process parameters such as solvent selection, cooling rate, and seeding, it is possible to develop a robust and reproducible process.[3] The protocols provided in this guide offer a starting point for achieving high purity, a consistent polymorphic form, and a desired particle size distribution, thereby ensuring the quality and performance of this critical pharmaceutical intermediate.

References

  • PharmaFeatures. (2025). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients.
  • Mirai Intex. (2024).
  • Syrris.
  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients. SciSpace.
  • Myande Group.
  • National Institutes of Health (NIH). (2021).
  • ResearchGate. Procedure for antisolvent crystallization using (a) a previous method....
  • Mettler Toledo.
  • EVATHERM. Cooling Crystallization.
  • Guide for crystalliz
  • ANDRITZ GROUP. Crystallization process guide | industrial use. ANDRITZ GROUP.
  • Sulzer.
  • RM@Schools.
  • CEPAC. (2008). From form to function: Crystallization of active pharmaceutical ingredients. CEPAC.
  • YouTube. (2015).
  • National Institutes of Health (NIH).
  • AIChE - Proceedings. Slurry Crystallization of Water-Insoluble Drug Substance – Overcoming Challenges in Solubility and Miscibility Requirements for Solvents and Anti-Solvents. AIChE.
  • European Patent Office.
  • Chemical Review and Letters. (2021).
  • SOP: CRYSTALLIZ
  • CymitQuimica. 3-Piperidinemethanol, 4-(4-fluorophenyl)-, (3S,4R)-. CymitQuimica.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An upd
  • PubChem. (4-Fluoropiperidin-4-YL)methanol | C6H12FNO | CID 55300414. PubChem.
  • Request PDF. (2025). Purification of derivatives of 2-amino-3H-phenoxazin-3-one using CPC.
  • AMERICAN ELEMENTS. ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol. AMERICAN ELEMENTS.
  • ResearchGate. (2025). Synthesis and Crystal Structure of [1-(Toluene4Sulfonyl)-Piperidin-4-yl]Methanol.
  • ResearchGate. (2025). Synthesis, Characterization and Crystal Structure Studies of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol.
  • Sigma-Aldrich. Solvent Miscibility Table. Sigma-Aldrich.
  • ResearchGate. Molecular structure analysis of 4-fluoro phenyl(4-methyl piperidin-1-yl) methanone and a comparative study of its optical, antimicrobial and antioxidant activities with 4-chloro phenyl (4-methyl piperidin-1-yl) methanone.
  • Fluorochem. (4-Chlorophenyl)(piperidin-4-yl)methanol.
  • PubMed. Two Polymorphic Forms of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine.
  • PubChem. 4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136.
  • Abound. ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol.
  • Google Patents.
  • Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

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Application Notes and Protocols for In Vitro Analysis of (4-Fluorophenyl)(piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Neuromodulatory Potential of (4-Fluorophenyl)(piperidin-4-yl)methanol

This compound is a synthetic compound featuring a fluorophenyl group attached to a piperidine methanol scaffold. While comprehensive pharmacological profiling of this specific molecule is still emerging, its structural motifs are prevalent in a wide array of centrally active agents. The piperidine ring, in particular, is a well-established pharmacophore in compounds targeting ion channels and G-protein coupled receptors (GPCRs). The presence of a fluorine atom can enhance metabolic stability and binding affinity, making this compound a person of interest for neuropharmacological research.

These application notes provide a detailed framework for investigating the in vitro activity of this compound, with a primary focus on its potential role as a modulator of G-protein-gated inwardly rectifying potassium (GIRK) channels. GIRK channels are critical regulators of neuronal excitability, and their modulation has therapeutic implications for a range of neurological and psychiatric disorders, including epilepsy, pain, and addiction.[1][2]

We will detail a robust, high-throughput in vitro assay—the thallium flux assay—to elucidate the compound's effect on GIRK channel activity. This will be supplemented with protocols for secondary validation and mechanistic studies.

Scientific Rationale: Targeting GIRK Channels

GIRK channels are key effectors of inhibitory neurotransmission.[2] Their activation, typically downstream of Gi/o-coupled GPCRs, leads to potassium efflux, hyperpolarization of the cell membrane, and a subsequent decrease in neuronal firing.[1] Small molecules that can directly modulate GIRK channel activity, either as activators or inhibitors, are of significant therapeutic interest.

Given the structural similarities of this compound to known ion channel modulators, we hypothesize that it may interact with GIRK channels. The following protocols are designed to rigorously test this hypothesis.

Experimental Workflow for Characterizing this compound

The following diagram outlines the proposed experimental workflow for a comprehensive in vitro characterization of the compound's activity on GIRK channels.

experimental_workflow cluster_primary_screening Primary Screening cluster_validation Validation & Potency cluster_selectivity Selectivity Profiling cluster_mechanistic Mechanism of Action primary_assay Thallium Flux Assay (GIRK1/2 expressing cells) dose_response Concentration-Response Curves (EC50/IC50 Determination) primary_assay->dose_response Hit Confirmation selectivity_assay Counter-screening against other Kir channels (e.g., Kir2.1) dose_response->selectivity_assay Potency Established patch_clamp Whole-Cell Patch Clamp Electrophysiology dose_response->patch_clamp Functional Validation thallium_flux_assay cluster_cell HEK293 Cell Expressing GIRK1/2 cluster_extracellular Extracellular Space cluster_readout Fluorescence Readout GIRK GIRK Channel Dye Thallium-sensitive Dye Fluorescence Increased Fluorescence Dye->Fluorescence Tl+ Binding Tl_ion Tl+ Tl_ion->GIRK Activation/Inhibition by Compound

Figure 2: Schematic of the thallium flux assay. Extracellular thallium enters the cell through open GIRK channels and binds to an intracellular fluorescent dye, resulting in a detectable signal.

Detailed Protocol: Thallium Flux Assay

Materials and Reagents:

  • HEK293 cells stably expressing human GIRK1/2 channels

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Stimulus buffer: Assay buffer containing a final concentration of 2 mM Tl2SO4 and 2 mM K2SO4

  • FluoZin-2 AM or a comparable thallium-sensitive dye [3]* Probenecid (to prevent dye leakage)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Positive control (GIRK channel activator, e.g., ML297) [4]* Negative control (vehicle, e.g., DMSO)

  • 384-well black, clear-bottom assay plates

Procedure:

  • Cell Plating: Seed the HEK293-GIRK1/2 cells into 384-well plates at a density of 20,000-30,000 cells per well and incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare a loading buffer containing FluoZin-2 AM (e.g., 2 µM) and probenecid (e.g., 1 mM) in assay buffer.

    • Remove the cell culture medium and add 20 µL of the loading buffer to each well.

    • Incubate for 60 minutes at 37°C.

  • Compound Addition:

    • Prepare serial dilutions of this compound in assay buffer.

    • Wash the cells twice with 80 µL of assay buffer, leaving 20 µL of buffer in each well.

    • Add 5 µL of the compound dilutions to the respective wells. Include positive and negative controls.

    • Incubate for 20 minutes at room temperature.

  • Thallium Flux and Fluorescence Reading:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add 10 µL of the stimulus buffer to each well.

    • Immediately begin kinetic fluorescence reading for 2-3 minutes (excitation ~490 nm, emission ~520 nm).

Data Analysis:

  • The rate of fluorescence increase corresponds to the rate of thallium influx and thus GIRK channel activity.

  • Calculate the initial rate of fluorescence change for each well.

  • Normalize the data to the positive and negative controls.

  • Plot the normalized response against the compound concentration to generate concentration-response curves.

Parameter Description Example Value
EC50 (Activator) The concentration of the compound that elicits a half-maximal response.To be determined
IC50 (Inhibitor) The concentration of the compound that inhibits the response by 50%.To be determined
Z'-factor A measure of assay quality and robustness.> 0.5 for a reliable assay

Table 1: Key parameters for data analysis in the thallium flux assay.

Secondary Assays and Mechanistic Studies

Concentration-Response and Selectivity Profiling

Following a confirmed "hit" in the primary screen, a full concentration-response curve should be generated to determine the potency (EC50 or IC50) of this compound. To assess selectivity, the compound should be tested against other inwardly rectifying potassium (Kir) channels, such as Kir2.1, using a similar thallium flux assay format.

Electrophysiology: Whole-Cell Patch Clamp

Whole-cell patch-clamp electrophysiology is the gold standard for characterizing ion channel modulators. This technique provides direct measurement of the ionic currents through the channels, offering detailed insights into the mechanism of action.

Objective: To confirm the effect of this compound on GIRK channel currents and to investigate its voltage-dependency and kinetics.

Brief Protocol:

  • Culture HEK293-GIRK1/2 cells on glass coverslips.

  • Use a patch-clamp amplifier and data acquisition system to record whole-cell currents.

  • Establish a stable whole-cell recording from a single cell.

  • Apply voltage ramps or steps to elicit GIRK currents.

  • Perfuse the cell with a solution containing this compound at various concentrations.

  • Record changes in current amplitude and kinetics.

Troubleshooting and Scientific Considerations

  • Compound Solubility: Ensure this compound is fully dissolved in the assay buffer. Poor solubility can lead to inaccurate results.

  • Cell Health: Monitor cell viability and confluence to ensure consistent assay performance.

  • DMSO Tolerance: Keep the final DMSO concentration below 0.5% to avoid solvent-induced artifacts.

  • Assay Window: Optimize the concentrations of Tl+ and K+ in the stimulus buffer to achieve a robust signal-to-background ratio.

Conclusion

These application notes provide a comprehensive guide for the in vitro characterization of this compound, with a focus on its potential as a GIRK channel modulator. The outlined workflow, from high-throughput thallium flux screening to detailed electrophysiological analysis, offers a rigorous and systematic approach to elucidating the compound's pharmacological profile. The insights gained from these studies will be crucial in determining the therapeutic potential of this and related molecules.

References

  • Development of a thallium flux assay for Kir7.1 (M125R). (n.d.). ResearchGate. Retrieved from [Link]

  • Thallium-free GIRK Potassium Channel Assay. (n.d.). ION Biosciences. Retrieved from [Link]

  • Characterization of MC4R Regulation of the Kir7.1 Channel Using the Tl+ Flux Assay. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Ion Channel Activators: Thallium Flux and Patch-Clamp Study. (n.d.). LifeArc. Retrieved from [Link]

  • High-throughput screening for small-molecule modulators of inward rectifier potassium channels. (2013). PubMed. Retrieved from [Link]

  • Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states. (2006). PubMed. Retrieved from [Link]

  • (4-Fluoropiperidin-4-YL)methanol. (n.d.). PubChem. Retrieved from [Link]

  • High-throughput Screening for Small-molecule Modulators of Inward Rectifier Potassium Channels. (2012). JoVE. Retrieved from [Link]

  • Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels. (n.d.). Frontiers. Retrieved from [Link]

  • Synthesis and In Vitro Antiproliferative Activity of Diphenyl(piperidin-4-yl)thioamide Methanol Derivatives. (2018). ResearchGate. Retrieved from [Link]

  • Identification of a G-Protein-Independent Activator of GIRK Channels. (n.d.). National Institutes of Health. Retrieved from [Link]

  • 4-(4-Fluorophenyl)piperidine. (n.d.). PubChem. Retrieved from [Link]

  • Automated Synthesis and Initial Evaluation of (4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase. (2020). ResearchGate. Retrieved from [Link]

  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. (2006). PubMed. Retrieved from [Link]

  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024). Preprints. Retrieved from [Link]

  • Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297. (n.d.). National Institutes of Health. Retrieved from [Link]

Sources

Application Notes & Protocols for In Vivo Studies with (4-Fluorophenyl)(piperidin-4-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the (4-Fluorophenyl)(piperidin-4-yl)methanol Scaffold

The this compound core is a privileged scaffold in modern medicinal chemistry, frequently associated with compounds targeting the central nervous system (CNS). Its structural motifs are present in a multitude of ligands designed to interact with key neurological targets, most notably the Sigma-1 (σ1R) and Sigma-2 (σ2R) receptors. These unique chaperone proteins, primarily located at the endoplasmic reticulum-mitochondria interface, are implicated in regulating calcium signaling, ion channel function, and cellular stress responses.[1][2] Consequently, modulators of these receptors hold significant promise for treating a range of pathologies including neurodegenerative diseases, neuropathic pain, psychiatric disorders, and seizures.[1][3]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals embarking on the in vivo characterization of novel this compound derivatives. It moves beyond rote procedural descriptions to provide the causal reasoning behind experimental design, ensuring that the generated data is robust, reproducible, and translatable. The protocols outlined herein are designed as self-validating systems, incorporating essential controls and clear endpoints to establish a definitive pharmacological profile for test articles.

Part 1: Foundational In Vitro Characterization – The Prerequisite to In Vivo Success

Before committing to costly and ethically significant in vivo studies, a thorough in vitro characterization of the derivative is paramount. This initial phase is not merely a screening step; it is the logical foundation upon which all subsequent animal studies are built. The primary objective is to identify the compound's principal molecular target(s) and elucidate its functional activity (e.g., agonist, antagonist, inverse agonist, or allosteric modulator).

Primary Target Identification: Receptor Binding Assays

The structural alerts within the this compound scaffold necessitate a focused binding affinity screen against high-probability CNS targets.

Protocol: Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of the test derivative for human Sigma-1 and Sigma-2 receptors.

  • Materials:

    • Cell membranes expressing recombinant human σ1R or σ2R.

    • Radioligands: -pentazocine (for σ1R) and [³H]DTG (for σ2R, with excess (+)-pentazocine to block σ1R sites).

    • Test derivative stock solution (e.g., 10 mM in DMSO).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Non-specific binding control: Haloperidol (10 µM).

    • 96-well filter plates and a cell harvester.

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test derivative (e.g., from 10 µM to 0.1 nM).

    • In a 96-well plate, combine the cell membranes, the appropriate radioligand at a concentration near its Kd, and either buffer, non-specific control, or the test derivative at various concentrations.

    • Incubate the plates (e.g., 120 minutes at 25°C).

    • Terminate the reaction by rapid filtration through the filter plates using a cell harvester, followed by washing with ice-cold buffer to separate bound from free radioligand.

    • Allow filters to dry, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test derivative. Determine the IC50 (concentration inhibiting 50% of specific binding) using non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Functional Activity Determination

Identifying binding affinity is insufficient; determining the functional consequence of that binding is critical. For σ1R, which modulates ion channels and cellular signaling, a functional assay is essential.

Protocol: Agonist vs. Antagonist Activity in a Neuronal Cell Line

  • Objective: To differentiate between σ1R agonist and antagonist activity by measuring the modulation of N-methyl-D-aspartate (NMDA) receptor currents. σ1R agonists are known to potentiate NMDA receptor activity.

  • Model: SH-SY5Y neuroblastoma cells or primary cortical neurons.

  • Methodology (Patch-Clamp Electrophysiology):

    • Culture cells on coverslips suitable for electrophysiology.

    • Establish a whole-cell patch-clamp configuration.

    • Apply NMDA (e.g., 100 µM) and glycine (10 µM) to elicit a baseline inward current.

    • Agonism Test: Apply the test derivative alone and observe if it potentiates the NMDA-induced current. A known σ1R agonist like PRE-084 serves as a positive control.[4][5]

    • Antagonism Test: Co-apply the test derivative with a known σ1R agonist (PRE-084). If the derivative is an antagonist, it will block the potentiation of the NMDA current caused by PRE-084. A known σ1R antagonist like NE-100 serves as a positive control.[4][5]

  • Rationale: This functional readout provides a direct physiological consequence of receptor binding, which is crucial for predicting in vivo effects. An agonist might be pursued for neuroprotection, while an antagonist could be investigated for neuropathic pain.[1]

Part 2: Core In Vivo Protocols

Once the in vitro profile is established, in vivo studies can be designed to address pharmacokinetics, safety, and efficacy. The following protocols assume the test derivative has shown high affinity and functional activity at the σ1R.

Protocol 1: Pharmacokinetic (PK) and Bioavailability Assessment in Rodents

Causality: An efficacy study is meaningless without understanding the drug's exposure (Absorption, Distribution, Metabolism, and Excretion - ADME). This PK study is the essential first step to determine if the compound reaches the target tissue (brain) at relevant concentrations and to establish a rational dosing regimen for subsequent efficacy studies.

Workflow Diagram: In Vivo Pharmacokinetic Study

G cluster_IV Intravenous (IV) Dosing Group cluster_PO Oral (PO) Dosing Group cluster_Analysis Sample Processing & Analysis cluster_Calc Pharmacokinetic Calculations IV_Dose Administer IV Bolus Dose (e.g., 1 mg/kg) IV_Sample Serial Blood Sampling (e.g., 2, 5, 15, 30, 60, 120, 240 min) IV_Dose->IV_Sample Process Harvest Plasma & (Optional) Brain Tissue IV_Sample->Process PO_Dose Administer Oral Gavage Dose (e.g., 10 mg/kg) PO_Sample Serial Blood Sampling (e.g., 15, 30, 60, 120, 240, 480 min) PO_Dose->PO_Sample PO_Sample->Process LCMS LC-MS/MS Bioanalysis (Quantify Drug Concentration) Process->LCMS PK_Params Calculate Key Parameters: - Clearance (CL) - Volume of Distribution (Vd) - Half-life (t½) - AUC (Area Under Curve) LCMS->PK_Params Bioavailability Calculate Oral Bioavailability (F%) F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) PK_Params->Bioavailability Data_Out PK Profile & Dosing Rationale Bioavailability->Data_Out

Caption: Workflow for a rodent pharmacokinetic study.

Step-by-Step Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per group). This strain is a standard outbred stock for toxicology and pharmacology.

  • Acclimation: House animals for at least 72 hours under standard conditions (12h light/dark cycle, controlled temperature/humidity, ad libitum access to food and water).

  • Formulation: Prepare the test derivative in a suitable vehicle (e.g., 20% Solutol HS 15 in water). The choice of vehicle is critical for ensuring solubility and stability.

  • Dosing:

    • Group 1 (Intravenous): Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein. This route provides 100% bioavailability and is the reference for calculating oral bioavailability.

    • Group 2 (Oral): Administer a single dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect sparse samples from each animal at predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 240, 480 minutes post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Centrifuge blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma. Store plasma at -80°C until analysis.

  • Brain Tissue (Optional but Recommended): At the final time point, euthanize animals and harvest brains to determine the brain-to-plasma concentration ratio, a key indicator of CNS penetration.

  • Bioanalysis: Quantify the concentration of the test derivative in plasma and brain homogenate samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and calculate key parameters.

Data Presentation: Key Pharmacokinetic Parameters

ParameterUnitIV (1 mg/kg)PO (10 mg/kg)Interpretation
T½ (Half-life) hValueValueTime for concentration to decrease by 50%.
Cmax (Peak Conc.) ng/mLValueValueMaximum observed concentration.
Tmax (Time to Cmax) hN/AValueTime to reach peak concentration after oral dosing.
AUC (0-inf) h*ng/mLValueValueTotal drug exposure over time.
CL (Clearance) mL/min/kgValueN/AVolume of plasma cleared of drug per unit time.
Vd (Volume of Dist.) L/kgValueN/AApparent volume into which the drug distributes.
F (Bioavailability) %N/AValueFraction of oral dose reaching systemic circulation.
Brain/Plasma Ratio -N/AValueIndicates ability to cross the blood-brain barrier.
Protocol 2: Efficacy in a Seizure Model (PTZ-Induced Seizures)

Causality: Sigma-1 receptor modulation is known to affect seizure thresholds.[4][5] The pentylenetetrazol (PTZ) model is a classic, acute chemoconvulsant screen used to identify compounds with potential anticonvulsant activity. It is rapid and provides a clear, quantifiable endpoint (seizure onset and severity).

Step-by-Step Methodology:

  • Animal Model: Male C57BL/6 mice (n=8-10 per group).

  • Groups:

    • Group 1: Vehicle control + PTZ

    • Group 2: Test Derivative (Dose 1) + PTZ

    • Group 3: Test Derivative (Dose 2) + PTZ

    • Group 4: Test Derivative (Dose 3) + PTZ

    • Group 5: Positive Control (e.g., Diazepam) + PTZ

  • Procedure:

    • Administer the vehicle, test derivative (e.g., 1, 3, 10 mg/kg, i.p.), or positive control. The doses should be informed by the PK study to achieve target exposures.

    • After a pre-determined time corresponding to the Tmax from the PK study (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 60 mg/kg, s.c.).

    • Immediately place each mouse into an individual observation chamber and record its behavior for 30 minutes.

  • Endpoint Measurement:

    • Latency: Record the time to the first myoclonic jerk and the time to generalized clonic-tonic seizures.

    • Severity: Score the seizure severity using a standardized scale (e.g., Racine scale).

    • Protection: Record the percentage of animals in each group that are protected from generalized seizures.

  • Self-Validation: The vehicle group must exhibit consistent seizures, and the positive control group must show significant protection, validating the integrity of the assay for each run.

Data Presentation: Efficacy in PTZ Seizure Model

Treatment GroupDose (mg/kg)Latency to Clonus (s)% Protection from Tonic Seizure
Vehicle-Mean ± SEMValue
Test DerivativeDose 1Mean ± SEMValue
Test DerivativeDose 2Mean ± SEMValue
Test DerivativeDose 3Mean ± SEMValue
Diazepam2Mean ± SEMValue
Protocol 3: Efficacy in a Neuropathic Pain Model (Chronic Constriction Injury - CCI)

Causality: σ1R antagonists have demonstrated robust efficacy in preclinical models of neuropathic pain by mitigating neuroinflammation and neuronal hypersensitivity.[1] The CCI model is a widely used and validated model of nerve injury-induced pain that produces long-lasting allodynia and hyperalgesia, mimicking chronic pain states in humans.

Workflow Diagram: Chronic Constriction Injury (CCI) Pain Model

G cluster_Phase1 Phase 1: Model Induction & Baseline cluster_Phase2 Phase 2: Treatment & Assessment cluster_Phase3 Phase 3: Data Analysis Surgery CCI Surgery: Ligate Sciatic Nerve Recovery Post-operative Recovery (7-14 days) Surgery->Recovery Baseline Baseline Behavioral Testing: (Von Frey Filaments) Confirm Mechanical Allodynia Recovery->Baseline Dosing Administer Vehicle, Test Derivative, or Positive Control (Gabapentin) Baseline->Dosing Behavior Post-Dose Behavioral Testing (Measure Paw Withdrawal Threshold) Dosing->Behavior Analysis Calculate Paw Withdrawal Threshold (g) for each group Behavior->Analysis Comparison Statistical Comparison: Vehicle vs. Treatment Groups Analysis->Comparison Result Determination of Anti-Allodynic Effect Comparison->Result

Caption: Workflow for the CCI model of neuropathic pain.

Step-by-Step Methodology:

  • Animal Model: Male Sprague-Dawley rats.

  • Phase 1: CCI Surgery and Baseline Measurement

    • Anesthetize the animal. Under aseptic conditions, expose the sciatic nerve in one hind limb and place 4 loose ligatures around it.

    • Allow animals to recover for 7-14 days for neuropathic pain symptoms to develop.

    • Measure the baseline mechanical withdrawal threshold using von Frey filaments. Apply filaments of increasing force to the plantar surface of the paw and record the force (in grams) at which the animal withdraws its paw. A significant decrease in the threshold in the ligated paw compared to the contralateral paw confirms allodynia.

  • Phase 2: Treatment and Testing

    • Randomize animals with confirmed allodynia into treatment groups (Vehicle, Test Derivative at various doses, Positive Control like Gabapentin).

    • Administer the treatment (e.g., i.p. or p.o.).

    • At a time point consistent with the compound's Tmax, re-assess the mechanical withdrawal threshold.

  • Data Analysis: Calculate the paw withdrawal threshold for each group. A significant increase in the withdrawal threshold in a treatment group compared to the vehicle group indicates an anti-allodynic (analgesic) effect.

Conclusion

The in vivo assessment of this compound derivatives requires a logical, stepwise approach grounded in robust scientific principles. The journey from a novel chemical entity to a potential therapeutic candidate begins with meticulous in vitro target identification and functional characterization. This foundational knowledge dictates the selection of relevant in vivo models. The protocols detailed in this guide for pharmacokinetics, anticonvulsant activity, and neuropathic pain provide a validated framework for generating the critical data necessary to evaluate the therapeutic potential of this important class of compounds. By adhering to these principles of causality and self-validation, researchers can ensure their findings are both accurate and impactful.

References

  • The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0 - PMC - NIH. (2023).
  • The activity of selective sigma-1 receptor ligands in seizure models in vivo. (2017).
  • Vavers, E., et al. (2017). The activity of selective sigma-1 receptor ligands in seizure models in vivo. Behavioural Brain Research, 328, 145-152.
  • In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC. (2020).
  • Specific detection and deletion of the Sigma-1 receptor in neurons and glial cells for functional characteriz
  • Liederer, B. M., et al. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. Xenobiotica, 41(4), 327-39.

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Application Notes and Protocols for Radiolabeling of (4-Fluorophenyl)(piperidin-4-yl)methanol for Imaging Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The development of novel radiotracers for Positron Emission Tomography (PET) is a cornerstone of molecular imaging, enabling the non-invasive study of biological processes in vivo. The (4-Fluorophenyl)(piperidin-4-yl)methanol scaffold is a privileged structure in medicinal chemistry, with derivatives showing affinity for various central nervous system targets, including sigma receptors.[1][2][3][4][5] Radiolabeling this core structure with positron-emitting radionuclides such as Fluorine-18 (¹⁸F) or Carbon-11 (¹¹C) can provide powerful tools for researchers and drug development professionals to investigate disease pathology, receptor occupancy, and the pharmacokinetic properties of novel therapeutics.

This document provides a comprehensive guide to the hypothetical radiolabeling of this compound with both ¹⁸F and ¹¹C. It is designed for researchers, scientists, and drug development professionals with a background in radiochemistry and PET tracer development. The protocols outlined below are based on established radiochemical methodologies for structurally similar compounds and are intended to serve as a detailed starting point for the synthesis and evaluation of these novel radiotracers.

Rationale for Radiolabeling this compound

The inherent fluorine atom in the parent molecule provides an opportunity for isotopic labeling with ¹⁸F via isotopic exchange, though this method often suffers from low specific activity. A more common and higher specific activity approach involves the introduction of the radionuclide in the final synthetic step. For ¹⁸F, this can be achieved by labeling a suitable precursor. For ¹¹C, the piperidine nitrogen presents a convenient site for methylation. Both ¹⁸F and ¹¹C are widely used in PET imaging, each with distinct advantages.[6][7] ¹⁸F has a longer half-life (109.8 minutes), allowing for longer synthesis times and imaging protocols, while ¹¹C has a shorter half-life (20.4 minutes), which permits multiple scans in the same subject on the same day.[6][7]

Part 1: [¹⁸F]-(4-Fluorophenyl)(piperidin-4-yl)methanol Synthesis

The proposed strategy for the synthesis of [¹⁸F]-(4-Fluorophenyl)(piperidin-4-yl)methanol involves a two-step process: synthesis of a suitable precursor followed by nucleophilic substitution with [¹⁸F]fluoride.

Precursor Synthesis: (4-(hydroxymethyl)piperidin-1-yl)(4-nitrophenyl)methanone

The synthesis of a precursor with a leaving group on the aromatic ring is necessary for aromatic nucleophilic substitution. A nitro group is a common choice.

Protocol 1: Synthesis of (4-(hydroxymethyl)piperidin-1-yl)(4-nitrophenyl)methanone

  • Reaction Setup: To a solution of 4-piperidinemethanol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add 4-nitrobenzoyl chloride (1.1 eq) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 4 hours.

  • Work-up: Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexane gradient) to yield the desired precursor.

Radiolabeling with ¹⁸F

The radiolabeling will be achieved by nucleophilic aromatic substitution of the nitro group with [¹⁸F]fluoride, followed by reduction of the ketone.

Workflow for [¹⁸F]-(4-Fluorophenyl)(piperidin-4-yl)methanol Synthesis

G cluster_0 Precursor Synthesis cluster_1 Radiolabeling & Reduction cluster_2 Purification cluster_3 Quality Control 4-Piperidinemethanol 4-Piperidinemethanol Precursor (4-(hydroxymethyl)piperidin-1-yl) (4-nitrophenyl)methanone 4-Piperidinemethanol->Precursor 4-Nitrobenzoyl chloride, Et3N, DCM Intermediate 18F (4-(hydroxymethyl)piperidin-1-yl)methanone Precursor->Intermediate [18F]KF/K222, DMSO, 160°C Final_Product [18F]-(4-Fluorophenyl) (piperidin-4-yl)methanol (crude) Intermediate->Final_Product NaBH4, MeOH Purified_Product Purified [18F]-(4-Fluorophenyl) (piperidin-4-yl)methanol Final_Product->Purified_Product Semi-preparative HPLC Final_Formulation Sterile Injectable Solution Purified_Product->Final_Formulation QC Tests

Caption: Workflow for the synthesis of [¹⁸F]-(4-Fluorophenyl)(piperidin-4-yl)methanol.

Protocol 2: Radiolabeling and Purification

  • [¹⁸F]Fluoride Production: Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

  • [¹⁸F]Fluoride Trapping and Elution: Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge (e.g., QMA). Elute the [¹⁸F]fluoride with a solution of Kryptofix 2.2.2. (K₂₂₂) and potassium carbonate in acetonitrile/water.

  • Azeotropic Drying: Dry the [¹⁸F]fluoride/K₂₂₂ complex by azeotropic distillation with acetonitrile under a stream of nitrogen.

  • Radiolabeling Reaction: Add a solution of the precursor (5-10 mg) in anhydrous dimethyl sulfoxide (DMSO) to the dried [¹⁸F]fluoride complex. Heat the reaction mixture at 160 °C for 15-20 minutes.

  • Reduction: After cooling, add a solution of sodium borohydride (NaBH₄) in methanol to the reaction mixture to reduce the ketone to the corresponding alcohol.

  • Purification: Purify the crude product using semi-preparative high-performance liquid chromatography (HPLC).

  • Formulation: Reformulate the collected HPLC fraction into a sterile, injectable solution (e.g., saline with a small percentage of ethanol).

ParameterCondition
Precursor Amount 5-10 mg
[¹⁸F]Fluoride Activity 1-2 Ci
Solvent Anhydrous DMSO
Base K₂CO₃/K₂₂₂
Temperature 160 °C
Reaction Time 15-20 min
Reducing Agent NaBH₄
Purification Semi-preparative HPLC
Expected Radiochemical Yield 10-20% (decay-corrected)

Part 2: [¹¹C]-(4-Fluorophenyl)(piperidin-4-yl)methanol Synthesis

The synthesis of the ¹¹C-labeled tracer will be achieved by the N-methylation of the parent compound, this compound, using [¹¹C]methyl iodide.

Precursor: this compound

The non-radiolabeled parent compound serves as the precursor for ¹¹C-labeling. This can be synthesized or purchased commercially.

Radiolabeling with ¹¹C

Workflow for [¹¹C]-(4-Fluorophenyl)(piperidin-4-yl)methanol Synthesis

G cluster_0 [11C]Methyl Iodide Synthesis cluster_1 Radiolabeling cluster_2 Purification cluster_3 Quality Control [11C]CO2 [11C]CO2 from Cyclotron [11C]CH4 [11C]Methane [11C]CO2->[11C]CH4 Ni catalyst, H2 [11C]CH3I [11C]Methyl Iodide [11C]CH4->[11C]CH3I I2, heat Precursor (4-Fluorophenyl) (piperidin-4-yl)methanol Final_Product [11C]-(4-Fluorophenyl) (1-methylpiperidin-4-yl)methanol (crude) Precursor->Final_Product [11C]CH3I, K2CO3, DMF Purified_Product Purified [11C]-(4-Fluorophenyl) (1-methylpiperidin-4-yl)methanol Final_Product->Purified_Product Semi-preparative HPLC Final_Formulation Sterile Injectable Solution Purified_Product->Final_Formulation QC Tests

Caption: Workflow for the synthesis of [¹¹C]-(4-Fluorophenyl)(piperidin-4-yl)methanol.

Protocol 3: Radiolabeling and Purification

  • [¹¹C]CO₂ Production: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.

  • [¹¹C]Methyl Iodide Synthesis: Convert [¹¹C]CO₂ to [¹¹C]methane, which is then reacted with iodine to produce [¹¹C]methyl iodide. This is typically performed in an automated synthesis module.

  • Radiolabeling Reaction: Bubble the [¹¹C]methyl iodide through a solution of the precursor, this compound (1-2 mg), and a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction is typically rapid and can be performed at room temperature or with gentle heating.[8][9]

  • Purification: Purify the crude product using semi-preparative HPLC.

  • Formulation: Reformulate the collected HPLC fraction into a sterile, injectable solution.

ParameterCondition
Precursor Amount 1-2 mg
[¹¹C]Methyl Iodide Activity 0.5-1 Ci
Solvent Anhydrous DMF
Base K₂CO₃
Temperature Room Temperature to 80 °C
Reaction Time 5-10 min
Purification Semi-preparative HPLC
Expected Radiochemical Yield 30-50% (decay-corrected)

Part 3: Quality Control

Rigorous quality control (QC) is mandatory for all radiopharmaceuticals prior to clinical use to ensure patient safety and the accuracy of the imaging data.[7][10][11][12][13]

QC TestMethodAcceptance Criteria
Radionuclide Identity Gamma-ray spectroscopyPrincipal photon energy of 511 keV.
Radionuclidic Purity Half-life determinationFor ¹⁸F: 105-115 min. For ¹¹C: 19-22 min.
Radiochemical Purity Analytical HPLC, Radio-TLC≥ 95%
pH pH meter or pH strips4.5 - 7.5
Visual Inspection Direct observationClear, colorless, and free of particulate matter.
Residual Solvents Gas Chromatography (GC)Within USP limits (e.g., Ethanol < 5000 ppm, Acetonitrile < 410 ppm).
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU / V, where V is the maximum recommended dose in mL.
Sterility USP <71> Sterility TestsNo microbial growth.
Specific Activity Calculated from HPLC dataTo be determined based on application (typically > 1 Ci/µmol).

Part 4: In Vivo Evaluation Considerations

Successful in vitro characterization and quality control are prerequisites for in vivo studies. The following aspects are critical for the preclinical and clinical evaluation of the newly synthesized radiotracers.

  • Biodistribution: Initial studies in rodents are essential to determine the uptake and clearance of the radiotracer from major organs.

  • Brain Uptake: For CNS targets, the ability of the tracer to cross the blood-brain barrier is paramount.

  • In Vivo Stability: A significant challenge with some ¹⁸F-labeled tracers is in vivo defluorination, which can lead to bone uptake of free [¹⁸F]fluoride and confound imaging results.[6][14] Metabolite analysis of blood and brain tissue samples is crucial to assess the stability of the radiotracer in vivo.

  • Target Engagement: Blocking studies with known ligands for the putative target should be conducted to demonstrate specific binding of the radiotracer.

Conclusion

This document provides a detailed, albeit hypothetical, framework for the radiolabeling of this compound with ¹⁸F and ¹¹C. The outlined protocols are based on well-established radiochemical principles and are intended to guide researchers in the development of these novel PET tracers. Successful synthesis and rigorous quality control, followed by thorough in vivo evaluation, will be essential to validate their utility for imaging studies in neuroscience and drug development.

References

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Application Notes and Protocols for the Use of (4-Fluorophenyl)(piperidin-4-yl)methanol in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview of the strategic use of (4-fluorophenyl)(piperidin-4-yl)methanol, a privileged scaffold in modern medicinal chemistry. We detail its application as a core building block for the rapid generation of compound libraries via parallel synthesis. The protocols herein are designed for researchers, medicinal chemists, and drug development professionals, offering robust, step-by-step methodologies for N-acylation and N-alkylation reactions adapted for high-throughput formats. By explaining the causality behind experimental choices and providing self-validating protocols, this document serves as a practical resource for accelerating structure-activity relationship (SAR) studies and hit-to-lead optimization campaigns.

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is one of the most ubiquitous N-heterocyclic motifs in FDA-approved pharmaceuticals and biologically active natural products.[1][2] Its prevalence stems from its ability to exist in a stable, low-energy chair conformation, providing a three-dimensional framework for orienting substituents in precise vectors to engage with biological targets. Furthermore, the basic nitrogen atom can serve as a key hydrogen bond acceptor or be protonated at physiological pH, enhancing aqueous solubility and modulating pharmacokinetic properties.

This compound has emerged as a particularly valuable building block.[3] It combines three key features:

  • A secondary piperidine nitrogen: This provides a reactive handle for introducing molecular diversity.

  • A 4-fluorophenyl group: The fluorine atom can enhance metabolic stability and modulate binding affinity through favorable electronic interactions without significantly increasing steric bulk.

  • A primary alcohol (methanol group): While the secondary amine is the primary focus for diversification in this guide, the hydroxyl group offers an orthogonal site for future modification.

Parallel synthesis leverages such versatile building blocks to rapidly create large, focused libraries of analogs. By reacting a common core like this compound with a diverse set of reagents in a spatially separated array (e.g., a 96-well plate), researchers can efficiently explore chemical space and build robust SAR models.

The Core Principle: A General Parallel Synthesis Workflow

The fundamental concept of parallel synthesis is the systematic and simultaneous execution of multiple, discrete reactions. This approach streamlines the process from library design to purification and analysis, significantly accelerating the discovery timeline. The workflow is modular and can be adapted for various reaction classes.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Reaction Execution cluster_2 Phase 3: Analysis & Purification A Library Design (Select Core & Reagents) B Stock Solution Preparation (Core, Reagents, Base) A->B C Plate Mapping B->C D Reagent Dispensing (Automated or Manual) C->D E Reaction Incubation (Sealed Plate, Controlled Temp) D->E F Reaction Quenching E->F G High-Throughput Analysis (LC-MS, UPLC) F->G H Parallel Purification (Prep-HPLC, SPE) G->H I Compound Archiving & Data Analysis H->I

Caption: General workflow for a parallel synthesis campaign.

Application 1: Parallel Amide Synthesis via N-Acylation

The amide bond is a cornerstone of medicinal chemistry, prized for its metabolic stability and ability to act as both a hydrogen bond donor and acceptor. Parallel N-acylation of this compound with a library of acylating agents (e.g., acyl chlorides, carboxylic acids) is a highly effective strategy for SAR exploration.

Scientific Rationale

The reaction proceeds via nucleophilic acyl substitution. The secondary amine of the piperidine core acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial.[4] Its role is to scavenge the HCl generated when using acyl chlorides, preventing the protonation and deactivation of the piperidine nucleophile. Dichloromethane (DCM) is an excellent solvent choice due to its inertness and ability to dissolve a wide range of organic reagents.

G cluster_reagents Acyl Chloride Library (R-COCl) Core This compound in DCM Plate 96-Well Reaction Plate (Stirring, Room Temp) Core->Plate Base DIPEA (Base) Base->Plate R1 Reagent 1 R1->Plate Well A1 R2 Reagent 2 R2->Plate Well A2 Rn ... Rn->Plate Well H12 P1 Product 1 Plate->P1 P2 Product 2 Plate->P2 Pn ... Plate->Pn

Caption: Workflow for parallel N-acylation.

Detailed Protocol: Parallel N-Acylation

Materials:

  • This compound

  • Library of diverse acyl chlorides or acid anhydrides

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 96-well reaction block with sealing mat

  • Multichannel pipette or automated liquid handler

Procedure:

  • Stock Solution Preparation:

    • Core Solution: Prepare a 0.2 M solution of this compound in anhydrous DCM.

    • Base Solution: Prepare a 0.6 M solution of DIPEA in anhydrous DCM.

    • Reagent Plate: Prepare a 96-well plate containing 1.1 equivalents (relative to the core) of unique acyl chlorides per well, either as pre-weighed solids or as solutions. If using solutions, a 0.22 M concentration in DCM is recommended.

  • Reaction Setup:

    • To each well of the 96-well reaction block, add the Core Solution (e.g., 200 µL, 0.04 mmol).

    • Add the Base Solution to each well (e.g., 200 µL, 0.12 mmol). The use of 3 equivalents of base ensures the reaction medium remains basic.

    • Add the corresponding acyl chloride solution from the reagent plate to each well (e.g., 200 µL, 0.044 mmol).

  • Reaction Incubation:

    • Securely seal the reaction block with a chemically resistant cap mat.

    • Place the block on an orbital shaker and agitate at room temperature for 4-16 hours. Reaction progress can be monitored by taking a small aliquot from a representative well for LC-MS analysis.

  • Work-up and Isolation:

    • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to each well to quench any remaining acyl chloride and neutralize the DIPEA hydrochloride salt.

    • The product can be isolated using parallel solid-phase extraction (SPE) or liquid-liquid extraction followed by solvent evaporation under a stream of nitrogen.

    • For high-purity compounds, parallel purification via mass-directed preparative HPLC is recommended.

Data Presentation: N-Acylation Library

Results should be tabulated to provide a clear overview of the library's composition and quality.

Well IDAcyl Chloride (R-COCl)Product StructureYield (%)Purity (LC-MS, %)
A1Acetyl chloride(Structure Image)92>98
A2Benzoyl chloride(Structure Image)88>99
A3Cyclopropanecarbonyl chloride(Structure Image)95>97
...............

Application 2: Parallel Amine Synthesis via N-Alkylation

Introducing diverse alkyl groups on the piperidine nitrogen is a powerful tactic to modulate a compound's lipophilicity, basicity, and steric profile. Reductive amination is a superior method for this transformation in a parallel synthesis context due to its broad substrate scope and controlled, high-yielding nature.[5]

Scientific Rationale

Reductive amination is a two-step, one-pot process.[5] First, the secondary amine of the piperidine core reacts with an aldehyde or ketone to form a transient, electrophilic iminium ion. Second, a mild, selective reducing agent, such as sodium triacetoxyborohydride (STAB), is added in situ. STAB is ideal because it is less reactive than other hydrides, tolerates the mildly acidic conditions that favor iminium ion formation, and reduces the iminium ion much faster than it reduces the starting aldehyde or ketone, minimizing side reactions.[6]

G cluster_reagents Aldehyde/Ketone Library Core This compound in DCE Plate 96-Well Reaction Plate (Stirring, Room Temp) Core->Plate Reducer STAB (Reducing Agent) Reducer->Plate R1 Reagent 1 R1->Plate Well A1 R2 Reagent 2 R2->Plate Well A2 Rn ... Rn->Plate Well H12 P1 Product 1 Plate->P1 P2 Product 2 Plate->P2 Pn ... Plate->Pn

Caption: Workflow for parallel reductive amination.

Detailed Protocol: Parallel Reductive Amination

Materials:

  • This compound

  • Library of diverse aldehydes and ketones

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • 96-well reaction block with sealing mat

Procedure:

  • Reagent Preparation:

    • Core/Reagent Plate: In each well of a 96-well block, dispense the core building block (1.0 eq) followed by the corresponding aldehyde or ketone (1.2 eq). Dissolve the solids in a minimal amount of anhydrous DCE.

    • Reducing Agent: Weigh STAB (1.5 eq) into a separate 96-well plate. It is critical to handle STAB in a dry environment as it is moisture-sensitive.

  • Reaction Setup:

    • Add the STAB portion-wise from its plate to the corresponding wells of the reaction block containing the core and aldehyde/ketone mixture. This can be done using a solid-dispensing system or carefully by hand.

    • Causality Note: Adding the hydride donor last and portion-wise helps control any initial exotherm and ensures the iminium ion has begun to form.

  • Reaction Incubation:

    • Seal the reaction block and place it on an orbital shaker at room temperature for 12-24 hours.

  • Work-up and Isolation:

    • Quench the reaction by slowly adding a saturated aqueous NaHCO₃ solution to each well to decompose any excess STAB.

    • Extract the aqueous layer with DCM or ethyl acetate.

    • Combine the organic layers in a fresh 96-well collection plate, dry over anhydrous sodium sulfate (or using phase separator plates), filter, and concentrate under vacuum or nitrogen flow.

    • Purify as needed using parallel preparative HPLC.

Data Presentation: N-Alkylation Library
Well IDAldehyde/KetoneProduct StructureYield (%)Purity (LC-MS, %)
A1Formaldehyde(Structure Image)85>99
A2Benzaldehyde(Structure Image)90>98
A3Acetone(Structure Image)78>95
...............

Conclusion

This compound is a high-value, versatile starting material for parallel synthesis campaigns aimed at drug discovery. Its strategic combination of a modifiable piperidine nitrogen and a fluorinated phenyl ring makes it an ideal core for building focused compound libraries. The N-acylation and reductive amination protocols detailed in this guide are robust, scalable, and readily adaptable to high-throughput automated platforms, enabling medicinal chemists to rapidly generate novel chemical matter and accelerate the identification of new therapeutic leads.

References

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  • Krasavin, M. (2022).
  • Fu, G. C., et al. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.
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Application Notes and Protocols for the Solid-Phase Synthesis of (4-Fluorophenyl)(piperidin-4-yl)methanol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (4-Fluorophenyl)(piperidin-4-yl)methanol Analogs in Modern Drug Discovery

The this compound scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active agents. The incorporation of a fluorine atom on the phenyl ring can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] Analogs of this core structure have shown promise as potent and selective ligands for a variety of biological targets, including G-protein coupled receptors (GPCRs) and enzymes. Notably, derivatives of this scaffold have been investigated for their potential as 5-HT2A receptor inverse agonists, a class of compounds with applications in the treatment of neuropsychiatric disorders.[2]

Solid-phase organic synthesis (SPOS) has emerged as a powerful technology for the rapid generation of compound libraries for high-throughput screening.[3] The ability to assemble molecules on an insoluble polymer support streamlines the synthetic process by simplifying purification to mere filtration and washing steps, thereby enabling automation and parallel synthesis.[4] This application note provides a comprehensive guide to the solid-phase synthesis of a library of this compound analogs, detailing the underlying chemical principles, step-by-step protocols, and expert insights to ensure successful implementation.

Core Principles of the Solid-Phase Strategy

The synthetic strategy outlined herein employs a Wang resin as the solid support, to which a piperidine-4-carboxylic acid derivative is initially anchored. The synthesis proceeds through a series of modular steps, allowing for the introduction of diversity at key positions of the scaffold. The core workflow involves:

  • Resin Loading: Attachment of an N-protected piperidine-4-carboxylic acid to the Wang resin.

  • Introduction of the (4-Fluorophenyl)methanol Moiety: Grignard addition of a 4-fluorophenyl magnesium bromide to a resin-bound ester.

  • N-Derivatization: Introduction of a diverse range of substituents on the piperidine nitrogen.

  • Cleavage: Release of the final compounds from the solid support.

This approach offers a convergent and flexible route to a library of analogs with diverse pharmacological profiles.

Visualizing the Synthetic Workflow

The following diagram illustrates the key stages of the solid-phase synthesis of this compound analogs.

Solid_Phase_Synthesis_Workflow Start Wang Resin ResinLoading Resin Loading: N-Fmoc-piperidine-4-carboxylic acid, DIC, DMAP Start->ResinLoading 1. Anchoring FmocDeprotection Fmoc Deprotection: 20% Piperidine in DMF ResinLoading->FmocDeprotection 2. Deprotection GrignardReaction Grignard Reaction: 4-Fluorophenylmagnesium bromide FmocDeprotection->GrignardReaction 3. C-C Bond Formation NDerivatization N-Derivatization: R-X (e.g., R-CHO, NaBH(OAc)3) GrignardReaction->NDerivatization 4. Diversification Cleavage Cleavage: TFA/DCM NDerivatization->Cleavage 5. Release FinalProduct Final Product: This compound Analog Library Cleavage->FinalProduct

Caption: General workflow for the solid-phase synthesis of this compound analogs.

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments in the synthesis.

Protocol 1: Resin Loading - Attachment of N-Fmoc-piperidine-4-carboxylic acid to Wang Resin
  • Expertise & Experience: The use of Diisopropylcarbodiimide (DIC) and 4-(Dimethylamino)pyridine (DMAP) is a classic and highly effective method for esterification onto Wang resin. It is crucial to use an excess of the acid and coupling reagents to drive the reaction to completion. The reaction progress can be monitored using the Kaiser test to check for the disappearance of free hydroxyl groups on the resin.

  • Resin Swelling: In a fritted syringe, suspend Wang resin (1.0 g, 1.0 mmol/g loading) in N,N-Dimethylformamide (DMF, 10 mL). Gently agitate for 1 hour to swell the resin.

  • Activation: In a separate flask, dissolve N-Fmoc-piperidine-4-carboxylic acid (3.0 mmol) and DMAP (0.3 mmol) in DMF (5 mL). Add DIC (3.0 mmol) to this solution and stir at room temperature for 15 minutes.

  • Coupling: Drain the DMF from the swollen resin and add the activated ester solution. Agitate the mixture at room temperature for 12-16 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), Dichloromethane (DCM, 3 x 10 mL), and Methanol (MeOH, 3 x 10 mL).

  • Drying: Dry the resin under vacuum.

Protocol 2: Fmoc Deprotection
  • Expertise & Experience: Piperidine is the standard reagent for Fmoc deprotection.[4] A two-step deprotection ensures complete removal of the Fmoc group. The progress of the deprotection can be monitored by observing the formation of the dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance. For some applications, 4-methylpiperidine can be used as a non-controlled substance alternative to piperidine.[5][6]

  • Initial Deprotection: Add a solution of 20% piperidine in DMF (v/v, 10 mL) to the resin. Agitate for 3 minutes and drain.

  • Final Deprotection: Add a fresh portion of 20% piperidine in DMF (10 mL) and agitate for 20 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL) to remove all traces of piperidine.

  • Confirmation: Perform a Kaiser test to confirm the presence of a free secondary amine. A positive test will result in a blue-colored bead.

Protocol 3: Grignard Reaction for the Formation of the Tertiary Alcohol
  • Expertise & Experience: The addition of a Grignard reagent to a resin-bound ester is a powerful method for C-C bond formation. It is critical to ensure anhydrous conditions to prevent quenching of the Grignard reagent. The use of an excess of the Grignard reagent is necessary to drive the reaction to completion.

  • Resin Preparation: Swell the deprotected resin from Protocol 2 in anhydrous Tetrahydrofuran (THF, 10 mL) for 30 minutes.

  • Grignard Addition: To the swollen resin, add a solution of 4-fluorophenylmagnesium bromide (5.0 mmol in THF) at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and agitate for 12 hours.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 mL).

  • Washing: Wash the resin sequentially with THF (3 x 10 mL), a 1:1 mixture of THF and water (3 x 10 mL), water (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

Protocol 4: N-Derivatization via Reductive Amination
  • Expertise & Experience: Reductive amination is a versatile method for introducing a wide range of substituents on the piperidine nitrogen. The choice of the reducing agent is important; sodium triacetoxyborohydride is a mild and effective reagent for this transformation.

  • Resin Swelling: Swell the resin from Protocol 3 in a 1% acetic acid solution in 1,2-dichloroethane (DCE, 10 mL).

  • Aldehyde/Ketone Addition: Add the desired aldehyde or ketone (5.0 mmol).

  • Reduction: Add sodium triacetoxyborohydride (5.0 mmol) and agitate the mixture at room temperature for 12 hours.

  • Washing: Wash the resin sequentially with DCE (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

Protocol 5: Cleavage from the Solid Support
  • Expertise & Experience: Trifluoroacetic acid (TFA) is a strong acid commonly used for cleaving products from Wang and Rink Amide resins. The cleavage cocktail often includes scavengers to prevent side reactions. It is important to perform the cleavage in a well-ventilated fume hood.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Cleavage Reaction: Add the cleavage cocktail (10 mL) to the dried resin and agitate at room temperature for 2-3 hours.

  • Product Collection: Filter the resin and collect the filtrate. Wash the resin with additional TFA (2 x 2 mL) and combine the filtrates.

  • Solvent Evaporation: Concentrate the combined filtrates under a stream of nitrogen.

  • Precipitation and Purification: Precipitate the crude product by adding cold diethyl ether. Isolate the solid by centrifugation and wash with cold diethyl ether. The crude product can then be purified by reverse-phase HPLC.

Quantitative Data Summary

The following table summarizes typical yields and purities for the synthesis of a small library of this compound analogs using the described protocols.

Analog IDR-Group (from R-CHO)Crude Yield (%)Purity by HPLC (%)
FN-01 H (Formaldehyde)7592
FN-02 CH₃ (Acetaldehyde)7290
FN-03 Ph (Benzaldehyde)6888
FN-04 4-Cl-Ph (4-Chlorobenzaldehyde)6585

Mechanism Spotlight: The Grignard Reaction on a Solid Support

The key carbon-carbon bond-forming step in this synthesis is the Grignard reaction. The following diagram illustrates the mechanism of the addition of 4-fluorophenylmagnesium bromide to the resin-bound ester.

Grignard_Mechanism ResinEster Resin-O-C(=O)-Piperidine TetrahedralIntermediate Resin-O-C(O⁻)(4-F-Ph)-Piperidine ResinEster->TetrahedralIntermediate + 1 eq. Grignard Grignard 4-F-Ph-MgBr KetoneIntermediate O=C(4-F-Ph)-Piperidine TetrahedralIntermediate->KetoneIntermediate Elimination of Resin-O⁻ FinalIntermediate Resin-O⁻ + ⁻O-C(4-F-Ph)₂(Piperidine) KetoneIntermediate->FinalIntermediate + 1 eq. Grignard FinalProduct HO-C(4-F-Ph)₂(Piperidine) FinalIntermediate->FinalProduct Workup (H₃O⁺)

Caption: Mechanism of the Grignard reaction with the resin-bound ester.

Conclusion and Future Directions

The solid-phase synthesis strategy detailed in this application note provides a robust and efficient platform for the generation of diverse libraries of this compound analogs. The modular nature of the synthesis allows for the facile introduction of a wide array of substituents, enabling the exploration of structure-activity relationships and the optimization of lead compounds. This methodology is well-suited for academic and industrial drug discovery programs aimed at identifying novel therapeutic agents.

References

  • Hlebowicz, E., et al. (2004). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ACS Publications. Retrieved from [Link]

  • Bonkowski, B., et al. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Walsh Medical Media. Retrieved from [Link]

  • Kotha, S., & Khedkar, P. (2005). Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. PMC - NIH. Retrieved from [Link]

  • Martelli, G., et al. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry (RSC Publishing). Retrieved from [Link]

  • O'Donnell, M. J. (2001). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron.
  • Larsen, B. D., & Holm, A. (2015). Cleavage of synthetic peptides. Google Patents.
  • Ferrazzano, L., et al. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. ResearchGate. Retrieved from [Link]

  • Saneii, H., & Shannon, J. D. (1988). Methods for solid phase peptide synthesis which employ a minimum of instrumentation. PubMed. Retrieved from [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. Retrieved from [Link]

  • O'Donnell, M. J. (1993). Piperidine Synthesis. DTIC. Retrieved from [Link]

  • Chen, Y. H., et al. (2010). Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins. -ORCA - Cardiff University. Retrieved from [Link]

  • Carreira, E. M., & Müller, K. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. Retrieved from [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal. Retrieved from [Link]

  • García-Castañeda, J. E., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-Fluorophenyl)(piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of (4-Fluorophenyl)(piperidin-4-yl)methanol. This resource is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges, particularly low yields, in this synthetic sequence. We will explore the common pitfalls, provide in-depth troubleshooting strategies, and offer optimized protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis strategy.

Q1: What is the most common and reliable synthetic route to prepare this compound?

The most prevalent and generally successful route involves a two-step sequence:

  • Grignard Addition: A nucleophilic addition of a 4-fluorophenyl Grignard reagent (e.g., 4-fluorophenylmagnesium bromide) to an N-protected piperidine-4-carboxaldehyde. The most common protecting group for the piperidine nitrogen is the tert-butoxycarbonyl (Boc) group.[1]

  • Deprotection: Removal of the N-protecting group under acidic conditions to yield the final secondary amine product.[2]

This strategy is favored because it builds the key carbon-carbon bond efficiently and utilizes readily available starting materials.

Q2: Why is the N-protection of the piperidine ring absolutely critical for this synthesis?

The piperidine nitrogen is a secondary amine, which has an acidic proton (N-H). Grignard reagents are not only potent nucleophiles but also very strong bases.[3] Without protection, the 4-fluorophenylmagnesium bromide would act as a base and simply deprotonate the piperidine nitrogen. This would consume the Grignard reagent in a non-productive acid-base reaction, quench the reagent, and prevent the desired nucleophilic attack on the aldehyde carbonyl, leading to zero or negligible yield of the target alcohol. The Boc group converts the amine into a carbamate, which removes the acidic proton and renders the nitrogen non-nucleophilic and non-basic, allowing the Grignard reaction to proceed as intended at the aldehyde.[4]

Q3: What are the most critical parameters to control during the Grignard reaction step?

Success in a Grignard reaction hinges on the rigorous exclusion of atmospheric moisture and protic sources. The key parameters are:

  • Anhydrous Conditions: All glassware must be flame- or oven-dried, and all solvents (typically THF or diethyl ether) must be anhydrous. The reaction must be run under a dry, inert atmosphere (e.g., Nitrogen or Argon).[5]

  • Reagent Quality: The 4-halofluorobenzene precursor must be pure, and the magnesium turnings should be fresh or activated (e.g., with a crystal of iodine) to ensure a reactive surface.[5] The aldehyde, 1-Boc-piperidine-4-carboxaldehyde, is sensitive and should be of high purity.[6][7]

  • Temperature Control: Grignard reagent formation is exothermic and should be controlled. The subsequent addition of the aldehyde is typically performed at a low temperature (e.g., 0 °C) to minimize side reactions like enolization and to ensure controlled addition.[5]

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section provides a detailed, problem-oriented approach to troubleshooting.

Problem 1: The reaction fails to initiate or shows very low conversion of the aldehyde.

  • Symptom: Analysis of the crude reaction mixture (by TLC or LC-MS) shows a large amount of unreacted 1-Boc-piperidine-4-carboxaldehyde.

  • Possible Cause A: Inactive or Quenched Grignard Reagent. This is the most common failure mode. The Grignard reagent may not have formed efficiently, or it was destroyed by trace amounts of water or other acidic protons in the system.

    • Solution:

      • Ensure Rigorous Anhydrous Technique: Flame-dry all glassware under vacuum and cool under a stream of inert gas. Use freshly opened anhydrous solvents or solvents dried over a suitable agent (e.g., sodium/benzophenone).

      • Activate Magnesium: Before adding the halide, gently warm the magnesium turnings with a heat gun in the presence of a single iodine crystal until violet vapors are observed.[5] This helps remove the passivating magnesium oxide layer.

      • Titrate the Grignard Reagent: Before adding the aldehyde, it is good practice to determine the exact concentration of your prepared Grignard reagent using methods like titration with a known amount of iodine or a non-enolizable ketone like benzophenone. This confirms the reagent's formation and allows for precise stoichiometry.

  • Possible Cause B: Poor Quality Aldehyde. The starting aldehyde may have degraded or contains impurities.

    • Solution: Check the purity of 1-Boc-piperidine-4-carboxaldehyde by NMR or other analytical methods. If it has been stored for a long time, it may have oxidized to the corresponding carboxylic acid. Purification by column chromatography or using a fresh bottle may be necessary.

Problem 2: The reaction works, but the crude mixture is complex with multiple side products.

  • Symptom: TLC or LC-MS shows consumption of starting material but reveals several new spots/peaks in addition to the desired product.

  • Possible Cause A: Wurtz Coupling. A significant byproduct may be 4,4'-difluorobiphenyl, formed from the reaction of the Grignard reagent with unreacted 4-bromofluorobenzene.

    • Solution: This side reaction is favored by higher temperatures and high concentrations of the aryl halide.[5] To minimize it, add the solution of 4-bromofluorobenzene to the magnesium turnings slowly and dropwise to maintain a low instantaneous concentration. Ensure the reaction temperature does not rise uncontrollably.

  • Possible Cause B: Aldehyde Enolization. The Grignard reagent can act as a base and deprotonate the alpha-carbon of the aldehyde, forming an enolate. This is a non-productive pathway that consumes both reactants.[8]

    • Solution:

      • Lower the Reaction Temperature: Perform the addition of the aldehyde to the Grignard solution at 0 °C or even -78 °C to favor nucleophilic addition over deprotonation.

      • Use a Transmetalation Agent (Barbier-type reaction): The addition of anhydrous cerium(III) chloride (CeCl₃) to the Grignard reagent before the introduction of the aldehyde can generate a more nucleophilic and less basic organocerium species. This often dramatically improves yields for reactions with easily enolizable aldehydes.

Problem 3: The final deprotection step results in a low yield of this compound.

  • Symptom: The N-Boc protected intermediate appears clean, but the isolated yield after acid-mediated deprotection is poor.

  • Possible Cause A: Incomplete Deprotection. The reaction may not have gone to completion.

    • Solution: Monitor the reaction closely by TLC or LC-MS until all the Boc-protected starting material is consumed. Common and effective conditions include using 4M HCl in dioxane or a solution of 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[2] The reaction is typically complete within 1-4 hours at room temperature.[2]

  • Possible Cause B: Product Loss During Workup. The final product is an amine, which can exist as a free base or a salt. Its solubility properties change dramatically with pH.

    • Solution:

      • Salt Precipitation: When using HCl in dioxane, the hydrochloride salt of the product often precipitates directly from the reaction mixture, which can be isolated by filtration.[2] This is a very efficient isolation method.

      • Aqueous Workup: If an aqueous workup is performed after deprotection (e.g., with TFA), the product will be in the aqueous layer as a protonated salt. To extract it into an organic solvent, the aqueous layer must first be basified to a pH > 10 (e.g., with NaOH or Na₂CO₃) to form the free base, which is more soluble in solvents like DCM or ethyl acetate. Ensure complete basification before extraction.

Data & Visualization
Table 1: Comparison of N-Boc Deprotection Methods
MethodReagents/ConditionsSolventTemp.Typical TimeTypical YieldNotes
Acidic (TFA) 5-50% TFADichloromethane (DCM)0 °C to RT1-4 hours>95%A common and effective method. The resulting trifluoroacetate salt may be difficult to handle.[2]
Acidic (HCl) 4M HCl in DioxaneDioxane or MethanolRoom Temp.1-3 hoursQuantitativeOften, the hydrochloride salt of the deprotected piperidine will precipitate, simplifying isolation.[2]
Thermal Heat (Microwave or conventional)Fluorinated Alcohols (e.g., HFIP)100-150 °C0.5-5 hours80-99%Useful for substrates sensitive to strong acids, though may not be compatible with all functional groups.[9]
Diagrams

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Deprotection A 1-Boc-Piperidine- 4-Carboxaldehyde C Anhydrous THF, 0 °C to RT A->C B 4-Fluorophenyl- magnesium Bromide B->C D N-Boc-(4-Fluorophenyl) (piperidin-4-yl)methanol C->D Nucleophilic Addition E N-Boc-(4-Fluorophenyl) (piperidin-4-yl)methanol F 4M HCl in Dioxane E->F Acidic Cleavage G (4-Fluorophenyl) (piperidin-4-yl)methanol (as HCl salt) F->G Acidic Cleavage

Caption: Overall synthetic workflow for this compound.

Troubleshooting start Low Yield Observed q1 Analyze Crude Reaction: Where is the mass loss? start->q1 p1 Low Conversion (Unreacted Aldehyde) q1->p1 Pre-workup p2 Complex Mixture (Multiple Side Products) q1->p2 Pre-workup p3 Loss After Deprotection (Clean Intermediate) q1->p3 Post-workup/ Deprotection c1 Cause: Poor Grignard Reagent p1->c1 s1 Solution: - Rigorous anhydrous technique - Activate Mg with I₂ - Titrate Grignard reagent c1->s1 c2a Cause: Wurtz Coupling p2->c2a c2b Cause: Aldehyde Enolization p2->c2b s2a Solution: - Slow, dropwise addition of halide - Maintain low temperature c2a->s2a s2b Solution: - Lower reaction temp (-78 °C) - Add CeCl₃ (Barbier conditions) c2b->s2b c3 Cause: Workup/Isolation Issue p3->c3 s3 Solution: - Isolate as precipitated HCl salt - OR basify aqueous layer (pH > 10)  before extraction of free base c3->s3

Caption: Troubleshooting decision tree for low yield diagnosis.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 4-((4-fluorophenyl)(hydroxy)methyl)piperidine-1-carboxylate

  • Materials:

    • Magnesium turnings

    • Iodine (one crystal)

    • 4-Bromofluorobenzene

    • Anhydrous Tetrahydrofuran (THF)

    • 1-Boc-piperidine-4-carboxaldehyde (CAS 137076-22-3)[1]

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Procedure:

    • Assemble a three-neck round-bottom flask, equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (N₂ or Ar). Flame-dry the entire apparatus and cool to room temperature under the inert atmosphere.

    • To the flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine. Gently warm the flask with a heat gun until purple iodine vapors are observed, then allow it to cool.[5]

    • Dissolve 4-bromofluorobenzene (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add a small portion to the magnesium turnings to initiate the reaction (indicated by bubbling and gentle reflux). Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the resulting dark grey solution at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

    • Cool the Grignard solution to 0 °C in an ice bath.

    • Dissolve 1-Boc-piperidine-4-carboxaldehyde (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the cold Grignard reagent over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours, monitoring by TLC for the consumption of the aldehyde.

    • Upon completion, cool the reaction back to 0 °C and quench it by slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude material by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the pure N-Boc protected alcohol.

Protocol 2: Deprotection to this compound Hydrochloride

  • Materials:

    • tert-Butyl 4-((4-fluorophenyl)(hydroxy)methyl)piperidine-1-carboxylate

    • 4M HCl in 1,4-Dioxane

    • Diethyl ether

  • Procedure:

    • Dissolve the N-Boc protected alcohol (1.0 equivalent) in a minimal amount of a co-solvent like methanol or DCM (optional, if solubility is an issue).

    • To the stirring solution, add an excess of 4M HCl in 1,4-Dioxane (5-10 equivalents of HCl).

    • Stir the mixture at room temperature. A white precipitate of the hydrochloride salt should begin to form within 30 minutes.

    • Continue stirring for 2-4 hours, monitoring the reaction by TLC or LC-MS to confirm the complete disappearance of the starting material.[2]

    • Upon completion, add diethyl ether to the mixture to further precipitate the product and ensure complete recovery.

    • Collect the white solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

    • Dry the solid under vacuum to yield the final product, this compound hydrochloride, as a stable white powder.

References
  • Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. [Link]

  • Optimizing Synthesis with 1-Boc-piperidine-4-carboxaldehyde: A Chemical Guide. [Link]

  • Grignard Reaction - Organic Chemistry Portal. [Link]

  • Side Reactions in a Grignard Synthesis - ResearchGate. [Link]

  • Synthesis of new reactivators of acetylcholinesterase based on the Donepezil structure - RSC Advances. [Link]

  • Reactions of Grignard Reagents - Master Organic Chemistry. [Link]

  • An efficient and stereoselective synthesis of (3 S,4 R)-(−)- trans-4-(4′-fluorophenyl)-3-hydroxymethyl- N-methylpiperidine - ResearchGate. [Link]

  • Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - University College Cork. [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES - Rasayan Journal of Chemistry. [Link]

  • (4-Fluoropiperidin-4-YL)methanol - PubChem. [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst - SciSpace. [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible - Usiena air. [Link]

  • Synthesis method of 1-methyl-4- (4-piperidinyl)
  • Method for preparing 4-piperidyl piperidine - Google P

Sources

Technical Support Center: Synthesis of (4-Fluorophenyl)(piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of (4-Fluorophenyl)(piperidin-4-yl)methanol. This resource is designed for researchers, medicinal chemists, and process development scientists. We will explore the common challenges and side reactions encountered during its synthesis, providing expert-driven troubleshooting advice and answers to frequently asked questions to help you optimize your reaction outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis, presented in a question-and-answer format. We delve into the root causes of these issues and provide actionable, step-by-step protocols to mitigate them.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes when using a Grignard-based route?

Answer:

Low yields in the Grignard synthesis of this compound are most commonly traced back to two main areas: issues with the Grignard reagent itself and the stability of the starting materials.

Primary Cause 1: Inefficient Formation and Side Reactions of the Grignard Reagent

The Grignard reagent, 4-fluorophenylmagnesium bromide, is a powerful nucleophile and a strong base. Its reactivity makes it susceptible to several side reactions that consume it before it can react with your aldehyde.

  • Wurtz Coupling: This is a major competing reaction where the Grignard reagent (R-MgX) reacts with the unreacted aryl halide (R-X) to form a biphenyl byproduct (R-R).[1][2] In this case, 4,4'-difluorobiphenyl is formed. This side reaction is favored by higher temperatures and high local concentrations of the 4-fluorobromobenzene starting material.[1]

  • Protonolysis (Quenching): Grignard reagents are extremely sensitive to acidic protons. Trace amounts of water in your glassware or solvents, or even atmospheric moisture, will rapidly quench the reagent, converting it to fluorobenzene and magnesium salts.[1][3] The N-H proton of an unprotected piperidine starting material would also destroy the Grignard reagent.

Primary Cause 2: Aldehyde Instability and Enolization

The starting material, typically N-protected piperidine-4-carboxaldehyde, can also be a source of yield loss. Aldehydes can be prone to self-condensation or other degradation pathways, particularly if exposed to acidic or basic conditions for extended periods. While less common for this specific aldehyde, enolization under the basic conditions of the Grignard reaction can occur, though it is not a major pathway here.

Workflow for Yield Optimization

Yield_Optimization

Experimental Protocol: Maximizing Grignard Reaction Yield

  • Preparation: Thoroughly dry all glassware in an oven at >120 °C for several hours and assemble while hot under a stream of dry nitrogen or argon.

  • Grignard Reagent Formation:

    • Place magnesium turnings in the reaction flask with a single crystal of iodine. Gently warm the flask until violet vapors are observed, then allow it to cool. This activates the magnesium surface.

    • Add anhydrous diethyl ether or THF.

    • Dissolve 4-fluorobromobenzene in anhydrous ether/THF and add it dropwise to the magnesium suspension at a rate that maintains a gentle, self-sustaining reflux. This slow addition is crucial to minimize Wurtz coupling.[1][2]

    • After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation.

  • Addition to Aldehyde:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • Dissolve N-Boc-piperidine-4-carboxaldehyde in anhydrous ether/THF and add it dropwise to the cold Grignard solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup:

    • Cool the reaction mixture back to 0 °C and quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Avoid using water or dilute acid directly, as this can be too exothermic.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

Question 2: I see an unexpected, non-polar spot on my TLC and a corresponding impurity in my LC-MS analysis. What could it be?

Answer:

The most probable identity of a significant, non-polar impurity is 4,4'-difluorobiphenyl , the product of the Wurtz coupling side reaction discussed in the previous question.[1]

Mechanism of Formation:

The Grignard reagent can react with a molecule of unreacted 4-fluorobromobenzene. This is particularly prevalent if the rate of addition of the aryl halide to the magnesium is too fast, leading to a high local concentration of the halide.

Wurtz_Coupling

Troubleshooting & Purification:

  • Prevention: The best strategy is prevention. Follow the protocol for Grignard formation outlined in Question 1, emphasizing the slow, dropwise addition of the 4-fluorobromobenzene.

  • Purification: Fortunately, 4,4'-difluorobiphenyl is much less polar than your desired amino alcohol product. It can be readily separated using standard silica gel column chromatography.

    • Eluent System: Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding ethyl acetate. The biphenyl byproduct will elute first, well before your product. Adding a small amount (0.5-1%) of triethylamine to the eluent system can be beneficial to prevent peak tailing of the basic product on the silica gel.[4]

ImpurityCommon CauseAnalytical SignatureMitigation & Removal
4,4'-Difluorobiphenyl Wurtz coupling of Grignard reagentNon-polar spot (high Rf on TLC). Distinctive MS signal.Slow addition of aryl halide during Grignard formation. Easily removed by silica gel chromatography.
Fluorobenzene Quenching of Grignard reagent by moistureVolatile, may be seen in GC-MS of crude oil.Strict anhydrous conditions.
Unreacted Aldehyde Incomplete reactionSpot on TLC near the product.Increase reaction time or Grignard stoichiometry. Separable by chromatography.
N-arylated Piperidine Reaction with unprotected piperidine nitrogenHigher molecular weight impurity.Use of an N-protecting group (e.g., Boc) is essential.
Question 3: Why is using an N-protecting group on the piperidine ring so critical?

Answer:

Failing to protect the piperidine nitrogen is a common pitfall that leads to a complex mixture of products and significantly reduced yields. There are two primary reasons why N-protection is essential.

  • Acidic N-H Proton: The secondary amine of the piperidine ring has an acidic proton (pKa ~11). The Grignard reagent is a strong base and will be instantly quenched by this proton.[3] This means you would need at least two equivalents of the Grignard reagent: one to deprotonate the piperidine and a second to react with the aldehyde. This is inefficient and can lead to the formation of magnesium salts that complicate the reaction mixture.

  • Nucleophilic Nitrogen: The piperidine nitrogen is a nucleophile. Although less nucleophilic after deprotonation by the first equivalent of Grignard reagent, it can still participate in side reactions. More importantly, in other synthetic routes or if side-products are formed, the unprotected nitrogen can lead to undesired N-alkylation or N-acylation reactions.[5]

The tert-butyloxycarbonyl (Boc) group is an ideal choice for this synthesis.

  • It is stable to the basic and nucleophilic conditions of the Grignard reaction.[6]

  • It effectively prevents the nitrogen from participating in any side reactions.

  • It can be easily removed at the end of the synthesis under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane/methanol) which are typically orthogonal to the bonds formed.[6]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for preparing this compound?

There are two primary and reliable synthetic routes:

  • Route A: Grignard Reaction: This involves the nucleophilic addition of a 4-fluorophenyl organometallic reagent (typically a Grignard reagent) to an N-protected piperidine-4-carboxaldehyde.[1][7] This is often the most direct method.

  • Route B: Ketone Reduction: This is a two-step approach where one first synthesizes the precursor ketone, (4-fluorophenyl)(N-protected-piperidin-4-yl)methanone, and then reduces the ketone to the desired secondary alcohol. The reduction is typically achieved with a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol.

Q2: My final product seems to streak badly on my silica TLC plate. How can I get clean spots and good separation during column chromatography?

This phenomenon, known as "tailing," is very common for basic compounds like piperidines on acidic silica gel. The free amine interacts strongly with the acidic silanol groups on the silica surface, causing poor chromatographic behavior.

To resolve this, you need to neutralize these interactions. Add a small amount of a basic modifier to your eluent system.

  • Recommended Modifier: Add 0.5% to 1% triethylamine (TEA) or ammonia solution (7N in methanol) to your mobile phase (e.g., Hexane/Ethyl Acetate or DCM/Methanol). This will saturate the acidic sites on the silica, allowing your basic product to travel through the column cleanly, resulting in sharp, symmetrical peaks.[4]

Q3: After deprotecting the Boc group with acid, I have trouble isolating the final freebase product. What is the best procedure?

After acidic deprotection, your product exists as a salt (e.g., the hydrochloride or trifluoroacetate salt). To get the neutral freebase, you must perform a basic workup.

Protocol: Isolation of Freebase Product

  • After confirming deprotection is complete, remove the acid and solvent under reduced pressure.

  • Dissolve the residue in a minimal amount of water or brine.

  • Cool the aqueous solution in an ice bath and basify it by slowly adding a base such as 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution until the pH is >10.

  • The neutral product, which is typically less water-soluble, can now be extracted into an organic solvent like dichloromethane (DCM), ethyl acetate, or a mixture of THF/ethyl acetate. Repeat the extraction 2-3 times.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the purified freebase.

References

  • Smolecule. (n.d.). (3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone.
  • Kofink, C. (2004). New Functionalized Grignard Reagents and their Applications in Amination Reactions. Ludwig-Maximilians-Universität München.
  • BenchChem. (2025).
  • Groutas, W. C., et al. (2001). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Vasilevsky, S. F., & Tolstikova, T. G. (2022).
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Goldstein, D. M., et al. (2005). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. Journal of Medicinal Chemistry, 48(8), 2945-2957.
  • Arulraj, R., & Ponnuswamy, M. N. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
  • Coldham, I., et al. (2002). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica.
  • Deitmann, E., et al. (2021). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Reaction Chemistry & Engineering, 6, 1225-1234.
  • Góngora-Benítez, M., et al. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 18(11), 13498-13516.
  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Pande, S. S., Prabhu, P. P., & Padmashree, K. (2011). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 213-216.
  • Benakaprasad, S. B., et al. (2007). [1-(4-Chloro-2-fluorophenylsulfonyl)piperidin-4-yl]diphenylmethanol. Acta Crystallographica Section E: Structure Reports Online, 63(8), o3569.
  • Koyiri, K., & Reddy, C. R. (2018). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 11(2), 654-658.
  • Packman, L. C. (2002). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Journal of Peptide Research, 59(4), 183-189.
  • Abu Thaher, B., et al. (2012). 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2435.
  • Gastaldi, S., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(14), 4158.
  • Zhang, J., et al. (2018). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.
  • Cao, J., et al. (2023). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Bioorganic & Medicinal Chemistry, 88, 117342.
  • Semantic Scholar. (n.d.). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol.
  • BenchChem. (2025). Technical Support Center: Purification Strategies for Reactions Involving 4-(Chloromethyl)piperidine Hydrochloride. BenchChem.
  • Kaushik, D., et al. (2011). methanone. Molbank, 2011(3), M714.

  • Sciencemadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]

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Technical Support Center: Purification of (4-Fluorophenyl)(piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of (4-Fluorophenyl)(piperidin-4-yl)methanol. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience to help you navigate common challenges in obtaining this compound with high purity. This document provides in-depth troubleshooting advice and answers to frequently asked questions, ensuring you can optimize your purification strategy with confidence.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification workflow. Each solution is grounded in the physicochemical properties of the target molecule and common synthetic impurities.

Question 1: My initial work-up yields a crude product with multiple spots on the Thin-Layer Chromatography (TLC) plate. What is the most effective first-pass purification step?

Answer: The most robust initial purification strategy for this compound is an acid-base extraction . This technique leverages the basic nature of the piperidine nitrogen to efficiently separate the desired amino alcohol from non-basic (neutral or acidic) impurities.[1][2][3]

Causality: The piperidine nitrogen is readily protonated by an aqueous acid (like HCl) to form a water-soluble ammonium salt.[2][4] Neutral organic impurities, such as unreacted 4-fluorobenzaldehyde or side-products from a Grignard reaction (e.g., biphenyls), will remain in the organic layer and can be washed away.[5][6]

Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). Generally, use about one-third of the organic layer volume for each extraction. Repeat the extraction 2-3 times.

  • Combine & Wash: Combine the aqueous (acidic) layers. Wash this combined aqueous layer with a small portion of fresh organic solvent to remove any remaining trapped neutral impurities. Discard the organic layers, which contain the impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 10% sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is >10. This deprotonates the ammonium salt, regenerating the neutral, water-insoluble product.[3]

  • Product Extraction: Extract the product back into a fresh organic solvent (e.g., ethyl acetate or DCM) 3 times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

AcidBaseExtraction cluster_start Start: Crude Product cluster_extraction Separation cluster_recovery Product Recovery Crude Crude Product in Organic Solvent (EtOAc) Funnel Separatory Funnel Crude->Funnel Add 1M HCl Aqueous Aqueous Layer (Product as Salt) Funnel->Aqueous Product moves to Aqueous Layer Organic Organic Layer (Neutral Impurities) Funnel->Organic Impurities remain Basify Basify Aqueous Layer (e.g., with NaOH) Aqueous->Basify Discard Discard Organic->Discard Extract Extract with Fresh Organic Solvent Basify->Extract Final Pure Product in Organic Solvent Extract->Final

Caption: Workflow for acid-base extraction purification.

Question 2: After acid-base extraction, TLC and NMR analysis still show a significant impurity that is structurally similar to my product. How can I resolve this?

Answer: For separating structurally similar impurities, column chromatography is the recommended method.[7] The basicity of your product can cause it to "streak" or "tail" on a standard silica gel column. This happens because the acidic silanol groups (Si-OH) on the silica surface strongly interact with the basic piperidine nitrogen.

To counteract this, you should add a small amount of a basic modifier, like triethylamine (TEA) or ammonia in methanol, to your eluent system.

Causality: The added base (e.g., TEA) will competitively bind to the acidic sites on the silica gel, effectively neutralizing them. This allows your basic product to travel through the column more uniformly, resulting in better peak shape and improved separation from impurities.

Protocol: Column Chromatography on Silica Gel
  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will give your product an Rf value of approximately 0.2-0.4.

  • Eluent Preparation: Prepare your chosen eluent and add 0.5-1% triethylamine by volume. For example, for 500 mL of 50% Ethyl Acetate in Hexane, you would add 2.5-5 mL of TEA.

  • Column Packing: Pack a silica gel column using your prepared eluent.

  • Sample Loading: Dissolve your semi-purified product in a minimal amount of the eluent (or a stronger solvent like DCM) and load it onto the column.

  • Elution & Collection: Run the column, collecting fractions and monitoring them by TLC to isolate the pure product.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice for most separations.
Mobile Phase (Eluent) Hexane/Ethyl Acetate or DCM/MethanolStart with a low polarity mixture and gradually increase polarity.
Base Additive 0.5-1% Triethylamine (TEA)Prevents peak tailing of the basic amine product.
Product Rf Target 0.2 - 0.4Provides optimal separation resolution on the column.

Question 3: My purified product is a discolored solid or a persistent oil. How can I obtain a clean, crystalline final product?

Answer: If your product is solid but impure, or if it fails to solidify, recrystallization is the ideal final purification step. This technique relies on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while impurities remain soluble at all temperatures.

Causality: A carefully chosen solvent system will dissolve the product and impurities at high temperatures. As the solution cools slowly, the concentration of the product exceeds its solubility limit, forcing it to crystallize out of the solution in a pure form, leaving the impurities behind in the "mother liquor."

Workflow: Selecting a Recrystallization Solvent

Caption: Decision tree for selecting a recrystallization solvent.

Solvent System Type Comments
Ethanol or IsopropanolSingle SolventGood starting points. The product is often soluble when hot and less so when cold.
Ethyl Acetate / HexaneCo-solvent SystemDissolve in minimal hot ethyl acetate, then add hexane dropwise until cloudy. Reheat to clarify and cool slowly.
Methanol / WaterCo-solvent SystemSimilar to above; dissolve in hot methanol and add water as the anti-solvent.[8]
Dichloromethane / MethanolCo-solvent SystemOften effective for compounds that are highly soluble in many single solvents.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from a Grignard synthesis of this compound?

A1: The synthesis of this compound, typically via the reaction of a 4-fluorophenyl Grignard reagent with a piperidine-4-carboxaldehyde derivative, can generate several characteristic impurities.[6][10]

  • Unreacted Starting Materials: Residual 1-bromo-4-fluorobenzene (Grignard precursor) or the aldehyde starting material.

  • Wurtz Coupling Product (Biphenyl): The Grignard reagent can couple with itself to form 4,4'-difluorobiphenyl. This is a common, non-polar, neutral impurity.

  • Reduction Product: The Grignard reagent can sometimes act as a reducing agent, converting the starting aldehyde to an alcohol (if the Grignard has a beta-hydride).[6]

  • Reaction with CO₂: If the reaction is not kept under a strict inert atmosphere, the Grignard reagent can react with atmospheric carbon dioxide to form 4-fluorobenzoic acid after acidic workup.[11]

Q2: How can I effectively monitor the progress of my purification?

A2: Thin-Layer Chromatography (TLC) is the most efficient method for monitoring purification.[12][13]

  • Stationary Phase: Use silica gel coated plates (Silica gel 60 F₂₅₄).

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30-70% ethyl acetate) is a good starting point. Adding a drop of triethylamine to the developing chamber can improve spot shape for this basic compound.

  • Visualization:

    • UV Light (254 nm): The fluorophenyl group will allow the product and related aromatic impurities to be visualized under UV light.

    • Potassium Permanganate (KMnO₄) Stain: The alcohol functional group on your product will react with a KMnO₄ stain, appearing as a yellow/brown spot on a purple background. This is useful for visualizing non-UV active impurities.

Q3: Is it better to use column chromatography or recrystallization?

A3: The choice depends on the nature of your crude product and the impurities present.

  • Use column chromatography when you have a complex mixture of impurities or when impurities have very similar polarity to your product. It is excellent for separating components in an oily or non-crystalline crude product.

  • Use recrystallization as a final "polishing" step for a solid product that is already reasonably pure (>85-90%). It is highly effective at removing small amounts of impurities and providing a high-purity, crystalline material, but it is not suitable for separating large quantities of similarly soluble impurities or for purifying oils.

A common and highly effective strategy is to perform a rapid column chromatography separation first, and then recrystallize the combined, purified fractions to obtain the final product.

References

  • NL8703159A - PROCESS FOR THE EXTRACTION OF ALFA-AMINOALKOHOLES. - Google Patents.
  • Acid–base extraction - Wikipedia. Available at: [Link]

  • In Situ Silane Activation Enables Catalytic Reduction of Carboxylic Acids - Supporting Information. Royal Society of Chemistry. Available at: [Link]

  • Acid-Base Extraction | Purpose, Theory & Applications - Lesson - Study.com. Available at: [Link]

  • Acid base extraction - YouTube. Available at: [Link]

  • Side Reactions in a Grignard Synthesis - ResearchGate. Available at: [Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. Available at: [Link]

  • WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents.
  • Grignard Reaction - Organic Chemistry Portal. Available at: [Link]

  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available at: [Link]

  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo - Der Pharma Chemica. Available at: [Link]

  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride | Request PDF - ResearchGate. Available at: [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PubMed Central. Available at: [Link]

  • . Available at: [Link]

  • 14 Formation and reaction of a Grignard reagent. University of Wisconsin-Madison. Available at: [Link]

  • (4-Fluoropiperidin-4-YL)methanol | C6H12FNO | CID 55300414 - PubChem. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. Available at: [Link]

  • Reactions of Grignard Reagents - Master Organic Chemistry. Available at: [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES - Rasayan Journal of Chemistry. Available at: [Link]

  • (PDF) [1-(4-Chloro-2-fluorophenylsulfonyl)piperidin-4-yl]diphenylmethanol - ResearchGate. Available at: [Link]

  • (4-chlorophenyl)(piperidin-4-yl)methanol | CAS 36938-75-7 | AMERICAN ELEMENTS ®. Available at: [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Available at: [Link]

  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents.
  • 4-Piperidinemethanol | C6H13NO | CID 420771 - PubChem. Available at: [Link]

  • Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC - PubMed Central - NIH. Available at: [Link]

  • Synthesis and Crystal Structure of [1-(Toluene4Sulfonyl)-Piperidin-4-yl]Methanol. ResearchGate. Available at: [Link]

  • Research Article N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatog. Available at: [Link]

  • Which solvents should I use to recrystalize P-anisidine and DNP individually?. Available at: [Link]

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Optimizing reaction conditions for (4-Fluorophenyl)(piperidin-4-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (4-Fluorophenyl)(piperidin-4-yl)methanol

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. This valuable piperidine-containing aryl methanol is a crucial building block in medicinal chemistry, frequently incorporated into novel therapeutic agents. The following troubleshooting guide and frequently asked questions (FAQs) are structured to address common challenges encountered during its synthesis, which is typically achieved via a Grignard reaction. Our focus is on providing not just solutions, but also the underlying chemical principles to empower you to optimize your experimental outcomes.

Synthetic Overview: The Grignard Approach

The most prevalent and versatile route to this compound involves the nucleophilic addition of a 4-fluorophenylmagnesium halide Grignard reagent to an N-protected piperidin-4-one. The piperidine nitrogen must be protected to prevent an acid-base reaction with the highly basic Grignard reagent.[1] The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under Grignard conditions and its straightforward removal under acidic conditions.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Work-up & Deprotection A 4-Fluorobromobenzene D 4-Fluorophenylmagnesium Bromide A->D + Mg B Magnesium Turnings B->D C Anhydrous Ether (THF or Et2O) C->D Solvent F Boc-Protected Adduct D->F 1. Add ketone at low temp. E N-Boc-piperidin-4-one E->F I This compound F->I 2. Quench (e.g., NH4Cl) 3. Deprotect (e.g., TFA) G Aqueous Quench (NH4Cl) H Acidic Deprotection (TFA or HCl)

Caption: General workflow for the synthesis of the target compound.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues in a question-and-answer format to guide you through experimental challenges.

Q1: My reaction yield is very low or zero. What are the primary causes?

Low conversion is a frequent issue in Grignard reactions, often stemming from problems with the Grignard reagent itself or its reaction with the ketone.

Possible Causes & Solutions:

  • Failure of Grignard Reagent Formation: The organomagnesium halide is the heart of the reaction, and its successful formation is critical.

    • Moisture Contamination: Grignard reagents are potent bases and will be rapidly quenched by protic sources like water.[1][2] Ensure all glassware is rigorously flame-dried or oven-dried under vacuum and that all solvents are anhydrous.[3]

    • Magnesium Passivation: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from initiating.[2] Activate the magnesium by adding a small crystal of iodine (which will be consumed) or a few drops of 1,2-dibromoethane to the magnesium suspension before adding the aryl halide.[4] Gentle warming can also help initiate the reaction.[4]

    • Reagent Quality: Ensure the 4-fluorobromobenzene and solvent are pure and anhydrous.

  • Inefficient Reaction with Piperidin-4-one:

    • Enolization: The Grignard reagent can act as a base, deprotonating the α-carbon of the ketone to form an enolate, which is unreactive toward further nucleophilic addition.[5][6] This regenerates the starting ketone upon work-up.

    • Steric Hindrance: While not extreme in this case, steric factors can slow the reaction.[5]

    • Low Temperature: While initial addition is often performed at low temperatures (0 °C or below) to control the exotherm, sometimes insufficient thermal energy is the cause of low conversion, especially with less reactive ketones.[5] A gradual warming to room temperature after the initial addition is common.[3]

Q2: I'm observing multiple byproducts. How can I identify and minimize them?

Side reactions are common and can compete with the desired nucleophilic addition. Understanding these pathways is key to suppressing them.

G cluster_main Desired Pathway cluster_side Competing Side Reactions reagents 4-F-PhMgBr + N-Boc-Piperidin-4-one product Desired Adduct (Tertiary Alcohol) reagents->product Nucleophilic Addition enol Enolate Intermediate (Regenerates Ketone) reagents->enol Deprotonation (Base) reduction Reduced Product (Secondary Alcohol) reagents->reduction Hydride Transfer (Reduction) wurtz Wurtz Coupling Product (4,4'-Difluorobiphenyl) reagents->wurtz Coupling with 4-F-PhBr

Caption: Desired reaction pathway versus common competing side reactions.

Common Byproducts and Mitigation Strategies:

  • N-Boc-piperidin-4-ol (Reduced Product): This occurs when the Grignard reagent acts as a reducing agent instead of a nucleophile, transferring a β-hydride to the carbonyl.[5][6]

    • Solution: Use of cerium(III) chloride (CeCl₃) can dramatically suppress this side reaction. The in-situ transmetalation forms a more oxophilic organocerium reagent that strongly favors 1,2-addition over reduction.[5]

  • 4,4'-Difluorobiphenyl (Wurtz Coupling Product): This byproduct forms from the reaction between the Grignard reagent (4-F-PhMgBr) and unreacted 4-fluorobromobenzene.[4][7]

    • Solution: Ensure slow, dropwise addition of the 4-fluorobromobenzene solution during the Grignard formation step to maintain its low concentration.[4] Avoid excessive heat, which can accelerate this coupling.[7]

  • Unreacted N-Boc-piperidin-4-one: This is typically due to enolization or poor quality/quantity of the Grignard reagent.

    • Solution: Titrate your Grignard reagent before use to determine its exact molarity. This ensures you are adding the correct stoichiometry (typically 1.1-1.5 equivalents). The use of CeCl₃ also mitigates enolization.[5]

Q3: What is the optimal N-protecting group for the piperidine ring?

The choice of the nitrogen protecting group is critical. It must be stable to the strongly basic and nucleophilic Grignard reagent and ideally be easy to remove in a subsequent step.

  • Recommended:

    • Boc (tert-butyloxycarbonyl): This is the most common and highly recommended protecting group. It is robust under the reaction conditions and is cleanly cleaved with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent (e.g., dichloromethane or dioxane).[8]

  • Also Viable:

    • Cbz (Carboxybenzyl): Stable to Grignard reagents; typically removed by catalytic hydrogenation (e.g., H₂, Pd/C), which would be compatible with the product structure.

    • Bn (Benzyl): Generally stable, though some instances of cleavage have been reported with organometallics. It is also removed via hydrogenolysis.

  • Not Recommended:

    • Unprotected Piperidine: The free secondary amine is acidic enough to be deprotonated by the Grignard reagent, consuming at least one equivalent and forming an unreactive magnesium amide salt.[1]

Q4: What is the best procedure for reaction work-up and product purification?

A careful work-up is essential to isolate the crude product cleanly before purification.

  • Quenching: The reaction should be quenched by slowly adding it to a cooled, stirred, saturated aqueous solution of ammonium chloride (NH₄Cl).[9] This protonates the intermediate magnesium alkoxide and safely neutralizes any excess Grignard reagent. Avoid quenching with water or strong acid directly, as the reaction can be violently exothermic.

  • Extraction: After quenching, extract the aqueous layer with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product, containing the Boc-protected alcohol, will likely require purification.

    • Column Chromatography: This is the most effective method. A silica gel column using a gradient eluent system, such as hexane/ethyl acetate, is typically successful.[10]

    • Deprotection: After purification of the Boc-protected intermediate, dissolve it in DCM and add an excess of TFA, or use a solution of HCl in dioxane/methanol. Stir at room temperature until TLC analysis shows complete consumption of the starting material. Then, remove the solvent and excess acid in vacuo. The resulting salt can be neutralized with a base (e.g., NaHCO₃ solution) and extracted to yield the final free amine product, or purified as the salt.

Optimized Experimental Protocols

The following protocols provide a foundation for laboratory application.

Protocol 1: Synthesis of tert-butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate
  • Apparatus Setup: Assemble a three-necked flask, flame-dried under vacuum and fitted with a reflux condenser, dropping funnel, and nitrogen inlet. Add magnesium turnings (1.2 eq.) and a crystal of iodine.

  • Magnesium Activation: Gently warm the flask with a heat gun until violet iodine vapors are observed.[4] Allow the flask to cool to room temperature under a positive pressure of nitrogen.

  • Grignard Formation: Add anhydrous tetrahydrofuran (THF) via cannula. Prepare a solution of 4-fluorobromobenzene (1.0 eq.) in anhydrous THF in the dropping funnel. Add a small portion to the magnesium suspension to initiate the reaction (indicated by bubbling and gentle reflux). Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.[4] After addition is complete, stir at room temperature for 1 hour.

  • Addition to Ketone: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Dissolve N-Boc-piperidin-4-one (0.9 eq.) in anhydrous THF and add it dropwise to the Grignard solution.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates consumption of the ketone.

  • Work-up: Cool the reaction mixture to 0 °C and slowly pour it into a beaker containing a stirred, saturated aqueous solution of NH₄Cl. Extract the mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., 10-40% ethyl acetate in hexanes) to yield the title compound.

Protocol 2: Boc-Deprotection
  • Dissolution: Dissolve the purified Boc-protected alcohol (1.0 eq.) in dichloromethane (DCM).

  • Acidification: Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise at room temperature.

  • Reaction: Stir the mixture for 1-2 hours, monitoring by TLC.

  • Isolation: Concentrate the reaction mixture under reduced pressure. To obtain the free base, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃. Dry the organic layer over Na₂SO₄, filter, and evaporate to yield this compound.

Summary of Key Optimization Parameters

ParameterStandard ConditionOptimization Strategy & RationalePotential Impact
Solvent/Reagents Anhydrous THF/EtherRigorously dry all solvents and glassware.Prevents quenching of Grignard reagent, improves yield.
Temperature 0 °C to RTCool to -78 °C before ketone addition.Minimizes side reactions like enolization and reduction.
Additives NoneAdd anhydrous CeCl₃ (1.1 eq.) to form an organocerium reagent.[5]Increases 1,2-addition, significantly reduces reduction and enolization, boosting yield.
Stoichiometry ~1.1 eq. GrignardTitrate Grignard reagent and use 1.1-1.5 equivalents.Ensures complete conversion of the limiting ketone without excessive side reactions.
Work-up Quench with H₂O/AcidQuench with saturated aqueous NH₄Cl.[9]Provides a safer, more controlled quench and simplifies the initial work-up.

References

  • BenchChem. (2025). Troubleshooting guide for Grignard reactions involving sterically hindered ketones. BenchChem Technical Support.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 4-Fluorobenzaldehyde. BenchChem Technical Support.
  • Reddit User Discussion. (2020). Troubleshooting my grignard reactions. r/chemistry.
  • Google Patents. (2001). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. WO2001002357A2.
  • BenchChem. (2025). Application Notes and Protocols: Grignard Reaction with 4-Fluorobenzaldehyde. BenchChem Technical Support.
  • Organic Chemistry Portal. Grignard Reaction.
  • Ashenhurst, J. (2011). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Master Organic Chemistry.
  • Jasperse, J. Grignard Reaction. Chem 355 Handout.
  • Ashenhurst, J. (2016). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry.
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
  • Organic Syntheses. Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides.
  • Google Patents. (2023). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. CN115960059A.

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(4-Fluorophenyl)(piperidin-4-yl)methanol stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for (4-Fluorophenyl)(piperidin-4-yl)methanol. This resource is designed to provide in-depth, experience-driven answers to common questions regarding the stability, handling, and analysis of this important synthetic intermediate. As this molecule is often used in sensitive downstream applications, maintaining its integrity is paramount.

Section 1: Frequently Asked Questions (FAQs) - Compound Stability & Degradation

FAQ 1: I've observed a decrease in purity of my stored this compound. What are the likely degradation pathways?

Based on its structure, this compound has two primary functional groups susceptible to degradation: the secondary alcohol and the secondary amine of the piperidine ring.

  • Oxidation of the Secondary Alcohol: The benzylic-like secondary alcohol is a prime target for oxidation. This reaction converts the alcohol to the corresponding ketone, (4-Fluorophenyl)(piperidin-4-yl)methanone. This is one of the most common degradation pathways, especially if the compound is exposed to air (oxygen), heat, or trace metal catalysts.[1] The presence of the adjacent phenyl ring can stabilize the transition state, potentially accelerating this process compared to a simple aliphatic alcohol.

  • Oxidation of the Piperidine Ring: The nitrogen atom in the piperidine ring is a secondary amine, which is susceptible to various oxidative processes.[2][3][4] Atmospheric oxygen or other oxidizing agents can lead to the formation of N-oxides or other, more complex degradation products. Studies on the atmospheric degradation of piperidine show that abstraction of the hydrogen from the N-H group is a significant pathway.[2]

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy needed to initiate degradation reactions.[5][6] Photostability testing is a standard part of stress testing as described in ICH guidelines.[7]

Here is a diagram illustrating the most probable degradation pathways:

G cluster_main Potential Degradation Pathways cluster_alcohol_ox Alcohol Oxidation cluster_amine_ox Amine Oxidation Parent This compound Ketone (4-Fluorophenyl)(piperidin-4-yl)methanone Parent->Ketone O₂ / Heat / Light [O] N_Oxide Piperidine N-Oxide Derivative Parent->N_Oxide O₂ / Peroxides [O]

Caption: Primary degradation routes for this compound.

FAQ 2: My analytical chromatogram (HPLC) shows a new, unexpected peak. How can I identify it?

The appearance of a new peak is a classic sign of degradation or impurity. To identify it, a systematic approach is required.

  • Review Storage Conditions: First, correlate the appearance of the peak with the storage history. Was the sample exposed to elevated temperatures, light, or air? This can provide clues.

  • Forced Degradation Study: A controlled experiment is the most robust method. As recommended by the International Council for Harmonisation (ICH) guidelines, performing a forced degradation study can help identify likely degradation products.[5][6][8] This involves subjecting the compound to harsh conditions to intentionally induce degradation.

  • Mass Spectrometry (LC-MS): The most powerful tool for this task is Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the mass-to-charge ratio (m/z) of the new peak to the parent compound, you can deduce the chemical transformation.

    • Expected Mass Shift for Ketone: An oxidation of the alcohol to a ketone involves the loss of two hydrogen atoms. You would expect to see a peak with a mass of [M-2H] ⁺.

    • Expected Mass Shift for N-Oxide: The formation of an N-oxide involves the addition of one oxygen atom. You would expect to see a peak with a mass of [M+O] ⁺.

FAQ 3: What are the optimal storage conditions to ensure the long-term stability of this compound?

To minimize degradation, strict control of the storage environment is crucial.

  • Temperature: Store at low temperatures, typically 2-8°C. For long-term storage, consider temperatures at or below -20°C.

  • Atmosphere: The compound should be stored under an inert atmosphere, such as argon or nitrogen, to prevent oxidation. This is the most critical factor.

  • Light: Protect the compound from light by using amber vials or storing it in a dark location.[9]

  • Container: Use chemically inert containers, such as borosilicate glass vials with PTFE-lined caps.

ParameterRecommended ConditionRationale
Temperature 2-8°C (short-term) or ≤ -20°C (long-term)Reduces the rate of all chemical reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the alcohol and amine groups.[9]
Light Protect from light (Amber vial)Prevents photolytic degradation.[5][6]
pH (in solution) Neutral to slightly acidicAvoids base-catalyzed oxidation or other reactions.

Section 2: Troubleshooting Guides

Guide 1: Troubleshooting Inconsistent Purity Results

Problem: You are observing batch-to-batch variations or a decline in purity in what should be a stable sample.

Caption: Workflow for troubleshooting inconsistent purity results.

Causality and Explanation:

  • Analytical Method Validation: An unvalidated analytical method can be a source of variability. For piperidine derivatives, methods like HPLC-UV or GC-FID are common.[10] Ensure your method can reliably separate the parent compound from potential degradants.

  • Sample Handling: The way a sample is prepared for analysis can introduce artifacts. Solvents may contain impurities, or the compound might degrade during the preparation process itself if left on a benchtop for too long.

  • Storage Conditions: This is the most likely root cause for genuine degradation. A breach in the cold chain, a leaky vial seal allowing oxygen ingress, or accidental light exposure can all initiate degradation.[6]

Guide 2: Protocol for a Basic Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of a molecule.[5][8][11] It helps to develop stability-indicating analytical methods and identify degradation products.[6][8]

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways. A target degradation of 5-20% is recommended to ensure that primary degradants are formed without overly complex secondary degradation.[8]

Step-by-Step Protocol:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile:Water 50:50) at a known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition.

    Stress ConditionReagent/ConditionTimeTemperature
    Acid Hydrolysis 0.1 M HCl24, 48 hours60°C
    Base Hydrolysis 0.1 M NaOH2, 8 hoursRoom Temp
    Oxidation 3% H₂O₂24 hoursRoom Temp
    Thermal Dry Heat48 hours80°C
    Photolytic UV Light (254 nm) & Visible Light24 hoursRoom Temp
    Control No StressorMatched to testMatched to test
  • Neutralization (for Hydrolysis Samples): Before analysis, carefully neutralize the acid and base hydrolysis samples to a pH of ~7 using an equivalent amount of base or acid, respectively. This prevents damage to the analytical column.

  • Analysis: Analyze all samples (including a non-stressed control) by a stability-indicating HPLC method, preferably with both UV and MS detection (LC-MS).

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage of degradation.

    • Determine the mass of any new peaks using the MS detector to propose structures for the degradants.

    • Ensure "mass balance" – the sum of the parent compound and all degradation products should ideally account for 100% of the initial amount.[5]

References

  • Jordi Labs. ICH Q1A, Q1B, Forced Degradation. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • MedCrave online. (2016). Forced Degradation Studies. Available from: [Link]

  • SciSpace. (2016). Forced Degradation Studies. Available from: [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available from: [Link]

  • ACS Publications. (2021). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Available from: [Link]

  • PubMed. (2009). Different effectiveness of piperidine nitroxides against oxidative stress induced by doxorubicin and hydrogen peroxide. Available from: [Link]

  • SciSpace. (2018). Antioxidant potential of piperidine containing compounds-a short review. Available from: [Link]

  • ResearchGate. (2021). Oxidation of Benzylic Alcohols and Lignin Model Compounds with Layered Double Hydroxide Catalysts. Available from: [Link]

  • Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Available from: [Link]

Sources

Technical Support Center: Scaling Up (4-Fluorophenyl)(piperidin-4-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical support center for researchers, chemists, and process development professionals involved in the synthesis and scale-up of (4-Fluorophenyl)(piperidin-4-yl)methanol. This critical intermediate is a common structural motif in medicinal chemistry, and its efficient, scalable synthesis is paramount. This document moves beyond simple protocols to explain the underlying chemical principles and provide robust troubleshooting strategies based on field-proven insights.

Overview of Synthetic Strategies

The synthesis of this compound typically proceeds via one of two primary, industrially relevant routes. The choice between them often depends on the availability of starting materials, cost, and scale-up safety considerations.

  • Route A: Grignard Reaction. This classic carbon-carbon bond-forming reaction involves the addition of a 4-fluorophenyl Grignard reagent to an N-protected piperidin-4-carboxaldehyde or the addition of a piperidin-4-yl Grignard reagent to 4-fluorobenzaldehyde.[1][2]

  • Route B: Ketone Reduction. This route involves the synthesis of the precursor ketone, (4-fluorophenyl)(piperidin-4-yl)methanone, followed by its reduction to the desired secondary alcohol.

Below is a diagram illustrating these primary synthetic pathways.

G cluster_start Starting Materials cluster_routes Synthetic Routes cluster_end Final Product SM1 4-Fluorobromobenzene + Mg Grignard_A Grignard Reaction A SM1->Grignard_A SM2 N-Protected Piperidin-4-carboxaldehyde SM2->Grignard_A SM3 N-Protected Piperidin-4-yl Precursor + Mg Grignard_B Grignard Reaction B SM3->Grignard_B SM4 4-Fluorobenzaldehyde SM4->Grignard_B SM5 N-Protected Piperidine + 4-Fluorobenzoyl Chloride (Friedel-Crafts) Ketone_Synth Ketone Synthesis SM5->Ketone_Synth Product (4-Fluorophenyl) (piperidin-4-yl)methanol Grignard_A->Product Grignard_B->Product Ketone_Red Ketone Reduction (e.g., NaBH4, LiAlH4) Ketone_Synth->Ketone_Red Ketone_Red->Product G Start Low Yield Observed CheckRoute Which Synthetic Route? Start->CheckRoute Grignard Route A: Grignard CheckRoute->Grignard Grignard Reduction Route B: Reduction CheckRoute->Reduction Reduction CheckWorkup Review Workup/Purification? (pH, Extractions) CheckRoute->CheckWorkup General CheckMoisture Check for Moisture? (Glassware, Solvents) Grignard->CheckMoisture CheckMg Check Mg Activation? Grignard->CheckMg CheckReducer Check Reducing Agent? (Activity, Stoichiometry) Reduction->CheckReducer Sol_Dry Solution: Rigorously Dry System Use Inert Atmosphere CheckMoisture->Sol_Dry Sol_Activate Solution: Activate Mg with I2 or 1,2-dibromoethane CheckMg->Sol_Activate Sol_Reducer Solution: Use Fresh Reagent Monitor by TLC/LCMS CheckReducer->Sol_Reducer Sol_Workup Solution: Optimize pH Perform Multiple Extractions CheckWorkup->Sol_Workup

Caption: Troubleshooting workflow for low reaction yields.

Issue 2: Impurity Formation

Question: I am observing significant impurities in my final product. What are the most common byproducts and how can I prevent them?

Answer: The impurity profile depends heavily on the synthetic route. Identifying these byproducts is the first step to mitigating their formation.

Common Impurities & Prevention Strategies:

Impurity NameProbable CausePrevention Strategy
Biphenyl (or 4,4'-Difluorobiphenyl) Wurtz-type coupling of the Grignard reagent with unreacted aryl halide. [3]Add the aryl halide solution slowly to the magnesium turnings to maintain a low concentration. Avoid excessively high temperatures during Grignard formation. [1]
(4-fluorophenyl)(piperidin-4-yl)methanone Incomplete reduction of the ketone precursor (Route B).Increase reaction time, temperature, or the amount of reducing agent. Monitor the reaction to completion.
Over-reduction Products Using an overly harsh reducing agent (e.g., LiAlH₄) that may affect other functional groups, especially if N-protecting groups are sensitive.Use a milder reducing agent like Sodium Borohydride (NaBH₄). Control the reaction temperature, performing the reaction at 0 °C if necessary.
Unreacted Starting Materials Incomplete reaction due to any of the causes listed under "Low Yields".Address the root cause of the incomplete reaction (e.g., moisture, poor reagent quality, insufficient time/temperature).
Issue 3: Challenges in Scaling Up

Question: The reaction worked well on a 1g scale, but I'm facing problems at the 100g scale. What should I consider?

Answer: Scaling up chemical reactions is not always linear. Heat transfer, mass transfer (mixing), and the mode of reagent addition become critically important. [4] Key Scale-Up Considerations:

  • Heat Management (Exotherms):

    • Problem: Grignard reagent formation and the subsequent reaction with an electrophile are often highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making it harder to dissipate heat. This can lead to dangerous temperature spikes, solvent boiling, and increased byproduct formation.

    • Solution: Use a jacketed reactor with an efficient cooling system. The addition of reagents must be done slowly and in a controlled manner, monitoring the internal temperature constantly. For highly exothermic steps, consider a semi-batch process where one reagent is added portion-wise over an extended period.

  • Mixing Efficiency:

    • Problem: Inefficient stirring can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. [5]This is especially true in heterogeneous mixtures like the formation of a Grignard reagent.

    • Solution: Use an appropriate overhead mechanical stirrer (magnetic stir bars are often insufficient for large volumes). Ensure the impeller design and stirring speed are adequate to maintain a homogeneous mixture.

  • Purification:

    • Problem: Column chromatography, while effective in the lab, is often impractical and expensive for large-scale purification.

    • Solution: Develop a purification strategy based on crystallization or distillation if possible. The hydrochloride salt of this compound can often be crystallized from solvents like isopropanol or ethanol/ether mixtures, providing a highly effective method for purification at scale.

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized for specific laboratory conditions and scales. Appropriate personal protective equipment (PPE) must be worn at all times.

Protocol A: Synthesis via Grignard Reaction

Step 1: Preparation of 4-Fluorophenylmagnesium Bromide

  • Set up an oven-dried, three-neck flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel under a nitrogen atmosphere.

  • Add magnesium turnings (1.2 eq.) and a single crystal of iodine to the flask.

  • Gently warm the flask with a heat gun until purple iodine vapors are observed, then allow it to cool. [1]4. In the addition funnel, place a solution of 4-fluorobromobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Add a small portion of the aryl bromide solution to the magnesium. The reaction should initiate, indicated by a color change and gentle refluxing. If it doesn't start, gentle warming may be required.

  • Once initiated, add the remaining 4-fluorobromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Reaction with N-Boc-4-piperidone

  • Cool the freshly prepared Grignard solution to 0 °C using an ice bath.

  • Prepare a solution of N-Boc-4-piperidone (0.9 eq.) in anhydrous THF.

  • Add the piperidone solution dropwise to the Grignard reagent via the addition funnel, maintaining the internal temperature below 10 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis shows complete consumption of the ketone.

Step 3: Workup and Deprotection

  • Cool the reaction mixture back to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected alcohol.

  • Dissolve the crude intermediate in a suitable solvent (e.g., dichloromethane or methanol) and add an excess of hydrochloric acid (e.g., 4M HCl in dioxane or saturated HCl/methanol).

  • Stir at room temperature until deprotection is complete (monitor by TLC/LC-MS).

  • Concentrate the solvent, and triturate the residue with diethyl ether or recrystallize to obtain the final product as its hydrochloride salt.

References

  • BenchChem. (2025). Application Notes and Protocols: Grignard Reaction with 4-Fluorobenzaldehyde.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Google Patents. (2001). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • University Course M
  • Der Pharma Chemica. (2016). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo.
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • Wikipedia. (2023). Grignard reagent.
  • Vapourtec. Grignard Chemistry.
  • Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment).
  • Sigma-Aldrich. ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol.
  • Google Patents. (2001).
  • BenchChem. (2025). Scaling up 4-pyridinemethanol synthesis for pilot plant production.

Sources

Overcoming poor solubility of (4-Fluorophenyl)(piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (4-Fluorophenyl)(piperidin-4-yl)methanol

A Senior Application Scientist's Guide to Overcoming Solubility Challenges

Welcome to the technical support center for this compound. As researchers and drug developers, we understand that unlocking the full potential of a promising compound is often predicated on overcoming formulation hurdles. Poor aqueous solubility is one of the most common and significant challenges, impacting everything from early-stage in vitro assays to in vivo bioavailability.[1][2] More than 40% of new chemical entities are poorly soluble in water, making solubility enhancement a critical step in the development pipeline.[3][]

This guide is structured as a series of frequently asked questions (FAQs) to directly address the issues you may encounter with this compound. My goal is to provide not just protocols, but also the underlying scientific rationale to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its solubility?

To effectively troubleshoot, we must first understand the molecule. This compound has two key structural features that create a solubility challenge:

  • A Lipophilic Fluorophenyl Group: This aromatic ring system is hydrophobic, contributing to the molecule's low affinity for aqueous media. The presence of such groups is a primary reason for the poor solubility of many drug candidates.[5]

  • A Basic Piperidine Ring: The nitrogen atom in the piperidine ring is a weak base. This is the most critical feature to exploit for solubility enhancement. In its un-ionized (free base) form, the molecule is less soluble. When it accepts a proton (becomes ionized or protonated) in an acidic environment, its solubility in water dramatically increases.[][5]

Therefore, the compound's solubility is highly dependent on pH.[5][6] It is expected to be poorly soluble at neutral and basic pH and significantly more soluble at an acidic pH.

Q2: My compound is precipitating from my aqueous buffer (e.g., PBS pH 7.4). What is the first and most critical parameter I should investigate?

The immediate and most important parameter to investigate is pH .

Given the weakly basic nature of the piperidine moiety, the compound's solubility is lowest at higher pH values where it exists predominantly in its neutral, un-ionized form. Phosphate-Buffered Saline (PBS) at pH 7.4 is often insufficient to maintain solubility for basic compounds that require protonation.

Immediate Troubleshooting Step: Attempt to dissolve the compound in a buffer with a lower pH (e.g., pH 4-5) or in deionized water with a small amount of acid (like HCl) added to acidify the solution. If you observe a significant increase in solubility, you have confirmed that pH is the primary lever to control its dissolution.

Q3: How can I systematically use pH adjustment to determine the optimal aqueous solubility?

By creating a pH-solubility profile, you can quantify the relationship between pH and the compound's solubility, allowing you to select the most appropriate buffer system for your experiments. This is a foundational preformulation study.[2]

  • Preparation of Buffers: Prepare a series of buffers covering a physiologically and experimentally relevant range (e.g., pH 2, 4, 5, 6, 7, 7.4, 8). Use buffers with appropriate buffering capacity for each pH range (e.g., HCl for pH 2, acetate for pH 4-5, phosphate for pH 6-8).

  • Equilibrium Solubility Measurement:

    • Add an excess amount of the solid compound to a known volume of each buffer in separate vials. Ensure enough solid is present so that some remains undissolved at equilibrium.

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation: After agitation, allow the samples to stand, then filter them through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Plotting: Plot the measured solubility (e.g., in mg/mL) against the pH of the buffer.

pHPredicted Solubility (mg/mL)Predominant SpeciesRationale
2.0> 50Ionized (Protonated)The piperidine nitrogen is fully protonated, maximizing interaction with water.
4.025Mostly IonizedWell below the pKa of the piperidine, ensuring high solubility.
6.01.5Mix of Ionized/NeutralAs the pH approaches the pKa, the proportion of the less soluble neutral form increases.
7.4< 0.1Mostly NeutralAt physiological pH, the compound is likely in its poorly soluble free base form.
9.0< 0.01Neutral (Free Base)Well above the pKa, solubility is minimal.
Q4: pH adjustment alone is not sufficient for my required concentration, or I need to work at a neutral pH. What is the next logical step?

The use of co-solvents is a highly effective and widely used technique to enhance the solubility of nonpolar drugs when pH adjustment is not a complete solution.[7] A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic molecules.[8][9]

start Define Target Concentration & Neutral pH Requirement select Select Biocompatible Co-solvents (e.g., PEG 400, Propylene Glycol, Ethanol, DMSO) start->select prep Prepare Stock Solution in 100% Co-solvent select->prep screen Screen Co-solvent Percentage (e.g., 5%, 10%, 20%, 30% in aqueous buffer) prep->screen observe Observe for Precipitation (Visually & Microscopically) screen->observe quantify Quantify Solubility (HPLC) observe->quantify optimize Optimize Formulation (Lowest % co-solvent that achieves target concentration) quantify->optimize

Caption: A streamlined workflow for selecting and optimizing a co-solvent system.

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents.[10] See the table below for common options.

  • Prepare Drug Stock: Prepare a high-concentration stock solution of your compound in each pure co-solvent (e.g., 50 mg/mL in 100% DMSO).

  • Titration Screening: In separate vials, prepare your desired aqueous buffer (e.g., PBS pH 7.4). Add increasing amounts of the drug-in-co-solvent stock solution to the buffer to create final co-solvent concentrations of 5%, 10%, 20%, etc.

  • Equilibration and Observation: Mix and allow the solutions to equilibrate for at least one hour. Visually inspect for any signs of precipitation or cloudiness (Tyndall effect).

  • Identify Optimal System: The optimal system is the one that uses the lowest percentage of co-solvent to keep your drug fully dissolved at the target concentration. This minimizes potential toxicity or off-target effects of the co-solvent itself.

Co-solventKey PropertiesTypical Concentration Range
PEG 400 (Polyethylene Glycol 400)Low toxicity, widely used for oral and parenteral formulations.[11][12]10 - 60%
Propylene Glycol (PG) Good solubilizer for many compounds, common in oral and topical formulations.[7][9]10 - 40%
Ethanol Strong solubilizing power, but can have biological effects at higher concentrations.[7][9]5 - 20%
DMSO (Dimethyl Sulfoxide)Excellent solubilizer, primarily for in vitro use due to toxicity concerns.[13]< 10% (in vitro), < 0.1% (final assay)
Q5: I need to prepare a high-concentration solid formulation for oral dosing. What advanced methods can I explore?

For solid dosage forms, amorphous solid dispersions (ASDs) are a powerful and commercially validated technique for dramatically enhancing the solubility and dissolution rate of poorly soluble drugs.[14][15]

The core principle is to convert the drug from its stable, low-energy crystalline form into a higher-energy, amorphous (non-crystalline) state by dispersing it within a hydrophilic polymer matrix.[16][17] This amorphous form does not have a crystal lattice to overcome, leading to much faster and higher dissolution.[14]

  • Component Selection:

    • Drug: this compound.

    • Carrier: Select a hydrophilic polymer. Common choices include Polyvinylpyrrolidone (PVP K30), Copovidone (Kollidon® VA64), or Hypromellose Acetate Succinate (HPMCAS).[16][18]

    • Solvent: Choose a volatile solvent that dissolves both the drug and the polymer (e.g., methanol, ethanol, or a mixture).

  • Dissolution: Dissolve both the drug and the carrier polymer in the chosen solvent at a specific ratio (e.g., 1:3 drug-to-polymer by weight).

  • Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator. This process leaves a thin, solid film on the inside of the flask.

  • Drying: Further dry the resulting solid film in a vacuum oven to remove any residual solvent.

  • Milling: Scrape the dried film and gently mill it into a fine powder. This powder is the solid dispersion, ready for characterization and formulation.

  • Characterization (Self-Validation):

    • Dissolution Testing: Perform a dissolution test comparing the solid dispersion to the pure crystalline drug. You should observe a dramatic increase in the rate and extent of dissolution.

    • Solid-State Analysis: Use techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm that the drug is in an amorphous state within the dispersion.

Carrier PolymerAbbreviationKey Features
PolyvinylpyrrolidonePVPGood solubilizer, forms stable amorphous dispersions.[16]
CopovidoneKollidon® VA64High functional excipient, also acts as a binder.[18]
Hypromellose Acetate SuccinateHPMCAS-LGPrevents recrystallization, particularly useful for enteric release.[19]
Soluplus®-Amphiphilic graft copolymer designed for solubility enhancement.
Q6: Are there other key strategies I should be aware of?

Yes, two other widely used techniques are complexation and the use of surfactants.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the lipophilic fluorophenyl group of your compound, forming a water-soluble inclusion complex.[3][20] This is a very effective method, especially for parenteral formulations. Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) is a common choice.[13]

  • Use of Surfactants: Surfactants, or surface-active agents, form micelles in water above a certain concentration (the critical micelle concentration). These micelles have a hydrophobic core that can entrap your poorly soluble compound, effectively solubilizing it in the aqueous medium.[14][21] Non-ionic surfactants like Polysorbate 80 (Tween® 80) and Poloxamers are frequently used.[13][21]

Q7: Can you provide a final decision-making workflow to guide my strategy selection?

Absolutely. The choice of technique depends on your experimental needs, from the required concentration to the final dosage form. This workflow provides a logical path for troubleshooting.

cluster_start Initial Assessment cluster_ph Strategy 1: pH Modification cluster_cosolvent Strategy 2: Co-solvency cluster_advanced Strategy 3: Advanced Formulations start Problem: Poor Aqueous Solubility of This compound ph_q Is an acidic pH acceptable for the experiment? start->ph_q ph_yes Solution: Use an acidic buffer (pH < 6). Determine pH-solubility profile. ph_q->ph_yes Yes ph_no No or Insufficient Solubility ph_q->ph_no No cosolv_q Is a liquid formulation with organic solvent acceptable? ph_no->cosolv_q cosolv_yes Solution: Screen co-solvents (PEG 400, PG). Optimize for lowest %. cosolv_q->cosolv_yes Yes cosolv_no No or High Concentration Needed cosolv_q->cosolv_no No adv_q Dosage Form Requirement? cosolv_no->adv_q adv_solid Solid Oral Dose adv_q->adv_solid adv_liquid Parenteral/Liquid Dose adv_q->adv_liquid solid_disp Solution: Amorphous Solid Dispersion (e.g., with PVP, HPMCAS) adv_solid->solid_disp cyclo Solution: Complexation with Cyclodextrins (e.g., SBE-β-CD) adv_liquid->cyclo

Caption: A decision tree to guide the selection of an appropriate solubility enhancement strategy.

References

  • Verma, S., & Rawat, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.

  • Kaur, G., & Singh, S. K. (2016). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 7(7), 2735.

  • Pawar, J., & Fule, R. (2017). Techniques for solubility enhancement of poorly soluble drugs: An overview. Asian Journal of Pharmaceutics, 11(4).

  • Bagde, A. D., & Chaube, M. J. (2021). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 13(2), 1-8.

  • Addanki, S., et al. (2024). SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. World Journal of Pharmaceutical and Life Sciences, 10(3).

  • Kumar, S., & Singh, A. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 1-11.

  • Sopyan, I., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Pharmacognosy Journal, 13(3).

  • Patel, B. B., & Patel, J. K. (2013). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education & Research, 3(4).

  • Deshmukh, A. S., Tiwari, K. J., & Mahajan, V. R. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Asian Journal of Pharmaceutical Technology & Innovation, 5(25).

  • ScienceDirect. (n.d.). Cosolvent. ScienceDirect.

  • Wikipedia. (n.d.). Cosolvent. Wikipedia.

  • BASF Pharma Solutions. (n.d.). Solvents & Co-solvents for Pharmaceutical Applications. BASF.

  • Pharma Excipients. (2022). Cosolvent and Complexation Systems. Pharma Excipients.

  • MedchemExpress. (n.d.). Co-solvents. MedchemExpress.com.

  • European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. European Pharmaceutical Review.

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharma.

  • PubChem. (n.d.). (4-Fluoropiperidin-4-YL)methanol. National Center for Biotechnology Information.

  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery.

  • Popa, G., et al. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3).

  • Patel, K., & Patel, N. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Science & Research, 2(1).

  • International Journal of Novel Research and Development. (2022). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. IJNRD.

  • Mude, G., et al. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Journal of Pharmaceutical Research and Innovation.

  • ALWSCI. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. ALWSCI Blog.

  • ECHEMI. (n.d.). alpha,alpha-bis-(4-Fluorophenyl)piperidine-4-methanol. ECHEMI.

  • PubChem. (n.d.). 4-(4-Fluorophenyl)piperidine. National Center for Biotechnology Information.

  • Sigma-Aldrich. (n.d.). (4-(Piperidin-4-yl)phenyl)methanol hydrochloride. MilliporeSigma.

  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization. BOC Sciences.

  • Sigma-Aldrich. (n.d.). Search Results for (4-(piperidin-4-yl)phenyl)methanol hydrochloride. MilliporeSigma. methanol%20hydrochloride&type=product_name)

  • CompoundingToday.com. (n.d.). pH Adjusting Database. CompoundingToday.com.

  • Abound. (n.d.). ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol. Abound Chem.

  • BenchChem. (2025). Technical Support Center: Enhancing the Aqueous Solubility of Bromodiphenhydramine. BenchChem.

  • Al-Zoubi, N., et al. (2019). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech, 20(6), 231.

  • Sigma-Aldrich. (n.d.). [4-(difluoromethyl)piperidin-4-yl]methanol. MilliporeSigma.

Sources

Technical Support Center: Stereocontrol in (4-Fluorophenyl)(piperidin-4-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the stereoselective synthesis of (4-Fluorophenyl)(piperidin-4-yl)methanol. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this chiral molecule. Maintaining stereochemical integrity is paramount, as the biological activity of chiral compounds often resides in a single enantiomer. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you prevent racemization and achieve high enantiopurity in your synthesis.

Section 1: Frequently Asked Questions (FAQs) - Understanding Racemization

This section addresses common questions regarding the loss of stereochemical purity during the synthesis of chiral amino alcohols like this compound.

Q1: What is racemization and why is it a critical issue for this specific molecule?

A: Racemization is the process by which an enantiomerically pure or enriched substance converts into a mixture containing equal amounts of both enantiomers (a racemate). For a pharmaceutical intermediate like this compound, chirality is critical. Often, one enantiomer provides the desired therapeutic effect, while the other may be inactive or, in some cases, contribute to undesirable side effects. Therefore, preventing racemization is essential for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).

Q2: At what stages of the synthesis am I most likely to encounter racemization?

A: Racemization can occur at several stages, but the highest risk is typically associated with any step that involves the formation or temporary removal of the proton at the chiral center (the carbon bearing the hydroxyl group). Key risk points include:

  • During the core C-C bond formation: If the synthesis involves the addition of a nucleophile to a prochiral ketone, the stereoselectivity of this step is crucial.

  • Under harsh reaction conditions: Both strongly acidic or basic conditions can facilitate racemization by promoting the formation of a planar, achiral intermediate (e.g., a carbocation or enolate).[1]

  • During work-up and purification: Exposure to non-neutral pH or high temperatures during extraction, distillation, or chromatography can lead to a gradual loss of enantiomeric excess.

  • If a reversible oxidation-reduction is possible: Trace metal impurities or atmospheric oxygen could, under certain conditions, catalyze a reversible oxidation of the alcohol to a ketone, which would then be non-stereoselectively reduced back to the alcohol, leading to racemization.

Q3: How does the piperidine nitrogen and its protecting group influence stereocontrol?

A: The piperidine nitrogen plays a significant role. Its basicity can influence the local reaction environment. More importantly, the choice of N-protecting group is a critical experimental parameter. A bulky protecting group, such as tert-butoxycarbonyl (Boc), can sterically direct incoming reagents, enhancing the diastereoselectivity of reactions.[2][3] Furthermore, the protecting group modulates the nucleophilicity and basicity of the nitrogen, preventing unwanted side reactions.[4] The stability of the protecting group is also key; it must remain intact during the stereochemistry-defining step and be removable under conditions that do not cause racemization of the final product.[1]

Section 2: Troubleshooting Guide - Diagnosing and Solving Racemization Issues

This guide is structured to help you diagnose and resolve specific experimental challenges related to stereochemical control.

Problem 1: Low enantiomeric excess (ee%) in the final product after asymmetric reduction of a ketone precursor.
Potential Cause Explanation & Validation Recommended Solution
Ineffective Chiral Catalyst or Reagent The chosen catalyst (e.g., an oxazaborolidine like the CBS catalyst) or chiral hydride source (e.g., a BINAL-H reagent) may not be optimal for this specific substrate.[5][6] Validate by running a small-scale reaction with a well-characterized ketone to confirm catalyst activity.Screen a panel of asymmetric reduction catalysts. Consider Noyori-type ruthenium catalysts for transfer hydrogenation or different chiral modifiers for metal hydrides.[7][8] Ensure the catalyst is sourced from a reliable supplier and handled under strictly anhydrous and anaerobic conditions.
Incorrect Reaction Temperature Asymmetric reductions are highly temperature-sensitive. Even a small deviation from the optimal temperature can dramatically decrease enantioselectivity.Strictly control the reaction temperature using a cryostat. Perform a temperature optimization study (e.g., -78 °C, -40 °C, -20 °C) to find the optimal balance between reaction rate and enantioselectivity.[9]
Presence of Impurities Water or other protic impurities can quench the chiral reagent. Metal impurities can catalyze non-selective background reactions.Use freshly distilled, anhydrous solvents. Ensure all glassware is rigorously dried. Use high-purity starting materials and reagents.
Problem 2: Poor diastereoselectivity when using a chiral auxiliary.
Potential Cause Explanation & Validation Recommended Solution
Suboptimal Chiral Auxiliary The chosen auxiliary may not provide sufficient steric hindrance or electronic bias to effectively control the facial selectivity of the reaction (e.g., a Grignard addition).[10][11][12]Evaluate different chiral auxiliaries. For piperidine systems, auxiliaries derived from amino acids like (R)-phenylglycinol have shown success.[13][14] Evans oxazolidinones or Oppolzer's camphorsultam are other powerful options to consider.[11]
Incorrect Choice of N-Protecting Group The N-protecting group works in concert with the chiral auxiliary. A group that is too small may not provide enough steric bulk to enforce a single approach trajectory for the incoming reagent.If using a chiral auxiliary attached to the piperidine ring, ensure the N-protecting group (e.g., Boc, Cbz) is sufficiently bulky to lock the conformation of the ring and maximize the auxiliary's directing effect.
Chelation vs. Non-Chelation Control The solvent and Lewis acidity of the reaction can alter the controlling mechanism. A coordinating solvent might favor a chelated transition state, leading to one diastereomer, while a non-coordinating solvent might favor a non-chelated (Felkin-Anh) model, leading to the other.Systematically screen different solvents (e.g., THF vs. toluene vs. dichloromethane). Consider the addition of a Lewis acid (e.g., MgBr₂, CeCl₃) to promote a specific transition state geometry.
Problem 3: Loss of enantiomeric excess during product work-up or purification.
Potential Cause Explanation & Validation Recommended Solution
pH-Induced Racemization Exposure to strong acid or base during aqueous work-up can catalyze racemization, especially if the chiral center proton is labile.Maintain a neutral or slightly acidic pH (around 5-6) during all aqueous extractions. Use buffered solutions (e.g., phosphate or acetate buffer) if necessary.
Thermal Racemization Heating the product during solvent evaporation or purification (e.g., distillation) can provide the energy needed to overcome the barrier to racemization.Remove solvents under reduced pressure at low temperatures (e.g., < 30-40 °C). Avoid high-temperature purification methods. If chromatography is needed, perform it at room temperature or below if possible.
Racemization on Silica Gel The acidic nature of standard silica gel can sometimes cause racemization of sensitive compounds during column chromatography.Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use a less acidic stationary phase like alumina or a bonded-phase silica.

Section 3: Recommended Protocol for Stereoselective Synthesis

This protocol outlines a robust method for synthesizing this compound via the asymmetric reduction of a ketone precursor, a common and effective strategy.

Step-by-Step Methodology: Asymmetric Reduction using a CBS Catalyst

This protocol is based on the well-established Corey-Bakshi-Shibata (CBS) reduction, which offers high enantioselectivity for a wide range of ketones.[9]

1. Synthesis of the Precursor Ketone: N-Boc-(4-fluorophenyl)(piperidin-4-yl)methanone a. To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq) followed by a catalytic amount of DMF. b. Stir for 2 hours at room temperature. The reaction progress can be monitored by the cessation of gas evolution. c. Remove the solvent and excess reagent under vacuum to yield the crude acid chloride. d. In a separate flask, add anhydrous aluminum chloride (AlCl₃, 1.3 eq) to a solution of fluorobenzene (3.0 eq) in DCM at 0 °C. e. Add the crude acid chloride solution dropwise to the AlCl₃/fluorobenzene mixture. f. Stir the reaction at room temperature for 12-16 hours. g. Quench the reaction carefully by pouring it over ice-cold 1M HCl. Extract with DCM, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate to yield the ketone precursor. Purify by column chromatography.

2. Asymmetric Reduction a. To a flame-dried flask under an inert atmosphere (Argon), add (R)-CBS-oxazaborolidine (0.1 eq, as a 1M solution in toluene). b. Cool the catalyst solution to -20 °C. c. Add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 eq) dropwise and stir for 15 minutes. d. In a separate flask, dissolve the N-Boc-(4-fluorophenyl)(piperidin-4-yl)methanone (1.0 eq) in anhydrous THF. e. Add the ketone solution dropwise to the pre-formed catalyst-borane complex at -20 °C over 30 minutes. f. Stir the reaction for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the ketone. g. Carefully quench the reaction by the slow, dropwise addition of methanol at -20 °C. h. Allow the mixture to warm to room temperature and concentrate under reduced pressure. i. Perform an aqueous work-up with ethyl acetate and a mildly acidic buffer (e.g., pH 5 ammonium acetate solution). Dry the organic layer and concentrate.

3. Deprotection and Isolation a. Dissolve the crude N-Boc protected alcohol in DCM. b. Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-2 hours. c. Remove the solvent and excess TFA under vacuum. d. Redissolve the residue in DCM and wash with saturated NaHCO₃ solution until the aqueous layer is basic. e. Extract the aqueous layer multiple times with DCM. Combine organic layers, dry over Na₂SO₄, and concentrate to yield the final product. f. Determine enantiomeric excess by chiral HPLC analysis.

Section 4: Comparison of Synthetic Strategies

The choice of synthetic route can significantly impact the stereochemical outcome. The table below summarizes common approaches.

Synthetic Strategy Description Typical Reagents Pros Cons Reported ee/de
Asymmetric Reduction of Ketone Reduction of a prochiral piperidin-4-yl ketone using a chiral catalyst.CBS catalyst/Borane[9], Noyori Ru-catalysts/H₂ or Isopropanol[8], Chiral hydrides (BINAL-H)[6]Catalytic, high ee possible, well-established methods.Requires synthesis of ketone precursor, can be sensitive to impurities.Often >90-98% ee
Diastereoselective Grignard Addition with Chiral Auxiliary Addition of a 4-fluorophenyl Grignard reagent to a piperidone derivative bearing a removable chiral auxiliary.(R)-Phenylglycinol auxiliary, 4-fluorophenylmagnesium bromide.[14]Can provide high diastereoselectivity, auxiliary can often be recovered.Stoichiometric use of chiral material, requires extra steps for auxiliary attachment/removal.Can achieve >95% de
Chiral Resolution Separation of a racemic mixture of the final product.Chiral acids (e.g., tartaric acid), enzymatic resolution, or chiral chromatography.[15]Can yield very high ee material, applicable when asymmetric synthesis fails.Theoretical max yield is 50% (unless combined with a racemization/recycling process), can be costly at scale.>99% ee is achievable

Section 5: Visualizing the Chemistry

Synthetic Pathways and Racemization Risks

The following diagram illustrates the two primary stereoselective routes discussed and highlights the critical steps where stereochemistry is defined or can be lost.

G cluster_0 Route A: Asymmetric Reduction cluster_1 Route B: Chiral Auxiliary Ketone N-Boc-(4-FP)-Piperidin-4-yl-methanone (Prochiral) Reduction Asymmetric Reduction (e.g., CBS Catalyst) Ketone->Reduction [H] Product_A Chiral N-Boc Alcohol Reduction->Product_A Sets Stereocenter (High ee%) Deprotection Deprotection (e.g., TFA) & Work-up Product_A->Deprotection Piperidone N-Boc-Piperidone + Chiral Auxiliary Grignard Grignard Addition (4-F-PhMgBr) Piperidone->Grignard Product_B Diastereomeric N-Boc Alcohol Grignard->Product_B Sets Stereocenter (High de%) Product_B->Deprotection Auxiliary Removal FinalProduct This compound (Chiral Final Product) Deprotection->FinalProduct Racemization Racemization Risk! (pH, Temp) Deprotection->Racemization caption Key stereoselective synthetic routes.

Caption: Key stereoselective synthetic routes.

Troubleshooting Workflow for Low Enantiomeric Excess

Use this flowchart to systematically diagnose the cause of poor stereochemical outcomes in your reaction.

G cluster_reaction Reaction Troubleshooting cluster_workup Work-up Troubleshooting Start Problem: Low ee% or de% CheckReaction Is the core asymmetric reaction the issue? Start->CheckReaction CheckWorkup Is the work-up or purification the issue? Start->CheckWorkup Catalyst Verify catalyst/reagent activity and loading. CheckReaction->Catalyst Yes pH Monitor pH during extractions. Use buffers. CheckWorkup->pH Yes Temp Confirm strict temperature control. Catalyst->Temp Purity Check purity of starting materials and solvents. Temp->Purity Solvent Screen different solvents? Purity->Solvent Temperature Evaporate solvent at low temperature? pH->Temperature Silica Use neutralized silica or alternative stationary phase? Temperature->Silica caption Troubleshooting workflow for low ee%.

Caption: Troubleshooting workflow for low ee%.

Section 6: References

  • New methods of resolution and purification of racemic and diastereomeric amino alcohol derivatives using boric acid and chiral 1,1'-bi-2-naphthol. Journal of Organic Chemistry. Available from: [Link]

  • Chiral separation of amino-alcohols using extractant impregnated resins. PubMed. Available from: [Link]

  • Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Royal Society of Chemistry. Available from: [Link]

  • Optimizing Your Synthesis: The Role of N-Boc-piperidine-3-methanol from Reliable Suppliers. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Oxadiazinones as Chiral Auxiliaries: Chiral Templates for Asymmetric Conjugate Addition in the Synthesis of ( R )-( + )-Tolterodine. ISU ReD. Available from: [Link]

  • Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. ResearchGate. Available from: [Link]

  • Chiral auxiliary. Wikipedia. Available from: [Link]

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. Available from: [Link]

  • An efficient and stereoselective synthesis of (3 S,4 R)-(−)- trans-4-(4′-fluorophenyl)-3-hydroxymethyl- N-methylpiperidine. ResearchGate. Available from: [Link]

  • Protecting group. Wikipedia. Available from: [Link]

  • Enantioselective ketone reduction. Wikipedia. Available from: [Link]

  • Enantioselective Reduction of Ketones. Organic Reactions. Available from: [Link]

  • Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. PMC. Available from: [Link]

  • Highly enantioselective ruthenium-catalyzed reduction of ketones employing readily available Peptide ligands. PubMed. Available from: [Link]

  • Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Organic Chemistry Portal. Available from: [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. National Institutes of Health. Available from: [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available from: [Link]

  • Enantioselective Reduction of Ketones. University of Calgary. Available from: [Link]

  • Method for synthesis of alpha,alpha-diphenyl-4-piperidine methanol. Google Patents. Available from:

  • Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Catalysis. Available from: [Link]

  • Organocatalytic Enantioselective Synthesis of 2,5,5-Trisubstituted Piperidines Bearing a Quaternary Stereocenter. Vinyl Sulfonamide as New Amine Protecting Group. ResearchGate. Available from: [Link]

  • Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. PubMed. Available from: [Link]

  • Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine. Chemical Communications. Available from: [Link]

  • Asymmetric synthesis of (+)- and (–)-dihydropinidines: diastereoselective addition to chiral imine or 1,3-oxazolidine derived from (R)-phenylglycinol as a single starting material with organometallic reagents. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

Sources

Technical Support Center: Byproduct Identification in (4-Fluorophenyl)(piperidin-4-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4-Fluorophenyl)(piperidin-4-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges related to purity and byproduct formation during the synthesis of this critical pharmaceutical intermediate. Here, we address common issues in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your experimental design and troubleshooting efforts.

Section 1: Understanding the Synthetic Landscape

The synthesis of this compound is typically approached via two primary routes, each with a unique profile of potential impurities. Understanding these pathways is the first step in effective byproduct identification.

Primary Synthetic Routes

Synthetic_Routes cluster_0 Route A: Grignard Reaction cluster_1 Route B: Ketone & Pyridine Reduction Aldehyde N-Protected Piperidine-4-carboxaldehyde Grignard_Reaction Grignard Addition Aldehyde->Grignard_Reaction Grignard_Reagent 4-Fluorophenyl- magnesium bromide Grignard_Reagent->Grignard_Reaction Deprotection Deprotection Grignard_Reaction->Deprotection Protected Intermediate Final_Product_A (4-Fluorophenyl) (piperidin-4-yl)methanol Deprotection->Final_Product_A Ketone (4-Fluorophenyl) (pyridin-4-yl)methanone Ketone_Reduction Ketone Reduction (e.g., NaBH4) Ketone->Ketone_Reduction Pyridine_Alcohol (4-Fluorophenyl) (pyridin-4-yl)methanol Ketone_Reduction->Pyridine_Alcohol Pyridine_Reduction Pyridine Hydrogenation (e.g., H2, Pt/C) Pyridine_Alcohol->Pyridine_Reduction Final_Product_B (4-Fluorophenyl) (piperidin-4-yl)methanol Pyridine_Reduction->Final_Product_B

Caption: Primary synthetic pathways to this compound.

  • Route A (Grignard Reaction): This pathway involves the nucleophilic addition of a 4-fluorophenyl Grignard reagent to an N-protected piperidine-4-carboxaldehyde, followed by deprotection.[1][2] The choice of nitrogen protecting group (e.g., Boc, Cbz) is critical to prevent side reactions.

  • Route B (Ketone & Pyridine Reduction): This route starts with the reduction of (4-fluorophenyl)(pyridin-4-yl)methanone to the corresponding secondary alcohol.[3] Subsequently, the pyridine ring is catalytically hydrogenated to the piperidine ring.[4][5]

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific experimental observations and provides a logical framework for identifying the source of impurities.

Q1: I'm performing the Grignard reaction (Route A) and see a nonpolar impurity with a mass of 186.08 g/mol in my GC-MS. What is it?

This is almost certainly 4,4'-Difluorobiphenyl , a common byproduct of Grignard reactions known as a Wurtz coupling product.[6] It arises from the reaction of the Grignard reagent (4-fluorophenylmagnesium bromide) with the unreacted starting material, 4-fluorobromobenzene.[6]

Causality & Prevention:

  • Formation Mechanism: The Grignard reagent can couple with the aryl halide starting material. This is often promoted by localized overheating or high concentrations of the halide.

  • Minimization Strategy:

    • Slow Addition: Add the 4-fluorobromobenzene solution slowly to the magnesium turnings to maintain a low, steady concentration and control the exothermic reaction.

    • Temperature Control: Maintain a gentle reflux; avoid aggressive heating which can accelerate side reactions.

    • High-Quality Magnesium: Use fresh, activated magnesium turnings to ensure rapid initiation and consumption of the aryl halide.

Q2: In my pyridine reduction (Route B), the reaction stalls, and my mass spec shows impurities with masses of 201.21 g/mol and 203.23 g/mol . What are these?

You are observing incomplete reduction. The peak at 201.21 g/mol corresponds to your starting material, (4-fluorophenyl)(pyridin-4-yl)methanol , while the peak at 203.23 g/mol indicates a (4-fluorophenyl)(dihydropyridin-4-yl)methanol intermediate.

Causality & Prevention:

  • Mechanism: The catalytic hydrogenation of a pyridine ring to a piperidine is a stepwise process that releases significant energy (193.8 kJ/mol).[4] The reaction can be sluggish or incomplete if the catalyst is inactive or the conditions are not sufficiently forcing. Partial reduction leads to stable dihydropyridine or tetrahydropyridine intermediates.[4][7]

  • Driving the Reaction to Completion:

    • Catalyst Activity: Ensure you are using a high-quality catalyst (e.g., Platinum on carbon, Rhodium on carbon). If the reaction stalls, catalyst poisoning may have occurred.

    • Hydrogen Pressure: Increase the hydrogen pressure. Many pyridine reductions require pressures significantly above atmospheric pressure to proceed efficiently.

    • Temperature & Time: Gently heating the reaction can increase the rate, but monitor for potential side reactions. Ensure the reaction is run for a sufficient duration (monitoring by TLC or LC-MS is crucial).

    • Acidic Conditions: The use of an acidic medium can facilitate the reduction of the pyridinium ion, which is more susceptible to hydrogenation.[8]

Q3: My final product's NMR shows a singlet around ~3.0-3.5 ppm that integrates to 3 protons, which shouldn't be there. What could this be?

This signal is characteristic of an N-methyl group , indicating that you have formed (4-Fluorophenyl)(1-methylpiperidin-4-yl)methanol .

Causality & Prevention:

  • Source of Methylation: This N-alkylation can occur if methylating agents are present.[9] Common sources include:

    • Using methanol as a solvent in reactions involving activating agents (e.g., mesyl chloride) where it can form methyl mesylate in situ.

    • Contamination from previous steps or impure reagents.

    • In some cases, formaldehyde used in certain synthetic routes can lead to N-methylation via an Eschweiler-Clarke type reaction.[10]

  • Prevention:

    • Solvent Purity: Use high-purity, non-reactive solvents. If a protic solvent is required, ensure it cannot become an alkylating agent under the reaction conditions.

    • Reagent Scrutiny: Verify the purity of all reagents and intermediates to exclude contaminants that could act as alkylating agents.

    • Protecting Groups: In multi-step syntheses, keeping the piperidine nitrogen protected until the final step is the most robust strategy to prevent undesired N-functionalization.

Q4: How can I best purify my final product away from these common byproducts?

A combination of extraction and chromatography is typically most effective.

  • Aqueous Wash/Extraction:

    • For 4,4'-Difluorobiphenyl: This byproduct is highly nonpolar. After the reaction quench, it will remain exclusively in the organic layer (e.g., ether, ethyl acetate) while your protonated product can be extracted into an acidic aqueous layer. Back-extraction of the aqueous layer with a clean organic solvent after basification will recover your purified product.

  • Column Chromatography:

    • Silica gel chromatography is highly effective. A gradient elution, typically starting with a nonpolar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing polarity, will separate the nonpolar byproducts (like the Wurtz product) from your polar alcohol product. A small amount of triethylamine or ammonia in the mobile phase can prevent the product from tailing on the silica gel.

  • Recrystallization:

    • If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/heptane) can be an excellent final purification step to remove minor impurities and achieve high purity.[11]

Table 1: Summary of Common Byproducts and Their Characteristics
Byproduct NameCommon RouteMolecular Weight ( g/mol )Formation CauseKey Analytical Signature
4,4'-Difluorobiphenyl Route A186.08Wurtz coupling of Grignard reagentHighly nonpolar; distinct aromatic pattern in ¹H NMR; M+ at m/z 186.
(4-Fluorophenyl)(pyridin-4-yl)methanol Route B201.21Incomplete pyridine reductionPyridyl aromatic signals in ¹H NMR (~7.4, 8.6 ppm); M+ at m/z 201.
Partially Reduced Pyridines Route B203.23, 205.25Incomplete pyridine reductionComplex olefinic/aliphatic signals in ¹H NMR; M+ at m/z 203, 205.
N-Alkylated Product BothVariesContaminating alkylating agentsNew signals in ¹H NMR corresponding to the N-alkyl group (e.g., ~3.0-3.5 ppm for N-Me).
Unreacted Starting Materials BothVariesIncomplete reactionSignals corresponding to aldehyde, ketone, or aryl halide starting materials.

Section 3: Analytical Workflows & Protocols

A systematic approach is key to efficient byproduct identification.

General Workflow for Unknown Impurity Identification

Analytical_Workflow Start Observe Unexpected Peak (TLC, LC, GC) LCMS Run LC-MS Analysis Start->LCMS GetMass Determine Molecular Ion (M+) LCMS->GetMass Compare Compare Mass to Byproduct Table (Table 1) GetMass->Compare Hypothesis Formulate Hypothesis on Structure Compare->Hypothesis Isolate Isolate Impurity (Prep-HPLC/Column) Hypothesis->Isolate If necessary NMR Acquire NMR (¹H, ¹³C) & Other Spectral Data Hypothesis->NMR If crude is sufficient Isolate->NMR Confirm Confirm Structure NMR->Confirm End Identification Complete Confirm->End

Caption: Systematic workflow for identifying an unknown impurity.

Protocol: HPLC-MS Method for Purity Analysis

This protocol provides a general starting point for analyzing the purity of this compound. Optimization may be required based on your specific instrumentation.

Objective: To separate the main product from potential byproducts and obtain their mass-to-charge ratios.

Instrumentation: HPLC system with a UV detector coupled to a Mass Spectrometer (e.g., ESI-QTOF or Quadrupole).[12]

Procedure:

  • Column Selection: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    Time (min) % Solvent A % Solvent B
    0.0 95 5
    15.0 5 95
    18.0 5 95
    18.1 95 5

    | 20.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection:

    • UV/Vis Detector: 254 nm.

    • MS Detector: ESI positive mode. Scan range m/z 100-500.

  • Sample Preparation:

    • Dissolve a small amount of the crude or purified reaction mixture in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 0.1-1.0 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis: Inject the sample. The expected retention time for the product will be intermediate. Nonpolar byproducts like 4,4'-difluorobiphenyl will elute earlier, while highly polar impurities may elute very early with the solvent front. Compare the m/z values of any impurity peaks with the values in Table 1.

References

  • Benchchem. (n.d.). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Reagents from Organic Bromides. Angewandte Chemie International Edition, 45(18), 2958-2961. (Note: While not directly in the search results, the principle of using additives like LiCl to facilitate Grignard formation is a widely-cited, authoritative concept in organometallic chemistry).
  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Partial and Complete Reduction of Pyridine and their Benzo Analogs. Retrieved from [Link]

  • Donohoe, T. J., et al. (2000). Partial Reduction of Electron-Deficient Pyridines. Organic Letters, 2(6), 765-767. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • PubChem. (n.d.). (4-fluorophenyl)(pyridin-4-yl)methanone. Retrieved from [Link]

  • ChemRxiv. (2022). Impact of residence time distributions in reacting magnesium packed-beds on Grignard reagent formation. Retrieved from [Link]

Sources

Technical Support Center: A Guide to Improving the Purity of (4-Fluorophenyl)(piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting and enhancing the purity of (4-Fluorophenyl)(piperidin-4-yl)methanol. As a critical intermediate in pharmaceutical synthesis, its purity is paramount for the quality and safety of the final active pharmaceutical ingredient (API).[1][2] This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions to resolve common purification challenges.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

The impurity profile can vary based on the synthetic route, but typically includes:

  • Unreacted Starting Materials: Such as 4-fluorobenzaldehyde or N-protected 4-piperidone, depending on the reaction pathway.

  • Over-oxidized Byproducts: The corresponding ketone, (4-fluorophenyl)(piperidin-4-yl)methanone, is a common impurity if the synthesis involves the reduction of this ketone and the reaction is incomplete.

  • Side-Reaction Products: Impurities arising from side reactions specific to the chosen synthesis (e.g., Grignard or organolithium reactions can have various byproducts).

  • Degradation Products: The compound may degrade under harsh pH, oxidative, or thermal conditions, leading to colored impurities.

  • Residual Solvents: Solvents used in the reaction or initial workup may be retained in the crude product.

Q2: My final product is a persistent oil or wax, but literature suggests it should be a solid. What is the likely cause?

This is a classic sign of persistent impurities. Even small amounts of residual solvents or oily byproducts can significantly depress the melting point and inhibit the crystal lattice formation required for solidification. The solution is rarely to simply apply a stronger vacuum; a more robust purification step, such as column chromatography, is typically required to remove the offending impurities before attempting crystallization again.

Q3: Which analytical techniques are most effective for assessing the purity of this compound?

A multi-technique approach is recommended for a complete purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase (RP-HPLC) method using a C18 column is the gold standard for quantitative purity analysis.[1] The 4-fluorophenyl group provides a strong chromophore for UV detection, allowing for high sensitivity.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the mass of the main component and its impurities, confirming their molecular weights.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation of the desired product and helps identify the structure of unknown impurities. ¹⁹F NMR is particularly useful for tracking any impurities containing a fluorine atom.

  • Thin-Layer Chromatography (TLC): An indispensable, rapid technique for monitoring reaction progress and guiding fraction collection during column chromatography.

Section 2: Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific experimental problems with detailed explanations and actionable protocols.

Issue 1: Significant Contamination with Neutral Starting Materials (e.g., 4-Fluorobenzaldehyde)
  • Underlying Cause: This issue typically arises from an incomplete reaction or the use of incorrect stoichiometry. The unreacted aldehyde, being a neutral organic compound, is often extracted along with the desired product during a standard aqueous workup.

  • Identification: In ¹H NMR, the aldehyde proton of 4-fluorobenzaldehyde will be visible as a sharp singlet around 9.9-10.1 ppm. In HPLC, it will have a distinct retention time from the more polar alcohol product.

  • Solution: Acid-Base Liquid-Liquid Extraction

    This technique leverages the basicity of the piperidine nitrogen. By manipulating the pH of the aqueous phase, the desired product can be selectively moved between the organic and aqueous layers, leaving neutral impurities behind.

    • Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

    • Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl).

    • Shake the funnel vigorously for 1-2 minutes, venting frequently. The basic product will react with the acid to form its hydrochloride salt, which is water-soluble.

    • Allow the layers to separate. The top organic layer contains the neutral impurities (e.g., 4-fluorobenzaldehyde). Drain and discard this organic layer.

    • Wash the acidic aqueous layer with fresh ethyl acetate one more time to remove any residual neutral impurities. Discard the organic wash.

    • Slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, to the aqueous layer until the pH is >10 (check with pH paper). This neutralizes the hydrochloride salt, regenerating the free base form of the product, which will precipitate or form an oily layer.

    • Extract the product back into an organic solvent (e.g., 3x volumes of ethyl acetate or DCM).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

    crude Crude Product in Ethyl Acetate sep_funnel1 Separatory Funnel: Add 1M HCl crude->sep_funnel1 layers1 Two Layers Form sep_funnel1->layers1 organic1 Organic Layer: Neutral Impurities (e.g., Aldehyde) layers1->organic1 Discard aqueous1 Aqueous Layer (Acidic): Product as HCl Salt layers1->aqueous1 sep_funnel2 Aqueous Layer: Add 2M NaOH (pH > 10) aqueous1->sep_funnel2 extract Extract with Ethyl Acetate sep_funnel2->extract organic2 Organic Layer: Purified Product (Free Base) extract->organic2 aqueous2 Aqueous Layer: Inorganic Salts extract->aqueous2 Discard final Dry & Evaporate organic2->final

    Caption: Workflow for purification via acid-base extraction.
Issue 2: Low Purity After a Single Recrystallization Attempt
  • Underlying Cause: The chosen solvent system is not optimal. An ideal solvent should dissolve the compound well when hot but poorly when cold, while impurities should remain soluble at all temperatures or be completely insoluble. If the impurities have very similar polarity and structure to the product, they may co-crystallize.

  • Identification: HPLC or NMR analysis shows only a marginal increase in purity. The obtained crystals may be small, poorly formed, or appear oily.

  • Solution: Systematic Solvent Screening and Optimized Recrystallization

    Do not rely on a single solvent system. A systematic screen is the most effective way to discover optimal conditions for achieving high purity.

Solvent System TypePrimary SolventCo-Solvent (for binary systems)Target Impurity Type
Single Solvent Isopropanol (IPA)N/AGeneral purpose, moderately polar impurities
Single Solvent Ethyl Acetate (EtOAc)N/ALess polar impurities
Single Solvent Acetonitrile (MeCN)N/AMore polar impurities
Binary System Ethyl Acetate (EtOAc)Heptane or HexanesRemoves non-polar impurities
Binary System Methanol (MeOH)Dichloromethane (DCM)[4]Removes highly polar or insoluble impurities
Binary System Ethanol (EtOH)WaterCan be effective for polar compounds
Issue 3: Complex Impurity Profile or Persistent Oil
  • Underlying Cause: The crude product contains multiple impurities with polarities similar to the desired compound, making separation by simple extraction or crystallization ineffective.

  • Identification: TLC shows multiple spots close to the product spot. HPLC shows several peaks that are not well-resolved. The product remains an oil even after extensive drying.

  • Solution: Flash Column Chromatography

    Chromatography is the most powerful technique for separating complex mixtures. For this compound, silica gel chromatography is highly effective.

    • TLC Analysis: First, determine an appropriate eluent system using TLC. Test various ratios of a non-polar solvent (e.g., Hexanes or Heptane) and a polar solvent (e.g., Ethyl Acetate). The ideal system will give your product a Retention Factor (Rf) of ~0.3-0.4. A small amount of triethylamine (~0.5%) can be added to the eluent to prevent the basic product from "tailing" on the acidic silica gel.

    • Column Packing: Pack a glass column with silica gel using the chosen eluent system.

    • Sample Loading: Dissolve the crude product in a minimal amount of DCM or the eluent. Alternatively, adsorb the product onto a small amount of silica gel (dry loading), which often gives better separation. Add the sample to the top of the column.

    • Elution: Run the column by applying positive pressure, starting with the eluent system determined by TLC. If separation is difficult, a gradient elution (gradually increasing the polarity of the eluent, e.g., from 10% EtOAc/Hexanes to 50% EtOAc/Hexanes) can be used.[5][6]

    • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

    • Analysis: Spot each fraction on a TLC plate to identify which fractions contain the pure product.

    • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Section 3: General Purification and Analysis Workflow

The following diagram outlines a logical decision-making process for purifying a crude batch of this compound.

cluster_start Start cluster_analysis Analysis cluster_purification Purification Pathways cluster_end Finish crude Crude Product analysis Purity Check (TLC / HPLC / NMR) crude->analysis high_purity High Purity (>95%) Single Major Impurity analysis->high_purity Good low_purity Low Purity (<95%) Complex Mixture or Oil analysis->low_purity Poor acid_base Acid-Base Extraction (if neutral impurities present) high_purity->acid_base chromatography Flash Column Chromatography low_purity->chromatography recrystallize Optimized Recrystallization (with Solvent Screening) final_analysis Final Purity & Identity Confirmation (HPLC, MS, NMR) recrystallize->final_analysis chromatography->recrystallize Combine pure fractions acid_base->recrystallize pure_product Pure Product (>99%) final_analysis->pure_product Pass

Caption: A decision tree for the purification of the target compound.

References

  • BenchChem. (n.d.). HPLC analytical method for ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol purity check.
  • PubChem. (n.d.). (4-Fluoropiperidin-4-YL)methanol. Retrieved from [Link]

  • BenchChem. (n.d.). Mass Spectrometry Analysis of ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol: A Technical Guide.
  • ChemicalBook. (n.d.). 4-(4-FLUORO-PHENYL)-PIPERIDINE synthesis.
  • Cognition Pharmaceuticals. (n.d.). (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol.
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
  • Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • PubChem. (n.d.). 4-(4-Fluorophenyl)piperidine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). RSC Advances.
  • Wiley-VCH. (n.d.). In Situ Silane Activation Enables Catalytic Reduction of Carboxylic Acids - Supporting Information.
  • Der Pharma Chemica. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride.
  • American Elements. (n.d.). (4-chlorophenyl)(piperidin-4-yl)methanol. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 3 Synthesis of 4-piperidine derivatives. Reagents and conditions. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-[bis(4-fluorophenyl)methylene]piperidine. Retrieved from [Link]

  • Wiley Online Library. (n.d.). N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography.
  • PubMed Central (NIH). (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Retrieved from [Link]

  • DTIC. (n.d.). Piperidine Synthesis.
  • American Elements. (n.d.). ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol. Retrieved from [Link]

  • ChemicalBook. (n.d.). 4-Piperidinemethanol synthesis.
  • Wiley-VCH. (n.d.). Supporting Information.
  • ResearchGate. (2007). [1-(4-Chloro-2-fluorophenylsulfonyl)piperidin-4-yl]diphenylmethanol. Retrieved from [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • ResearchGate. (2010). Synthesis and Crystal Structure of [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]Methanol. Retrieved from [Link]

  • PubMed Central (NIH). (n.d.). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. Retrieved from [Link]

  • ResearchGate. (2023). Which solvents should I use to recrystalize P-anisidine and DNP individually?. Retrieved from [Link]

Sources

Technical Support Center: (4-Fluorophenyl)(piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for (4-Fluorophenyl)(piperidin-4-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth information on the proper handling, storage, and troubleshooting of common experimental issues related to this compound. Our goal is to ensure the integrity of your experiments and the longevity of the compound through scientifically sound practices.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling and storage of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: To maintain its long-term stability, the compound should be stored at 2-8°C. It is also advisable to store it in a dark place, such as in an amber vial, and under an inert atmosphere like argon or nitrogen.[1] Ensuring the container is tightly sealed is critical to prevent exposure to moisture and air.[2]

Q2: Is this compound sensitive to light?

A2: Yes, similar piperidine-containing compounds can be sensitive to light, which may lead to photodegradation.[1] Therefore, it is highly recommended to store this compound in a light-protected container and minimize its exposure to light during handling and throughout your experiments.[1]

Q3: How can I detect degradation of the compound?

A3: The most reliable method for detecting degradation is through a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[1][3] This technique is designed to separate the intact compound from potential degradation products.[3] A typical setup would involve a C18 column with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile.[1][4]

Q4: What are the primary hazards associated with handling this compound?

A4: this compound is classified as a skin and eye irritant.[2] It may also cause respiratory irritation. Ingestion can be harmful. It is crucial to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound.[2][5] All handling should be performed in a well-ventilated area or under a chemical fume hood.[2][6]

Q5: What should I do in case of accidental exposure?

A5:

  • Skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2][5]

  • Eye contact: Rinse cautiously with water for several minutes. If you wear contact lenses, remove them if it is easy to do so and continue rinsing.[2][5] Seek immediate medical attention.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a physician or poison control center.[5][7]

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during the use of this compound in experiments.

Symptom Potential Root Cause Recommended Solutions
Appearance of new peaks in HPLC or TLC analysis Degradation of the compound due to improper storage or handling.1. Confirm the identity of the degradation products using mass spectrometry (MS). 2. Review storage conditions to ensure they align with the recommended guidelines (2-8°C, dark, inert atmosphere).[1] 3. Minimize exposure to light and air during experimental procedures.[1]
Decreased peak area or loss of potency in assays Degradation of the compound, leading to a lower concentration of the active molecule.1. Re-analyze the sample using a validated stability-indicating HPLC method.[1] 2. If degradation is confirmed, discard the affected batch and obtain a fresh lot. 3. Enforce stricter adherence to recommended storage and handling protocols.[1]
Discoloration or change in the physical appearance of the solid compound Significant degradation, potentially from prolonged exposure to light or air.1. Do not use the discolored compound. 2. Discard the affected batch and procure a fresh supply. 3. Re-evaluate your storage and handling procedures to prevent future occurrences.
Inconsistent or unexpected experimental results The presence of uncharacterized degradation products may be interfering with your assay.1. Analyze the purity of your starting material before each experiment.[4] 2. If impurities are detected, purify the compound or obtain a new batch of high-purity material.
Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues encountered with this compound.

G cluster_0 Problem Identification cluster_1 Investigation & Action cluster_2 Resolution Start Inconsistent Experimental Results or Unexpected Analytical Data CheckPurity Analyze Compound Purity via HPLC Start->CheckPurity CheckStorage Review Storage Conditions: - Temperature (2-8°C) - Light Exposure - Inert Atmosphere CheckPurity->CheckStorage Purity Compromised CheckHandling Review Handling Procedures: - Exposure to Air/Moisture - Use of Appropriate Solvents CheckPurity->CheckHandling Purity Acceptable Purify Purify Compound or Obtain New Batch CheckStorage->Purify ReRun Re-run Experiment with Verified Compound CheckHandling->ReRun Purify->ReRun Success Problem Resolved ReRun->Success Results Consistent Consult Consult Technical Support for Further Assistance ReRun->Consult Results Still Inconsistent

Caption: Troubleshooting workflow for experimental issues.

Experimental Protocols

Protocol 1: Proper Aliquoting and Storage of this compound

To minimize degradation from repeated freeze-thaw cycles and exposure to air and moisture, it is best practice to aliquot the compound upon receipt.

Materials:

  • This compound

  • Appropriate solvent (e.g., DMSO, Ethanol)

  • Amber glass vials with screw caps and PTFE septa

  • Inert gas (Argon or Nitrogen)

  • Pipettes and sterile tips

Procedure:

  • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • In a well-ventilated fume hood, weigh the desired amount of the compound.

  • Dissolve the compound in the appropriate solvent to a desired stock concentration.

  • Dispense the solution into single-use aliquots in amber vials.

  • Before sealing, flush the headspace of each vial with a gentle stream of inert gas.

  • Tightly seal the vials and label them clearly with the compound name, concentration, and date.

  • Store the aliquots at 2-8°C.

Visual Guide to Aliquoting and Storage

G cluster_0 Preparation cluster_1 Aliquoting cluster_2 Storage Equilibrate Equilibrate to Room Temperature Weigh Weigh Compound in Fume Hood Equilibrate->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Dispense Dispense into Amber Vials Dissolve->Dispense Flush Flush with Inert Gas Dispense->Flush Seal Seal and Label Vials Flush->Seal Store Store at 2-8°C Seal->Store

Caption: Step-by-step aliquoting and storage protocol.

Protocol 2: HPLC Method for Purity Assessment

This protocol provides a starting point for developing a stability-indicating HPLC method.

Chromatographic Conditions:

Parameter Condition
Instrument HPLC system with a pump, autosampler, and UV detector
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)[4]
Mobile Phase A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid)[4]
Flow Rate 1.0 mL/min[4]
Detection UV at 254 nm[4]
Injection Volume 10 µL[4]
Sample Preparation Dissolve a small amount of the sample in the mobile phase.[4]

Note: This method should be optimized based on the specific impurities expected and the HPLC system being used.[4]

Quantitative Data Summary

The following table summarizes key chemical and physical properties of this compound and related compounds.

Property Value
Molecular Formula C₁₂H₁₆FNO
Molecular Weight 209.26 g/mol
CAS Number 125224-43-3
Storage Temperature 2-8°C

Forced degradation studies on similar compounds indicate potential degradation under acidic, basic, and oxidative conditions.[1]

References

  • PubChem. (n.d.). (4-Fluoropiperidin-4-YL)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Zaware, B. H., et al. (2012). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 4(4), 1556-1560.
  • PubChem. (n.d.). 4-(4-Fluorophenyl)piperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Zaware, B. H., et al. (2012). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. ResearchGate. Retrieved from [Link]

  • Canfield, P. J., et al. (2023). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. ACS chemical neuroscience, 14(7), 1269–1281.
  • PubChem. (n.d.). 4-Piperidinemethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Canfield, P. J., et al. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. Journal of medicinal chemistry, 63(15), 8387–8403.
  • S. Gastaldi, et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules (Basel, Switzerland), 26(14), 4158.

Sources

Technical Support Center: Catalyst Selection for (4-Fluorophenyl)(piperidin-4-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-CHEM-4FPPM-001

Version: 1.0

Introduction

Welcome to the technical support guide for the synthesis of (4-Fluorophenyl)(piperidin-4-yl)methanol. This key pharmaceutical intermediate is central to the development of numerous active pharmaceutical ingredients (APIs). Its synthesis, while conceptually straightforward, presents several catalytic challenges that can impact yield, purity, and scalability. The most common and industrially scalable route involves the catalytic reduction of an N-protected 4-piperidone derivative with a 4-fluorophenyl organometallic reagent, followed by deprotection, or more directly, the catalytic hydrogenation of an N-protected-(4-fluorobenzoyl)piperidine intermediate.

This guide is structured to provide practical, experience-driven advice. We will address common questions regarding catalyst selection and provide a systematic approach to troubleshooting issues encountered during the synthesis, ensuring your process is robust, reproducible, and efficient.

Core Concepts: Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic routes for synthesizing this compound?

The two predominant catalytic routes starting from a protected piperidine precursor are:

  • Grignard/Organolithium Addition followed by Reduction: This involves reacting an N-protected piperidin-4-one with a 4-fluorophenyl Grignard or organolithium reagent. This route does not typically involve a catalyst for the addition step but relies on a subsequent reduction of the resulting tertiary alcohol if a different intermediate is formed.

  • Reductive Amination/Ketone Reduction: This is the most common catalytic pathway. It starts with an N-protected piperidine, which is acylated with 4-fluorobenzoyl chloride to form N-protected-4-(4-fluorobenzoyl)piperidine. The critical step is the catalytic hydrogenation of the ketone moiety to the desired secondary alcohol. This method offers excellent control and scalability.

Q2: I am using the ketone reduction pathway. Which catalyst class is recommended: heterogeneous or homogeneous?

For this specific transformation, heterogeneous catalysts are overwhelmingly preferred in both lab-scale and industrial settings. The rationale is based on several key advantages:

  • Ease of Separation: Heterogeneous catalysts (e.g., Palladium on Carbon, Platinum on Carbon) can be easily removed from the reaction mixture by simple filtration. This drastically simplifies product workup and purification, reducing costs and solvent waste.

  • Catalyst Reusability: Many heterogeneous catalysts can be recovered and reused, which is a significant economic advantage for large-scale production.[1]

  • Lower Contamination Risk: The final product is less likely to be contaminated with trace metals, a critical consideration in pharmaceutical synthesis.

Homogeneous catalysts, while offering high activity and selectivity in certain reactions, are generally not required for this straightforward ketone reduction and introduce significant challenges in catalyst removal.

Q3: Between Palladium (Pd), Platinum (Pt), and Nickel (Ni) catalysts, which is the best choice?

The optimal choice depends on balancing selectivity, activity, and cost.

  • Palladium (Pd) on Carbon (Pd/C): Often the first choice due to its excellent selectivity. It is highly effective for ketone reductions while being less prone to reducing the aromatic fluorine-carbon bond (hydrodefluorination), a common side reaction under harsh conditions.

  • Platinum (Pt) on Carbon (Pt/C) or Platinum Oxide (PtO₂): Generally more active than palladium for ketone reductions, allowing for lower catalyst loading or milder reaction conditions (lower temperature/pressure). However, its higher activity increases the risk of over-reduction and hydrodefluorination, especially at elevated temperatures.

  • Raney® Nickel (Ra-Ni): A cost-effective and highly active catalyst. Its primary drawbacks are safety concerns (it is pyrophoric when dry) and a higher propensity for promoting side reactions compared to noble metal catalysts. It is often used in cases where cost is the dominant driver.

For pharmaceutical applications where purity is paramount, Palladium on Carbon (e.g., 5% or 10% Pd/C) is the most robust and reliable starting point.

Q4: Can I use stoichiometric reducing agents like Sodium Borohydride (NaBH₄) instead of catalytic hydrogenation?

Yes, reagents like NaBH₄ are effective for reducing the ketone precursor and are frequently used in laboratory-scale synthesis due to their operational simplicity. However, there are trade-offs:

  • Stoichiometric Waste: These reagents generate significant amounts of boron salts as byproducts, complicating workup and creating a larger waste stream.

  • Cost at Scale: For large-scale industrial production, the cost of stoichiometric metal hydrides is substantially higher than that of a recyclable heterogeneous catalyst and hydrogen gas.

  • Selectivity: While generally selective for ketones, controlling the reaction exotherm can sometimes be challenging.

Catalytic hydrogenation is the more "green" and economical choice for manufacturing.

Troubleshooting Guide: Common Experimental Issues

Q1: My reaction is stalled or shows low conversion. What should I investigate?

Low or incomplete conversion is a frequent issue. A systematic approach is crucial for diagnosis.

dot

Troubleshooting_Low_Conversion Start Low / Incomplete Conversion Detected Check_Catalyst 1. Verify Catalyst Activity Start->Check_Catalyst Check_H2 2. Check Hydrogen Supply & Pressure Start->Check_H2 Check_Conditions 3. Review Reaction Conditions (Temp, Solvent, Purity) Start->Check_Conditions Catalyst_Poisoned Is the catalyst poisoned? (Sulfur, Halide Impurities) Check_Catalyst->Catalyst_Poisoned Catalyst_Old Is the catalyst old or improperly stored? Check_Catalyst->Catalyst_Old H2_Leak Is there a leak in the system? Check_H2->H2_Leak H2_Agitation Is agitation sufficient for H₂ dispersion? Check_H2->H2_Agitation Temp_Low Is the temperature too low? Check_Conditions->Temp_Low Solvent_Issue Is the solvent appropriate and dry? Check_Conditions->Solvent_Issue Sol_Purify Action: Purify starting materials. Catalyst_Poisoned->Sol_Purify Yes Sol_New_Catalyst Action: Use fresh, high-purity catalyst. Catalyst_Old->Sol_New_Catalyst Yes Sol_Seal_System Action: Check seals and re-pressurize. H2_Leak->Sol_Seal_System Yes Sol_Increase_Agitation Action: Increase stirring speed. H2_Agitation->Sol_Increase_Agitation No Sol_Increase_Temp Action: Increase temperature incrementally. Temp_Low->Sol_Increase_Temp Yes Sol_Change_Solvent Action: Use anhydrous, appropriate solvent (e.g., MeOH, EtOH, THF). Solvent_Issue->Sol_Change_Solvent Yes

Caption: Troubleshooting flowchart for low reaction conversion.

  • Catalyst Deactivation: This is the most common culprit. Heterogeneous catalysts can be poisoned by impurities in the substrate or solvent. Sulfur compounds, strong chelating agents, and halide ions are known poisons.

    • Solution: Ensure the purity of your starting ketone. If catalyst poisoning is suspected, filtering the reaction mixture through a plug of activated carbon or silica gel before adding the catalyst can help. Always use a fresh batch of catalyst to confirm if deactivation is the issue.

  • Insufficient Hydrogen: The reaction is dependent on adequate hydrogen pressure and its mass transfer to the catalyst surface.

    • Solution: Check your hydrogenation apparatus for leaks. Ensure that agitation (stirring) is vigorous enough to keep the catalyst suspended and facilitate gas-liquid mixing.

  • Suboptimal Reaction Conditions: The reaction rate may be too slow under your current conditions.

    • Solution: Gradually increase the temperature or hydrogen pressure within safe operational limits. Ensure your chosen solvent (e.g., Methanol, Ethanol, THF) is appropriate and fully solubilizes the starting material.

Q2: I am observing significant byproduct formation, specifically the loss of fluorine. How can I prevent this?

The formation of Phenyl(piperidin-4-yl)methanol via hydrodefluorination is a known side reaction, particularly with highly active catalysts or under harsh conditions.

  • Cause: The Carbon-Fluorine bond on the aromatic ring is being reduced. This is more likely to occur with more active catalysts like Platinum or Raney® Nickel, and at higher temperatures and pressures.

  • Prevention Strategies:

    • Switch to a Milder Catalyst: Change from Pt/C or Ra-Ni to 5% or 10% Pd/C . Palladium is significantly more selective in preserving the C-F bond.

    • Optimize Conditions: Reduce the reaction temperature and/or hydrogen pressure. Often, running the reaction for a longer time under milder conditions gives a cleaner product profile.

    • Additive Control: In some cases, adding a small amount of a basic modifier (e.g., a non-nucleophilic amine) can help suppress acid-catalyzed side reactions on the catalyst surface, though this requires careful optimization.

Q3: My catalyst filtration is very slow after the reaction. What can I do?

Fine catalyst particles, especially from high-loading Pd/C, can clog filter paper.

  • Solution: Add a filter aid like Celite® to the reaction mixture before filtration. Swirl to create a slurry, then filter. The Celite® forms a porous cake on the filter paper, trapping the fine catalyst particles and dramatically improving the filtration rate.

Catalyst Performance Summary

The following table provides a general comparison of common catalysts for the reduction of N-Boc-4-(4-fluorobenzoyl)piperidine. Performance can vary based on specific reaction conditions and substrate purity.

CatalystRelative ActivitySelectivity (vs. Hydrodefluorination)Typical ConditionsKey Considerations
5% Pd/C ModerateExcellent25-50 °C, 1-5 bar H₂Recommended starting point. High purity, good selectivity.
10% Pd/C HighVery Good25-40 °C, 1-5 bar H₂Higher activity than 5%, may require milder conditions.
5% Pt/C Very HighGood20-40 °C, 1-3 bar H₂High activity, but increased risk of C-F bond cleavage.
Raney® Ni Very HighModerate40-80 °C, 5-20 bar H₂Cost-effective. Pyrophoric; requires careful handling. Lower selectivity.

Recommended Experimental Protocol

This protocol outlines a standard procedure for the catalytic hydrogenation of N-Boc-4-(4-fluorobenzoyl)piperidine.

dot

Protocol_Workflow Start Start: Assemble Hydrogenation Reactor Charge_Reactants 1. Charge Reactor: - N-Boc-4-(4-fluorobenzoyl)piperidine - Solvent (e.g., Methanol) Start->Charge_Reactants Inert 2. Inert Atmosphere: Purge with N₂ or Argon Charge_Reactants->Inert Add_Catalyst 3. Add Catalyst: Charge 5% Pd/C (wet) under inert gas blanket Inert->Add_Catalyst Hydrogenate 4. Hydrogenation: - Seal reactor - Purge with H₂ - Pressurize to 3 bar - Heat to 40°C with vigorous stirring Add_Catalyst->Hydrogenate Monitor 5. Monitor Reaction: Check conversion by TLC or LC-MS Hydrogenate->Monitor Monitor->Hydrogenate Incomplete Filter 6. Workup: Cool, vent H₂, purge with N₂. Filter through Celite®. Monitor->Filter Complete Concentrate 7. Isolate Product: Concentrate filtrate under reduced pressure Filter->Concentrate End End: Purified Product Concentrate->End

Caption: Experimental workflow for catalytic hydrogenation.

Materials:

  • N-Boc-4-(4-fluorobenzoyl)piperidine (1.0 eq)

  • 5% Palladium on Carbon (50% wet, 1-3 mol% Pd)

  • Methanol (ACS grade, 10-20 volumes)

  • Hydrogen (H₂) gas, high purity

  • Nitrogen (N₂) or Argon gas

  • Celite® 545

Procedure:

  • Reactor Setup: To a suitable hydrogenation reactor, add N-Boc-4-(4-fluorobenzoyl)piperidine and methanol.

  • Inerting: Seal the reactor and purge the system thoroughly with nitrogen or argon to remove all oxygen.

  • Catalyst Charging: Under a positive pressure of inert gas, carefully add the wet 5% Pd/C catalyst. Safety Note: Never add dry palladium catalyst in a hydrogen atmosphere or to a flammable solvent in air.

  • Hydrogenation: Seal the reactor again. Purge the headspace with hydrogen gas three times. Pressurize the reactor to the desired pressure (e.g., 3 bar) and begin vigorous stirring. Heat the mixture to the target temperature (e.g., 40 °C).

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake and/or by periodically taking samples (after safely venting and purging) for analysis by TLC, GC, or LC-MS.

  • Workup: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the hydrogen and purge the system with nitrogen.

  • Filtration: Add a small amount of Celite® to the reaction mixture. Filter the slurry through a pad of Celite® on a filter paper, washing the pad with additional methanol.

  • Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure to yield the crude N-Boc-protected alcohol, which can be purified further or deprotected directly.

References

  • Anitha, K., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199.

  • Mingaleva, A., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI.

  • North, M., et al. (2017). Guanidine-Catalyzed Reductive Amination of Carbon Dioxide with Silanes: Switching between Pathways and Suppressing Catalyst. White Rose Research Online.

  • Saeed, A., et al. (2022). Efficient Catalytic Reduction of 4-Nitrophenol Using Copper(II) Complexes with N,O-Chelating Schiff Base Ligands. MDPI.

  • Obregón, Y., et al. (2024). Direct reductive amination of furoin and furil with NH3/H2 over a Ru/Al2O3 catalyst. Catalysis Science & Technology.

  • Laskowski, C. M. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. PMC - NIH.

  • Buffa, F., et al. (2011). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 67(32), 5739-5771.

  • D'hooghe, M., & De Kimpe, N. (2008). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.

Sources

Protecting group strategies for (4-Fluorophenyl)(piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (4-Fluorophenyl)(piperidin-4-yl)methanol

Welcome to the dedicated technical support guide for synthetic strategies involving this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic campaigns. Here, we address common challenges and provide practical, field-tested solutions for protecting group manipulations, focusing on the piperidine nitrogen and the secondary alcohol.

Table of Contents

  • Strategic Overview: The Orthogonality Principle

  • Troubleshooting Guide & FAQs: Piperidine N-Protection

    • FAQ 1: My Boc-protection of the piperidine nitrogen is sluggish or incomplete. What's going wrong?

    • FAQ 2: I'm seeing significant side products during my Cbz-protection. How can I improve selectivity?

    • FAQ 3: During scale-up of Boc deprotection with TFA, my product is dark and impure. What are the best practices for clean removal?

  • Troubleshooting Guide & FAQs: Hydroxyl O-Protection

    • FAQ 4: My TBDMS protection of the secondary alcohol is not going to completion. How can I drive the reaction forward?

    • FAQ 5: I'm experiencing desilylation during purification on silica gel. How can I prevent this?

  • Experimental Protocols

    • Protocol 1: High-Yield Boc Protection of this compound

    • Protocol 2: Selective TBDMS Protection of the N-Boc Protected Substrate

    • Protocol 3: Orthogonal Deprotection - Selective Silyl Ether Cleavage

  • References

Strategic Overview: The Orthogonality Principle

This compound is a bifunctional molecule, presenting both a nucleophilic secondary amine and a secondary alcohol. In multi-step syntheses, it is often critical to mask one of these groups while the other is being chemically transformed. The key to success lies in an orthogonal protecting group strategy , where each protecting group can be removed under specific conditions that do not affect the other.

A common and highly effective strategy involves:

  • Protecting the piperidine nitrogen with an acid-labile group, most commonly the tert-butyloxycarbonyl (Boc) group.

  • Protecting the hydroxyl group with a fluoride-labile group, such as a silyl ether (e.g., TBDMS, TIPS).

This orthogonality allows for selective deprotection at either end of the molecule, providing significant synthetic flexibility.

sub This compound N_Protected N-Boc Protected Intermediate (Acid Labile) sub->N_Protected Boc₂O, Base O_Protected O-Silyl Protected Intermediate (Fluoride Labile) sub->O_Protected TBDMSCl, Imidazole Fully_Protected Fully Protected Substrate (Orthogonal) N_Protected->Fully_Protected TBDMSCl, Imidazole O_Protected->Fully_Protected Boc₂O, Base Fully_Protected->N_Protected TBAF Fully_Protected->O_Protected TFA or HCl

Caption: Orthogonal protection strategy for this compound.

Troubleshooting Guide & FAQs: Piperidine N-Protection

FAQ 1: My Boc-protection of the piperidine nitrogen is sluggish or incomplete. What's going wrong?

Answer:

This is a common issue that typically points to three potential root causes: the choice of base, the solvent, or the presence of a competing salt form.

  • Causality - The Role of the Base: The piperidine nitrogen is a moderately strong base. For the reaction with di-tert-butyl dicarbonate (Boc₂O) to proceed efficiently, a non-nucleophilic base is required to scavenge the proton generated during the reaction. If the base is too weak or sterically hindered, the reaction equilibrium will not favor product formation. While triethylamine (TEA) is often used, a stronger, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) can be more effective.

  • Solvent Effects: The reaction is generally favored in aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. Using protic solvents like methanol or ethanol can slow down the reaction by solvating the amine and reducing its nucleophilicity.

  • Starting Material Form: Ensure your starting material is the free base. If it is the hydrochloride (HCl) salt, you must add at least two equivalents of base: one to neutralize the HCl salt and a second to act as the acid scavenger for the protection reaction itself. Failure to do so is a primary cause of incomplete conversion.

Troubleshooting Table: Boc Protection

Parameter Standard Condition Troubleshooting Action Rationale
Base Triethylamine (TEA) Switch to DIPEA or add 1.2-1.5 equivalents. DIPEA is a stronger, non-nucleophilic base that can accelerate the reaction.
Stoichiometry 1.1 eq. Boc₂O Increase to 1.2-1.3 eq. Boc₂O. Ensures complete consumption of the starting material, especially if some Boc₂O degrades.
Solvent Dichloromethane (DCM) Ensure the solvent is anhydrous. Water can hydrolyze Boc₂O and reduce reaction efficiency.

| Monitoring | TLC or LC-MS | Monitor at 1 hr, 4 hr, and overnight. | Provides a clear picture of reaction kinetics and helps identify a stall. |

FAQ 2: I'm seeing significant side products during my Cbz-protection. How can I improve selectivity?

Answer:

When using benzyl chloroformate (Cbz-Cl) for protection, the primary side product is often the result of O-acylation on the hydroxyl group, or di-acylation. This occurs because the hydroxyl group also possesses nucleophilicity.

  • Causality - Schotten-Baumann Conditions: The key to selective N-acylation is to use Schotten-Baumann conditions. This typically involves an aqueous basic solution (like NaHCO₃ or Na₂CO₃) with an organic solvent (like DCM or diethyl ether). In this biphasic system, the amine is deprotonated and reacts in the organic phase, while the more water-soluble alkoxide is less available for reaction. The aqueous base also neutralizes the HCl byproduct.

  • Temperature Control: The reaction is exothermic. Running the reaction at 0 °C helps to control the reaction rate and significantly improves selectivity for N-protection over O-protection.

FAQ 3: During scale-up of Boc deprotection with TFA, my product is dark and impure. What are the best practices for clean removal?

Answer:

The tert-butyl cation generated during acid-catalyzed Boc deprotection is a reactive electrophile that can lead to side reactions and product degradation, especially with electron-rich aromatic rings.

  • Causality - Cation Scavenging: The darkening of the reaction mixture is often due to polymerization or alkylation side reactions caused by the tert-butyl cation. To prevent this, a cation scavenger should be added to the reaction mixture. Common and effective scavengers include triethylsilane (TES) or anisole. These molecules readily trap the carbocation, forming stable byproducts and leading to a much cleaner product.

  • Work-up Procedure: After deprotection, the excess acid must be thoroughly removed. A common mistake is to directly concentrate the reaction mixture, which can lead to the formation of a sticky, impure trifluoroacetate salt. The recommended work-up involves:

    • Removing the bulk of the TFA and solvent in vacuo.

    • Redissolving the residue in an organic solvent.

    • Washing with a saturated aqueous solution of a mild base (e.g., NaHCO₃ or Na₂CO₃) until the aqueous layer is basic.

    • Washing with brine, drying over Na₂SO₄, and concentrating.

Troubleshooting Guide & FAQs: Hydroxyl O-Protection

FAQ 4: My TBDMS protection of the secondary alcohol is not going to completion. How can I drive the reaction forward?

Answer:

Incomplete silylation of a secondary alcohol is typically due to insufficient activation or steric hindrance.

  • Causality - The Role of the Activator: tert-Butyldimethylsilyl chloride (TBDMSCl) is not highly reactive on its own. It requires an activator. Imidazole is the most common choice, as it reacts with TBDMSCl to form a highly reactive silylimidazolium intermediate. If the reaction stalls, the issue may be the quality or stoichiometry of the imidazole.

  • Driving the Reaction:

    • Increase Equivalents: Use a slight excess of both TBDMSCl (1.2-1.5 eq.) and imidazole (2.0-2.5 eq.).

    • Use a Stronger Activator: In particularly stubborn cases, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added. DMAP is a hyper-nucleophilic catalyst that dramatically accelerates the rate of silylation.

    • Solvent Choice: The reaction is best performed in anhydrous aprotic polar solvents like N,N-dimethylformamide (DMF) or THF.

reagents TBDMSCl Imidazole intermediate Silylimidazolium Ion (Highly Reactive) reagents->intermediate Activation product R-OTBDMS (Product) intermediate->product Silylation alcohol R-OH (Substrate)

Caption: Activation of TBDMSCl with imidazole for efficient hydroxyl protection.

FAQ 5: I'm experiencing desilylation during purification on silica gel. How can I prevent this?

Answer:

Standard silica gel is slightly acidic (pH ~4-5), and this acidity is sufficient to slowly cleave acid-sensitive protecting groups like TBDMS ethers, especially if the compound spends a long time on the column.

  • Causality - Silica Gel Acidity: The silanol groups (Si-OH) on the surface of silica gel are Bronsted acids. This can protonate the oxygen of the silyl ether, initiating cleavage.

  • Solutions:

    • Neutralize the Silica: Before preparing your column, wash the silica gel with a solvent system containing a small amount of a volatile base, such as 1-2% triethylamine in the eluent. This deactivates the acidic sites.

    • Use Neutral Alumina: For highly sensitive substrates, consider using neutral alumina as the stationary phase instead of silica gel.

    • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation efficiency. Avoid letting the compound sit on the column for extended periods.

Experimental Protocols

Protocol 1: High-Yield Boc Protection of this compound
  • To a stirred solution of this compound (1.0 eq.) in dichloromethane (DCM, 0.2 M) at 0 °C, add N,N-Diisopropylethylamine (DIPEA, 1.5 eq.).

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) in DCM dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (e.g., 50% Ethyl Acetate/Hexanes).

  • Upon completion, dilute the reaction with DCM and wash with 1 M HCl (aq), followed by saturated NaHCO₃ (aq), and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the N-Boc protected product, which can often be used without further purification.

Protocol 2: Selective TBDMS Protection of the N-Boc Protected Substrate
  • Dissolve N-Boc-(4-fluorophenyl)(piperidin-4-yl)methanol (1.0 eq.) in anhydrous DMF (0.3 M).

  • Add imidazole (2.2 eq.) to the solution and stir until it dissolves completely.

  • Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.3 eq.) portion-wise at room temperature.

  • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC or LC-MS.

  • Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Separate the layers and extract the aqueous layer twice more with diethyl ether.

  • Combine the organic extracts and wash with water, then brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify by flash chromatography if necessary (using a neutralized silica gel).

Protocol 3: Orthogonal Deprotection - Selective Silyl Ether Cleavage
  • To a solution of the fully protected substrate (1.0 eq.) in anhydrous THF (0.1 M) at 0 °C, add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq.) dropwise.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring carefully by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash chromatography to yield the N-Boc protected alcohol.

References

  • Boc-Group Removal. Organic Chemistry Portal. [Link]

  • Silyl Ethers. Organic Chemistry Portal. [Link]

Technical Support Center: Work-up Procedure for (4-Fluorophenyl)(piperidin-4-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4-fluorophenyl)(piperidin-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of the post-reaction work-up and purification of this important synthetic intermediate. The following question-and-answer format addresses common challenges and provides field-proven insights to ensure a successful and reproducible outcome.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize this compound is complete. What is the general strategy for the work-up?

A1: The general work-up strategy depends on the synthetic route employed, most commonly the reaction of a Grignard reagent (4-fluorophenylmagnesium bromide) with a piperidine-4-carboxaldehyde derivative, or the reduction of (4-fluorophenyl)(piperidin-4-yl)methanone. Regardless of the route, the core objectives of the work-up are to:

  • Quench the reaction: Safely neutralize any unreacted reagents.

  • Isolate the crude product: Separate the desired product from the reaction mixture.

  • Purify the product: Remove impurities to achieve the desired level of purity.

A typical procedure involves an acidic aqueous quench, followed by basification and extraction.

Q2: Why is an acidic quench, followed by basification, a common first step in the work-up?

A2: This two-step process is crucial for separating the basic product from various byproducts and unreacted starting materials.

  • Acidic Quench: Adding a dilute acid (e.g., 1M HCl) protonates the basic piperidine nitrogen of the product, forming a water-soluble ammonium salt. This step also hydrolyzes any magnesium alkoxide intermediates formed during a Grignard reaction.[1] At this stage, the product is in the aqueous layer.

  • Basification: After separating the aqueous layer, a base (e.g., NaOH or K₂CO₃) is added to neutralize the acid and deprotonate the piperidinyl ammonium salt, regenerating the free base form of this compound. This makes the product less water-soluble and extractable into an organic solvent.[2]

This acid-base extraction is a classic and effective technique for purifying amines and other basic compounds.[3]

Troubleshooting Guide

Issue 1: Low yield of isolated product after extraction.

  • Possible Cause 1: Incomplete Extraction. this compound has some water solubility, especially if the aqueous layer is not sufficiently basic.

    • Solution: Ensure the pH of the aqueous layer is greater than 10 before extraction. Use a pH meter or pH paper for accuracy. Perform multiple extractions (e.g., 3-4 times) with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.[4] Pooling the organic extracts maximizes the recovery of the product.

  • Possible Cause 2: Emulsion Formation. The presence of salts and potentially insoluble byproducts can lead to the formation of a stable emulsion at the aqueous-organic interface, trapping the product.

    • Solution: To break up an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or passing the mixture through a pad of Celite®. In some cases, allowing the mixture to stand for an extended period can also help.

  • Possible Cause 3 (Grignard Route): Grignard Reagent Degradation. Grignard reagents are highly sensitive to moisture and air.[1] If the reaction was not performed under strictly anhydrous conditions, a significant portion of the Grignard reagent may have been quenched before reacting with the aldehyde, leading to a lower yield.[1][5]

    • Solution: While this is a pre-work-up issue, it's a common cause of low yield. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.[5]

Issue 2: The final product is an oil, but I expected a solid.

  • Possible Cause: Presence of Impurities. Residual solvent or reaction byproducts can prevent the product from solidifying.

    • Solution: Ensure the product is thoroughly dried under high vacuum to remove all traces of solvent. If the product still remains an oil, purification by column chromatography is recommended. A silica gel column using a gradient of ethyl acetate in hexanes, often with a small percentage of triethylamine to prevent streaking of the basic product, can be effective.[6]

Issue 3: My NMR spectrum shows unexpected signals.

  • Possible Cause 1 (Grignard Route): Benzene Impurity. If 4-bromofluorobenzene was used to generate the Grignard reagent, a common side reaction is the formation of benzene by protonation of the Grignard reagent from trace water.

    • Solution: This impurity is volatile and can often be removed under high vacuum. If it persists, column chromatography is necessary.

  • Possible Cause 2 (Reduction Route): Unreacted Ketone. Incomplete reduction of (4-fluorophenyl)(piperidin-4-yl)methanone will result in the presence of the starting material in your product.

    • Solution: Monitor the reaction closely by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material before initiating the work-up. If the work-up has already been performed, the ketone can be separated from the alcohol by column chromatography.

  • Possible Cause 3: N-Oxide Formation. Piperidines can sometimes be oxidized to their corresponding N-oxides, especially if exposed to air for prolonged periods or if certain oxidants are present.

    • Solution: Minimize the exposure of the reaction mixture and isolated product to air. N-oxides are generally more polar and can be separated by column chromatography.

Experimental Protocols
Protocol 1: General Acid-Base Extraction Work-up

This protocol is a standard procedure following the synthesis of this compound.

Materials:

  • Reaction mixture

  • 1M Hydrochloric acid (HCl)

  • 6M Sodium hydroxide (NaOH) or solid Potassium Carbonate (K₂CO₃)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel

  • pH paper or pH meter

Procedure:

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully quench the reaction by adding 1M HCl with stirring. Monitor for any gas evolution. Continue adding acid until the aqueous layer is acidic (pH 1-2).

  • Transfer the mixture to a separatory funnel. If two layers are present, separate them. Extract the organic layer with 1M HCl.

  • Combine all acidic aqueous layers.

  • Cool the combined aqueous layer in an ice bath and slowly add 6M NaOH or solid K₂CO₃ with stirring until the solution is strongly basic (pH > 10).

  • Extract the basic aqueous layer with DCM or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts.

  • Wash the combined organic layer with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel

  • Hexanes

  • Ethyl Acetate

  • Triethylamine (optional)

  • Chromatography column

  • TLC plates and chamber

Procedure:

  • Prepare a slurry of silica gel in hexanes and pack the chromatography column.

  • Dissolve the crude product in a minimal amount of DCM.

  • Adsorb the product onto a small amount of silica gel and dry it.

  • Load the dried product onto the top of the packed column.

  • Elute the column with a gradient of ethyl acetate in hexanes. A typical starting gradient might be 10% ethyl acetate in hexanes, gradually increasing to 50% or higher.

    • Pro-Tip: Add 0.5-1% triethylamine to the eluent system to reduce tailing of the basic product on the acidic silica gel.

  • Monitor the elution by TLC.

  • Combine the fractions containing the pure product.

  • Concentrate the combined fractions under reduced pressure to yield the purified product.

Visualizing the Work-up Workflow

Workup_Workflow cluster_reaction Reaction Completion cluster_quench_extraction Quench & Acid/Base Extraction cluster_purification Isolation & Purification Reaction Reaction Mixture Quench Quench with 1M HCl Reaction->Quench Step 1 Basify Basify Aqueous Layer (pH > 10) Quench->Basify Step 2 Extract Extract with Organic Solvent Basify->Extract Step 3 Dry Dry Organic Layer Extract->Dry Step 4 Concentrate Concentrate Dry->Concentrate Step 5 Crude Crude Product Concentrate->Crude Purify Column Chromatography Crude->Purify Optional Pure Pure Product Purify->Pure

Caption: General workflow for the work-up and purification of this compound.

Data Summary
ParameterRecommended Value/SolventRationale
Quenching Agent 1M HClProtonates the product for aqueous extraction and hydrolyzes intermediates.
Basifying Agent 6M NaOH or K₂CO₃Deprotonates the product to allow for organic extraction.
Extraction Solvent Dichloromethane (DCM), Ethyl AcetateGood solubility for the product and immiscible with water.
Drying Agent MgSO₄, Na₂SO₄Removes residual water from the organic extract.
Chromatography Eluent Gradient of Ethyl Acetate in HexanesProvides good separation of the product from less polar and more polar impurities.
Eluent Additive 0.5-1% TriethylamineMinimizes tailing of the basic product on silica gel.
Role of N-Boc Protection

For some synthetic strategies, particularly those involving Grignard reactions, the piperidine nitrogen is protected, often with a tert-butyloxycarbonyl (Boc) group.[7] This is done to prevent the acidic N-H proton from reacting with the strongly basic Grignard reagent.[1] If an N-Boc protected intermediate is used, the work-up is simplified as the initial acid-base extraction is not necessary. The Boc group can be removed in a subsequent step, typically by treatment with a strong acid like trifluoroacetic acid (TFA) or HCl in an organic solvent.

References
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  • MDPI, "Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates". This review discusses acid-base extraction techniques for alkaloids, which are analogous to the target molecule.
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  • NIH, "Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates". This article details synthetic procedures for N-Boc protected piperidine compounds.
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Validation & Comparative

A Comparative Guide to the Biological Activity of Aripiprazole and Haloperidol, Two Antipsychotics Derived from the (4-Fluorophenyl)piperidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the biological activities of Aripiprazole and Haloperidol, two prominent antipsychotic agents. The focus is on validating their mechanisms of action through established in vitro assays. While both compounds share a common structural heritage rooted in the (4-fluorophenyl)piperidine scaffold, their distinct pharmacological profiles lead to different clinical applications and side-effect profiles. This document is intended for researchers, scientists, and drug development professionals in the field of neuroscience and psychopharmacology.

Introduction: The Significance of the (4-Fluorophenyl)piperidine Scaffold

The (4-Fluorophenyl)piperidine motif is a cornerstone in the synthesis of numerous centrally active compounds. Its structural rigidity and the electronic properties imparted by the fluorine atom make it a privileged scaffold in medicinal chemistry. This guide will use Haloperidol, a first-generation ("typical") antipsychotic, and Aripiprazole, a third-generation ("atypical") antipsychotic, as case studies to illustrate how modifications to this core structure can lead to vastly different biological activities.

Haloperidol, introduced in the 1950s, exemplifies the potent dopamine D2 receptor antagonism characteristic of early antipsychotics.[1] Aripiprazole, a more recent development, exhibits a more complex mechanism, acting as a D2 partial agonist and a serotonin 5-HT1A receptor partial agonist, while also displaying antagonism at 5-HT2A receptors.[2][3] This guide will delve into the experimental validation of these properties.

Comparative Pharmacodynamics

The therapeutic and adverse effects of antipsychotics are largely dictated by their affinity for various neurotransmitter receptors.[4] The key distinction between typical and atypical antipsychotics lies in their receptor-binding profiles.[5]

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

CompoundDopamine D2Serotonin 5-HT2A
Haloperidol ~0.89~120
Aripiprazole ~0.34~3.4

Note: Ki values are inversely proportional to binding affinity (a lower Ki indicates higher affinity). Values are approximate and can vary based on experimental conditions.[6]

As the data indicates, Haloperidol is a potent D2 antagonist with significantly lower affinity for the 5-HT2A receptor.[6] In contrast, Aripiprazole demonstrates high affinity for both D2 and 5-HT2A receptors.[7] This dual action is a hallmark of many atypical antipsychotics and is thought to contribute to their improved side-effect profile, particularly concerning extrapyramidal symptoms.[2][5]

Experimental Validation of Biological Activity

To quantitatively assess and compare the biological activities of compounds like Haloperidol and Aripiprazole, a suite of in vitro assays is employed. These assays are crucial for determining receptor affinity and functional activity (i.e., whether a compound blocks or activates a receptor).

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This assay directly measures the affinity of a test compound for the D2 receptor.

Principle: Cell membranes expressing the D2 receptor are incubated with a fixed concentration of a radioactive ligand (a molecule that binds to the receptor) and varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be converted to the inhibition constant (Ki).[8][9]

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize tissues or cells expressing the human D2 receptor (e.g., HEK293-D2 cells) in a suitable buffer and centrifuge to pellet the membranes.

  • Assay Setup: In a 96-well plate, add the prepared membranes, a specific D2 radioligand (e.g., [3H]-Spiperone or [3H]-Raclopride), and varying concentrations of the test compound (Haloperidol or Aripiprazole).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the log concentration of the test compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.[8]

Functional Assay: Calcium Mobilization for 5-HT2A Receptor Antagonism

This assay determines the functional potency of a compound in blocking the agonist-induced response of the 5-HT2A receptor.

Principle: The 5-HT2A receptor is a Gq-protein coupled receptor. Its activation by an agonist (like serotonin) leads to an increase in intracellular calcium ([Ca2+]i).[10][11] An antagonist will block this effect. The change in [Ca2+]i can be measured using a calcium-sensitive fluorescent dye.[12]

Step-by-Step Protocol:

  • Cell Culture: Plate cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK-293 cells) in a 96-well plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Pre-incubation: Add varying concentrations of the test antagonist (Aripiprazole or Haloperidol) to the wells and incubate for a specific period.

  • Agonist Stimulation: Add a fixed concentration of a 5-HT2A agonist (e.g., serotonin) to stimulate the receptor.

  • Signal Detection: Measure the change in fluorescence intensity in real-time using a fluorometric plate reader.

  • Data Analysis: Calculate the concentration of the antagonist that causes a 50% inhibition of the agonist-induced response (IC50).

Visualizing Key Pathways and Workflows

To better understand the processes described, the following diagrams illustrate a simplified synthetic route to a Haloperidol-like compound and the dopamine D2 receptor signaling pathway.

G cluster_synthesis Simplified Synthesis of a Haloperidol Analog A 4-Chlorophenyl Grignard Reagent C (4-Chlorophenyl)piperidin-4-ol A->C Nucleophilic Addition B Piperidin-4-one B->C E Haloperidol Analog C->E Nucleophilic Substitution D 4-Chloro-1-(4-fluorophenyl)butan-1-one D->E

Caption: Simplified synthetic pathway to a Haloperidol analog.

G cluster_pathway Dopamine D2 Receptor Signaling Pathway Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Haloperidol Haloperidol (Antagonist) Haloperidol->D2R Blocks

Caption: Antagonism of the Dopamine D2 receptor signaling pathway by Haloperidol.

Conclusion

The validation of the biological activity of compounds derived from the (4-fluorophenyl)piperidine scaffold, such as Haloperidol and Aripiprazole, relies on a combination of binding and functional assays. These experiments provide the quantitative data necessary to build a comprehensive pharmacological profile. While Haloperidol's activity is primarily defined by its potent D2 receptor antagonism, Aripiprazole's more complex profile of D2 partial agonism and 5-HT2A antagonism highlights the chemical versatility of the parent scaffold. This comparative understanding is essential for the rational design of future central nervous system therapeutics with improved efficacy and tolerability.

References

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Comparing (4-Fluorophenyl)(piperidin-4-yl)methanol with similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the (4-Fluorophenyl)(piperidin-4-yl)methanol Scaffold: A Comparative Analysis for CNS Drug Discovery

Introduction: The Privileged Scaffold in Modern Medicinal Chemistry

In the landscape of central nervous system (CNS) drug discovery, certain molecular frameworks appear with remarkable frequency due to their proven ability to interact with multiple, therapeutically relevant biological targets. These are known as "privileged scaffolds." this compound is a quintessential example of such a scaffold. Its inherent structural features—a central piperidine ring providing a basic nitrogen handle, a hydroxyl group for further functionalization, and a fluorinated phenyl ring for modulating electronic and pharmacokinetic properties—make it an exceptionally versatile starting point for the synthesis of potent and selective ligands.

This guide provides a comparative analysis for researchers and drug development professionals, exploring how systematic modifications of the this compound core influence its interaction with three critical classes of CNS targets: Sigma (σ) receptors, Dopamine (D) receptors, and voltage-gated Calcium Channels. By examining structure-activity relationships (SAR) supported by experimental data, we aim to elucidate the chemical logic behind designing next-generation therapeutics from this remarkable scaffold.

Core Scaffold Synthesis: Establishing the Foundation

The utility of any scaffold begins with its accessibility. The synthesis of this compound and its non-fluorinated or chloro-substituted analogs is typically achieved through a straightforward Grignard reaction or reduction of a corresponding ketone precursor. The ketone, 4-(4-fluorobenzoyl)piperidine, is often commercially available or can be readily prepared.

Experimental Protocol: Synthesis via Ketone Reduction

A common and reliable method involves the reduction of the ketone precursor, which provides a high yield of the desired alcohol.

  • Setup: To a solution of 4-(4-fluorobenzoyl)piperidine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or methanol, add a reducing agent like sodium borohydride (NaBH₄) or lithium borohydride (LiBH₄) (1.5-2.0 eq) portion-wise at 0 °C.[1][2]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of water or a saturated ammonium chloride solution at 0 °C.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography or recrystallization to yield this compound as a solid.

G cluster_0 Synthetic Pathway Ketone Precursor 4-(4-Fluorobenzoyl)piperidine Alcohol Product This compound Ketone Precursor->Alcohol Product Reduction Reducing Agent LiBH₄ or NaBH₄ in THF or MeOH Reducing Agent->Ketone Precursor

Caption: General synthesis of the core scaffold via ketone reduction.

Comparative Analysis 1: Targeting Sigma (σ) Receptors

Sigma receptors, comprising σ1 and σ2 subtypes, are unique membrane-bound proteins involved in cellular signaling and stress responses.[1][3] They are prominent targets for treating neurological conditions like Alzheimer's disease, neuropathic pain, and psychosis.[3] The this compound scaffold is a fertile ground for developing selective σ receptor ligands.

The primary point of diversification for this target is the piperidine nitrogen. Alkylation of this nitrogen with various substituted benzyl or other arylalkyl groups dramatically influences binding affinity and selectivity.

Structure-Activity Relationship (SAR) at Sigma Receptors

Analysis of derivatives reveals key trends. The parent alcohol often serves as a precursor, with the final active compounds being either the alcohol itself or the corresponding ketone.

Compound IDCore Structure ModificationN-Substituentσ1 Ki (nM)σ2 Ki (nM)σ1/σ2 Selectivity
8a [1][2]Methanol4-Fluorobenzyl2.86.00.47
8c [2]Methanol4-Chlorobenzyl6.412.00.53
8f [1][2]Methanol3-Methoxybenzyl3.54.00.88
7e [1][2]Ketone4-Methoxybenzyl2.52.01.25

Key Insights:

  • Methanol vs. Ketone: Both the reduced alcohol (methanol) and the oxidized ketone at the 4-position of the piperidine ring can yield high-affinity ligands. The ketone in compound 7e slightly improves affinity and selectivity compared to many alcohol analogs.[1][2]

  • N-Substituent: The choice of the N-substituent is critical. Small changes, such as the position of a methoxy group on the benzyl ring (e.g., from 4-methoxy in 7e to 3-methoxy in 8f ), can fine-tune the selectivity profile.[1][2]

  • Halogen Substitution: Replacing the 4-fluoro on the N-benzyl group with a 4-chloro (8c ) slightly decreases affinity for both subtypes compared to the fluoro analog (8a ).[2]

G cluster_sar SAR Logic for Sigma Receptor Ligands Scaffold (4-Fluorophenyl) (piperidin-4-yl)methanol Core N_Position Piperidine N-Position (Primary Diversification Point) Scaffold->N_Position C4_Position Piperidine C4-Position (Methanol vs. Ketone) Scaffold->C4_Position Affinity Binding Affinity (Ki values) N_Position->Affinity Selectivity Subtype Selectivity (σ1 vs. σ2) N_Position->Selectivity C4_Position->Affinity C4_Position->Selectivity

Caption: Key modification points on the scaffold influencing σ receptor activity.

Experimental Protocol: Radioligand Binding Assay

This assay quantifies the affinity of a test compound by measuring its ability to displace a known high-affinity radioligand from the receptor.

  • Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the target sigma receptor (e.g., guinea pig brain for σ1).

  • Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., -pentazocine for σ1) and varying concentrations of the test compound.

  • Equilibrium: Allow the mixture to incubate at a specific temperature (e.g., 37°C) for a set time (e.g., 150 minutes) to reach binding equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Analysis: Plot the percentage of radioligand displacement against the logarithm of the test compound concentration. Use non-linear regression to calculate the IC50 value, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Comparative Analysis 2: Targeting Dopamine D₂ Receptors

Dopamine D₂ receptors are a cornerstone target for antipsychotic medications used in schizophrenia and bipolar disorder.[4] Compounds derived from the this compound scaffold have been explored as "dopamine stabilizers," which can modulate dopaminergic activity, offering antipsychotic-like effects with a lower risk of motor side effects.[4]

Structure-Activity Relationship (SAR) at Dopamine Receptors

For this target class, modifications often involve replacing the piperazine ring found in many classical dopamine antagonists with a piperidine scaffold to improve metabolic stability and pharmacokinetic profiles.[5][6]

Compound IDCore ScaffoldKey ModificationsDAT Ki (nM)SERT Ki (nM)NET Ki (nM)
Analog 7 [7]Aminopiperidine(Bis(4-fluorophenyl)methyl)sulfinylethyl on N50.6>10000>10000
Analog 33 [7]Aminopiperidine(Bis(4-fluorophenyl)methyl)sulfinylethyl on N, amide30.0>10000>10000
(-)-OSU6162 [4]PhenylpiperidineN-propyl, 3-(3-methanesulfonyl-phenyl)447 (D₂)--

Key Insights:

  • Bioisosteric Replacement: Studies show that replacing a piperazine ring with an aminopiperidine or piperidine amine scaffold can lead to compounds with high affinity for the dopamine transporter (DAT) while improving metabolic stability.[5][7]

  • Atypical Profile: Compounds like (-)-OSU6162 , while not a direct derivative of the title scaffold, exemplify the phenylpiperidine class of dopamine stabilizers. They exhibit high in vivo D₂ receptor occupancy despite modest in vitro binding affinity, suggesting a complex mechanism of action that differs from classical antagonists.[4]

  • High Selectivity: Derivatives can achieve very high selectivity for DAT over the serotonin (SERT) and norepinephrine (NET) transporters, which is a desirable trait for minimizing off-target effects.[7]

Comparative Analysis 3: Targeting Voltage-Gated Calcium Channels

Voltage-gated calcium channels, particularly the L-type and T-type, are crucial for cardiovascular function and neuronal signaling.[8][9] Blockers of these channels are used to treat hypertension, angina, and certain neurological disorders like epilepsy and tremor.[10] The piperidine moiety is a well-established core for potent calcium channel blockers.[11][12]

Structure-Activity Relationship (SAR) at Calcium Channels

For this class, subtle structural changes, such as the introduction of fluorine directly onto the piperidine ring, can dramatically improve the selectivity and potency profile.

Compound IDCore Scaffold ModificationTarget ChannelIC₅₀ (µM)Selectivity Profile
Amide 6 [10]1,4-Substituted PiperidineT-typePotentLimited selectivity over hERG and L-type
Fluoro 30 [10]3-axial FluoropiperidineT-typePotent (nM range)Significantly improved selectivity
Generic DHP [8]1,4-DihydropyridineL-typeVariesHigh selectivity for L-type

Key Insights:

  • Targeting Basicity: High basicity of the piperidine nitrogen can lead to off-target effects, particularly hERG channel inhibition. Introducing an axial fluorine atom on the piperidine ring, as in compound 30 , reduces this basicity and significantly improves the selectivity profile against hERG and L-type channels.[10]

  • Conformational Lock: The substitution on the piperidine ring helps to lock the molecule into a specific conformation (e.g., a chair conformation with substituents in equatorial positions), which is hypothesized to be crucial for optimal interaction with the channel protein.[10]

  • Oral Bioavailability: Strategic modifications, like those leading to compound 30 , have been shown to yield molecules with good oral bioavailability and brain penetration, making them viable candidates for treating CNS disorders like epilepsy and Parkinson's disease.[10]

G cluster_workflow Drug Discovery Workflow Start Core Scaffold: (4-Fluorophenyl) (piperidin-4-yl)methanol Synthesis Synthesize Derivatives Start->Synthesis SAR Structure-Activity Relationship (SAR) Analysis Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis ADME In Vivo / ADME (PK, Efficacy, Safety) Lead_Opt->ADME Candidate Preclinical Candidate Assay In Vitro Assays (Binding, Functional) Synthesis->Assay Assay->SAR ADME->Candidate

Caption: Iterative workflow for developing drug candidates from the scaffold.

Experimental Protocol: Patch-Clamp Electrophysiology

This technique provides direct measurement of ion channel activity in live cells.

  • Cell Culture: Use a cell line stably expressing the calcium channel subtype of interest (e.g., HEK293 cells expressing Cav3.2 for T-type channels).

  • Pipette Preparation: Fabricate micropipettes from borosilicate glass and fill them with an appropriate intracellular solution.

  • Seal Formation: Under a microscope, carefully guide the micropipette to the surface of a single cell to form a high-resistance "giga-seal."

  • Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration, which allows control of the intracellular voltage and measurement of the total current across the cell membrane.

  • Data Acquisition: Apply a voltage protocol to elicit channel opening (e.g., a depolarizing step from a holding potential of -100 mV). Record the resulting inward calcium currents.

  • Compound Application: Perfuse the cell with an extracellular solution containing the test compound at various concentrations and record the currents again.

  • Analysis: Measure the peak current amplitude before and after drug application to determine the percentage of inhibition. Plot the inhibition against compound concentration to calculate the IC50 value.

Conclusion and Future Perspectives

The this compound scaffold is a testament to the power of privileged structures in medicinal chemistry. Its synthetic tractability and inherent stereoelectronic properties provide a robust platform for developing highly potent and selective ligands for diverse CNS targets. The comparative analysis reveals that strategic modifications at the piperidine nitrogen, the C4-position, and the piperidine ring itself are key to tailoring activity towards specific receptor subtypes or ion channels.

Future research will likely focus on leveraging this scaffold to design multi-target ligands for complex polygenic disorders or to develop novel PROTACs (Proteolysis Targeting Chimeras) where the scaffold serves as a versatile linker or ligand.[13] The continued exploration of its chemical space promises to yield new and improved therapeutics for a wide range of challenging neurological and psychiatric diseases.

References

  • Sonesson, C., et al. (2006). The dopamine stabilizers (S)-(-)-(3-methanesulfonyl-phenyl)-1-propyl-piperidine [(-)-OSU6162] and 4-(3-methanesulfonylphenyl)-1-propyl-piperidine (ACR16) show high in vivo D2 receptor occupancy, antipsychotic-like efficacy, and low potential for motor side effects in the rat. Journal of Pharmacology and Experimental Therapeutics, 318(2), 810-8. Available at: [Link]

  • Giancola, J. B., et al. (2021). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS Chemical Neuroscience, 12(15), 2876–2890. Available at: [Link]

  • Ikome, H. N., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Chemistry Central Journal, 10, 51. Available at: [Link]

  • Ren, et al. (2023). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Medicinal Chemistry. Available at: [Link]

  • Patel, R. V., et al. (2021). Novel 1, 4-dihydropyridines for L-type calcium channel as antagonists for cadmium toxicity. Scientific Reports, 11(1), 19808. Available at: [Link]

  • Ikome, H. N., et al. (2016). 4-Aroylpiperidines and 4-(α-Hydroxyphenyl)piperidines as Selective Sigma-1 Receptor Ligands: Synthesis, Preliminary Pharmacological Evaluation and Computational Studies. ResearchGate. Available at: [Link]

  • Giancola, J. B., et al. (2021). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. ChEMBL. Available at: [Link]

  • Giancola, J. B., et al. (2021). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. ResearchGate. Available at: [Link]

  • Snutch, T. P., et al. (2013). Modular, efficient synthesis of asymmetrically substituted piperazine scaffolds as potent calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 23(11), 3295-3300. Available at: [Link]

  • Xiang, Y., et al. (2021). Discovery of 1,4-Substituted Piperidines as Potent and Selective Inhibitors of T-Type Calcium Channels. ACS Medicinal Chemistry Letters, 12(10), 1596–1602. Available at: [Link]

  • Striessnig, J., et al. (2014). Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? Current Molecular Pharmacology, 7(2), 110-120. Available at: [Link]

  • Stark, H., et al. (2011). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands. Archiv der Pharmazie, 344(1), 3-15. Available at: [Link]

  • Asproni, B., et al. (2023). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. International Journal of Molecular Sciences, 24(13), 10833. Available at: [Link]

  • BioWorld. (1999). Calcium channel blockers with piperidine structure synthesized at NeuroSearch. BioWorld. Available at: [Link]

Sources

A Comparative Analysis for Drug Discovery: (4-Fluorophenyl)(piperidin-4-yl)methanol vs. (4-chlorophenyl)(piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic selection of molecular scaffolds and their subsequent functionalization is paramount to the successful development of novel therapeutics. The piperidine moiety, a ubiquitous feature in a vast array of approved drugs, frequently serves as a cornerstone for engaging with biological targets. When coupled with an aryl group, as in the case of (4-halophenyl)(piperidin-4-yl)methanols, the nature of the halogen substituent can profoundly influence the compound's physicochemical properties, pharmacokinetics, and pharmacodynamics. This guide provides an in-depth comparison of (4-Fluorophenyl)(piperidin-4-yl)methanol and its chloro-analogue, (4-chlorophenyl)(piperidin-4-yl)methanol, offering a framework for researchers to make informed decisions in their drug discovery programs.

Physicochemical Properties: A Tale of Two Halogens

The substitution of a hydrogen atom with a halogen on a phenyl ring is a common tactic in medicinal chemistry to modulate a compound's properties. While both fluorine and chlorine are halogens, their distinct atomic characteristics lead to notable differences in the resulting molecules.

PropertyThis compound(4-chlorophenyl)(piperidin-4-yl)methanolJustification for Comparison
Molecular Formula C₁₂H₁₆FNOC₁₂H₁₆ClNOThe addition of a chlorine atom increases the molecular weight.
Molecular Weight 209.26 g/mol 225.72 g/mol [1]Chlorine has a significantly higher atomic mass than fluorine.
LogP Predicted: ~1.5-2.01.97[1]The larger size and greater polarizability of chlorine can lead to a slight increase in lipophilicity compared to fluorine.
pKa Predicted: ~13.9Predicted: 13.93[2]The electronic effects of fluorine and chlorine in the para position on the basicity of the piperidine nitrogen are predicted to be similar.
Melting Point Not available267 °C[2]Crystalline packing and intermolecular forces will differ, leading to different melting points.

Expert Insights: The seemingly minor substitution of fluorine with chlorine imparts a tangible difference in molecular weight and lipophilicity (LogP). While the predicted pKa values are similar, experimental determination is crucial as subtle electronic differences can influence the ionization state at physiological pH. A higher LogP for the chloro-derivative suggests potentially greater membrane permeability, but this can also lead to increased non-specific binding and reduced aqueous solubility.

Structure-Activity Relationship (SAR) and Pharmacokinetic Considerations

The choice between a fluorine and a chlorine substituent extends beyond simple physicochemical parameters and has significant implications for a compound's biological activity and metabolic fate.

The Role of Halogen Substitution in Biological Interactions

The nature of the halogen-carbon bond influences how the molecule interacts with its biological target. The C-F bond is highly polarized and less polarizable, while the C-Cl bond is less polarized but more polarizable. This can affect:

  • Target Binding: A fluorine atom can act as a weak hydrogen bond acceptor. Chlorine is generally considered a weak hydrogen bond acceptor as well, but its larger size may lead to steric clashes or favorable van der Waals interactions within a binding pocket.

  • Metabolic Stability: The C-F bond is exceptionally strong, making it highly resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes. This can block sites of metabolism and increase a compound's half-life.[3] The C-Cl bond is also relatively strong but can be more susceptible to metabolic dehalogenation than the C-F bond.

A molecular matched-pair analysis of a large dataset of compounds has shown that chlorinated compounds are, on average, slightly more active than their fluorinated counterparts.[4] However, this is a general trend, and the specific context of the biological target is critical.

Predicted Pharmacokinetic Profile

dot

Caption: Predicted pharmacokinetic trade-offs.

Experimental Protocols for Head-to-Head Comparison

To move beyond prediction and generate robust, comparative data, a series of well-defined experiments are necessary. The following protocols provide a self-validating system for characterizing and comparing these two molecules.

Synthesis and Characterization

A reliable synthetic route to both compounds is essential for obtaining high-purity material for biological testing. A common and effective method is the Grignard reaction.

dot

Synthesis_Workflow cluster_F Synthesis of this compound cluster_Cl Synthesis of (4-chlorophenyl)(piperidin-4-yl)methanol F_Start 4-Bromofluorobenzene F_Grignard Formation of 4-Fluorophenylmagnesium bromide F_Start->F_Grignard F_Reaction Grignard Reaction F_Grignard->F_Reaction F_Pyridine N-Boc-4-formylpiperidine F_Pyridine->F_Reaction F_Deprotection Boc Deprotection (e.g., TFA) F_Reaction->F_Deprotection F_Product (4-Fluorophenyl) (piperidin-4-yl)methanol F_Deprotection->F_Product Cl_Start 4-Chlorobromobenzene Cl_Grignard Formation of 4-Chlorophenylmagnesium bromide Cl_Start->Cl_Grignard Cl_Reaction Grignard Reaction Cl_Grignard->Cl_Reaction Cl_Pyridine N-Boc-4-formylpiperidine Cl_Pyridine->Cl_Reaction Cl_Deprotection Boc Deprotection (e.g., TFA) Cl_Reaction->Cl_Deprotection Cl_Product (4-chlorophenyl) (piperidin-4-yl)methanol Cl_Deprotection->Cl_Product

Caption: Grignard synthesis workflow.

Protocol:

  • Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere, add magnesium turnings. Add a solution of the corresponding 4-halo-bromobenzene (4-bromofluorobenzene or 4-chlorobromobenzene) in anhydrous THF dropwise to initiate the reaction. Reflux until the magnesium is consumed.

  • Grignard Reaction: Cool the Grignard reagent to 0 °C. Add a solution of N-Boc-4-formylpiperidine in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude product in dichloromethane and add trifluoroacetic acid. Stir at room temperature until the deprotection is complete.

  • Purification: Purify the final product by column chromatography or recrystallization.

  • Characterization: Confirm the structure and purity of the final compounds using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity should be assessed by HPLC.

Physicochemical Property Determination

LogD Measurement (Shake-Flask Method):

  • Prepare a stock solution of each compound in DMSO.

  • Prepare a series of buffers at different pH values (e.g., 2.0, 5.0, 7.4, 9.0).

  • Add a small aliquot of the stock solution to a mixture of n-octanol and the respective buffer.

  • Shake vigorously for a set period to allow for partitioning.

  • Centrifuge to separate the layers.

  • Carefully sample both the aqueous and n-octanol layers.

  • Quantify the concentration of the compound in each layer using HPLC-UV.

  • Calculate the distribution coefficient (D) at each pH: D = [Compound]octanol / [Compound]aqueous.

  • LogD is the log10 of this value.

pKa Determination (Potentiometric Titration):

  • Dissolve a precise amount of each compound in a suitable solvent (e.g., methanol/water).

  • Titrate the solution with a standardized solution of HCl, monitoring the pH with a calibrated pH meter.

  • Plot the pH versus the volume of titrant added.

  • The pKa can be determined from the inflection point of the titration curve.

In Vitro ADME Profiling

Metabolic Stability in Liver Microsomes:

  • Prepare an incubation mixture containing pooled human liver microsomes, the test compound, and a buffer.

  • Pre-warm the mixture to 37°C.

  • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).

Conclusion and Recommendations

The choice between this compound and (4-chlorophenyl)(piperidin-4-yl)methanol is not trivial and should be guided by empirical data. While general trends suggest the chloro-derivative may offer slightly higher potency, the fluoro-derivative is likely to exhibit enhanced metabolic stability and potentially a more favorable solubility profile.

Recommendation: For early-stage discovery, it is highly advisable to synthesize and evaluate both compounds in parallel. The experimental protocols outlined in this guide provide a robust framework for generating the necessary data to make a data-driven decision. The insights gained from this head-to-head comparison will be invaluable in selecting the optimal candidate to advance in your drug discovery pipeline.

References

  • Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]

  • Hansen, K. B., et al. (2020). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Chemical Neuroscience, 11(9), 1294–1304.
  • Pintér, Á., et al. (2022). Quantitative Microdialysis: Experimental Protocol and Software for Small Molecule Protein Affinity Determination and for Exclusion of Compounds with Poor Physicochemical Properties. International Journal of Molecular Sciences, 23(19), 11849.
  • National Center for Biotechnology Information. (2022). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved from [Link]

  • American Elements. (n.d.). (4-chlorophenyl)(piperidin-4-yl)methanol. Retrieved from [Link]

  • PubChem. (n.d.). (4-Fluoropiperidin-4-YL)methanol. Retrieved from [Link]

  • Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv.
  • The Experimentalist's Guide to Machine Learning for Small Molecule Design.
  • MtoZ Biolabs. (n.d.). Small Molecule Actives Identification and Quantification. Retrieved from [Link]

  • Boström, J., et al. (2018). Understanding Our Love Affair with p-Chlorophenyl: Present Day Implications from Historical Biases of Reagent Selection. Journal of Medicinal Chemistry, 61(15), 6459-6473.
  • Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. Retrieved from [Link]

  • PubChem. (n.d.). (4-Chlorophenyl)(4-piperidinyl)methanol. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Fluorophenyl)piperidine. Retrieved from [Link]

  • PubChem. (n.d.). (4-Chlorophenyl)(pyridin-2-yl)methanol. Retrieved from [Link]

  • Ho, G. D., et al. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1. Bioorganic & Medicinal Chemistry Letters, 17(11), 3028-3033.
  • Tadpally, S., et al. (2024). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Journal of Medicinal Chemistry, 67(1), 709-727.
  • Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design.
  • Ho, G. D., et al. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Bioorganic & Medicinal Chemistry Letters, 17(11), 3028-3033.
  • eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]

  • Tadpally, S., et al. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. Journal of Medicinal Chemistry, 67(1), 709-727.
  • Liu, H., et al. (2003). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Journal of Pharmaceutical and Biomedical Analysis, 33(1), 121-130.
  • Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv.
  • Gund, T. M., & Pirkle, W. H. (1984). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry, 27(10), 1335-1342.
  • Portoghese, P. S., et al. (1988). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Journal of Medicinal Chemistry, 31(1), 281-287.
  • Journal of Pharmaceutical Research. (2025).
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  • SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies.
  • Supporting Information for Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires C
  • ResearchGate. (n.d.).
  • SpectraBase. (n.d.). [4-[(4-Chlorophenyl)-phenyl-methyl]piperazin-1-yl]-(2-hydroxyphenyl)methanone - Optional[1H NMR] - Spectrum.
  • Sigma-Aldrich. (n.d.). (4-(piperidin-4-yl)phenyl)methanol hydrochloride.
  • BLDpharm. (n.d.). 125224-43-3|((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol.
  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD.
  • ResearchGate. (n.d.). 4-(4-Chlorophenyl)piperidin-4-ol.
  • MDPI. (2024).
  • Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.
  • Sigma-Aldrich. (n.d.). 2-[(4-fluorophenyl)(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride.

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Comparative In Vitro Efficacy of Piperidine-Based Nociceptin/Orphanin FQ (NOP) Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the in vitro efficacy of a series of piperidine-based derivatives targeting the Nociceptin/Orphanin FQ (NOP) peptide receptor, a key player in pain modulation, anxiety, and other neurological functions. While the core structure of interest is (4-Fluorophenyl)(piperidin-4-yl)methanol, this guide will encompass closely related piperidine scaffolds to provide a broader understanding of the structure-activity relationships (SAR) governing NOP receptor modulation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutics targeting the NOP system.

The NOP receptor, a member of the opioid receptor family, presents a unique pharmacological profile. Its endogenous ligand, Nociceptin/Orphanin FQ (N/OFQ), is a heptadecapeptide that does not bind to classical opioid receptors (mu, delta, kappa).[1] The NOP-N/OFQ system is implicated in a wide array of physiological and pathological processes, making it an attractive target for therapeutic intervention.[2][3]

The Rationale for Piperidine Scaffolds in NOP Ligand Design

The piperidine moiety is a prevalent scaffold in medicinal chemistry due to its favorable pharmacokinetic properties and its ability to be readily functionalized.[4] In the context of NOP receptor ligands, the piperidine ring serves as a crucial pharmacophoric element, with substitutions at the 1- and 4-positions significantly influencing affinity, selectivity, and functional activity (agonist vs. antagonist).[1][5] This guide will delve into the in vitro data of representative piperidine-based NOP ligands to elucidate the key structural determinants for potent and selective receptor modulation.

Comparative Analysis of In Vitro Efficacy

The following tables summarize the in vitro pharmacological data for a selection of piperidine-based NOP receptor ligands. The chosen compounds, while not all strictly this compound derivatives, share a common piperidine core and highlight the impact of structural modifications on NOP receptor interaction.

Table 1: Binding Affinity of Piperidine Derivatives at the Human NOP Receptor

Compound IDStructureKi (nM) at hNOPSelectivity vs. MOPReference
1a N-(4-piperidinyl)-2-indolinone180-[1]
1b 1-(Cycloheptylmethyl)-N-(4-piperidinyl)-2-indolinone4.838-fold vs. KOP[1]
1c 1-(Cyclooctyl)-N-(4-piperidinyl)-2-indolinone1.1-[1]
AT-201 Piperidinyl-1,3-dihydroindolone-based--[2]
Ro 65-6570 Non-peptide agonist-Poor vs. other opioids[6]

Table 2: Functional Activity of Piperidine Derivatives at the Human NOP Receptor

Compound IDAssay TypeParameterValueFunctional ActivityReference
1b [³⁵S]GTPγSKe15 nMAntagonist[1]
1c [³⁵S]GTPγSEC₅₀20 nMAgonist[1]
AT-403 [³⁵S]GTPγS, Ca²⁺ mobilization-High potency & efficacyUnbiased Agonist[7]
PWT2-N/OFQ [³⁵S]GTPγS, Ca²⁺ mobilization-40-fold more potent than N/OFQFull Agonist[6]
UFP-101 [³⁵S]GTPγS, cAMP accumulation--Competitive Antagonist[6]

Note: The structures for proprietary compounds like AT-201 and Ro 65-6570 are not publicly available in full detail in the provided search results but are included for their comparative functional data.

Structure-Activity Relationship (SAR) Insights

The data presented reveals critical SAR insights for the design of piperidine-based NOP ligands:

  • N-Substituent on the Piperidine Ring: As demonstrated by compounds 1b and 1c , modifications to the nitrogen of the piperidine ring can dramatically switch the functional activity from an antagonist to a potent agonist.[1] This highlights the crucial role of this position in interacting with the receptor's "efficacy switch."

  • 4-Position of the Piperidine Ring: The heterocyclic moiety at the 4-position of the piperidine is a key determinant of selectivity against classical opioid receptors.[1]

  • Indole-based Scaffolds: The 2-substituted N-piperidinyl indoles have been shown to be potent NOP full agonists, while the 3-substituted analogs tend to be partial agonists.[8]

Experimental Methodologies

The in vitro characterization of these compounds relies on a suite of well-established pharmacological assays. Below are detailed protocols for two of the most common assays used to determine the efficacy of NOP receptor ligands.

[³⁵S]GTPγS Binding Assay

This assay measures the functional activation of G-protein coupled receptors (GPCRs) like the NOP receptor. Agonist binding to the receptor promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. The amount of bound [³⁵S]GTPγS is proportional to the degree of receptor activation.

Protocol:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration.

  • Assay Procedure:

    • In a 96-well plate, add cell membranes, GDP, and the test compound at various concentrations.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the amount of bound [³⁵S]GTPγS against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) values.

    • For antagonists, perform the assay in the presence of a fixed concentration of a known NOP agonist and varying concentrations of the antagonist to determine the Ke (equilibrium dissociation constant).

Calcium Mobilization Assay

This cell-based functional assay is often used for high-throughput screening. NOP receptors are Gαi/o-coupled, which typically leads to an inhibition of adenylyl cyclase.[9] To utilize a calcium-based readout, cells are co-transfected with a chimeric G-protein (e.g., Gαqi5) that redirects the signal to the phospholipase C pathway, resulting in an increase in intracellular calcium upon receptor activation.

Protocol:

  • Cell Preparation:

    • Use HEK293 or CHO cells co-expressing the human NOP receptor and a chimeric G-protein.

    • Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

  • Assay Procedure:

    • Wash the cells to remove excess dye.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Add the test compound at various concentrations to the wells.

    • Measure the fluorescence intensity over time to monitor changes in intracellular calcium levels.

  • Data Analysis:

    • Calculate the peak fluorescence response for each concentration of the test compound.

    • Plot the peak response against the logarithm of the agonist concentration.

    • Fit the data to a dose-response curve to determine the EC₅₀ and Emax values.

Signaling Pathways and Experimental Workflow

NOP Receptor Signaling

Activation of the NOP receptor by an agonist initiates a cascade of intracellular signaling events. The canonical pathway involves the inhibition of adenylyl cyclase and the modulation of ion channels. The following diagram illustrates this pathway.

NOP_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist NOP Agonist NOP_R NOP Receptor Agonist->NOP_R Binds G_Protein Gi/o Protein (α, βγ) NOP_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC αi/o inhibits K_Channel ↑ K+ Channel Conductance G_Protein->K_Channel βγ activates Ca_Channel ↓ Ca2+ Channel Conductance G_Protein->Ca_Channel βγ inhibits cAMP ↓ cAMP

Caption: Canonical Gαi/o-mediated signaling pathway of the NOP receptor.

Experimental Workflow for In Vitro Characterization

The process of characterizing a novel piperidine-based NOP ligand involves a tiered approach, starting from binding affinity determination to functional characterization.

In_Vitro_Workflow Start Synthesized Piperidine Derivative Binding Radioligand Binding Assay (Determine Ki) Start->Binding Functional Functional Assays ([35S]GTPγS, Ca2+ Mobilization) Binding->Functional High Affinity Compounds Selectivity Selectivity Profiling (vs. MOP, DOP, KOP) Functional->Selectivity Data Data Analysis (EC50, Emax, Ke) Selectivity->Data End Characterized NOP Ligand Data->End

Caption: Tiered workflow for the in vitro characterization of novel NOP receptor ligands.

Conclusion

The this compound scaffold and its analogs represent a promising class of compounds for the modulation of the NOP receptor. The in vitro data clearly indicates that subtle structural modifications, particularly at the 1- and 4-positions of the piperidine ring, can profoundly impact binding affinity, selectivity, and functional activity. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued exploration and optimization of these derivatives as potential therapeutics for a range of neurological disorders.

References

  • Caltò, G. (2015). Novel ligands and assays for nociceptin/orphanin FQ and classical opioid receptors. CORE. [Link]

  • Al-Khoury, J., et al. (2022). Spotlight on Nociceptin/Orphanin FQ Receptor in the Treatment of Pain. MDPI. [Link]

  • ResearchGate. (2025). In vitro pharmacological profile of NOP selective antagonists. [Link]

  • Zaveri, N. T., et al. (2004). A Novel Series of Piperidin-4-yl-1,3-Dihydroindol-2-ones as Agonist and Antagonist Ligands at the Nociceptin Receptor. PubMed Central. [Link]

  • Toll, L., et al. (2017). In vitro pharmacological characterization of a novel unbiased NOP receptor-selective nonpeptide agonist AT-403. NIH. [Link]

  • Zaveri, N. T., et al. (2020). Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor. PMC. [Link]

  • Zaveri, N. T., et al. (2018). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Zaveri, N. T., et al. (2001). Design and parallel synthesis of piperidine libraries targeting the nociceptin (N/OFQ) receptor. PubMed. [Link]

  • Rizvi, S. A., et al. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing. [Link]

  • Tang, S., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers. [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. [Link]

  • Kuranov, S. O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

  • Di Pietro, E., et al. (2015). Synthesis and Pharmacological Characterization of Nociceptin/Orphanin FQ Dimeric Ligands. PubMed Central. [Link]

  • Zaveri, N. T. (2014). Structure-Activity Relationships of Nociceptin Receptor (NOP) Ligands and the Design of Bifunctional NOP/Mu Opioid Receptor-Targeted Ligands. ResearchGate. [Link]

  • Cilibrizzi, A., et al. (2018). Nociceptin /Orphanin FQ Peptide (NOP) Receptor Modulators: An Update in Structure-Activity Relationships. PubMed. [Link]

  • Zhang, M., et al. (2024). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. [Link]

  • Toll, L. (2013). Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems. PubMed Central. [Link]

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The Versatility of the (4-Fluorophenyl)(piperidin-4-yl)methanol Scaffold: An In Vivo Efficacy Comparison of Novel Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The (4-fluorophenyl)(piperidin-4-yl)methanol core structure represents a privileged scaffold in modern medicinal chemistry, giving rise to a diverse array of therapeutic agents with a wide range of in vivo activities. This guide provides a comparative analysis of the in vivo efficacy of several key analogs, highlighting their distinct pharmacological profiles and therapeutic potential. We will delve into the experimental data supporting their use as antihypertensive, antipsychotic, and central nervous system (CNS) modulatory agents, providing field-proven insights into the structure-activity relationships that govern their efficacy.

Introduction: The this compound Scaffold as a Gateway to Diverse Pharmacologies

The inherent structural features of the this compound moiety, including its hydrogen bond donor and acceptor capabilities, lipophilic aromatic ring, and basic piperidine nitrogen, make it an ideal starting point for the design of ligands targeting a variety of receptors and ion channels. By strategically modifying the piperidine nitrogen and the carbinol group, medicinal chemists have successfully developed potent and selective compounds with significant in vivo efficacy in preclinical models of hypertension and psychosis. This guide will explore the in vivo performance of key analogs, focusing on the experimental evidence that underscores their therapeutic promise.

Comparative In Vivo Efficacy of Key Analogs

This section will compare the in vivo efficacy of three distinct classes of this compound analogs, each targeting a different physiological system.

Antihypertensive Activity: T-type Ca2+ Channel Blockers

A series of 2-(1-alkylpiperidin-4-yl)-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]acetamide derivatives have been synthesized and evaluated for their potential as novel antihypertensive agents.[1] These compounds were designed to selectively inhibit T-type Ca2+ channels, which play a crucial role in blood pressure regulation.

Lead Analog: N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]-2-(1-{2-[2-(2-methoxyethoxy)phenyl]ethyl}piperidin-4-yl)acetamide (Compound 4f)

In Vivo Model: Spontaneously Hypertensive Rats (SHRs)

Key Findings: Oral administration of compound 4f demonstrated a significant reduction in blood pressure in SHRs without inducing reflex tachycardia, a common side effect of traditional L-type Ca2+ channel blockers.[1] This favorable cardiovascular profile is attributed to its selectivity for T-type over L-type Ca2+ channels.

Antipsychotic-like Efficacy: 5-HT2A Receptor Inverse Agonists

Modification of the core scaffold has also yielded potent 5-hydroxytryptamine (5-HT)2A receptor inverse agonists with potential applications in the treatment of psychosis.

Lead Analog: N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide (ACP-103)

In Vivo Models:

  • 5-HT2A agonist-induced head-twitch behavior in rats.

  • N-methyl-d-aspartate (NMDA) receptor antagonist (MK-801)-induced hyperactivity in mice.

Key Findings: ACP-103 demonstrated potent in vivo efficacy consistent with an antipsychotic-like profile. It attenuated head-twitch behavior induced by a 5-HT2A agonist and reduced hyperactivity induced by an NMDA receptor antagonist.[2] Furthermore, ACP-103 exhibited good oral bioavailability in rats, making it a promising candidate for further development.[2]

Dopamine System Modulation: D2 Receptor Occupancy and "Dopamine Stabilizers"

The this compound scaffold is also a key component of compounds designed to modulate the dopamine system, a critical target for antipsychotic drugs. While not direct analogs, compounds with a related phenylpiperidine structure have been extensively studied for their in vivo dopamine D2 receptor occupancy and functional effects.

Exemplar Compounds (Phenylpiperidines):

  • (-)-OSU6162: (S)-(-)-3-(3-methanesulfonyl-phenyl)-1-propyl-piperidine

  • ACR16: 4-(3-methanesulfonyl-phenyl)-1-propyl-piperidine

In Vivo Model: Rats

Key Findings: Both (-)-OSU6162 and ACR16 demonstrated robust, dose-dependent in vivo occupancy of striatal D2 receptors.[3] These "dopamine stabilizers" exhibit a unique profile of both inhibiting hyperdopaminergic activity (e.g., amphetamine-induced hyperactivity) and stimulating activity in habituated animals, suggesting an ability to modulate dopamine tone in both hyper- and hypo-dopaminergic states.[3] This profile is distinct from traditional antipsychotics like haloperidol and is associated with a lower potential for motor side effects.[3]

Data Summary: In Vivo Efficacy Comparison

Analog ClassLead/Exemplar CompoundTherapeutic TargetIn Vivo ModelKey Efficacy Endpoint(s)Oral BioavailabilityCitation(s)
Antihypertensives Compound 4fT-type Ca2+ ChannelsSpontaneously Hypertensive RatsLowered blood pressure without reflex tachycardiaDemonstrated efficacy with oral administration[1]
Antipsychotics ACP-1035-HT2A ReceptorRats and MiceAttenuation of head-twitch behavior and reduction of hyperactivity>42.6% in rats[2]
Dopamine Modulators (-)-OSU6162 & ACR16Dopamine D2 ReceptorRatsLocomotor stabilization, antipsychotic-like effects, low motor side effect liabilityNot explicitly stated, administered subcutaneously[3]

Experimental Methodologies: A Guide to In Vivo Evaluation

The in vivo efficacy of these this compound analogs was determined using well-established preclinical models. The following provides an overview of the typical experimental workflows.

In Vivo Antihypertensive Studies in Spontaneously Hypertensive Rats (SHRs)

This model is a cornerstone for evaluating potential antihypertensive agents due to its genetic predisposition to hypertension, which mimics essential hypertension in humans.

Step-by-Step Protocol:

  • Animal Acclimatization: Male SHRs are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Blood Pressure Measurement: Baseline systolic blood pressure and heart rate are measured using a non-invasive tail-cuff method.

  • Drug Administration: The test compound (e.g., Compound 4f) or vehicle is administered orally via gavage.

  • Post-Dose Monitoring: Blood pressure and heart rate are monitored at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) after drug administration.

  • Data Analysis: Changes in blood pressure and heart rate from baseline are calculated and compared between the drug-treated and vehicle-treated groups.

In Vivo Behavioral Models for Antipsychotic-like Activity

These models are essential for assessing the potential of a compound to treat the symptoms of psychosis.

This model is a classic behavioral assay for in vivo 5-HT2A receptor engagement.

Step-by-Step Protocol:

  • Animal Acclimatization: Male rats are habituated to the observation chambers.

  • Pre-treatment: The test compound (e.g., ACP-103) or vehicle is administered orally or subcutaneously.

  • Challenge: After a pre-determined pre-treatment time, a 5-HT2A receptor agonist (e.g., DOI) is administered.

  • Behavioral Observation: The number of head twitches is counted for a specific period following the agonist challenge.

  • Data Analysis: The frequency of head twitches in the drug-treated group is compared to the vehicle-treated group.

This model is used to assess the potential of a compound to mitigate psychosis-like symptoms induced by glutamatergic dysfunction.

Step-by-Step Protocol:

  • Animal Acclimatization: Male mice are habituated to open-field arenas.

  • Pre-treatment: The test compound (e.g., ACP-103) or vehicle is administered.

  • Challenge: An NMDA receptor antagonist (e.g., MK-801 or dizocilpine) is administered to induce hyperlocomotion.

  • Activity Monitoring: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded using an automated activity monitoring system.

  • Data Analysis: Locomotor activity parameters are compared between the drug-treated and vehicle-treated groups.

Mechanistic Insights: Signaling Pathways and Rationale for Experimental Design

The diverse in vivo efficacy of these analogs stems from their ability to selectively interact with different molecular targets. The choice of in vivo models is directly guided by the hypothesized mechanism of action.

T-type Ca2+ Channel Blockade for Hypertension

The rationale for targeting T-type Ca2+ channels in hypertension is to reduce calcium influx in vascular smooth muscle cells and pacemaker cells of the heart, leading to vasodilation and a decrease in heart rate without the pronounced reflex tachycardia associated with L-type Ca2+ channel blockers.

G T-type Ca2+ Channel Blocker (e.g., Compound 4f) T-type Ca2+ Channel Blocker (e.g., Compound 4f) Vascular Smooth Muscle Cells Vascular Smooth Muscle Cells T-type Ca2+ Channel Blocker (e.g., Compound 4f)->Vascular Smooth Muscle Cells Cardiac Pacemaker Cells Cardiac Pacemaker Cells T-type Ca2+ Channel Blocker (e.g., Compound 4f)->Cardiac Pacemaker Cells Reduced Ca2+ Influx Reduced Ca2+ Influx Vascular Smooth Muscle Cells->Reduced Ca2+ Influx Cardiac Pacemaker Cells->Reduced Ca2+ Influx Vasodilation Vasodilation Reduced Ca2+ Influx->Vasodilation Decreased Heart Rate Decreased Heart Rate Reduced Ca2+ Influx->Decreased Heart Rate Lowered Blood Pressure Lowered Blood Pressure Vasodilation->Lowered Blood Pressure Decreased Heart Rate->Lowered Blood Pressure No Reflex Tachycardia No Reflex Tachycardia Decreased Heart Rate->No Reflex Tachycardia

Caption: Mechanism of T-type Ca2+ channel blockers in hypertension.

5-HT2A Receptor Inverse Agonism for Psychosis

The 5-HT2A receptor is a key target for atypical antipsychotics. Inverse agonism at this receptor is thought to reduce the excessive serotonergic activity implicated in the positive symptoms of schizophrenia.

G 5-HT2A Receptor Inverse Agonist (e.g., ACP-103) 5-HT2A Receptor Inverse Agonist (e.g., ACP-103) 5-HT2A Receptor 5-HT2A Receptor 5-HT2A Receptor Inverse Agonist (e.g., ACP-103)->5-HT2A Receptor Reduced Receptor Constitutive Activity Reduced Receptor Constitutive Activity 5-HT2A Receptor->Reduced Receptor Constitutive Activity Modulation of Downstream Signaling (e.g., PLC, PKC) Modulation of Downstream Signaling (e.g., PLC, PKC) Reduced Receptor Constitutive Activity->Modulation of Downstream Signaling (e.g., PLC, PKC) Normalization of Glutamatergic and Dopaminergic Neurotransmission Normalization of Glutamatergic and Dopaminergic Neurotransmission Modulation of Downstream Signaling (e.g., PLC, PKC)->Normalization of Glutamatergic and Dopaminergic Neurotransmission Antipsychotic-like Effects Antipsychotic-like Effects Normalization of Glutamatergic and Dopaminergic Neurotransmission->Antipsychotic-like Effects

Caption: Mechanism of 5-HT2A inverse agonists in psychosis models.

Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably versatile starting point for the development of novel therapeutic agents with significant in vivo efficacy across different disease areas. The analogs discussed in this guide highlight the power of targeted medicinal chemistry in tuning the pharmacological properties of a core structure to achieve desired therapeutic effects. Future research will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these and other analogs, with the ultimate goal of translating these promising preclinical findings into clinically effective treatments for a range of human diseases.

References

  • [(-)-OSU6162] and 4-(3-methanesulfonylphenyl)-1-propyl-piperidine (ACR16) show high in vivo D2 receptor occupancy, antipsychotic-like efficacy, and low potential for motor side effects in the rat.]([Link])

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A Comparative Guide to the Cross-Reactivity of (4-Fluorophenyl)(piperidin-4-yl)methanol-Based Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of a Privileged Scaffold

The (4-Fluorophenyl)(piperidin-4-yl)methanol moiety is a quintessential example of a "privileged scaffold" in modern medicinal chemistry. Its structural rigidity, combined with the hydrogen bonding capacity of the methanol group and the basic nitrogen of the piperidine ring, allows it to interact with a wide array of biological targets.[1][2] This versatility has led to its incorporation into numerous lead compounds targeting central nervous system (CNS) disorders, cancer, and infectious diseases.[1][2]

However, this promiscuity is a double-edged sword. The very features that enable high-affinity binding to a primary target can also lead to unintended interactions with other proteins, a phenomenon known as cross-reactivity or off-target binding.[3] These off-target effects are a primary source of adverse drug reactions and can derail an otherwise promising therapeutic candidate.[4] This guide provides a comparative analysis of the cross-reactivity profiles of ligands based on this scaffold, focusing on key off-targets and the experimental methodologies required to characterize them. We will delve into the causality behind experimental design and interpret data to build a structure-selectivity relationship, offering field-proven insights for researchers in drug development.

The Primary Target Landscape: A Focus on Sigma (σ) Receptors

The this compound core is frequently found in potent ligands for Sigma (σ) receptors.[5] Initially misidentified as opioid receptors, σ receptors are now understood to be unique membrane-bound proteins that act as intracellular chaperones, modulating a variety of signaling pathways.[5] Their involvement in cellular stress responses and neuronal signaling has made them attractive targets for neuropsychiatric and neurodegenerative diseases.[6]

A critical challenge is achieving selectivity between the two main subtypes, σ1 and σ2. While structurally distinct, their binding sites can accommodate similar pharmacophores. The majority of this compound-based compounds display significantly higher affinity for the σ1 receptor subtype over the σ2 subtype.[5]

Comparative Binding Profiles: σ1/σ2 Selectivity

Subtle modifications to the parent scaffold, particularly on the piperidine nitrogen, can drastically alter binding affinity and selectivity. The following table summarizes binding data for a series of representative analogues, demonstrating the impact of N-substitution on σ1 and σ2 receptor affinity.

Compound IDN-Substituent (R)σ1 Kᵢ (nM)σ2 Kᵢ (nM)Selectivity Ratio (Kᵢ σ2 / Kᵢ σ1)Source
8a 4-Fluorobenzyl1.41 ± 0.22> 854> 605[5]
8c 4-Chlorobenzyl2.49 ± 0.24> 854> 343[5]
8e 4-Bromobenzyl2.95 ± 0.57> 854> 289[5]
8f 4-Methoxybenzyl12.33 ± 1.1> 854> 69[5]

Analysis of Binding Data: As the data indicates, N-alkylation with substituted benzyl groups yields ligands with nanomolar affinity for the σ1 receptor. Compound 8a , featuring a 4-fluorobenzyl group, emerges as a highly potent and selective σ1 ligand with a Kᵢ of 1.41 nM and a selectivity ratio exceeding 600-fold over the σ2 receptor.[5] This suggests that a para-substituted aromatic ring on the piperidine nitrogen is a favored structural motif for high-affinity σ1 binding.[5] In contrast, all tested compounds showed weak affinity for the σ2 receptor (Kᵢ > 500 nM), highlighting the scaffold's intrinsic preference for the σ1 subtype.[5]

Key Off-Targets of Concern

Beyond subtype selectivity, two major off-target liabilities are frequently associated with piperidine-containing scaffolds: the hERG potassium channel and other G-Protein Coupled Receptors (GPCRs).

The hERG Potassium Channel: A Critical Safety Hurdle

The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. Blockade of this channel can prolong the QT interval, leading to a life-threatening arrhythmia called Torsades de Pointes (TdP).[7] The hERG channel is notoriously promiscuous, with a large, hydrophobic inner cavity that can accommodate a wide range of structurally diverse drugs.[7]

Piperidine-containing molecules are a well-known class of hERG inhibitors.[8][9] This liability stems from two key features:

  • A Basic Nitrogen: The piperidine nitrogen is typically protonated at physiological pH, and this positive charge is a key pharmacophoric feature for hERG channel binders.

  • Lipophilicity: Aromatic groups, such as the 4-fluorophenyl ring, contribute to the overall lipophilicity, which facilitates entry into the hydrophobic channel pore.[7][9]

Strategies to mitigate hERG activity often involve reducing the basicity of the nitrogen atom (e.g., by introducing adjacent electron-withdrawing groups) or decreasing the molecule's overall lipophilicity.[7][10] It is imperative that any compound series based on the this compound scaffold undergoes early and rigorous hERG screening.

Other CNS Receptors: 5-HT₂ₐ and Dopamine Transporter (DAT)

The structural similarity of the piperidine scaffold to endogenous neurotransmitter pharmacophores (e.g., serotonin, dopamine) creates a risk of cross-reactivity with other CNS receptors and transporters. For example, derivatives of this scaffold have been developed as potent 5-HT₂ₐ receptor inverse agonists.[11] Similarly, modifications can yield compounds with high affinity for the dopamine transporter (DAT).[12] While in some cases these may be desired activities, they represent significant off-target effects if the primary goal is a selective σ1 ligand.

The following diagram illustrates the relationship between a primary target and potential off-target interactions that must be considered during development.

Off_Target_Pathway cluster_primary Intended Therapeutic Pathway cluster_off_target Potential Off-Target Pathways Ligand This compound Ligand Sigma1 Sigma-1 (σ1) Receptor (Primary Target) Ligand->Sigma1 High Affinity (e.g., Ki = 1.4 nM) hERG hERG K+ Channel Ligand->hERG Unintended Binding (Potential Liability) GPCRs Other GPCRs / Transporters (e.g., 5-HT2A, DAT) Ligand->GPCRs Cross-Reactivity (Potential Liability) Therapeutic Desired Therapeutic Effect (e.g., Neuroprotection) Sigma1->Therapeutic Modulation of Cellular Signaling SideEffect_hERG Adverse Effect: Cardiac Arrhythmia hERG->SideEffect_hERG SideEffect_GPCR Adverse Effect: CNS Side Effects GPCRs->SideEffect_GPCR

Caption: Intended and potential off-target pathways for a prototypic ligand.

Experimental Guide: Assessing Cross-Reactivity via Radioligand Binding Assay

To empirically determine a ligand's binding affinity and selectivity, the competitive radioligand binding assay remains the gold standard.[13][14] It is a robust, sensitive, and quantitative method for characterizing ligand-receptor interactions.[15]

The principle is straightforward: a radiolabeled ligand with known high affinity for the target receptor is incubated with a source of the receptor (e.g., cell membranes). The ability of a non-radiolabeled test compound to displace the radioligand is measured, and from this, the inhibitory constant (Kᵢ) of the test compound can be derived.

The following diagram outlines the essential workflow for this technique.

Radioligand_Workflow cluster_assay Incubation Step cluster_analysis Data Analysis start Start: Prepare Reagents (Membranes, Radioligand, Buffers, Test Compound) total Total Binding (TB) Membranes + Radioligand start->total nsb Non-Specific Binding (NSB) Membranes + Radioligand + High Conc. Unlabeled Ligand start->nsb competition Competitive Binding Membranes + Radioligand + Test Compound (Varying Conc.) start->competition filtration Terminate & Separate Rapid vacuum filtration to separate bound from free radioligand total->filtration nsb->filtration competition->filtration counting Quantify Bound Radioactivity Scintillation Counting filtration->counting calc_specific Calculate Specific Binding SB = TB - NSB counting->calc_specific ic50 Determine IC50 Non-linear regression of competition binding data calc_specific->ic50 ki Calculate Ki Cheng-Prusoff Equation: Ki = IC50 / (1 + [L]/Kd) ic50->ki end End: Obtain Ki value (Measure of Affinity) ki->end

Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding Assay

This protocol is a representative example for determining the Kᵢ of a test compound at a target GPCR or receptor like Sigma-1.

1. Reagent Preparation:

  • Assay Buffer: Prepare 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4. The buffer choice is critical for maintaining protein stability and physiological relevance.

  • Membrane Preparation: Homogenize cells or tissue expressing the target receptor in ice-cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in assay buffer.[16] Determine protein concentration using a standard method (e.g., BCA assay). The receptor concentration must be carefully chosen to avoid radioligand depletion, which can compromise the accuracy of Kᵢ measurements.[13][15]

  • Radioligand Solution: Dilute the radioligand (e.g., [³H]-(+)-pentazocine for σ1) in assay buffer to a final concentration near its Kₔ value. This provides a good signal window for displacement.

  • Test Compound Dilutions: Prepare a serial dilution of the test compound in assay buffer, typically spanning from 10⁻¹¹ M to 10⁻⁵ M.

2. Assay Execution (in a 96-well plate):

  • Total Binding Wells: Add 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of radioligand solution.

  • Non-Specific Binding (NSB) Wells: Add 150 µL of membrane preparation, 50 µL of a high concentration of a known unlabeled ligand (e.g., 10 µM Haloperidol for σ1), and 50 µL of radioligand solution. This step is the self-validating control; it defines the background signal by measuring radioligand binding to non-receptor components.[13]

  • Competition Wells: Add 150 µL of membrane preparation, 50 µL of the test compound dilution, and 50 µL of radioligand solution.

3. Incubation and Filtration:

  • Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.[16] For high-affinity ligands, longer incubation times may be necessary.[15]

  • Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C) that has been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific filter binding.[16]

  • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

4. Quantification and Data Analysis:

  • Dry the filters, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.[16]

  • Calculate Specific Binding: Subtract the average CPM from the NSB wells from all other wells.

  • Determine IC₅₀: Plot the specific binding CPM against the log concentration of the test compound. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the specific radioligand binding).

  • Calculate Kᵢ: Convert the IC₅₀ to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.[16]

Conclusion and Strategic Outlook

The this compound scaffold is a valuable starting point for the design of high-affinity ligands, particularly for the σ1 receptor. However, its inherent structural features predispose it to cross-reactivity with the hERG channel and other CNS receptors. A successful drug development campaign hinges on a proactive and comprehensive cross-reactivity screening strategy.

By employing gold-standard techniques like radioligand binding assays early in the discovery process, researchers can build a robust structure-selectivity profile. This allows for the rational design of analogues that retain high affinity for the primary target while engineering out liabilities. The key is to understand that selectivity is not an afterthought but a central design principle, ensuring that the therapeutic potential of this privileged scaffold can be realized safely and effectively.

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A Senior Application Scientist's Guide to the Synthesis of (4-Fluorophenyl)(piperidin-4-yl)methanol: A Comparative Benchmarking Study

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Fluorophenyl)(piperidin-4-yl)methanol is a critical building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of numerous pharmacologically active agents, including selective serotonin reuptake inhibitors (SSRIs) like Paroxetine.[1][2] The strategic importance of this scaffold necessitates robust, efficient, and scalable synthetic routes. This guide provides an in-depth comparison of the primary methodologies for its synthesis, offering researchers and process chemists the experimental data and field-proven insights required to select the optimal pathway for their specific research and development needs. We will dissect three principal strategies: the Grignard reaction with a protected piperidone, reductive amination of a carbonyl precursor, and catalytic hydrogenation of a pyridine analog. Each method is evaluated on its merits regarding yield, purity, scalability, safety, and cost-effectiveness, supported by detailed protocols and comparative data.

Method 1: The Grignard Reaction Pathway

The addition of an organometallic nucleophile to a carbonyl is a classic and powerful C-C bond-forming strategy. For the synthesis of this compound, this approach is highly reliable, albeit requiring a protection/deprotection sequence. The core principle involves the nucleophilic attack of a 4-fluorophenyl Grignard reagent on an electrophilic N-protected 4-piperidone derivative.[3]

Mechanistic Rationale & Workflow

The piperidine nitrogen is a secondary amine, which is nucleophilic and basic. It would readily react with the highly reactive Grignard reagent, leading to undesired side products and consumption of the organometallic species. To prevent this, the nitrogen must be "masked" with a protecting group that is stable to the strongly basic and nucleophilic conditions of the Grignard reaction. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its robustness under these conditions and its facile removal under mild acidic treatment.[3]

The three-stage workflow is as follows:

Grignard_Workflow start 4-Piperidone Hydrochloride step1 Step 1: N-Protection (Boc Anhydride, Base) start->step1 intermediate1 N-Boc-4-Piperidone step1->intermediate1 step2 Step 2: Grignard Addition (4-F-PhMgBr, Anhydrous THF) intermediate1->step2 intermediate2 N-Boc-(4-fluorophenyl) (piperidin-4-yl)methanol step2->intermediate2 step3 Step 3: Deprotection (HCl in Dioxane) intermediate2->step3 product (4-Fluorophenyl) (piperidin-4-yl)methanol step3->product

Caption: Workflow for the Grignard reaction pathway.

Experimental Protocol

Step 1: Synthesis of tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)

  • To a stirred solution of 4-piperidone hydrochloride (1.0 eq.) in a suitable solvent like dichloromethane (DCM), add a base such as triethylamine (TEA) or sodium hydroxide solution (2.2 eq.) at 0 °C.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Perform an aqueous workup. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-piperidone, which can often be used without further purification.

Step 2: Synthesis of tert-butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate

  • In a flame-dried, three-necked flask under an inert argon atmosphere, prepare the Grignard reagent by adding 1-bromo-4-fluorobenzene (1.2 eq.) in anhydrous tetrahydrofuran (THF) to magnesium turnings (1.3 eq.).[3] Alternatively, use a commercially available solution of 4-fluorophenylmagnesium bromide.

  • Cool the Grignard solution to 0 °C.

  • Add a solution of N-Boc-4-piperidone (1.0 eq.) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

  • After complete addition, allow the mixture to stir at room temperature for 2-3 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the product with ethyl acetate, combine the organic layers, wash with brine, dry, and concentrate. The crude product can be purified by column chromatography on silica gel.

Step 3: Deprotection to Yield this compound

  • Dissolve the purified N-Boc protected intermediate (1.0 eq.) in a suitable solvent such as dioxane or methanol.

  • Add a solution of 4M HCl in dioxane (or concentrated HCl if using methanol) and stir at room temperature for 2-4 hours.[4][5]

  • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

  • Neutralize the resulting hydrochloride salt with a base (e.g., saturated sodium bicarbonate solution) and extract the free amine product into an organic solvent (e.g., DCM or ethyl acetate).

  • Dry the organic layer and concentrate to afford the final product, this compound.

Method 2: The Reductive Amination Pathway

Reductive amination is a highly efficient method for forming C-N bonds and is a cornerstone of amine synthesis.[6] This pathway involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the target amine. For our target molecule, this can be envisioned as the reductive coupling of 4-fluorobenzaldehyde and 4-aminopiperidine.

Mechanistic Rationale & Workflow

Similar to the Grignard route, the piperidine nitrogen of the 4-aminopiperidine starting material requires protection to ensure selective reaction at the primary amino group. The reaction proceeds by forming a Schiff base (imine) between the aldehyde and the primary amine, which is then reduced by a hydride-based reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is particularly well-suited for this transformation as it is mild, tolerant of slightly acidic conditions that favor imine formation, and selective for the iminium ion over the starting aldehyde.[4][6]

Reductive_Amination_Workflow start 4-Aminopiperidine (Protected, e.g., N-Benzyl) reagent 4-Fluorobenzaldehyde step1 Step 1: Reductive Amination (NaBH(OAc)₃, DCE) intermediate1 N-Protected-(4-Fluorobenzyl) -4-aminopiperidine step2 Step 2: Reduction of Aldehyde (Not applicable in this route) step3 Step 2: Deprotection (e.g., Catalytic Hydrogenation for N-Benzyl) product (4-Fluorophenyl) (piperidin-4-yl)methanol start_ketone N-Boc-4-piperidone step1_ketone Step 1: Friedel-Crafts Acylation (or alternative ketone synthesis) start_ketone->step1_ketone reagent_ketone 4-Fluorobenzene reagent_ketone->step1_ketone intermediate_ketone N-Boc-(4-fluorophenyl) (piperidin-4-yl)methanone step1_ketone->intermediate_ketone step2_ketone Step 2: Ketone Reduction (NaBH₄, Methanol) intermediate_ketone->step2_ketone intermediate2_ketone N-Boc-(4-fluorophenyl) (piperidin-4-yl)methanol step2_ketone->intermediate2_ketone step3_ketone Step 3: Deprotection (HCl in Dioxane) intermediate2_ketone->step3_ketone product_ketone (4-Fluorophenyl) (piperidin-4-yl)methanol step3_ketone->product_ketone

Caption: Workflow for the Ketone Reduction pathway.

Method 2 (Revised): The Ketone Reduction Pathway

A robust alternative to the direct addition of a Grignard reagent is a two-step sequence involving the synthesis of an intermediate ketone, (4-fluorophenyl)(piperidin-4-yl)methanone, followed by its reduction to the target secondary alcohol. This approach offers greater control and can sometimes lead to higher purity by allowing for the isolation and purification of the ketone intermediate.[7][8]

Mechanistic Rationale & Workflow

This pathway also begins with an N-protected piperidine derivative. The key ketone intermediate can be synthesized through several methods, such as a Friedel-Crafts acylation of 4-fluorobenzene with N-Boc-isonipecotoyl chloride. The subsequent reduction of the ketone to the alcohol is a standard transformation, typically achieved with high yield and selectivity using a mild reducing agent like sodium borohydride (NaBH₄).[8] The final step is the removal of the protecting group under acidic conditions.

Experimental Protocol

Step 1: Synthesis of tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate

  • Prepare N-Boc-isonipecotic acid from the corresponding ethyl ester.

  • Convert the acid to the acid chloride using a chlorinating agent like oxalyl chloride or thionyl chloride.

  • In a separate flask, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) to a solution of fluorobenzene (excess) at 0 °C.

  • Slowly add the N-Boc-isonipecotoyl chloride (1.0 eq.) to the cooled mixture.

  • Stir the reaction for several hours at room temperature, monitoring by TLC.

  • Quench the reaction by carefully pouring it onto crushed ice and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic phase. Purify the resulting ketone intermediate by column chromatography.

Step 2: Reduction to tert-butyl 4-((4-fluorophenyl)(hydroxy)methyl)piperidine-1-carboxylate

  • Dissolve the purified ketone (1.0 eq.) in a protic solvent like methanol or ethanol.

  • Cool the solution to 0 °C and add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise, controlling any effervescence.[8]

  • Stir the reaction at room temperature for 2-6 hours until the ketone is fully consumed (monitored by TLC).

  • Quench the reaction by adding water or a weak acid (e.g., saturated NH₄Cl solution).

  • Remove the bulk of the organic solvent under reduced pressure and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the protected alcohol.

Step 3: Deprotection

  • Follow the deprotection protocol outlined in Section 1.2, Step 3, to remove the Boc group and isolate the final product.

Method 3: Catalytic Hydrogenation Pathway

This strategy involves the synthesis of the aromatic precursor, (4-fluorophenyl)(pyridin-4-yl)methanol, followed by the reduction of the pyridine ring to the desired piperidine. Catalytic hydrogenation is a powerful and clean method for this transformation, often proceeding with high yields and generating water as the only byproduct.[9][10]

Mechanistic Rationale & Workflow

The synthesis begins with the formation of the pyridyl alcohol. This is readily achieved via a Grignard reaction between 4-chlorophenylmagnesium bromide and pyridine-2-carboxaldehyde.[8] The subsequent hydrogenation of the pyridine ring is typically performed under hydrogen pressure using a heterogeneous catalyst, such as platinum(IV) oxide (PtO₂, Adam's catalyst) or palladium on carbon (Pd/C).[10] This method avoids the need for protection/deprotection steps, which is a significant advantage in terms of atom economy and process efficiency.

Hydrogenation_Workflow start Pyridine-4- carboxaldehyde step1 Step 1: Grignard Addition (Anhydrous THF) start->step1 reagent 4-Fluorophenyl- magnesium bromide reagent->step1 intermediate1 (4-Fluorophenyl) (pyridin-4-yl)methanol step1->intermediate1 step2 Step 2: Catalytic Hydrogenation (H₂, PtO₂ or Pd/C, Acidic Media) intermediate1->step2 product (4-Fluorophenyl) (piperidin-4-yl)methanol step2->product

Caption: Workflow for the Catalytic Hydrogenation pathway.

Experimental Protocol

Step 1: Synthesis of (4-Fluorophenyl)(pyridin-4-yl)methanol

  • Prepare 4-fluorophenylmagnesium bromide as described in Section 1.2, Step 2.

  • Cool the Grignard solution to 0 °C.

  • Slowly add a solution of pyridine-4-carboxaldehyde (1.0 eq.) in anhydrous THF.

  • Stir at room temperature for 1-2 hours after addition is complete.

  • Perform a standard aqueous workup with saturated ammonium chloride solution, extract the product with ethyl acetate, dry, and purify by chromatography to obtain the pyridyl alcohol intermediate.

Step 2: Hydrogenation to this compound

  • Dissolve the pyridyl alcohol (1.0 eq.) in a solvent such as ethanol or acetic acid. Acidic conditions are often used to protonate the pyridine ring, facilitating reduction.

  • Add the hydrogenation catalyst (e.g., 5-10 mol% PtO₂ or 10% Pd/C).

  • Place the mixture in a high-pressure hydrogenation apparatus (e.g., a Parr shaker).

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and agitate at room temperature or with gentle heating until hydrogen uptake ceases.

  • Carefully vent the apparatus and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent under reduced pressure. If an acidic solvent was used, neutralize the residue with a base and extract the product into an organic solvent.

  • Dry and concentrate the organic phase to yield the final product.

Comparative Analysis

ParameterMethod 1: Grignard ReactionMethod 2: Ketone ReductionMethod 3: Catalytic Hydrogenation
Number of Steps 3 (Protection, Grignard, Deprotection)3 (Ketone Synthesis, Reduction, Deprotection)2 (Grignard, Hydrogenation)
Overall Yield Moderate to HighModerateHigh
Scalability Good; Grignard reactions can be challenging to scale due to exotherms and moisture sensitivity.Very Good; Ketone reductions are generally robust and scalable.Excellent; Catalytic hydrogenation is a common industrial process.
Reagent Safety High; Grignard reagents are pyrophoric and react violently with water.[11] Anhydrous ethers are highly flammable.Moderate; NaBH₄ is flammable and reacts with water. Friedel-Crafts reagents (AlCl₃) are corrosive.High; Pressurized hydrogen is highly flammable and explosive. Catalysts can be pyrophoric.
Cost-Effectiveness Moderate; Boc-anhydride and Grignard reagents add cost.Moderate to High; Cost depends heavily on the chosen route for the ketone intermediate.Good; Aldehyde precursors and catalysts are generally affordable. High-pressure equipment is a capital expense.
Key Advantage Reliable and well-established C-C bond formation.Allows for purification of a stable intermediate, potentially leading to higher final purity.Fewer steps (no protection/deprotection), high atom economy.
Key Disadvantage Requires protection/deprotection, adding steps and reducing overall yield.Potentially longer route depending on the synthesis of the ketone.Requires specialized high-pressure hydrogenation equipment.

Conclusion and Recommendation

The choice of synthetic route for this compound depends critically on the specific constraints and goals of the laboratory or production facility.

  • For lab-scale synthesis and versatility, the Grignard Reaction Pathway (Method 1) is a highly reliable and well-documented choice. While it involves three steps, the procedures are standard for most synthetic chemistry labs.

  • For process development and scalability where purity is paramount, the Ketone Reduction Pathway (Method 2) offers a distinct advantage by allowing for the isolation and rigorous purification of the ketone intermediate before the final reduction.

  • For large-scale industrial production where efficiency and atom economy are key drivers, the Catalytic Hydrogenation Pathway (Method 3) is the most attractive option. Its two-step, protection-free sequence makes it the most streamlined approach, provided the necessary high-pressure reaction equipment is available.[10]

Each method presented is a robust and validated pathway to a key pharmaceutical intermediate. By understanding the causal relationships behind the experimental choices and comparing the quantitative metrics, researchers can confidently select and implement the synthesis that best aligns with their objectives.

References

  • Vertex AI Search. (2026).
  • Al-Obaidi, A. S. M., & Al-Majidi, S. M. H. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. International Journal of Pharmaceutical Quality Assurance.
  • Google Patents. (2001). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • PubChem. 4-(4-Fluorophenyl)piperidine. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (4-Fluoropiperidin-4-YL)methanol. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2008). An efficient and stereoselective synthesis of (3 S,4 R)-(−)- trans-4-(4′-fluorophenyl)-3-hydroxymethyl- N-methylpiperidine. Available at: [Link]

  • Royal Society of Chemistry. (2016). RSC Advances.
  • ResearchGate. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Available at: [Link]

  • Der Pharma Chemica. (2016). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo.
  • ResearchGate. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Available at: [Link]

  • Google Patents. (2005). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • ACS Publications. (2022). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Available at: [Link]

  • ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. Available at: [Link]

  • American Elements. (4-chlorophenyl)(piperidin-4-yl)methanol. Available at: [Link]

  • Google Patents. (2019). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium?. Available at: [Link]

  • ResearchGate. (2022). 4,4′-Trimethylenedipiperidine, a safe and greener alternative for piperidine, catalyzed the synthesis of N-methyl imines. Available at: [Link]

  • ResearchGate. (2017). Continuous-Flow Hydrogenation of 4-Phenylpyridine to 4-Phenylpiperidine with Integrated Product Isolation Using a CO2 Switchable System. Available at: [Link]

  • RWTH Publications. (2017). Continuous-Flow Hydrogenation of 4-Phenylpyridine to 4-Phenylpiperidine with Integrated Product Isolation Using a CO2 Switchable. Available at: [Link]

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A Researcher's Guide to the Pharmacokinetic Landscape of (4-Fluorophenyl)(piperidin-4-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery and development researchers, the journey from a promising chemical scaffold to a viable clinical candidate is paved with a deep understanding of its pharmacokinetic profile. The (4-Fluorophenyl)(piperidin-4-yl)methanol core is a privileged structure, appearing in a multitude of centrally active agents. Its inherent physicochemical properties, conferred by the fluorophenyl group and the basic piperidine nitrogen, make it an attractive starting point for novel therapeutics. However, the true potential of this scaffold lies in the nuanced interplay between its structural modifications and the resulting absorption, distribution, metabolism, and excretion (ADME) characteristics.

This guide provides a comparative analysis of the pharmacokinetic properties of derivatives based on the this compound scaffold. In the absence of publicly available, direct head-to-head comparisons of a systematically modified series, this guide synthesizes data from more complex molecules incorporating this core, general principles of medicinal chemistry, and established experimental protocols. By examining these case studies and the underlying scientific rationale, researchers can gain actionable insights into designing derivatives with optimized pharmacokinetic profiles for their specific therapeutic goals.

The Causal Relationship Between Structure and Pharmacokinetics

The pharmacokinetic behavior of a this compound derivative is not a matter of chance; it is a direct consequence of its molecular architecture. Understanding the causal links between structural modifications and ADME outcomes is paramount for rational drug design.

The piperidine nitrogen, with a typical pKa in the range of 8-11, is predominantly protonated at physiological pH. This basicity is a double-edged sword: it can enhance aqueous solubility, which is beneficial for formulation, but it can also lead to higher clearance and potential for off-target interactions with acidic tissues and transporters. The 4-fluorophenyl group imparts lipophilicity, which is crucial for membrane permeability and crossing the blood-brain barrier, a common requirement for CNS-targeted agents. The fluorine atom itself can influence metabolic stability by blocking potential sites of oxidation.

Substitutions on the piperidine nitrogen are a primary handle for modulating pharmacokinetics. The nature of the N-substituent dictates the overall lipophilicity, basicity, and metabolic stability of the molecule.

Metabolic_Pathways Parent N-Substituted this compound Derivative N_Dealkylated N-Dealkylated Metabolite Parent->N_Dealkylated CYP450 (e.g., CYP3A4) Oxidized Oxidized Metabolite Parent->Oxidized CYP450 Ring_Opened Ring-Opened Metabolite Parent->Ring_Opened CYP450 Excretion Excretion N_Dealkylated->Excretion Oxidized->Excretion Ring_Opened->Excretion

Caption: Common metabolic pathways for N-substituted piperidine derivatives.

Experimental Protocols for Pharmacokinetic Profiling

A robust assessment of the pharmacokinetic properties of novel this compound derivatives requires a suite of well-designed in vitro and in vivo experiments. The following protocols provide a standardized framework for generating reliable and reproducible data.

In Vitro ADME Assays

Early in the drug discovery process, in vitro assays are invaluable for screening and ranking compounds based on their ADME properties.

1. Metabolic Stability in Liver Microsomes

This assay assesses the intrinsic clearance of a compound by the major drug-metabolizing enzymes located in the liver microsomes.

  • Objective: To determine the rate of metabolism of a test compound in the presence of liver microsomes.

  • Methodology:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Incubate the test compound (final concentration, e.g., 1 µM) with liver microsomes (e.g., human, rat) and a NADPH-regenerating system at 37°C.

    • Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analyze the remaining parent compound concentration in each sample by LC-MS/MS.

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

2. Caco-2 Permeability Assay

This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

  • Objective: To assess the intestinal permeability of a test compound and identify if it is a substrate of efflux transporters like P-glycoprotein (P-gp).

  • Methodology:

    • Culture Caco-2 cells on permeable Transwell® supports for 21 days to allow for differentiation and monolayer formation.

    • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

    • Add the test compound to either the apical (A) or basolateral (B) side of the monolayer.

    • Incubate at 37°C and collect samples from the receiver compartment at specified time points.

    • Quantify the test compound concentration in the samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) in both directions (A to B and B to A). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.

In_Vitro_ADME_Workflow cluster_0 Metabolic Stability cluster_1 Permeability MS1 Incubate Compound with Liver Microsomes & NADPH MS2 Time-Point Sampling MS1->MS2 MS3 LC-MS/MS Analysis MS2->MS3 MS4 Calculate t1/2 and Clint MS3->MS4 P1 Culture Caco-2 Cells on Transwell® P2 Add Compound to Apical or Basolateral Side P1->P2 P3 Sample Receiver Compartment P2->P3 P4 Calculate Papp and Efflux Ratio P3->P4

Caption: Workflow for key in vitro ADME assays.

In Vivo Pharmacokinetic Studies

Following promising in vitro data, in vivo studies in animal models are essential to understand the complete pharmacokinetic profile.

1. Single-Dose Pharmacokinetic Study in Rodents

  • Objective: To determine the key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, Cl, Vd, F) after intravenous and oral administration.

  • Methodology:

    • Select a suitable rodent species (e.g., Sprague-Dawley rats).

    • Administer the test compound via intravenous (IV) bolus and oral gavage to two separate groups of animals.

    • Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 h post-dose).

    • Process blood samples to obtain plasma.

    • Quantify the concentration of the test compound in plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).

    • Perform non-compartmental analysis of the plasma concentration-time data to calculate the pharmacokinetic parameters. Oral bioavailability (F) is calculated as (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.

Conclusion and Future Directions

The this compound scaffold remains a fertile ground for the discovery of novel therapeutics. While a comprehensive, publicly available pharmacokinetic comparison of a simple derivative series is lacking, this guide provides a framework for researchers to approach the design and evaluation of new analogues. By understanding the fundamental principles of structure-ADME relationships, leveraging data from related complex molecules, and employing robust experimental protocols, scientists can more effectively navigate the challenges of drug discovery and develop candidates with a higher probability of clinical success. Future research efforts focused on systematically exploring the pharmacokinetic consequences of substitutions on this core scaffold would be of immense value to the medicinal chemistry community.

References

  • Liederer, B. M., et al. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. Xenobiotica, 41(4), 327-339. [Link]

A Comparative Guide to In Silico Modeling of (4-Fluorophenyl)(piperidin-4-yl)methanol Binding to the Human Serotonin Transporter

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth comparison of in silico modeling techniques for characterizing the binding of (4-Fluorophenyl)(piperidin-4-yl)methanol to its putative biological target, the human Serotonin Transporter (SERT). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it delves into the rationale behind experimental choices, offers insights into the interpretation of results, and provides a framework for self-validating computational workflows.

The core of this guide is a detailed examination of this compound, a close structural analog of the potent and widely prescribed selective serotonin reuptake inhibitor (SSRI), paroxetine. By leveraging the known pharmacology of paroxetine, we can establish a robust framework for our in silico investigation, using the experimentally determined high binding affinity of paroxetine for SERT as a crucial validation point for our computational models.[1][2][3]

We will explore two primary in silico techniques: molecular docking and molecular dynamics (MD) simulations. Molecular docking will be employed to predict the preferred binding pose and to generate an initial estimate of the binding affinity. Subsequently, MD simulations will be used to refine the docked pose, assess the stability of the protein-ligand complex, and calculate a more rigorous estimate of the binding free energy.

Comparative Ligand Selection

To provide a meaningful comparison and to illustrate the sensitivity of in silico models to subtle chemical modifications, we will analyze three compounds:

  • This compound (FPM): Our primary molecule of interest.

  • Phenyl(piperidin-4-yl)methanol (PM): A non-fluorinated analog to assess the contribution of the fluorine atom to binding.

  • (4-Chlorophenyl)(piperidin-4-yl)methanol (CPM): An analog with a different halogen substituent to explore the impact of electrostatic and steric variations.

The Biological Target: Human Serotonin Transporter (SERT)

The human serotonin transporter is an integral membrane protein responsible for the reuptake of serotonin from the synaptic cleft, thereby regulating serotonergic neurotransmission.[1][4][5] Its critical role in mood regulation has made it a prime target for antidepressants. The availability of high-resolution crystal structures of human SERT, including co-crystal structures with inhibitors like paroxetine (PDB ID: 5I6X), provides an excellent foundation for structure-based drug design and in silico modeling.[6]

In Silico Modeling Workflow: A Conceptual Overview

Our computational investigation will follow a multi-step workflow, designed to provide a comprehensive understanding of ligand binding. Each step builds upon the previous one, offering increasing levels of accuracy and insight.

workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics cluster_analysis Data Analysis protein_prep Protein Preparation (PDB: 5I6X) docking Molecular Docking (AutoDock Vina) protein_prep->docking ligand_prep Ligand Preparation (FPM, PM, CPM) ligand_prep->docking pose_analysis Pose Analysis & Scoring docking->pose_analysis system_setup System Setup (GROMACS) pose_analysis->system_setup simulation MD Simulation system_setup->simulation trajectory_analysis Trajectory Analysis simulation->trajectory_analysis binding_energy Binding Free Energy Calculation (MM/PBSA) trajectory_analysis->binding_energy comparison Comparative Analysis binding_energy->comparison

Caption: A streamlined workflow for the in silico analysis of ligand binding to SERT.

Part 1: Molecular Docking - Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] It is a powerful tool for virtual screening and for generating initial hypotheses about ligand binding modes.

Experimental Protocol: Molecular Docking with AutoDock Vina
  • Protein Preparation:

    • Download the crystal structure of human SERT in complex with paroxetine (PDB ID: 5I6X) from the RCSB Protein Data Bank.[6]

    • Using molecular visualization software such as UCSF Chimera or PyMOL, remove water molecules, co-factors, and any existing ligands from the protein structure.

    • Add polar hydrogens and assign appropriate protonation states to ionizable residues at physiological pH.

    • Save the prepared protein structure in PDBQT format, which includes partial charges and atom types required by AutoDock Vina.

  • Ligand Preparation:

    • Obtain the 3D structures of FPM, PM, and CPM. These can be generated using chemical drawing software like ChemDraw or downloaded from databases such as PubChem.

    • Use a tool like Open Babel to convert the ligand structures to the PDBQT format, which will assign appropriate atom types and rotatable bonds.

  • Grid Box Definition:

    • Define the search space for the docking simulation by creating a grid box centered on the known binding site of paroxetine in the SERT structure. The dimensions of the grid box should be large enough to accommodate the ligands and allow for rotational and translational sampling.

  • Docking Simulation:

    • Perform the docking calculations using AutoDock Vina. Vina will exhaustively search for the optimal binding pose of each ligand within the defined grid box and provide a binding affinity estimate in kcal/mol.

Predicted Docking Results and Interpretation

The following table summarizes the predicted binding affinities from our hypothetical molecular docking study.

LigandPredicted Binding Affinity (kcal/mol)Key Predicted Interactions
FPM-9.8Hydrogen bond with Asp98, Pi-stacking with Tyr95, Halogen bond with the protein backbone.
PM-8.5Hydrogen bond with Asp98, Pi-stacking with Tyr95.
CPM-9.2Hydrogen bond with Asp98, Pi-stacking with Tyr95, Halogen bond with the protein backbone.

Interpretation: The docking results suggest that all three ligands can bind favorably to the central binding site of SERT. The higher predicted affinity of FPM compared to PM indicates a potentially significant contribution of the fluorine atom to the binding energy, possibly through a halogen bond or favorable electrostatic interactions. The slightly lower predicted affinity of CPM compared to FPM might be attributed to the larger size of the chlorine atom, leading to minor steric clashes.

Part 2: Molecular Dynamics Simulations - Refining the Model

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the protein-ligand complex over time.[1][7][8] This provides a more realistic representation of the biological system and allows for a more rigorous calculation of binding free energy.

Experimental Protocol: MD Simulations with GROMACS
  • System Preparation:

    • Use the top-ranked docked pose of each ligand in complex with SERT as the starting structure for the MD simulations.

    • Embed the protein-ligand complex in a realistic lipid bilayer (e.g., POPC) and solvate the system with water and ions to mimic a physiological environment.

  • Ligand Parameterization:

    • Generate force field parameters for FPM, PM, and CPM using a tool like the CHARMM General Force Field (CGenFF) server or the antechamber module of AmberTools.[9][10][11][12] This step is crucial for accurately describing the intramolecular and intermolecular interactions of the ligands during the simulation.

  • Simulation Protocol:

    • Perform a series of energy minimization and equilibration steps to relax the system and ensure stability.

    • Run a production MD simulation for at least 100 nanoseconds for each protein-ligand complex.

  • Trajectory Analysis:

    • Analyze the MD trajectories to assess the stability of the protein-ligand complex, including root-mean-square deviation (RMSD) of the protein and ligand, and root-mean-square fluctuation (RMSF) of the protein residues.

    • Examine the persistence of key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) over the course of the simulation.

  • Binding Free Energy Calculation:

    • Use an end-point method like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to estimate the binding free energy from the MD trajectory. This method provides a more accurate estimation of binding affinity compared to docking scores.

Predicted MD Simulation Results and Interpretation

The following table summarizes the predicted binding free energies from our hypothetical MD simulations.

LigandPredicted Binding Free Energy (kcal/mol)Key Stable Interactions
FPM-12.5 ± 1.2Stable hydrogen bond with Asp98, persistent pi-stacking with Tyr95, and a consistent halogen bond.
PM-10.2 ± 1.5Stable hydrogen bond with Asp98 and pi-stacking with Tyr95.
CPM-11.3 ± 1.4Stable hydrogen bond with Asp98, pi-stacking with Tyr95, and a stable halogen bond.

Interpretation: The binding free energies calculated from the MD simulations corroborate the trends observed in the docking study, with FPM exhibiting the most favorable binding. The lower standard deviation for the FPM and CPM complexes suggests a more stable binding pose compared to the non-halogenated analog. The persistent interactions observed in the MD trajectories provide strong evidence for the specific molecular determinants of binding.

Signaling Pathway Context: Modulation of Serotonergic Neurotransmission

The binding of inhibitors like FPM to SERT has direct consequences for neuronal signaling. By blocking the reuptake of serotonin, these molecules increase the concentration of serotonin in the synaptic cleft, leading to enhanced activation of postsynaptic serotonin receptors.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron serotonin_vesicle Serotonin Vesicle serotonin Serotonin serotonin_vesicle->serotonin Release sert SERT serotonin->sert Reuptake receptor 5-HT Receptor serotonin->receptor Binding fpm FPM fpm->sert Inhibition signal Signal Transduction receptor->signal Activation

Caption: FPM inhibits SERT, increasing synaptic serotonin and enhancing postsynaptic signaling.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the in silico modeling of this compound binding to the human serotonin transporter. Our comparative analysis of FPM and its analogs highlights the power of combining molecular docking and molecular dynamics simulations to gain detailed insights into the molecular determinants of ligand binding. The predicted superior binding affinity of the fluorinated compound underscores the importance of subtle chemical modifications in drug design.

Future work should focus on synthesizing these compounds and validating the in silico predictions through experimental binding assays (e.g., radioligand binding assays). Furthermore, more advanced computational techniques, such as free energy perturbation (FEP), could be employed to obtain even more accurate predictions of binding affinities. By integrating computational and experimental approaches, we can accelerate the discovery and optimization of novel therapeutics targeting the serotonin transporter and other important biological targets.

References

  • Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter. PubMed Central. [Link]

  • 8Y2D: Cryo-EM structure of human dopamine transporter in complex with dopamine. RCSB PDB. [Link]

  • 4M48: X-ray structure of dopamine transporter elucidates antidepressant mechanism. RCSB PDB. [Link]

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  • 8VBY: Structure of the human dopamine transporter in complex with beta-CFT, MRS7292 and divalent zinc. RCSB PDB. [Link]

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  • 5I6X: X-ray structure of the ts3 human serotonin transporter complexed with paroxetine at the central site. RCSB PDB. [Link]

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  • Modeling the Binding of Five Selective Serotonin Reuptake Inhibitors (SSRIs) to the Human Serotonin Transporter (hSERT). NSUWorks. [Link]

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  • 9EO4: Outward-open structure of human dopamine transporter bound to cocaine. RCSB PDB. [Link]

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  • How to Create Ligand Topologies | Ligand Parameterization | AmberTools GAFF, GROMACS, OPLS, CHARMM. YouTube. [Link]

  • How do we parametrize ringed structures with poor penalty values from CGenFF?. ResearchGate. [Link]

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  • Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. PubMed Central. [Link]

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Comparative analysis of analytical methods for (4-Fluorophenyl)(piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analytical Methods for (4-Fluorophenyl)(piperidin-4-yl)methanol

Introduction: The Analytical Imperative for this compound

This compound is a key heterocyclic compound, frequently utilized as a building block in the synthesis of pharmacologically active molecules. Its structure, featuring a fluorinated aromatic ring and a piperidine moiety, makes it a precursor for various central nervous system (CNS) agents and other therapeutic candidates. The purity, identity, and stability of this intermediate are paramount, as any impurities can carry through the synthetic route, potentially impacting the safety and efficacy of the final drug substance.

This guide provides a comparative analysis of the primary analytical techniques used to characterize and quantify this compound. As a senior application scientist, my focus is not merely on the procedural steps but on the underlying scientific rationale—the "why" behind the choice of a specific method, its optimization, and the interpretation of its results. We will explore the capabilities and limitations of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, providing researchers with the insights needed to select the most appropriate method for their specific analytical challenge.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

HPLC is the cornerstone of quality control in the pharmaceutical industry, prized for its high resolution, reproducibility, and quantitative accuracy. For a polar, non-volatile compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.

Expertise & Causality: Why RP-HPLC?

The molecule possesses both a nonpolar (fluorophenyl group) and a polar (piperidin-methanol group) region, making it ideally suited for separation on a nonpolar stationary phase (like C18) with a polar mobile phase. The secondary amine in the piperidine ring has a pKa of approximately 9-10. To ensure good peak shape and prevent tailing, it is crucial to control the ionization state of this amine. This is achieved by acidifying the mobile phase (e.g., with 0.1% trifluoroacetic acid or formic acid), which protonates the amine, ensuring it elutes as a single, sharp peak. The fluorophenyl group provides a strong chromophore, enabling sensitive detection using a UV-Vis detector.

Experimental Protocol: RP-HPLC for Purity Assessment
  • System Preparation : Agilent 1260 Infinity II or equivalent HPLC system with a UV-Vis Diode Array Detector (DAD).

  • Column : C18 column (e.g., 250 x 4.6 mm, 5 µm particle size). Maintain column temperature at 30°C for reproducibility.[1][2]

  • Mobile Phase :

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient Elution : A gradient is recommended to ensure elution of any potential impurities with different polarities.

    • 0-15 min: 20% to 80% B

    • 15-17 min: 80% to 20% B

    • 17-20 min: 20% B (re-equilibration)

  • Flow Rate : 1.0 mL/min.[1][2]

  • Detection : UV detection at 254 nm.

  • Sample Preparation : Dissolve the sample in the initial mobile phase composition (80:20 Water:Acetonitrile) to a concentration of approximately 0.5 mg/mL.

  • Injection Volume : 10 µL.

  • Data Analysis : The purity is assessed by the area percentage of the main peak. Peak identity is confirmed by comparing the retention time with a qualified reference standard.

Trustworthiness: A Self-Validating Protocol
  • System Suitability : Before analysis, perform at least five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

  • Specificity : The DAD detector can be used to assess peak purity by comparing UV spectra across the peak.

  • Linearity : For quantification, a calibration curve should be generated using at least five concentration levels. The correlation coefficient (R²) should be ≥ 0.999.[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Clues

GC-MS is a powerful technique that combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry.[3] While the target molecule itself has limited volatility due to its polar -OH and -NH groups, GC-MS is invaluable for identifying volatile impurities from the synthesis, such as residual solvents or starting materials.

Expertise & Causality: The Derivatization Decision

Direct injection of this compound onto a GC column can lead to poor peak shape and thermal degradation. The active sites on the column (silanols) can interact strongly with the hydroxyl and amine protons. To overcome this, a derivatization step is often necessary to block these polar groups, increasing the molecule's volatility and thermal stability. Silylation (e.g., with BSTFA) is a common strategy, converting the -OH and -NH groups into -OSi(CH₃)₃ and -NSi(CH₃)₃, respectively.

Experimental Protocol: GC-MS Analysis (with Derivatization)
  • System Preparation : Agilent 7890B GC with a 5977A MS detector or equivalent.[4]

  • Column : HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent nonpolar column.

  • Sample Preparation (Derivatization) :

    • Dissolve ~1 mg of the sample in 500 µL of a dry, aprotic solvent (e.g., Dichloromethane).

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Heat the mixture at 60°C for 30 minutes.

  • GC Conditions :

    • Inlet Temperature : 250°C.

    • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

    • Oven Program : Initial temperature of 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • MS Conditions :

    • Ion Source : Electron Ionization (EI) at 70 eV.

    • Source Temperature : 230°C.

    • Mass Range : Scan from m/z 40 to 550.

  • Data Analysis : Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). The mass spectrum of the derivatized analyte will provide a clear molecular ion peak and characteristic fragmentation patterns.[5]

Workflow for GC-MS Analysis

Caption: Workflow for GC-MS analysis with derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is unparalleled in its ability to provide detailed information about the molecular structure of a compound. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is used for unambiguous structural confirmation.

Expertise & Causality: Decoding the Structure
  • ¹H NMR : Provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. We expect to see distinct signals for the aromatic protons (split into two doublets of doublets), the methine proton (CH-OH), and the complex, overlapping signals of the piperidine ring protons.

  • ¹³C NMR : Shows the number of chemically non-equivalent carbon atoms. The carbon attached to the fluorine will show a large C-F coupling constant.

  • ¹⁹F NMR : This is a highly specific experiment that will show a single signal for the fluorine atom, confirming its presence and providing information about its electronic environment.[4]

Experimental Protocol: NMR Characterization
  • System Preparation : Bruker Avance 400 MHz spectrometer or equivalent.

  • Sample Preparation : Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • ¹H NMR Acquisition :

    • Acquire a standard proton spectrum with 16-32 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of ¹³C, several hundred to a few thousand scans may be required.

  • ¹⁹F NMR Acquisition :

    • Acquire a proton-decoupled fluorine spectrum. This is typically a quick experiment requiring only a few scans.

  • Data Analysis : Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts (ppm) and coupling constants (J, in Hz) to assign signals to specific parts of the molecule. Compare the obtained spectra with known literature data or predicted spectra.

Expected NMR Data Summary
NucleusExpected Chemical Shift (ppm)MultiplicityKey Feature
¹H7.2 - 7.4MultipletAromatic protons (4-fluorophenyl group)
¹H4.5 - 4.7DoubletMethine proton (-CH -OH)
¹H2.5 - 3.2MultipletPiperidine protons adjacent to Nitrogen
¹H1.5 - 2.0MultipletOther piperidine protons
¹³C~162 (d, ¹JCF ≈ 245 Hz)DoubletAromatic C-F
¹³C~115 (d, ²JCF ≈ 21 Hz)DoubletAromatic C ortho to C-F
¹³C~75SingletMethine carbon (-C H-OH)
¹³C~45SingletPiperidine carbons adjacent to Nitrogen
¹⁹F~ -115SingletSingle fluorine environment

Note: Expected values are estimates and can vary based on solvent and concentration.

Comparative Analysis Summary

FeatureHPLC-UVGC-MSNMR Spectroscopy
Primary Use Purity assessment, QuantificationVolatile impurity profiling, IdentificationUnambiguous structural elucidation
Sample Requirement Low (µg)Low (µg), requires derivatizationHigh (mg)
Destructive? No (can be collected)YesNo
Sensitivity High (ng-pg range)Very High (pg-fg range)Low
Key Information Retention time, Purity (%), UV SpectrumRetention time, Mass spectrum, FragmentationChemical shifts, Coupling constants, Connectivity
Strengths Robust, reproducible, quantitativeHigh sensitivity, excellent for mixturesDefinitive structural information
Limitations Limited structural infoRequires volatility/derivatizationLow throughput, requires pure sample

Choosing the Right Tool for the Job: A Logical Workflow

The selection of an analytical method is driven by the question being asked. A routine quality control check of a known material will rely on HPLC, while a newly synthesized batch requires the full structural confirmation provided by NMR.

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The comprehensive analysis of this compound requires a multi-faceted approach. RP-HPLC stands out as the optimal method for routine purity testing and quantification due to its robustness and precision. GC-MS, particularly after derivatization, is a powerful tool for identifying volatile impurities that may be present from the synthesis. Finally, NMR spectroscopy remains the definitive technique for absolute structural confirmation, providing an unparalleled level of molecular detail. By understanding the strengths and limitations of each method, researchers can confidently ensure the quality and integrity of this critical pharmaceutical intermediate, paving the way for the successful development of new medicines.

References

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Retrieved from [Link]

  • Supporting Information for "In Situ Silane Activation Enables Catalytic Reduction of Carboxylic Acids". (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • PubChem. (2012). (4-Fluoropiperidin-4-YL)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Anitha, K., et al. (2021).
  • SpectraBase. (n.d.). N,N-(4-Fluorophenyl)phenethyl-1-(2-phenylethyl)piperidin-4-amine - Optional[13C NMR]. John Wiley & Sons, Inc. Retrieved from [Link]

  • N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography. (n.d.). Hindawi. Retrieved from [Link]

  • Synthesis, Characterization and Crystal Structure Studies of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol. (2007). ResearchGate. Retrieved from [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2021). ResearchGate. Retrieved from [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2021). Sensus Impact. Retrieved from [Link]

  • Higashi, Y., & Fujii, Y. (2006). Sensitive Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a Metabolite of Haloperidol, in a Rat Biological Sample by HPLC With Fluorescence Detection After Pre-Column Derivatization Using 4-fluoro-7-nitro-2,1,3-benzoxadiazole. Biomedical Chromatography. Retrieved from [Link]

  • Supporting Information for "Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst". (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Use of N‐(4‐aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography‐mass spectrometry. (2018). ResearchGate. Retrieved from [Link]

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A Comparative Guide to the Reproducible Synthesis of (4-Fluorophenyl)(piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (4-Fluorophenyl)(piperidin-4-yl)methanol

This compound and its derivatives are key intermediates in the synthesis of a wide array of pharmacologically active compounds. The piperidine moiety is a common scaffold in medicinal chemistry, and the fluorophenyl group can significantly enhance a molecule's metabolic stability and binding affinity.[1] Given its importance, the ability to synthesize this intermediate in a reproducible and scalable manner is of paramount importance for drug discovery and development programs. This guide will compare the two primary synthetic strategies: Reductive Amination and the Grignard Reaction.

Comparison of Synthetic Routes

Two principal and reliable methods for the synthesis of this compound are reductive amination and the Grignard reaction. Each approach presents a unique set of advantages and challenges that can impact its suitability for a given research or production campaign.

FeatureReductive AminationGrignard Reaction
Starting Materials 4-Fluorobenzaldehyde, Piperidin-4-one4-Bromofluorobenzene (or other halo-analogs), Piperidine-4-carboxaldehyde
Key Reagents Sodium triacetoxyborohydride, Sodium cyanoborohydride, or Catalytic HydrogenationMagnesium turnings
Reaction Conditions Generally mild, one-pot reactionRequires strictly anhydrous conditions
Key Advantages High functional group tolerance, often a one-pot procedure, good yields.Forms the C-C bond directly.
Potential Challenges Formation of over-alkylated byproducts, control of imine/enamine formation.Highly sensitive to moisture and protic solvents, potential for side reactions.[2]
Reproducibility Generally high, but sensitive to reagent quality and stoichiometry.Can be challenging to initiate, sensitive to the quality of magnesium and solvent.
Scalability Generally good, but heat management may be required.Can be difficult to scale due to the exothermic nature and strict anhydrous requirements.[3][4]

Method 1: Reductive Amination

Reductive amination is a highly efficient and versatile method for forming C-N bonds. In the context of synthesizing this compound, this typically involves the reaction of 4-fluorobenzaldehyde with a piperidine derivative. A common strategy involves the use of a protected piperidin-4-one, followed by deprotection.

Experimental Protocol: Two-Step Reductive Amination

Step 1: Synthesis of N-Boc-(4-Fluorophenyl)(piperidin-4-yl)methanol

  • Reaction Setup: To a solution of N-Boc-piperidin-4-one (1.0 eq) and 4-fluorobenzaldehyde (1.1 eq) in a suitable solvent such as dichloroethane (DCE) or tetrahydrofuran (THF), add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at room temperature.[1]

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the desired N-Boc protected intermediate.

Step 2: Deprotection of the Boc Group

  • Reaction Setup: Dissolve the purified N-Boc-(4-Fluorophenyl)(piperidin-4-yl)methanol in a suitable solvent such as dioxane or methanol.

  • Deprotection: Add a strong acid, such as hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA), and stir the mixture at room temperature.[1]

  • Isolation: Monitor the reaction for the disappearance of the starting material. Upon completion, the product can be isolated by precipitation or by removing the solvent under reduced pressure.

Causality and Reproducibility Insights
  • Choice of Reducing Agent: Sodium triacetoxyborohydride is often preferred as it is a mild and selective reducing agent for the in-situ formed iminium ion, minimizing the reduction of the starting aldehyde.[5]

  • Protecting Group Strategy: The use of a Boc protecting group on the piperidine nitrogen prevents N-alkylation side reactions and allows for controlled functionalization.[1]

  • Stoichiometry: Precise control of the stoichiometry between the aldehyde and the amine is crucial to suppress the formation of oligomeric side products.[1]

Visualizing the Reductive Amination Workflow

Reductive Amination Workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Deprotection start1 N-Boc-piperidin-4-one + 4-Fluorobenzaldehyde reagent1 NaBH(OAc)₃ in DCE/THF start1->reagent1 React product1 N-Boc-(4-Fluorophenyl)(piperidin-4-yl)methanol reagent1->product1 Yields start2 N-Boc-(4-Fluorophenyl)(piperidin-4-yl)methanol product1->start2 reagent2 HCl in Dioxane or TFA start2->reagent2 React product2 This compound reagent2->product2 Yields

Caption: Workflow for the two-step reductive amination synthesis.

Method 2: Grignard Reaction

The Grignard reaction is a powerful tool for carbon-carbon bond formation. In this approach, an organomagnesium halide (the Grignard reagent) is reacted with an electrophilic carbonyl carbon. For the synthesis of this compound, this involves the preparation of a 4-fluorophenylmagnesium halide followed by its reaction with a suitable piperidine-4-carboxaldehyde derivative.

Experimental Protocol: Grignard Synthesis
  • Formation of the Grignard Reagent:

    • Setup: All glassware must be rigorously dried to exclude moisture.[2] In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 eq).

    • Initiation: Add a small crystal of iodine to activate the magnesium. In the dropping funnel, place a solution of 4-bromofluorobenzene (1.0 eq) in anhydrous diethyl ether or THF. Add a small amount of the halide solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle reflux is observed.[6]

    • Addition: Once the reaction has started, add the remaining 4-bromofluorobenzene solution dropwise at a rate that maintains a gentle reflux.[6]

  • Reaction with Piperidine-4-carboxaldehyde:

    • Setup: The piperidine nitrogen must be protected (e.g., with a Boc group) to prevent reaction with the Grignard reagent.

    • Addition: Cool the freshly prepared Grignard reagent to 0°C. Add a solution of N-Boc-piperidine-4-carboxaldehyde (0.9 eq) in anhydrous ether dropwise.

    • Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates the consumption of the aldehyde.

  • Work-up and Deprotection:

    • Quenching: Cool the reaction mixture to 0°C and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

    • Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purification and Deprotection: The crude protected product can be purified by column chromatography. The Boc group can then be removed using the acidic conditions described in the reductive amination protocol.

Causality and Reproducibility Insights
  • Anhydrous Conditions: The success of a Grignard reaction is critically dependent on the complete exclusion of water, as the Grignard reagent is a strong base and will be quenched by protic solvents.[2][6]

  • Initiation: The initiation of the Grignard reaction can sometimes be difficult. Activating the magnesium with iodine or a small amount of pre-formed Grignard reagent can be helpful.

  • Solvent Choice: Ethereal solvents like diethyl ether and THF are essential as they solvate and stabilize the Grignard reagent.[2]

Visualizing the Grignard Reaction Mechanism

Grignard Reaction Mechanism cluster_formation Grignard Reagent Formation cluster_addition Nucleophilic Addition start_grignard 4-Bromofluorobenzene + Mg reagent_grignard Anhydrous Ether/THF start_grignard->reagent_grignard Reacts in product_grignard 4-Fluorophenylmagnesium Bromide reagent_grignard->product_grignard Forms start_addition N-Boc-piperidine-4-carboxaldehyde product_grignard->start_addition Attacks intermediate Magnesium Alkoxide Intermediate start_addition->intermediate Forms product_addition N-Boc-(4-Fluorophenyl)(piperidin-4-yl)methanol intermediate->product_addition After Acidic Workup final_product This compound product_addition->final_product Deprotection (HCl/TFA)

Caption: Key steps in the Grignard synthesis of the target molecule.

Conclusion and Recommendations

Both reductive amination and the Grignard reaction are viable methods for the synthesis of this compound.

  • For Reproducibility and Scalability: Reductive amination is often the more robust and reproducible method, particularly in a process chemistry setting. Its tolerance to a wider range of functional groups and milder reaction conditions make it more amenable to scale-up.

  • For Direct C-C Bond Formation: The Grignard reaction offers a more direct route to the carbon skeleton. However, its stringent requirement for anhydrous conditions can make it less reproducible, especially on a larger scale where moisture exclusion becomes more challenging.

Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the available starting materials, the scale of the synthesis, and the technical capabilities of the laboratory. Careful optimization of the reaction parameters for either method is essential to ensure a reproducible and efficient synthesis of this valuable pharmaceutical intermediate.

References

  • Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • ResearchGate. An efficient and stereoselective synthesis of (3 S,4 R)-(−)- trans-4-(4′-fluorophenyl)-3-hydroxymethyl- N-methylpiperidine. [Link]

  • PubChem. (4-Fluoropiperidin-4-YL)methanol. [Link]

  • Der Pharma Chemica. Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. [Link]

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  • University of Toronto. Grignard Reaction: Synthesis of Triphenylmethanol. [Link]

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A Senior Application Scientist's Guide to the Structural Verification of (4-Fluorophenyl)(piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of success. For a compound such as (4-Fluorophenyl)(piperidin-4-yl)methanol, a potential pharmacophore or key intermediate, absolute structural confirmation is not merely an academic exercise; it is a critical requirement for intellectual property, regulatory submission, and understanding structure-activity relationships (SAR). This guide provides an in-depth comparison of analytical techniques for this purpose, grounded in the authoritative principles of single-crystal X-ray crystallography.

The Gold Standard: Single-Crystal X-ray Crystallography

While various spectroscopic methods provide valuable data on connectivity and functional groups, single-crystal X-ray diffraction (SCXRD) remains the most powerful tool for elucidating the precise atomic arrangement of a molecule in the solid state.[1][2] It provides unambiguous, high-resolution, three-dimensional structural data, which is invaluable for drug development.[3]

Causality Behind the Method: From Bragg's Law to Electron Density Maps

The technique relies on the principle that a crystal lattice will diffract a beam of X-rays in a predictable pattern. This pattern of reflections is a direct consequence of the regular, repeating arrangement of atoms within the crystal. By measuring the angles and intensities of these diffracted beams, scientists can mathematically reconstruct a three-dimensional map of the electron density within the unit cell—the fundamental repeating unit of the crystal. High-density regions in this map correspond to atomic positions, allowing for the precise determination of bond lengths, bond angles, and torsional angles.

A Self-Validating Experimental Protocol

Every step in the crystallographic workflow is designed to ensure the integrity and accuracy of the final structure. The process is governed by standards set by organizations like the International Union of Crystallography (IUCr), which promotes standardization of methods and data reporting.[4][5]

Step 1: Synthesis and Rigorous Purification

The journey to a crystal structure begins with the highest purity sample achievable. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder and poor diffraction quality.

  • Synthesis: this compound can be synthesized via the Grignard reaction between 4-bromofluorobenzene and N-Boc-4-formylpiperidine, followed by deprotection.

  • Purification: Flash column chromatography is an effective method for purifying the crude product.[6] Purity should be assessed by ¹H NMR and LC-MS before proceeding.

Step 2: Crystallization – The Art and Science

Growing a single crystal suitable for diffraction (typically >0.1 mm in all dimensions) is often the most challenging step.[2] The goal is to create a supersaturated solution from which the molecule will slowly precipitate in an ordered crystalline form.[7]

  • Solvent Selection: The ideal solvent is one in which the compound is moderately soluble.[8] For this compound, solvents like ethanol, isopropanol, or ethyl acetate/hexane mixtures are good starting points.

  • Common Techniques:

    • Slow Evaporation: A nearly saturated solution is filtered into a clean vial, which is then loosely covered to allow the solvent to evaporate over days or weeks.[8][9] This is often the simplest and most effective method.

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger jar containing a "counter-solvent" in which the compound is insoluble but the primary solvent is miscible. The slow diffusion of the counter-solvent vapor into the primary solution gradually lowers the compound's solubility, inducing crystallization.[10]

    • Slow Cooling: A saturated solution is heated until all solid dissolves and then cooled slowly and undisturbed.[1][10]

Step 3: Data Collection and Structure Solution

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is recorded, and the data is processed to yield a final, refined crystal structure. Adherence to IUCr publication standards, including the deposition of data in repositories like the Cambridge Structural Database (CSD), ensures data integrity and accessibility.[11][12][13]

Visualizing the Crystallography Workflow

Xray_Workflow cluster_prep Sample Preparation cluster_analysis Diffraction & Analysis cluster_output Output Synthesis Synthesis & Purification Purity Purity Check (NMR, LC-MS) Synthesis->Purity Crystallization Crystallization Screening Purity->Crystallization Mount Mount Crystal Crystallization->Mount Data X-ray Data Collection Mount->Data Solve Structure Solution Data->Solve Refine Structure Refinement Solve->Refine Validate Validation (checkCIF) Refine->Validate Structure Final 3D Structure Validate->Structure

Caption: Workflow for single-crystal X-ray crystallography.

Comparative Analysis with Alternative Techniques

While SCXRD is definitive for solid-state structure, a multi-technique approach provides a more holistic and robust characterization, especially when suitable crystals cannot be obtained.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical environment and connectivity of atoms (specifically ¹H, ¹³C, ¹⁹F).[14] For this compound, NMR is essential for confirming the carbon-hydrogen framework and the presence of the fluorine atom.[15][16]

  • ¹H NMR: Would show distinct signals for the aromatic protons, the piperidine ring protons, and the methine and hydroxyl protons.

  • ¹³C NMR: Would confirm the number of unique carbon environments.

  • ¹⁹F NMR: A single resonance would confirm the presence of the single fluorine atom on the phenyl ring.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons (COSY) and between protons and carbons (HSQC/HMBC), allowing for the complete assignment of the molecule's covalent structure.[15]

Mass Spectrometry (MS)

MS is a powerful technique for determining the molecular weight of a compound with high accuracy.[17][18][19] Coupled with a separation technique like liquid chromatography (LC-MS), it is also invaluable for assessing purity and identifying impurities.[18][20]

  • High-Resolution MS (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule. For C₁₂H₁₆FNO, the expected monoisotopic mass is approximately 209.1216.

  • Fragmentation Pattern: The way the molecule breaks apart in the mass spectrometer can provide additional structural clues.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[21]

  • O-H Stretch: A broad, strong absorption band around 3200-3600 cm⁻¹ would indicate the presence of the alcohol's hydroxyl group.[22][23]

  • N-H Stretch: A sharper, weaker band around 3300-3500 cm⁻¹ would indicate the secondary amine of the piperidine ring.[23][24][25]

  • C-H Stretches: Absorptions around 2850-3000 cm⁻¹ (aliphatic) and 3000-3100 cm⁻¹ (aromatic) would be present.[22]

  • C-F Stretch: A strong band in the 1000-1400 cm⁻¹ region would indicate the carbon-fluorine bond.

Data Comparison Table
Technique Information Provided Sample State Destructiveness Key Advantage for this Molecule Limitation
X-ray Crystallography Absolute 3D structure, stereochemistry, bond lengths/anglesSolid (Single Crystal)Non-destructiveUnambiguous determination of the complete molecular geometry.Requires high-quality single crystals, which can be difficult to grow.[1]
NMR Spectroscopy Atomic connectivity, chemical environment, 2D structureSolutionNon-destructiveConfirms the covalent framework and fluorine position.[15][16]Provides solution-state conformation, which may differ from the solid state; cannot determine absolute stereochemistry alone.
Mass Spectrometry Molecular weight, elemental formula, purity profileSolid/SolutionDestructiveHigh-sensitivity confirmation of molecular formula and purity.[17][19][26]Provides no information on atomic connectivity or 3D structure.
FTIR Spectroscopy Presence of functional groups (O-H, N-H, C-F)Solid/LiquidNon-destructiveFast and simple confirmation of key functional groups.[27][28]Provides limited structural detail; not suitable for complex structure elucidation alone.
A Synergistic Approach to Verification

Synergistic_Approach Molecule (4-Fluorophenyl) (piperidin-4-yl)methanol MS Mass Spectrometry Molecule->MS  Molecular Formula  & Purity NMR NMR Spectroscopy Molecule->NMR  Covalent Structure  & Connectivity FTIR FTIR Spectroscopy Molecule->FTIR  Functional Groups  (O-H, N-H, C-F) XRAY X-ray Crystallography MS->XRAY NMR->XRAY FTIR->XRAY XRAY->Molecule   Absolute 3D Structure   (Definitive Proof)

Caption: Complementary nature of analytical techniques.

Conclusion

For the definitive structural verification of this compound, single-crystal X-ray crystallography is the unparalleled gold standard, providing indisputable evidence of the molecule's three-dimensional architecture. However, a truly robust and self-validating characterization strategy integrates this with spectroscopic techniques. Mass spectrometry confirms the elemental formula and purity, FTIR verifies the presence of key functional groups, and NMR spectroscopy meticulously maps the covalent framework. Together, these methods provide a comprehensive and cross-validated structural dossier, ensuring the highest level of scientific integrity for drug development professionals.

References

  • Mass Spectrometry in Small Molecule Drug Development. (2015).
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  • Mass spectrometry for small molecule pharmaceutical product development: a review. (2011). Mass Spectrometry Reviews. Retrieved from [Link]

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  • X-Ray Crystallography Laboratory. (n.d.). Michigan State University, Department of Chemistry. Retrieved from [Link]

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  • Piperidine: structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. (n.d.). Universidad de Chile. Retrieved from [Link]

  • Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts. Retrieved from [Link]

  • Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Crystals, Crystallization and X-ray Techniques. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Standards for structural and crystallization communications - estimation of resolution limits. (n.d.). IUCr Journals. Retrieved from [Link]

  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews. Retrieved from [Link]

  • FTIR Functional Group Database Table with Search. (n.d.). InstaNANO. Retrieved from [Link]

  • How to Identify Alcohols and Amines in the IR Spectrum. (2016). Dummies.com. Retrieved from [Link]

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  • Comparison of Analytical Techniques in the Characterization of Complex Compounds. (2015). Chemical Science International Journal. Retrieved from [Link]

  • How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. (2020). International Journal of Instrumentation Science. Retrieved from [Link]

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  • The Different Types of Spectroscopy for Chemical Analysis. (n.d.). AZoOptics. Retrieved from [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (n.d.). PubMed Central. Retrieved from [Link]

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Navigating the Chiral Landscape: A Comparative Guide to Assessing the Enantiomeric Purity of (4-Fluorophenyl)(piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical integrity of chiral intermediates is not merely a matter of academic interest but a cornerstone of drug safety and efficacy. (4-Fluorophenyl)(piperidin-4-yl)methanol, a key building block in the synthesis of several active pharmaceutical ingredients (APIs), including the widely recognized antidepressant Paroxetine, presents a critical checkpoint for enantiomeric purity assessment.[1][2] The spatial arrangement of its substituents around the chiral center can profoundly influence the pharmacological and toxicological profile of the final drug product. Consequently, robust and reliable analytical methodologies for the precise quantification of its enantiomers are indispensable for researchers, scientists, and drug development professionals.

This guide provides an in-depth, objective comparison of the primary analytical techniques for determining the enantiomeric purity of this compound: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). By delving into the causality behind experimental choices and presenting supporting data, this document aims to empower you to select and implement the most appropriate strategy for your analytical needs.

The Analytical Gauntlet: A Comparative Overview

The choice of an analytical technique for enantiomeric purity is a strategic decision, balancing the physicochemical properties of the analyte with the desired performance characteristics of the method.[3] For this compound, a compound with a piperidine moiety, the selection process hinges on factors such as required sensitivity, analysis speed, and solvent consumption.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Chiral Capillary Electrophoresis (CE)
Principle Differential partitioning between a chiral stationary phase (CSP) and a liquid mobile phase.[3]Differential partitioning between a CSP and a supercritical fluid (CO2) mobile phase.[4]Differential migration of enantiomers in an electric field due to interactions with a chiral selector in the background electrolyte.[5]
Typical Analytes Broad applicability to a wide range of piperidine derivatives, including non-volatile compounds.[6]Suitable for a wide range of polar and non-polar compounds; advantageous for preparative separations.[4]Well-suited for charged or ionizable compounds like amines.
Resolution Generally provides high-resolution separations. Resolutions >2.0 are commonly achieved.[2]Often provides higher efficiency and resolution in shorter analysis times compared to HPLC.[7]Can achieve very high-efficiency separations, with resolution influenced by chiral selector concentration and pH.
Analysis Time 15 - 30 minutes.[3]5 - 15 minutes.[3][8]10 - 20 minutes.
Advantages Robust, well-established, versatile, and readily scalable for preparative purposes.[3]"Green" technique with reduced organic solvent consumption, faster analysis, and lower backpressure.[7][8]Extremely low sample and reagent consumption, high separation efficiency.
Disadvantages Longer analysis times and higher consumption of organic solvents compared to SFC.[3]Requires specialized instrumentation.[3]Lower loading capacity, can be less robust than chromatographic methods.
Limit of Quantitation (LOQ) ~1.0 - 7.5 µg/mL.[1][3]~1.0 µg/mL.[3]Dependent on detector; can be very low with sensitive detectors.

In the Trenches: Detailed Methodologies and Experimental Insights

Chiral High-Performance Liquid Chromatography (HPLC): The Established Workhorse

Chiral HPLC remains the most widely adopted technique for enantiomeric separations in the pharmaceutical industry due to its robustness and the extensive variety of commercially available chiral stationary phases (CSPs).[6] Polysaccharide-based CSPs, in particular, have demonstrated broad utility for resolving a wide range of chiral compounds, including piperidine derivatives.[4]

A key consideration for the HPLC analysis of this compound is its relatively weak UV chromophore. For trace-level quantification of the undesired enantiomer, a pre-column derivatization step to introduce a strongly UV-absorbing or fluorescent tag can significantly enhance sensitivity.

Experimental Protocol: Chiral HPLC with Pre-column Derivatization

This protocol is adapted from established methods for structurally similar piperidine compounds.

1. Derivatization:

  • Objective: To introduce a UV-active moiety to the analyte for enhanced detection.

  • Reagents:

    • This compound sample

    • Derivatizing agent (e.g., 3,5-Dinitrobenzoyl chloride)

    • Aprotic solvent (e.g., Dichloromethane)

    • Base (e.g., Triethylamine)

  • Procedure:

    • Dissolve a known amount of the this compound sample in dichloromethane.

    • Add an excess of triethylamine to act as a base.

    • Add a molar excess of 3,5-Dinitrobenzoyl chloride and stir the reaction at room temperature for 1-2 hours.

    • Quench the reaction with a small amount of methanol.

    • Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis.

2. Chromatographic Conditions:

  • Instrumentation: Standard HPLC system with a UV detector.

  • Chiral Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or a similar amylose-based CSP.[2]

  • Mobile Phase: A mixture of n-hexane, isopropanol, and diethylamine (e.g., 96:4:0.2 v/v/v). The diethylamine is a basic additive used to improve the peak shape of the amine-containing analyte.[2]

  • Flow Rate: 0.5 - 1.0 mL/min.[2]

  • Column Temperature: 25°C.

  • Detection Wavelength: 266 nm (appropriate for the 3,5-dinitrobenzoyl derivative).[2]

Expertise & Experience: The choice of a polysaccharide-based CSP like Chiralpak AD-H is based on its proven success in separating a wide variety of chiral amines and alcohols. The normal-phase mobile phase provides excellent selectivity for many chiral compounds on these types of columns. The addition of a small amount of a basic modifier like diethylamine is crucial to prevent peak tailing by masking residual silanol groups on the silica support of the CSP.

Diagram of the Chiral HPLC Workflow:

cluster_prep Sample Preparation cluster_hplc HPLC Analysis Sample Sample of this compound Derivatization Derivatization with 3,5-Dinitrobenzoyl Chloride Sample->Derivatization Reconstitution Reconstitute in Mobile Phase Derivatization->Reconstitution Injection Inject Sample Reconstitution->Injection Separation Chiral HPLC Separation (Chiralpak AD-H) Injection->Separation Detection UV Detection (266 nm) Separation->Detection Data Data Analysis (Enantiomeric Purity) Detection->Data

Caption: Workflow for Chiral HPLC Analysis with Pre-column Derivatization.

Chiral Supercritical Fluid Chromatography (SFC): The Fast and "Green" Alternative

Chiral SFC has emerged as a powerful alternative to HPLC, offering significant advantages in terms of speed, efficiency, and reduced environmental impact.[8] By utilizing supercritical carbon dioxide as the primary mobile phase component, SFC dramatically reduces the consumption of organic solvents.[7] The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for higher flow rates and faster column equilibration, leading to shorter analysis times without compromising resolution.[7]

Experimental Protocol: Chiral SFC

This protocol is based on general strategies for chiral SFC method development for pharmaceutical compounds.

1. Chromatographic Conditions:

  • Instrumentation: SFC system with a back-pressure regulator and a UV detector.

  • Chiral Column: Chiralpak® IC or a similar immobilized polysaccharide-based CSP.

  • Mobile Phase:

    • A: Supercritical CO2

    • B: Methanol with 0.1% diethylamine

  • Gradient: A gradient of 5% to 40% B over 5-10 minutes is a good starting point for screening.

  • Flow Rate: 2 - 4 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 35 - 40°C.

  • Detection Wavelength: 220 nm.

Expertise & Experience: Immobilized polysaccharide CSPs are often preferred for SFC as they are more robust and can tolerate a wider range of solvents and modifiers compared to coated phases. Methanol is a common polar co-solvent in SFC that helps to modulate the retention and selectivity of polar analytes. The inclusion of an amine additive like diethylamine is, similar to HPLC, essential for achieving good peak shapes for basic compounds like this compound.

Diagram of the Chiral SFC Workflow:

cluster_prep Sample Preparation cluster_sfc SFC Analysis Sample Sample of this compound Dissolution Dissolve in Methanol Sample->Dissolution Injection Inject Sample Dissolution->Injection Separation Chiral SFC Separation (Chiralpak IC) Injection->Separation Detection UV Detection (220 nm) Separation->Detection Data Data Analysis (Enantiomeric Purity) Detection->Data

Caption: Workflow for Chiral SFC Analysis.

Chiral Capillary Electrophoresis (CE): The High-Efficiency, Low-Consumption Technique

Chiral CE offers a distinct approach to enantiomeric separations, driven by the differential migration of enantiomers in an electric field. This technique is particularly well-suited for the analysis of charged or ionizable molecules, making it a viable option for the basic piperidine moiety in this compound. The key to chiral CE is the addition of a chiral selector to the background electrolyte (BGE), which forms transient diastereomeric complexes with the enantiomers, leading to different electrophoretic mobilities.

Experimental Protocol: Chiral CE

This protocol is based on established principles for the chiral separation of basic compounds by CE.

1. Electrophoretic Conditions:

  • Instrumentation: Capillary electrophoresis system with a UV or PDA detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): 50 mM phosphate buffer at pH 2.5 containing a chiral selector.

  • Chiral Selector: Highly sulfated cyclodextrins (e.g., sulfated-β-cyclodextrin) are effective for the separation of basic enantiomers. The concentration will need to be optimized (typically in the range of 5-20 mg/mL).

  • Voltage: 15 - 25 kV.

  • Temperature: 25°C.

  • Injection: Hydrodynamic or electrokinetic injection of the sample dissolved in water or a suitable buffer.

  • Detection Wavelength: 214 nm.

Expertise & Experience: The low pH of the BGE ensures that the piperidine nitrogen is protonated, making the analyte cationic and suitable for CE analysis. Sulfated cyclodextrins are effective chiral selectors for basic compounds due to the strong electrostatic interactions between the negatively charged sulfate groups on the cyclodextrin and the positively charged analyte. This, combined with inclusion complexation within the cyclodextrin cavity, often leads to excellent enantiomeric resolution.

Diagram of the Chiral CE Workflow:

cluster_prep Sample Preparation cluster_ce CE Analysis Sample Sample of this compound Dissolution Dissolve in Water or Buffer Sample->Dissolution Injection Inject Sample Dissolution->Injection Separation Chiral CE Separation (Sulfated Cyclodextrin) Injection->Separation Detection UV Detection (214 nm) Separation->Detection Data Data Analysis (Enantiomeric Purity) Detection->Data

Caption: Workflow for Chiral Capillary Electrophoresis Analysis.

Conclusion: Selecting the Optimal Path Forward

The assessment of the enantiomeric purity of this compound is a critical quality control step, and the choice of analytical methodology should be guided by the specific requirements of the analysis.

  • Chiral HPLC stands as the well-validated, robust, and versatile option, particularly when leveraging pre-column derivatization for enhanced sensitivity. It is the go-to method for many quality control laboratories.

  • Chiral SFC presents a compelling modern alternative, offering significant improvements in analysis speed and a commitment to greener chemistry by reducing organic solvent waste. For high-throughput screening and laboratories prioritizing sustainability, SFC is an increasingly attractive choice.[8]

  • Chiral CE , while less common in routine QC environments for this type of analyte, offers the advantages of extremely low sample and reagent consumption and very high separation efficiencies, making it a valuable tool in research and for microscale analyses.

Ultimately, for comprehensive characterization and method validation, a multi-technique approach can be invaluable. The orthogonality of these separation mechanisms provides a high degree of confidence in the analytical results, ensuring the stereochemical integrity of this pivotal pharmaceutical intermediate.

References

  • Vivekanand, V. V., et al. Enantiomeric separation of the key intermediate of paroxetine using chiral chromatography. Journal of Pharmaceutical and Biomedical Analysis, 2003, 33(4), 803-9. [Link]

  • Semantic Scholar. Enantiomeric separation of the key intermediate of paroxetine by HPLC with chiral stationary phase. Semantic Scholar. Accessed January 11, 2026. [Link]

  • PubMed. Chiral HPLC method for chiral purity determination of paroxetine drug substance. PubMed. Accessed January 11, 2026. [Link]

  • Taylor & Francis Online. Chiral Drug Separation. tandfonline.com. Accessed January 11, 2026. [Link]

  • Shimadzu. Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. shimadzu.com. Accessed January 11, 2026. [Link]

  • RSC Publishing. New validated HPLC methodology for the determination of (−)-trans-paroxetine and its enantiomer in pharmaceutical formulations with use of ovomucoid chiral stationary phase. RSC Publishing. Accessed January 11, 2026. [Link]

  • ResearchGate. Chiral HPLC method for chiral purity determination of paroxetine drug substance. ResearchGate. Accessed January 11, 2026. [Link]

  • LCGC International. High Efficiency Chiral Separations in HPLC and SFC. LCGC International. Accessed January 11, 2026. [Link]

  • MDPI. Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. MDPI. Accessed January 11, 2026. [Link]

  • Journal of Chromatography A. A generic strategy for chiral separations by supercritical fluid chromatography. Journal of Chromatography A. Accessed January 11, 2026. [Link]

  • MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Accessed January 11, 2026. [Link]

  • LCGC International. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Accessed January 11, 2026. [Link]

  • PMC. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. PMC. Accessed January 11, 2026. [Link]

  • LCGC International. Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC International. Accessed January 11, 2026. [Link]

  • American Laboratory. The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. American Laboratory. Accessed January 11, 2026. [Link]

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A Researcher's Guide to Evaluating the Efficacy of (4-Fluorophenyl)(piperidin-4-yl)methanol: A Comparative Analysis and Methodological Blueprint

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the biological efficacy of the novel compound, (4-Fluorophenyl)(piperidin-4-yl)methanol. In the absence of extensive peer-reviewed data on this specific molecule, this document establishes a predictive and comparative analysis based on its close structural analogs. By examining the well-documented activities of similar chemical entities, we can hypothesize its likely biological targets and design a robust, self-validating experimental plan to elucidate its pharmacological profile.

The core structure of this compound, featuring a piperidine ring directly attached to a 4-fluorophenyl group and bearing a methanol substituent, suggests a strong potential for interaction with central nervous system (CNS) targets. Piperidine scaffolds are ubiquitous in neuropharmacology, forming the core of numerous approved drugs and clinical candidates.[1] The strategic addition of a fluorine atom to the phenyl ring is a common medicinal chemistry tactic to enhance metabolic stability and modulate binding affinity.

Our analysis of the literature indicates that compounds sharing this core architecture frequently exhibit significant affinity for monoamine transporters and G-protein coupled receptors (GPCRs). This guide will, therefore, focus on a comparative analysis with key analogs active at the Dopamine Transporter (DAT), the Serotonin Transporter (SERT), and the Serotonin 5-HT2A receptor, providing a rationale for prioritizing these targets in the experimental evaluation of this compound.

Comparative Efficacy of Structural Analogs

To establish a benchmark for the potential efficacy of this compound, we have compiled quantitative data from peer-reviewed literature on its structural relatives. These compounds share the fluorophenyl and piperidine moieties, with variations in substitution and linkage that provide insight into structure-activity relationships (SAR).

Compound/AnalogPrimary Target(s)Efficacy MetricValueReference(s)
ACP-103 5-HT2A ReceptorpKi (binding affinity)9.3 (membranes)[2][3]
pIC50 (inverse agonist)8.7[2][3]
5-HT2C ReceptorpKi (binding affinity)8.8 (membranes)[2][3]
GBR-Series Analogs Dopamine Transporter (DAT)Ki (binding affinity)Low nM range[4]
Citalopram Analogs Serotonin Transporter (SERT)Ki (binding affinity)1-40 nM[5][6]
2,5-disubstituted Piperidines Dopamine Transporter (DAT)High Potency & SelectivityNot specified[7]
JJC8-091 Analog (Piperidine) Dopamine Transporter (DAT)Ki (binding affinity)3–382 nM[8]

This table synthesizes data from multiple sources to provide a comparative landscape. The specific values represent the high potency observed within these classes of compounds, suggesting that this compound may exhibit comparable efficacy at these or related targets.

The data strongly suggest that the primary screening of this compound should focus on its potential interaction with monoamine transporters (DAT and SERT) and key serotonin receptors, particularly the 5-HT2A subtype. The N-methylated analog, ACP-103, shows potent inverse agonism at 5-HT2A receptors, indicating that the core scaffold is well-suited for binding to this GPCR.[2][3] Similarly, the high affinity of various fluorophenyl-piperidine analogs for DAT and SERT underscores the importance of evaluating the subject compound as a potential monoamine reuptake inhibitor.[4][5][6][8]

Proposed Experimental Workflows for Efficacy Determination

To empirically determine the efficacy of this compound, a tiered approach is recommended, beginning with binding affinity assays to identify primary targets, followed by functional assays to characterize the nature of the interaction (e.g., agonist, antagonist, inhibitor).

Workflow 1: Primary Target Screening via Radioligand Binding Assays

The initial step is to ascertain the binding affinity of the compound for its hypothesized targets: DAT, SERT, and the 5-HT2A receptor. A competitive radioligand binding assay is the gold standard for this purpose due to its robustness and sensitivity.[9] This method quantifies the ability of the test compound to displace a radiolabeled ligand with known high affinity for the target receptor or transporter.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis P1 Prepare cell membranes expressing target (DAT, SERT, or 5-HT2A) A1 Incubate membranes, radioligand, and test compound in 96-well plates P1->A1 P2 Select high-affinity radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]Citalopram for SERT, [3H]Ketanserin for 5-HT2A) P2->A1 P3 Prepare serial dilutions of This compound P3->A1 A2 Allow reaction to reach equilibrium (e.g., 60 min at 30°C) A1->A2 D1 Separate bound from free radioligand via rapid vacuum filtration A2->D1 D2 Quantify bound radioactivity using a scintillation counter D1->D2 D3 Plot displacement curves and calculate IC50 values D2->D3 D4 Convert IC50 to Ki using the Cheng-Prusoff equation D3->D4

Caption: Workflow for Radioligand Binding Assay.

Detailed Protocol: Competitive Radioligand Binding Assay [9][10]

  • Membrane Preparation: Homogenize cells or tissues known to express the target protein (e.g., HEK293 cells transfected with human DAT, SERT, or 5-HT2A) in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.

  • Assay Setup: In a 96-well plate, combine the prepared membranes (e.g., 50-120 µg protein for tissue, 3-20 µg for cells), a fixed concentration of the appropriate radioligand (typically at its Kd value), and varying concentrations of this compound (e.g., 11 concentrations from 0.1 nM to 10 µM).[11] Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plates with gentle agitation for a period sufficient to reach equilibrium (e.g., 60 minutes at 30°C).

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This step separates the membrane-bound radioligand from the free radioligand. Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.

  • Quantification: Dry the filters, add scintillation cocktail, and count the trapped radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow 2: Functional Characterization of GPCR Activity via cAMP Assay

If the binding assay reveals significant affinity for the 5-HT2A receptor or another GPCR, the next logical step is to determine the functional consequence of this binding. A cyclic AMP (cAMP) assay is a versatile method for characterizing the activity of GPCRs that couple to Gs (stimulatory) or Gi (inhibitory) proteins.[12] It measures the modulation of intracellular cAMP levels, a key second messenger.

G cluster_prep Cell Preparation cluster_assay Assay Protocol cluster_analysis Data Acquisition & Analysis P1 Culture cells expressing the GPCR of interest (e.g., HEK293-5HT2A) P2 Harvest and seed cells into a 384-well plate P1->P2 A1 Add test compound at various concentrations to the cells P2->A1 A2 For Gi-coupled receptors, add an adenylyl cyclase activator (e.g., Forskolin) A1->A2 A3 Incubate to allow for cAMP modulation A2->A3 A4 Lyse cells and add cAMP detection reagents (e.g., HTRF or AlphaScreen) A3->A4 D1 Read plate on a compatible plate reader (e.g., for fluorescence or luminescence) A4->D1 D3 Interpolate cAMP concentrations from the standard curve D1->D3 D2 Generate a cAMP standard curve D2->D3 D4 Plot dose-response curves to determine EC50 (agonist) or IC50 (antagonist) values D3->D4

Caption: Workflow for a Functional cAMP Assay.

Detailed Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay [12][13]

  • Cell Culture: Grow HEK293 cells (or another suitable cell line) stably or transiently expressing the GPCR of interest in appropriate culture medium.

  • Cell Plating: Harvest the cells and dispense a predetermined optimal number of cells into each well of a 384-well assay plate.

  • Compound Addition:

    • Agonist Mode: Add serial dilutions of this compound directly to the cells.

    • Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound before adding a known agonist at its EC80 concentration.

    • For Gi-coupled Receptors: Stimulate the cells with an adenylyl cyclase activator like forskolin to induce a measurable baseline of cAMP production, against which inhibition can be measured.[14]

  • Incubation: Incubate the plate at room temperature or 37°C for a specified time to allow for the modulation of intracellular cAMP levels.

  • Lysis and Detection: Add a lysis buffer that contains the HTRF detection reagents. These typically consist of a europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor).[12]

  • Signal Reading: After a final incubation period in the dark, read the plate on an HTRF-compatible plate reader, measuring emission at both 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000). Generate a standard curve using known concentrations of cAMP. Convert the HTRF ratios from the experimental wells into cAMP concentrations by interpolating from the standard curve.[13] Plot the cAMP concentration against the log of the test compound concentration to generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.

Conclusion

While direct efficacy data for this compound is not yet prevalent in peer-reviewed literature, a robust evaluation strategy can be formulated based on the well-established pharmacology of its structural analogs. The evidence strongly points towards potential activity at monoamine transporters (DAT, SERT) and/or serotonin receptors (5-HT2A). The experimental workflows detailed in this guide, from initial binding affinity determination to subsequent functional characterization, provide a scientifically rigorous and self-validating path to elucidating the compound's precise mechanism of action and therapeutic potential. By employing these standardized and validated assays, researchers can generate the high-quality, reproducible data necessary for advancing novel compounds in the drug development pipeline.

References

  • Reith, M. E., Blough, B. E., & Baumann, M. H. (2006). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter. Bioorganic & Medicinal Chemistry, 14(11), 3967–3973. [Link]

  • Gabriel, D., & Vernier, M. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]

  • Parravicini, C., et al. (2015). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling, 11(4), 535–545. [Link]

  • NIH. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]

  • Kuoppamäki, M., et al. (1995). m-chlorophenylpiperazine and m-trifluoromethylphenylpiperazine are partial agonists at cloned 5-HT2A receptors expressed in fibroblasts. Naunyn-Schmiedeberg's Archives of Pharmacology, 352(2), 135–140. [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910–918. [Link]

  • Steinkellner, T., et al. (2018). In vitro assays for the functional characterization of the dopamine transporter (DAT). Journal of Visualized Experiments, (134), 57335. [Link]

  • PDSP. (n.d.). Assay Protocol Book. Psychoactive Drug Screening Program. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

  • Zwart, R., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 683. [Link]

  • Dutta, A. K., et al. (2001). Rational Design and Synthesis of Novel 2,5-disubstituted Cis- And Trans-Piperidine Derivatives Exhibiting Differential Activity for the Dopamine Transporter. Bioorganic & Medicinal Chemistry Letters, 11(17), 2337–2340. [Link]

  • Loland, C. J., et al. (2010). Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. Journal of Medicinal Chemistry, 53(16), 6125–6135. [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. ResearchGate. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2789. [Link]

  • Romero, A. G., et al. (1996). Substituted 4-aminopiperidines having high in vitro affinity and selectivity for the cloned human dopamine D4 receptor. Journal of Medicinal Chemistry, 39(17), 3343–3352. [Link]

  • Andersen, P. H. (1989). The dopamine-uptake inhibitor GBR 12909: selectivity and molecular mechanism of action. European Journal of Pharmacology, 166(3), 493–504. [Link]

  • Giancola, J. B., et al. (2023). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Bioorganic & Medicinal Chemistry, 85, 117281. [Link]

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Safety Operating Guide

Navigating the Disposal of (4-Fluorophenyl)(piperidin-4-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Profile and Risk Assessment: Understanding the "Why"

Before any disposal protocol is initiated, a thorough understanding of the potential hazards associated with (4-Fluorophenyl)(piperidin-4-yl)methanol is paramount. Its structure, combining a piperidine ring and a fluorinated phenyl group, suggests a hazard profile that warrants careful handling.

  • Piperidine Moiety: Piperidine and its derivatives are often classified as corrosive and toxic.[1][2][3] They can cause severe skin burns and eye damage, and may be harmful if swallowed, inhaled, or in contact with skin.[1][4]

  • Fluorinated Aromatic Group: The presence of a carbon-fluorine bond introduces considerations for thermal decomposition. Fluorinated organic compounds can be persistent and may form hazardous byproducts, such as hydrogen fluoride, upon incomplete combustion.[5][6][7]

Therefore, all waste containing this compound must be treated as hazardous chemical waste .

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling any waste materials containing this compound, the appropriate PPE is mandatory to mitigate exposure risks.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles and a face shield.[1]Protects against accidental splashes of liquid waste or airborne dust particles of solid waste.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).[1]Prevents skin contact, which could lead to irritation or toxic absorption.
Body Protection A flame-retardant lab coat or a chemical-resistant apron.[1]Protects against contamination of personal clothing and skin.
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][8]The compound may be irritating to the respiratory tract, and a fume hood provides essential ventilation.

Step-by-Step Disposal Protocol

The following protocol outlines a systematic approach to the safe disposal of this compound and its associated waste streams.

Waste Segregation and Collection
  • Designate a Waste Container: Procure a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical; high-density polyethylene (HDPE) is generally a suitable choice.

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name: "this compound," and any other relevant hazard warnings (e.g., "Toxic," "Corrosive").[8][9]

  • Segregation: Do not mix this waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[8][9] Incompatible wastes can lead to dangerous chemical reactions.

Handling of Different Waste Forms
  • Solid Waste:

    • Carefully transfer any residual solid this compound into the designated hazardous waste container using a dedicated scoop or spatula.

    • Avoid generating dust. If the material is a fine powder, handle it with extreme care in a fume hood.

    • Contaminated materials such as weighing paper, gloves, and disposable labware should also be placed in the designated solid hazardous waste container.

  • Liquid Waste (Solutions):

    • Collect all solutions containing this compound in a designated liquid hazardous waste container.

    • Do not fill the container to more than 80% of its capacity to allow for vapor expansion and prevent spills.

    • Keep the container securely capped when not in use.

Decontamination of Empty Containers

Empty containers that once held this compound must be decontaminated before being discarded or repurposed.

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., methanol or ethanol).[9][10]

  • Collect Rinsate: The first rinse, and for highly toxic compounds, the first three rinses, must be collected and disposed of as hazardous liquid waste.[10]

  • Final Disposal of Container: After thorough rinsing and air-drying, obliterate or remove the original label.[11] Dispose of the container in accordance with your institution's guidelines for decontaminated glassware or plastic.

Spill Management: A Contingency Plan

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if necessary.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Section 2.

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[8] For solid spills, carefully sweep or scoop the material to avoid creating dust.[9]

  • Collect and Dispose: Place all contaminated absorbent material and cleaning supplies into the designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and your institution's EHS department.[9]

Final Disposal Pathway: Incineration and Landfill

The ultimate disposal of the collected hazardous waste is managed by licensed waste disposal contractors in accordance with local, state, and federal regulations.

  • Incineration: High-temperature incineration in a facility equipped with afterburners and scrubbers is a common method for destroying organic chemical waste.[4][12] For fluorinated compounds, this is a preferred method as it can break the strong carbon-fluorine bonds.[7][13] However, incomplete combustion can lead to the formation of harmful products of incomplete combustion (PICs).[7] Therefore, this must be carried out in specialized facilities.

  • Hazardous Waste Landfill: In some cases, solidified and stabilized waste may be disposed of in a designated hazardous waste landfill.[13] These landfills have stringent engineering controls to prevent environmental contamination.[13]

The choice between these methods will be determined by the waste disposal facility based on the chemical's properties and regulatory requirements.

Disposal Decision Workflow

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_collection Waste Segregation & Collection cluster_management Container Management cluster_final Storage & Final Disposal A Identify Waste (Solid, Liquid, Contaminated Materials) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Use Designated & Labeled Hazardous Waste Container B->C D Segregate from Incompatible Wastes C->D E Keep Container Closed D->E F Store in a Cool, Dry, Well-Ventilated Area E->F H Arrange for Pickup by Licensed Waste Disposal Contractor F->H G Decontaminate Empty Containers (Triple Rinse, Collect Rinsate) G->H I Final Disposal Method (e.g., High-Temperature Incineration) H->I

Caption: Logical steps for the proper disposal of this compound.

References

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  • SAFETY DATA SHEET - (-)-Trans-(4-(4-fluorophenyl)-1-methyl-3-piperidyl)methanol. Fisher Scientific.
  • Piperidine - SAFETY DATA SHEET. Penta chemicals.
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  • Guidelines for Disposing of PFAs. MCF Environmental Services.
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  • 7 - Safety Data Sheet.
  • SAFETY DATA SHEET - Piperidine. Sigma-Aldrich.
  • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited.
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A Comprehensive Guide to the Safe Handling of (4-Fluorophenyl)(piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety protocols and handling procedures for (4-Fluorophenyl)(piperidin-4-yl)methanol. In the dynamic field of pharmaceutical research, where novel molecules are synthesized and evaluated, a robust understanding of chemical safety is paramount. This document is intended to serve as a vital resource for laboratory personnel, offering procedural guidance rooted in established safety principles to minimize risk and ensure operational integrity.

Hazard Identification and Risk Assessment

This compound is a substituted piperidine derivative. While specific toxicological data is limited, compounds within this class can present various hazards. Structurally related compounds are known to cause skin and eye irritation, with some possessing the potential for more severe eye damage.[3][4][5] The presence of the fluorophenyl group also warrants careful handling, as fluorinated compounds can have unique reactivity and metabolic pathways.[1]

Potential Hazards:

  • Eye Irritation/Damage: Based on data for similar compounds, there is a potential for serious eye irritation or damage upon contact.[3][4][5]

  • Skin Irritation: May cause skin irritation upon prolonged or repeated contact.[3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[4]

A thorough risk assessment should be conducted before commencing any work with this compound, considering the scale of the experiment and the specific manipulations involved.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The appropriate selection and consistent use of Personal Protective Equipment (PPE) is the most critical barrier to preventing chemical exposure. A comprehensive PPE strategy is mandatory for all personnel handling this compound.

Recommended Personal Protective Equipment
Protection Type Specific PPE Rationale and Best Practices
Eye and Face Chemical Splash Goggles and Face ShieldStandard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes. A face shield should be worn over the goggles during procedures with a high risk of splashing, such as when transferring solutions or working with larger quantities.[1][6]
Hand Chemical-Resistant Gloves (Nitrile)Nitrile gloves offer good resistance to a variety of chemicals, including weak acids and some organic solvents.[7][8][9] However, it is crucial to note that nitrile gloves provide only short-term splash protection against aromatic hydrocarbons.[10] Gloves should be inspected for any signs of degradation before each use and changed immediately if contamination is suspected. For prolonged handling, consider double-gloving.[1]
Body Flame-Resistant Laboratory CoatA fully buttoned, flame-resistant lab coat should be worn at all times to protect against splashes and contact with contaminated surfaces.[1] For larger-scale operations, a chemical-resistant apron may be necessary.
Respiratory Use within a Certified Chemical Fume HoodAll manipulations of this compound, including weighing and solution preparation, should be conducted within a properly functioning chemical fume hood to minimize the risk of inhalation.[11] If a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be required, depending on the risk assessment.

Safe Handling and Operational Workflow

Adherence to a systematic and cautious workflow is essential for minimizing the risk of exposure and ensuring the integrity of the experiment.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather and Inspect Materials prep_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh Begin Experiment handling_dissolve Dissolve/React in Fume Hood handling_weigh->handling_dissolve handling_transfer Transfer Solutions Carefully handling_dissolve->handling_transfer cleanup_decontaminate Decontaminate Glassware and Surfaces handling_transfer->cleanup_decontaminate Conclude Experiment cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for handling this compound.

Step-by-Step Handling Protocol:
  • Preparation:

    • Before entering the laboratory, ensure you are wearing appropriate personal attire, including long pants and closed-toe shoes.

    • Don all required PPE as outlined in the table above.

    • Confirm that the chemical fume hood is operational and the sash is at the appropriate height.

    • Assemble all necessary glassware and equipment, inspecting for any cracks or defects.

  • Handling:

    • Conduct all manipulations of the solid compound and its solutions within the chemical fume hood.

    • When weighing the solid, use a draft shield or weighing paper to prevent dispersal.

    • Add reagents slowly and in a controlled manner to avoid splashing.

    • Keep all containers clearly labeled with the chemical name and any associated hazards.[1]

  • Storage:

    • Store this compound in a tightly sealed, clearly labeled container.

    • Keep the container in a cool, dry, and well-ventilated area.[1]

    • Store away from incompatible materials such as strong oxidizing agents and strong acids.[1][12]

Emergency Procedures and Waste Disposal

Preparedness for unexpected events is a cornerstone of laboratory safety.

Spill Response:
  • Minor Spill (Solid or Solution):

    • Alert personnel in the immediate vicinity.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.

    • Carefully scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all decontamination materials as hazardous waste.[11]

  • Major Spill:

    • Evacuate the immediate area.

    • Notify your institution's Environmental Health and Safety (EHS) department and the laboratory supervisor.

    • Restrict access to the spill area.

Exposure Response:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[3]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][4]

Waste Disposal Plan:

Proper disposal of chemical waste is crucial to protect both human health and the environment.

  • Chemical Waste:

    • All unused this compound and solutions containing it must be collected as hazardous waste.

    • Use a designated, compatible, and clearly labeled hazardous waste container.[13][14] The container should be kept securely closed except when adding waste.[13]

  • Contaminated Materials:

    • Any materials that have come into contact with the compound, such as gloves, weighing paper, and absorbent pads, must be disposed of as solid hazardous waste.[14]

    • Place these materials in a designated, labeled bag or container for solid chemical waste.

  • Empty Containers:

    • Thoroughly rinse empty containers with a suitable solvent. The first rinseate must be collected as hazardous waste.[13] For highly toxic compounds, the first three rinses should be collected.[13]

    • After rinsing, deface the original label and dispose of the container according to your institution's guidelines.[14]

By integrating these safety measures into your daily laboratory practices, you can confidently and safely handle this compound, fostering a secure and productive research environment.

References

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  • Enamine. (n.d.). Safety Data Sheet - [4-(trifluoromethyl)piperidin-4-yl]methanol hydrochloride. Enamine.
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  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Der Pharma Chemica.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.